molecular formula C4H10ClN B085670 2-Chloro-N,N-dimethylethanamine CAS No. 107-99-3

2-Chloro-N,N-dimethylethanamine

Cat. No.: B085670
CAS No.: 107-99-3
M. Wt: 107.58 g/mol
InChI Key: WQMAANNAZKNUDL-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylethanamine hydrochloride ( 4584-46-7), also widely known as Dimethylaminoethyl chloride hydrochloride (DMC-HCl), is a crucial alkylating agent and chemical building block in organic and medicinal chemistry research . This compound, appearing as white to off-white hygroscopic crystals, is highly soluble in water and alcohol, facilitating its use in various reaction conditions . Its primary value lies in its role as a versatile intermediate for introducing the dimethylaminoethyl functional group into target molecules. Key Properties & Specifications • CAS Number: 4584-46-7 • Molecular Formula: C 4 H 11 Cl 2 N • Molecular Weight: 144.04 g/mol • Melting Point: 201-208 °C • Purity: ≥99% (by GC) Mechanism of Action & Research Value This compound functions as a potent alkylating agent . The chloride group is an excellent leaving group, enabling nucleophilic substitution reactions. This allows researchers to readily attach the dimethylaminoethyl moiety to nucleophiles such as amines, alcohols, or carbon anions. The dimethylamino group in the resulting molecule can often be further functionalized or provides valuable physicochemical properties to the final compound, such as altered solubility or basicity. Primary Research Applications this compound hydrochloride is extensively employed as a precursor in the synthesis of several important pharmaceutical compounds . Notable examples include: • Diltiazem: A blockbuster medication used to manage hypertension and angina . • Bephenium hydroxynaphthoate: An anthelmintic agent . • Mepyramine (Pyrilamine): A classic antihistamine drug . • Phenyltoloxamine: Another antihistamine with sedative properties . Its utility also extends to the synthesis of novel chemical entities, such as thiophene-containing triarylmethane derivatives being investigated for their antitubercular activity . Handling & Safety Information This compound is for research use only and is not intended for human or veterinary use . It is hygroscopic and requires storage at 2-8°C under an inert atmosphere for long-term stability . Researchers should note that it is a moderate skin and eye irritant. Animal studies have shown that it can cause somnolence, ataxia, and tremors at lethal doses, with potential hepatotoxicity upon prolonged or repeated exposure . Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMAANNAZKNUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059356
Record name Ethanamine, 2-chloro-N,N-dimethyl-
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Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

107-99-3
Record name 2-(Dimethylamino)ethyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminoethyl chloride
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Record name Ethanamine, 2-chloro-N,N-dimethyl-
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Record name Ethanamine, 2-chloro-N,N-dimethyl-
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Record name 2-chloroethyldimethylamine
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Record name 2-CHLORO-N,N-DIMETHYLETHYLAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

physical and chemical properties of 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-N,N-dimethylethanamine and its Hydrochloride Salt

Abstract

This technical guide provides a comprehensive analysis of this compound and its more commonly utilized hydrochloride salt. As a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry, a thorough understanding of its properties is essential for researchers and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causal relationships between its structure, reactivity, and application. We will explore its physicochemical properties, core reactivity—centered on the in-situ formation of the reactive aziridinium ion—synthesis protocols, analytical methodologies for its quantification as a potential genotoxic impurity, and critical safety protocols. The aim is to equip scientists with the expert knowledge required for its effective and safe utilization in research and manufacturing.

Chemical Identity and Nomenclature

This compound is a tertiary amino compound that is most frequently handled and stored in its more stable hydrochloride salt form to mitigate the reactivity and volatility of the free base.[1] Precise identification is critical for regulatory compliance and scientific accuracy.

IdentifierThis compound (Free Base)This compound HCl (Salt)
IUPAC Name This compound[2]This compound;hydrochloride[3][4]
CAS Number 107-99-3[2][5][6][7][8]4584-46-7[1][3][8][9]
Molecular Formula C₄H₁₀ClN[2][5][6][7][10]C₄H₁₁Cl₂N[1][3][8]
Molecular Weight 107.58 g/mol [5][6][7]144.04 g/mol [1][3]
Common Synonyms (2-Chloroethyl)dimethylamine, Dimethylaminoethyl chloride, Nitrogen half mustard[5][6][10][11]2-(Dimethylamino)ethyl chloride hydrochloride, DMC HCl[3][12][13]
InChI Key WQMAANNAZKNUDL-UHFFFAOYSA-N[2][6][10]LQLJZSJKRYTKTP-UHFFFAOYSA-N[3][4][14]

Physicochemical Properties

The choice between the free base and the hydrochloride salt for a given application is dictated by their distinct physical properties. The free base is a liquid at room temperature, while the hydrochloride salt is a crystalline solid, offering superior handling and stability.[11]

PropertyThis compound (Free Base)This compound HCl (Salt)
Appearance Colorless to pale yellow liquid[7][11]White to beige crystalline powder or crystals[1][9]
Melting Point N/A201-204 °C[9]
Boiling Point ~58 °C @ 760 mmHg[7] (Note: Varies with pressure)N/A
Flash Point -11.2 °C[5]Not applicable
Solubility Soluble in water and polar organic solvents[11]Soluble in water[15]
Stability Reactive; undergoes cyclizationStable solid, but hygroscopic[1][9][15]

The hydrochloride salt's hygroscopic nature necessitates storage in a dry, cool, and well-ventilated place with tightly sealed containers to prevent degradation and maintain purity.[9][15] The solubility of both forms in polar solvents is a key attribute, facilitating their use in a variety of reaction conditions.[11]

Core Reactivity: The Aziridinium Intermediate

The utility of this compound as an alkylating agent does not stem from the direct reactivity of the carbon-chlorine bond. Instead, its potency lies in the intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This transformation is the cornerstone of its chemical behavior.

Under basic or neutral aqueous conditions, the lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium ring.[16] This cation is a potent electrophile, readily attacked by external nucleophiles. This mechanism is significantly more favorable than a direct Sₙ2 attack on the primary alkyl chloride. The hydrochloride salt is largely unreactive, but upon neutralization, it forms the free base which can then cyclize.[16]

Figure 1: Intramolecular cyclization and subsequent nucleophilic attack.

This two-step process is crucial for experimental design. Reactions are typically performed under basic conditions to generate the free amine, which then forms the reactive intermediate in situ for alkylation of the desired nucleophile (e.g., an alcohol, amine, or thiol).[16]

Synthesis Protocol

The industrial synthesis of this compound hydrochloride is most commonly achieved via the chlorination of 2-(Dimethylamino)ethanol using thionyl chloride (SOCl₂).[17][18] This method is efficient and utilizes readily available starting materials.

Causality of Protocol Choices:

  • Reagent Choice: Thionyl chloride is an excellent chlorinating agent for alcohols because the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[18]

  • Temperature Control: The initial reaction is highly exothermic. Performing the addition of thionyl chloride at low temperatures (e.g., 5-15 °C) using an ice bath is critical to control the reaction rate and prevent the formation of undesired byproducts.[17]

  • Solvent: While older procedures used solvents like benzene, modern approaches often use an excess of a solvent like absolute ethanol during workup. The ethanol serves to quench any remaining thionyl chloride and acts as a recrystallization solvent for the final product.[17][18]

Step-by-Step Methodology:

  • Reaction Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and dropping funnel with 2-(Dimethylamino)ethanol.

  • Cooling: Cool the vessel in an ice-water bath to 5-15 °C.[17]

  • Chlorination: Add thionyl chloride dropwise to the cooled 2-(Dimethylamino)ethanol, maintaining the temperature within the specified range. The molar ratio of thionyl chloride to the amino alcohol is typically between 1.05 and 1.2:1.[17]

  • Reaction Completion: After the addition is complete, allow the mixture to stir until the reaction subsides.

  • Workup: The reaction mixture is carefully transferred to a vessel containing absolute ethanol. This solution is heated to boiling to drive off gaseous byproducts and dissolve the product.[18]

  • Isolation: The solution is filtered while hot to remove any insoluble materials. The filtrate is then cooled to induce crystallization of this compound hydrochloride.

  • Drying: The resulting crystals are collected by filtration and dried under vacuum to yield the final product.

Figure 2: General workflow for the synthesis of DMC HCl.

Applications in Pharmaceutical Development

This compound is a quintessential building block in medicinal chemistry, primarily used to introduce the dimethylaminoethyl moiety (-CH₂CH₂N(CH₃)₂).[11] This functional group is prevalent in numerous classes of drugs, where it often serves to increase water solubility and/or interact with biological targets.

  • Antihistamines: It is a key intermediate in the synthesis of first-generation antihistamines like Chlorpheniramine.[19][20]

  • Anticholinergics: Used in the synthesis of drugs such as Orphenadrine, an anticholinergic agent.[20]

  • Calcium Channel Blockers: It is an essential reagent for producing Diltiazem.[16]

  • Antidepressants: The related N,N-dimethylaminopropyl chloride is used for synthesizing tricyclic antidepressants like Clomipramine, highlighting the general utility of these chloroalkylamine reagents.[20]

The predictable reactivity of the aziridinium intermediate allows for the efficient alkylation of various nucleophilic scaffolds, making it a reliable tool for drug candidate synthesis.

Analytical Methodologies

Given that this compound is classified as a suspected mutagen, regulatory bodies impose strict limits on its presence as an impurity in final drug substances.[2][19] Consequently, highly sensitive analytical methods are required for its detection and quantification at parts-per-million (ppm) levels.

Self-Validating System for Impurity Analysis: A robust analytical protocol must be specific, sensitive, accurate, and precise. The choice of technique depends on the matrix of the Active Pharmaceutical Ingredient (API).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method, particularly for volatile impurities. The sample is derivatized or directly injected, separated by GC, and detected by MS, providing excellent specificity and sensitivity. A validated GC-MS method has been successfully used to quantify DMC HCl in Chlorpheniramine Maleate.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile APIs or when analyzing the reactive aziridinium ion, LC-MS is preferred. An LC-MS method using ion-exchange chromatography has been developed to simultaneously determine both DMC and its cyclized aziridinium ion (DMA) in diltiazem hydrochloride.[16]

Experimental Protocol Outline (Conceptual):

  • Standard Preparation: Prepare a stock solution of this compound HCl of known concentration. Create a series of calibration standards by diluting the stock solution to cover the expected impurity range (e.g., 1-10 ppm).

  • Sample Preparation: Accurately weigh the API sample and dissolve it in a suitable diluent.

  • Chromatographic Separation: Inject the standards and samples into the chosen system (GC or LC). The chromatographic conditions (column, mobile phase/carrier gas, temperature program) must be optimized to achieve clear separation of the analyte from the API and other impurities.

  • Mass Spectrometric Detection: Utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity, monitoring for characteristic ions of the analyte.

  • Quantification: Construct a calibration curve from the standard responses. Calculate the concentration of the impurity in the API sample based on this curve.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[19]

Figure 3: Conceptual workflow for impurity quantification.

Safety, Handling, and Toxicology

This compound and its hydrochloride salt are hazardous materials that must be handled with appropriate precautions. The free base is toxic if swallowed, and both forms can cause skin and eye irritation.[2][21] Critically, the compound is suspected of causing genetic defects.[2][14][15]

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity H301/H302: Toxic or Harmful if swallowed[2][14]P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15]
Skin/Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation.[2]P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12][15]
Mutagenicity H341: Suspected of causing genetic defects[2][14]P201/P202: Obtain special instructions before use and do not handle until all safety precautions have been read.[15]
Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure[14]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[15]
Environmental H411/H412: Toxic or Harmful to aquatic life with long lasting effects[15][22]P273: Avoid release to the environment.[15]

Handling and Storage Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For handling powder, a respirator with a P2 (EN 143) cartridge is recommended.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, separate from incompatible materials. The hygroscopic nature of the hydrochloride salt requires protection from moisture.[1][9][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is more than a simple alkylating agent; it is a versatile synthetic tool whose reactivity is elegantly governed by the in-situ formation of a strained aziridinium intermediate. Its hydrochloride salt provides a stable, easy-to-handle solid that is indispensable for introducing the dimethylaminoethyl group in pharmaceutical synthesis. However, its utility is balanced by significant health hazards, including suspected genotoxicity, mandating rigorous safety protocols and the use of highly sensitive analytical methods to control its presence in final products. This guide provides the foundational knowledge for scientists to leverage its synthetic potential while upholding the highest standards of safety and quality.

References

  • Dimethylaminoethyl chloride - Solubility of Things. (n.d.). Vertex AI Search. Retrieved January 9, 2026.
  • Cas 107-99-3, 2-Chloroethyldimethylamine - LookChem. (n.d.). LookChem.
  • 2-(N,N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
  • Chemical Properties of Ethanamine, 2-chloro-N,N-dimethyl- (CAS 107-99-3) - Cheméo. (n.d.). Cheméo.
  • 2-Chloro-N,N-dimethylethylamine hydrochloride - All data taken at Pacific Northwest National Laboratory (PNNL). (2017). PNNL.
  • 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem. (n.d.). PubChem.
  • 2-Chloro-N,N-dimethylethan-1-amine hydrochloride | Manasa Life Sciences. (n.d.). Manasa Life Sciences.
  • The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Chloroethyldimethylamine | CAS#:107-99-3 | Chemsrc. (n.d.). Chemsrc.
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem. (n.d.). PubChem.
  • Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate - IOSR Journal. (n.d.). IOSR Journal.
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.). Google Patents.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC - PubMed Central. (2024, September 2). PubMed Central.
  • Ethanamine, 2-chloro-N,N-dimethyl- - the NIST WebBook. (n.d.). NIST.
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Sources

2-Chloro-N,N-dimethylethanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound, most commonly handled and utilized as its more stable hydrochloride salt (DMC-HCl), is a bifunctional organic compound of significant interest to the pharmaceutical and chemical industries. Its structure, featuring a reactive alkyl chloride and a tertiary amine, makes it a highly versatile building block for introducing the dimethylaminoethyl moiety into a wide range of molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its primary synthetic route, its critical applications in drug development, and essential safety protocols for its handling and storage. For researchers and professionals in organic synthesis and medicinal chemistry, a thorough understanding of this key intermediate is fundamental to its effective and safe utilization.

Physicochemical Properties and Identification

The accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in research and development. This compound is primarily available as its hydrochloride salt to enhance stability and ease of handling.[2] The free base is a liquid, while the salt is a crystalline solid.[1]

Identifier Value
Compound Name This compound Hydrochloride
Synonyms 2-(Dimethylamino)ethyl chloride hydrochloride; DMC-HCl; N-(2-Chloroethyl)dimethylamine hydrochloride[3]
CAS Number 4584-46-7[4]
Molecular Formula C₄H₁₁Cl₂N[4][5]
Molecular Weight 144.04 g/mol [4][5]
IUPAC Name This compound;hydrochloride[6][7]
Physical Property Value
Appearance White to beige or brown-yellow crystalline powder/crystals[5][8]
Melting Point 201-208 °C (decomposes)[4][9]
Solubility Soluble in water (2000 g/L at 20 °C) and methanol[8][9]
Stability Stable under normal conditions, but highly hygroscopic (sensitive to moisture)[8][9]

Synthesis of this compound Hydrochloride

The most prevalent and efficient method for synthesizing this compound hydrochloride is through the chlorination of 2-(dimethylamino)ethanol using thionyl chloride (SOCl₂).[2][10] This reaction is favored due to its high yield and the straightforward formation of the desired hydrochloride salt.

Causality of Experimental Choice: Thionyl chloride is the reagent of choice for converting the primary alcohol in 2-(dimethylamino)ethanol to an alkyl chloride. The reaction proceeds via a chlorosulfite intermediate. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[2] Crucially, the in situ generation of HCl gas readily protonates the basic tertiary amine group of the product, causing it to precipitate from many organic solvents as the stable, crystalline hydrochloride salt. This prevents potential side reactions, such as self-alkylation of the amine.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Reactant1 2-(Dimethylamino)ethanol Step1 1. Dissolve in Anhydrous Solvent (e.g., Dichloromethane) Reactant1->Step1 Reactant2 Thionyl Chloride (SOCl₂) Step3 3. Slow Addition of SOCl₂ (Exothermic Control) Reactant2->Step3 Step2 2. Cool to 0-10 °C (Ice Bath) Step1->Step2 Step2->Step3 Step4 4. Reflux (Reaction Completion) Step3->Step4 Step5 5. Concentrate (Remove Solvent/Excess SOCl₂) Step4->Step5 Step6 6. Recrystallization (e.g., from Ethanol) Step5->Step6 Product This compound HCl (Final Product) Step6->Product

Caption: General workflow for the synthesis of DMC-HCl.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established laboratory practices.[2][10] All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

  • Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or similar).

  • Reactant Addition: Charge the flask with 2-(dimethylamino)ethanol (e.g., 0.5 mol) dissolved in anhydrous dichloromethane (200 mL).

  • Cooling: Cool the flask in an ice-water bath to maintain an internal temperature between 5-10 °C.

  • Chlorination: Slowly add thionyl chloride (e.g., 0.6 mol, 1.2 equivalents) dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 15 °C. Vigorous stirring is essential.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 1-2 hours to drive the reaction to completion.

  • Isolation: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the solvent and any excess thionyl chloride.

  • Purification: The resulting crude solid can be purified by recrystallization from absolute ethanol to yield the final product as white crystals.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Core Applications in Drug Development and Organic Synthesis

This compound hydrochloride is a cornerstone reagent for introducing the dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) in nucleophilic substitution reactions.[11] This moiety is a common pharmacophore in numerous Active Pharmaceutical Ingredients (APIs), particularly in antihistaminic and anticholinergic drugs, where it often serves as a key part of the molecule that interacts with biological targets.[12]

Key Pharmaceutical Applications:

  • Antihistamines: It is a critical precursor in the synthesis of first-generation antihistamines like Chlorpheniramine and Mepyramine.[9][12]

  • Anticholinergics/Muscle Relaxants: Used in the synthesis of Orphenadrine.[12]

  • Other APIs: It serves as an intermediate for a variety of other drugs, including the cardiovascular agent Diltiazem and the antipsychotic Triflupromazine.[9][12]

Drug_Synthesis Illustrative Synthesis of Chlorpheniramine cluster_inputs Starting Materials cluster_reaction Reaction DMC This compound HCl (DMC-HCl) Alkylation Nucleophilic Alkylation (Base, e.g., NaNH₂) DMC->Alkylation Precursor Chlorpheniramine Precursor (e.g., 4-chlorophenyl(pyridin-2-yl)acetonitrile) Precursor->Alkylation API Chlorpheniramine (Final API) Alkylation->API

Caption: Role of DMC-HCl in API synthesis.

Beyond pharmaceuticals, its reactivity is leveraged in broader organic synthesis and materials science.[13]

Application Area Specific Use
Organic Synthesis Alkylating agent for synthesizing substituted oxindoles and dinitrobenzimidazoles with antimicrobial activity.
Catalysis Precursor for synthesizing ligands like Tris(2-(diethylamino)ethyl)amine (Et₆TREN), used in copper-catalyzed atom transfer radical polymerization (ATRP).
Materials Science Used to modify polymer chains to incorporate amino functionalities, altering properties like solubility or conductivity.[13]

Safety, Handling, and Storage

This compound hydrochloride is a hazardous chemical and must be handled with stringent safety precautions. The hydrochloride salt is classified as toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects.[7][14][15][16]

Hazard Class GHS Statement
Acute Toxicity, Oral H301: Toxic if swallowed[16]
Acute Toxicity, Dermal H311: Toxic in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation[14]
Eye Damage/Irritation H319: Causes serious eye irritation[14]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects[7][16]
STOT, Single Exposure H335: May cause respiratory irritation[14]

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[14][17]

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.[18]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Ensure gloves are inspected before use and disposed of properly.[14]

  • Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator with a particulate filter.[15][18]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Due to its hygroscopic nature, it is critical to protect it from moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8][9]

Conclusion

This compound hydrochloride is an indispensable reagent in modern organic and medicinal chemistry. Its unique bifunctional structure provides a reliable and efficient means of incorporating the dimethylaminoethyl group, a common feature in a multitude of pharmaceutical agents. While its utility is vast, its hazardous nature demands rigorous adherence to safety protocols. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent chemical building block.

References

  • Vertex AI Search. 2-Chloro-N,N-dimethylethylamine Hydrochloride CAS 4584-46-7.
  • Santa Cruz Biotechnology. 2-Chloro-N,N-diethylethylamine hydrochloride | CAS 869-24-9.
  • Solubility of Things. Dimethylaminoethyl chloride.
  • Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7.
  • BenchChem.
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An In-Depth Technical Guide to the Solubility of 2-Chloro-N,N-dimethylethanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS: 4584-46-7), commonly referred to as DMC.HCl, is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, (CH₃)₂NCH₂CH₂Cl · HCl, features a tertiary amine hydrochloride, making it a highly polar, salt-like organic compound.[4][5] This inherent polarity dictates its behavior in various solvent systems, a critical parameter for process chemists, formulation scientists, and researchers in drug development. The efficiency of synthesis, purification, crystallization, and formulation hinges on a comprehensive understanding of its solubility profile.

This technical guide provides a deep dive into the solubility of DMC.HCl in organic solvents, moving beyond simple data points to explain the underlying physicochemical principles. We will explore known solubility data, present a robust experimental protocol for its determination, and offer field-proven insights to guide laboratory and scale-up operations.

Core Principles: Understanding the Solubility of an Amine Hydrochloride Salt

The solubility of DMC.HCl is governed by its ionic nature and the principle of "like dissolves like." As a salt, it is composed of a dimethylammonium cation and a chloride anion. For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces holding these ions together in the crystal lattice.[6]

Key Influencing Factors:

  • Solvent Polarity: DMC.HCl exhibits its highest solubility in highly polar solvents. Polar protic solvents, such as water and lower-chain alcohols (e.g., methanol, ethanol), are particularly effective as they can solvate both the cation through hydrogen bonding and the anion through dipole interactions.[1][2][7] Aprotic polar solvents can also be effective, while non-polar solvents are generally poor choices for dissolving this salt.

  • Temperature: The dissolution of most solids is an endothermic process, meaning it absorbs heat. Consequently, the solubility of DMC.HCl in most organic solvents is expected to increase with rising temperature.[8][9][10] This relationship is fundamental for developing effective crystallization procedures.

  • Hygroscopicity: DMC.HCl is notably hygroscopic, readily absorbing moisture from the atmosphere.[1][2][5][11] This is a critical handling parameter. The ingress of even small amounts of water, a highly polar solvent, can dramatically increase the apparent solubility in an organic medium, leading to inaccurate and irreproducible results. All experiments should be conducted under anhydrous conditions.

  • Common Ion Effect: While this guide focuses on organic solvents, it is crucial to remember that the solubility of a hydrochloride salt can be suppressed in the presence of an external source of chloride ions.[12][13] This principle becomes relevant if acidic or chlorinated solvents are used.

Quantitative and Qualitative Solubility Data

Specific, peer-reviewed quantitative solubility data for DMC.HCl across a wide range of organic solvents is sparse in publicly available literature. However, technical data sheets and studies on analogous compounds provide a strong directional understanding. The following table summarizes available information.

SolventTypeSolubility DataSource(s)
WaterPolar ProticVery High: ~2000 g/L (20°C)[2][5][11][14]
MethanolPolar ProticSoluble[1]
EthanolPolar ProticSoluble[2]
ChloroformPolar AproticAnalog Data: 16.9 g/100g (27°C) for Dimethylamine HCl[15]
Diethyl EtherNon-polarAnalog Data: Insoluble for Dimethylamine HCl[15]

Note: Data for Dimethylamine HCl is included to provide a baseline for a structurally similar, albeit simpler, amine hydrochloride. It should be used as a directional indicator only.

A Validated Protocol for Isothermal Solubility Measurement

The absence of comprehensive data necessitates a reliable method for empirical determination. The isothermal equilibrium method is the gold standard for this purpose. It ensures that the solution has reached its saturation point at a given temperature, providing a true measure of solubility.

Principle of the Method

The core principle is to create a slurry by adding an excess of the solid solute to the solvent of interest. This mixture is agitated at a constant temperature for a prolonged period to ensure that the dissolution process reaches equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is quantified.

Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_quantification 4. Quantification p1 Dry DMC.HCl (Vacuum Oven, 40°C) p2 Use Anhydrous Solvent (e.g., from sealed bottle) e1 Add excess DMC.HCl to known volume of solvent in a sealed vial e2 Agitate at constant T (e.g., 25°C) for 24-48 hours e1->e2 Ensures saturation s1 Allow suspension to settle s2 Withdraw supernatant using a syringe s1->s2 Removes particulates s3 Filter through 0.22 µm syringe filter into a tared vial s2->s3 Removes particulates q1 Accurately weigh the filtered supernatant q2 Evaporate solvent under controlled conditions (N₂ stream or vacuum) q1->q2 Gravimetric Method q3 Weigh the remaining solid DMC.HCl residue q2->q3 Gravimetric Method cluster_prep cluster_prep cluster_prep->e1 cluster_equilibration cluster_equilibration cluster_equilibration->s1 cluster_separation cluster_separation cluster_separation->q1

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology
  • Preparation & Handling:

    • Rationale: Due to its hygroscopic nature, pre-drying the DMC.HCl is essential for accuracy.

    • Action: Dry the solid DMC.HCl in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours. Handle the material in a low-humidity environment or a glovebox if possible. Use fresh, anhydrous grade solvents.

  • Sample Creation:

    • Rationale: Adding a clear excess of solid ensures that the solution becomes saturated.

    • Action: To a series of 20 mL glass vials, add a known volume or mass of the selected organic solvent (e.g., 10.0 mL). Add an excess of dried DMC.HCl (e.g., 2-3 grams, or enough that a significant amount of solid remains undissolved at equilibrium).

  • Equilibration:

    • Rationale: Reaching equilibrium is not instantaneous. A sufficient agitation time at a stable temperature is required for the dissolution rate to equal the precipitation rate. 24 to 48 hours is a standard duration.

    • Action: Seal the vials tightly and place them in a constant temperature orbital shaker or shaking water bath set to the desired temperature (e.g., 25°C). Agitate for 24-48 hours.

  • Phase Separation:

    • Rationale: It is critical to analyze only the dissolved portion. Any suspended microparticles will lead to an overestimation of solubility.

    • Action: Remove the vials from the shaker and let them stand at the equilibrium temperature for at least 2 hours to allow solids to settle. Carefully draw the clear supernatant into a syringe and immediately pass it through a chemically compatible 0.22 µm syringe filter into a clean, dry, and pre-weighed (tared) vial.

  • Quantification (Gravimetric Method):

    • Rationale: This method is direct and robust, determining the mass of the dissolved solid in a known mass of solution.

    • Action: a. Immediately cap and weigh the tared vial containing the filtered supernatant to determine the total mass of the saturated solution. b. Remove the cap and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the DMC.HCl. c. Once all solvent is removed, re-weigh the vial to get the mass of the dissolved DMC.HCl residue.

  • Calculation and Reporting:

    • Rationale: Standardizing the units allows for comparison across different solvents and conditions.

    • Action: Calculate the solubility using the following formula:

      • Solubility (g / 100 g solvent) = [Mass of Residue / (Mass of Solution - Mass of Residue)] x 100

    • The experiment should be performed in triplicate to ensure reproducibility. Report the mean solubility and standard deviation at the specified temperature.

Field-Proven Insights for Scientists and Developers

  • For the Process Chemist: Understanding the solubility curve (solubility vs. temperature) is paramount for developing efficient crystallization processes. A solvent that shows high solubility at an elevated temperature but low solubility at room temperature or below is an ideal candidate for achieving high recovery yields. For example, if DMC.HCl is highly soluble in hot isopropanol but poorly soluble at 0°C, isopropanol could be an excellent crystallization solvent.

  • For the Drug Development Professional: Solubility data directly impacts API synthesis and purification. Poor solubility in reaction solvents can lead to slow reaction kinetics and heterogeneous mixtures that are difficult to manage at scale. Conversely, knowledge of solvents in which the compound is sparingly soluble is critical for purification steps, such as washing the final product to remove soluble impurities without significant yield loss.

  • Self-Validating the Protocol: The presence of a visible, stable excess of solid DMC.HCl throughout the equilibration period serves as an internal control, confirming that saturation was maintained. Furthermore, analyzing samples taken at different time points (e.g., 24h and 48h) can validate that equilibrium has indeed been reached; the measured solubility should not change significantly between these points.

Conclusion

While this compound hydrochloride is broadly classified as soluble in polar organic solvents, precise, quantitative data is essential for robust process design and development. Its high polarity and hygroscopic nature are the defining characteristics that researchers must manage. By employing a rigorous isothermal equilibrium protocol, scientists can generate the high-quality, reliable solubility data needed to optimize synthetic routes, design efficient purification strategies, and accelerate the development of new pharmaceutical agents.

References

  • Chemical Abstracts Service. (n.d.). Dimethylamine hydrochloride. In SciFinder.
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  • Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • Mallak Specialties Pvt Ltd. (2018). Technical Data Sheet of 2-Chloro-N,N-dimethylethylamine HCl.
  • Kumar, L., & Singh, P. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-119.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Hasa, D., Voinovich, D., & Perissutti, B. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension. European Journal of Pharmaceutical Sciences, 165, 105934.
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  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
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  • Li, Z., et al. (2022). Solubility Determination and Correlation Analysis of 5-Chloropyrazin-2-Amine in Several Mixed Solvents. Journal of Chemical & Engineering Data, 67(2), 268-278.
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stability and storage conditions for 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Introduction: Understanding the Core Stability Challenge

This compound, most commonly handled as its hydrochloride salt (DMC HCl), is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including antihistamines and other critical drug substances.[1] Its utility is derived from its structure: a reactive alkyl chloride tethered to a tertiary amine. However, this same structural motif presents a significant stability challenge. The compound's integrity is not merely a matter of preventing simple degradation but of controlling a dynamic, pH-dependent intramolecular transformation.

The hydrochloride salt is a stable, crystalline solid. The core stability issue arises when the tertiary amine is deprotonated to its free base form. In this state, the nitrogen atom's lone pair of electrons can readily attack the adjacent carbon bearing the chlorine atom in an intramolecular nucleophilic substitution. This process, known as cyclization, forms the highly reactive and potentially genotoxic N,N-dimethylaziridinium ion (DMA).[2] Understanding and controlling this equilibrium is paramount for ensuring the material's quality, safety, and suitability for use in research and drug development.

This guide provides a comprehensive overview of the factors governing the stability of this compound HCl, recommended storage and handling protocols based on mechanistic understanding, and validated analytical methods to assess its integrity.

Part 1: Physicochemical Profile and Inherent Instabilities

A foundational understanding of the compound's properties is essential for its proper handling. As a crystalline solid, DMC HCl is generally stable under normal conditions.[1] However, its pronounced hygroscopic nature is its primary vulnerability.[1][3][4][5]

PropertyValueSource(s)
Chemical Name This compound hydrochloride[3]
Synonyms (2-Chloroethyl)dimethylamine hydrochloride, DMC HCl[1][4][6]
CAS Number 4584-46-7[1][5]
Molecular Formula C₄H₁₁Cl₂N[1][4][5]
Molecular Weight 144.04 g/mol [1][5]
Appearance White to off-white or beige crystalline powder[1][5][7]
Melting Point 201-208 °C[1][5][8]
Solubility Soluble in water (2000 g/L at 20 °C) and methanol.[1][5]
Key Instability Hygroscopic ; readily absorbs moisture from the air.[1][3][4][5][9]

The hygroscopicity is critical because absorbed moisture can initiate the degradation pathway by providing a medium for the compound to dissolve and for pH changes to occur, facilitating the formation of the reactive free base.

Part 2: The Primary Degradation Pathway: Intramolecular Cyclization

The central mechanism governing the stability of DMC HCl in the presence of moisture or in solution is the pH-dependent equilibrium between the stable protonated amine (the hydrochloride salt) and the reactive free base, which rapidly cyclizes.

  • In Acidic Conditions (pH < 4): The nitrogen atom is protonated, forming a quaternary ammonium salt. In this state, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering the molecule stable and preventing cyclization.[2]

  • In Neutral or Basic Conditions (pH > 7): The amine is deprotonated to its free base form. This unleashes the lone pair on the nitrogen, which acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This intramolecular Williamson ether-like synthesis expels the chloride ion and forms the strained, three-membered N,N-dimethylaziridinium ring.[2] Kinetic studies show this conversion is practically complete within two hours at 25°C upon addition of a base.[2]

This transformation is the most significant degradation pathway and is the primary reason for the stringent storage and handling requirements.

G cluster_0 Stable State (Solid or Acidic Solution) cluster_1 Reactive Pathway (Moisture/Base Present) DMC_HCl This compound HCl (Protonated, Stable) FreeBase Free Base (Deprotonated, Unstable) DMC_HCl->FreeBase + OH⁻ - H₂O, - Cl⁻ FreeBase->DMC_HCl + H⁺, + Cl⁻ DMA N,N-Dimethylaziridinium Ion (Highly Reactive) FreeBase->DMA Intramolecular Cyclization DMA->FreeBase Ring Opening (Hydrolysis/Nucleophilic Attack)

Caption: pH-dependent equilibrium and cyclization of DMC HCl.

Part 3: Factors Influencing Stability and Incompatibility

Several environmental and chemical factors can accelerate the degradation of DMC HCl.

  • Moisture: As the primary enabler of degradation, exposure to moist air or water must be strictly avoided.[3] It provides the medium for dissolution and subsequent cyclization.

  • Bases: Strong bases are incompatible as they will rapidly and completely deprotonate the amine, driving the formation of the reactive aziridinium ion.[3]

  • Heat: While stable at normal temperatures, heating to decomposition can release a host of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][10] High temperatures can also accelerate degradation reactions.

  • Oxidizing Agents: Strong oxidizing agents are incompatible and can lead to vigorous, exothermic reactions with the amine functional group.[3][10]

  • Metals: Contact with certain metals should be avoided, as they can potentially catalyze decomposition.[3]

  • Other Incompatibles: The amine functionality makes it incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10]

Part 4: Validated Storage and Handling Protocols

Based on the compound's chemical nature, the following multi-tiered storage strategy is recommended to ensure long-term stability and experimental reproducibility.

Storage ConditionTemperatureAtmosphereContainerRationale
Long-Term Archival -20°C [1]Inert (Ar, N₂) [1]Tightly sealed glass vial, potentially within a secondary container with desiccant.Minimizes all forms of degradation (thermal, oxidative, and moisture-induced). The inert atmosphere is crucial.
Working Stock (Months) 2-8°C [11]Air (Dry)Tightly sealed vial, stored inside a desiccator.Protects against moisture while allowing easier access than frozen storage.
In-Use (Benchtop) Ambient (controlled)AirKeep container tightly sealed when not in use.[12] Weigh out in a low-humidity environment if possible.Minimize atmospheric exposure. Rapidly reseal after dispensing.

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[13]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

  • Moisture Control: Avoid handling in humid environments. When not in use, ensure the container is tightly closed to prevent moisture absorption.[12][13]

  • Dispensing: Use clean, dry spatulas and weighing vessels.

  • Spill Cleanup: For spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

Part 5: Analytical Workflows for Stability Assessment

To ensure the quality of DMC HCl, especially after prolonged storage or when used as a critical reagent, its purity and the presence of key degradants must be assessed.

G cluster_0 Stability Study Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Start DMC HCl Sample (Time Zero / Stressed) Prep_GC Dissolve in Anhydrous Solvent (e.g., DMSO) Start->Prep_GC Prep_LC Dissolve in Aqueous Mobile Phase (Acidified) Start->Prep_LC GCMS GC-MS Analysis (Purity Assay) Prep_GC->GCMS LCMS LC-MS Analysis (Aziridinium Quant.) Prep_LC->LCMS Data_GC Assess Purity Identify Volatile Impurities GCMS->Data_GC Data_LC Quantify DMA Ion Assess Hydrolysis LCMS->Data_LC

Caption: Analytical workflow for a comprehensive stability assessment.

Experimental Protocol 1: GC-MS for Purity and Impurity Profiling

This method is ideal for assessing the overall purity of the DMC HCl solid and for detecting volatile impurities or degradation products. (Method adapted from references[14] and[15]).

  • Standard & Sample Preparation:

    • Prepare a stock solution of DMC HCl reference standard at approximately 0.04 mg/mL in anhydrous Dimethyl Sulfoxide (DMSO).

    • For the test sample, accurately weigh and dissolve the DMC HCl solid in anhydrous DMSO to achieve a similar concentration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent with a mass spectrometer (e.g., Agilent 5975C).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection: 1 µL, splitless mode.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 5 minutes.

      • Ramp: 10°C/min to 230°C.

      • Hold: Hold at 230°C for 7 minutes.

    • MS Conditions:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Detection: Selected Ion Monitoring (SIM) for the parent ion or key fragments to enhance sensitivity.

  • Data Analysis:

    • Calculate the purity of the test sample by comparing its peak area to that of the reference standard (external standard method).

    • Analyze the chromatogram for any additional peaks that may indicate impurities or degradation products.

Experimental Protocol 2: LC-MS for N,N-Dimethylaziridinium (DMA) Ion Quantification

This method is essential for studying the stability of DMC HCl in solution, as it can directly measure the formation of the critical reactive intermediate, the DMA ion. (Method adapted from reference[2]).

  • Standard & Sample Preparation:

    • DMC Standard: Prepare a stock solution of DMC HCl in an acidified aqueous solution (e.g., water with 0.1% formic acid, pH < 4) to prevent cyclization.

    • DMA Standard: Prepare the DMA ion in situ by dissolving a known quantity of DMC HCl in water, adding 1.5 equivalents of 0.1 M KOH, and allowing it to react for 3 hours at 25°C.[2] Dilute this solution to the desired concentration for calibration.

    • Test Sample: Dissolve the test material or aliquot from a stability study in the acidified aqueous mobile phase.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: HPLC system with a column-switching valve.

    • Mass Spectrometer: Quadrupole mass spectrometer with a positive-ion electrospray ionization (ESI) source.

    • Columns:

      • Trapping Column: A reversed-phase C18 column to trap less polar components of a sample matrix if needed.

      • Analytical Column: A high-capacity, silica-based cation exchange column.[2]

    • Mobile Phase: An isocratic, largely aqueous mobile phase (e.g., ammonium formate buffer in water/acetonitrile). The aqueous nature is suitable for the highly polar analytes.

    • Detection: Operate the mass spectrometer in Selected Ion Recording (SIR) mode, monitoring the m/z for both protonated DMC and the DMA ion.

  • Data Analysis:

    • Develop a calibration curve for the DMA ion using the in situ prepared standard.

    • Quantify the amount of DMA ion present in the test sample, which directly correlates to the extent of degradation via cyclization.

Conclusion

The stability of this compound hydrochloride is governed by a delicate interplay of its physical and chemical properties. Its hygroscopic nature and the pH-dependent intramolecular cyclization to the reactive N,N-dimethylaziridinium ion are the principal concerns for any researcher or drug development professional. Adherence to strict, multi-tiered storage conditions—prioritizing cold, dry, and inert environments—is non-negotiable for preserving the compound's integrity. Furthermore, the implementation of robust analytical methods, such as GC-MS for purity and LC-MS for monitoring the formation of the aziridinium ion, provides a validated system for quality control and stability assessment. By understanding the underlying chemical mechanisms and implementing the protocols outlined in this guide, scientists can ensure the reliability and safety of this critical synthetic intermediate.

References

  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Chloro-N,N-dimethylethylamine hydrochloride. URL
  • CymitQuimica. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride. URL
  • Mallak Specialties Pvt Ltd. (2018). Technical Data Sheet of 2-Chloro-N,N-dimethylethylamine HCl. URL
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  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride 99%. URL
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  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth. Coll. Vol. 3, p.305 (1955); Vol. 29, p.33 (1949). URL
  • Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. URL
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  • Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. URL
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  • Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. URL
  • IOSR Journal of Applied Chemistry. (2017). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride. URL
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hygroscopic nature of 2-Chloro-N,N-dimethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hygroscopic Nature of 2-Chloro-N,N-dimethylethanamine hydrochloride

Abstract

This compound hydrochloride is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its physicochemical properties, particularly its hygroscopicity, are of paramount importance to researchers, scientists, and drug development professionals. The propensity of a material to absorb moisture from the atmosphere can profoundly impact its chemical stability, physical characteristics, and manufacturability.[2][3] This guide provides a comprehensive technical overview of the , detailing its characterization, implications, and strategic management. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all recommendations in authoritative standards.

Introduction: The Critical Impact of Hygroscopicity in Pharmaceutical Development

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical quality attribute for any pharmaceutical solid.[4][5] Moisture uptake can initiate a cascade of undesirable physical and chemical changes. Physically, it can lead to caking, clumping, and altered flow properties, which pose significant challenges during manufacturing processes like powder milling and tablet compression.[2][6] Chemically, the presence of water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[6] For APIs and intermediates like this compound hydrochloride, which is explicitly identified as a hygroscopic compound, understanding and controlling its interaction with atmospheric moisture is not merely a recommendation—it is a necessity for ensuring product quality, safety, and efficacy.[7][8][9]

This guide is structured to provide a logical progression from fundamental understanding to practical application. We will first characterize the compound, then present a robust methodology for quantifying its hygroscopic behavior, discuss the downstream consequences, and finally, outline effective control strategies.

Physicochemical Properties of this compound hydrochloride

A foundational understanding of the material's basic properties is essential before delving into its hygroscopicity.

PropertyValueSource(s)
CAS Number 4584-46-7[1][10]
Molecular Formula C₄H₁₁Cl₂N (or (CH₃)₂NCH₂CH₂Cl · HCl)[1][11]
Molecular Weight 144.04 g/mol [1][10]
Appearance White to off-white crystalline powder/crystals[8][12]
Melting Point 201-204 °C (lit.)[12][13]
Solubility Soluble in Water and Methanol[1][12]
Hygroscopicity Stated as "Hygroscopic" or "Sensitive to Moisture"[7][8][9][10][12][13][14]

Quantitative Characterization of Hygroscopicity

Visual observation or qualitative statements are insufficient for drug development. A quantitative assessment is required to define the extent and rate of moisture sorption. The premier technique for this characterization is Dynamic Vapor Sorption (DVS).[15] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with a specific relative humidity (RH) at a constant temperature.[15][16]

The Logic of Hygroscopicity Assessment

The assessment workflow is a systematic process designed to build a comprehensive understanding of the material's behavior, enabling informed decisions on its handling, storage, and formulation.

Hygroscopicity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Impact & Risk Assessment cluster_3 Phase 4: Strategy & Control A Material Sourcing (2-Chloro-N,N- dimethylethanamine HCl) B Baseline Analysis (XRPD, TGA, KF) A->B Initial state C Dynamic Vapor Sorption (DVS) - Sorption/Desorption Isotherm - Kinetics of Uptake B->C Quantify moisture interaction D Hygroscopicity Classification (e.g., Ph. Eur. criteria) C->D Classify behavior E Solid-State Stability Analysis (Post-DVS XRPD) C->E Check for phase changes F Assess Impact on: - Chemical Stability - Physical Properties - Processability D->F E->F G Define Storage Conditions (e.g., <40% RH) F->G Mitigate risks I Develop Formulation (e.g., Film coating, excipients) F->I H Select Packaging (Moisture-proof liners) G->H

Figure 1: Logical workflow for hygroscopicity assessment.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol provides a robust framework for characterizing this compound hydrochloride. The inclusion of two sorption/desorption cycles serves as a self-validating mechanism to assess the reversibility of moisture uptake and identify potential phase changes.[15]

Objective: To quantitatively determine the hygroscopicity of this compound hydrochloride by generating a moisture sorption-desorption isotherm.

Apparatus: Dynamic Vapor Sorption Analyzer (e.g., TA Instruments Discovery SA, Surface Measurement Systems DVS Adventure).[16][17]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-15 mg of the test sample into a DVS sample pan.[18]

    • Place the pan onto the DVS microbalance.

  • Initial Drying (Equilibration):

    • Rationale: To establish a stable, dry baseline mass.

    • Set the instrument temperature to 25 °C.

    • Expose the sample to a stream of dry nitrogen (0% RH) until the mass equilibrates. The equilibrium criterion is typically set to a mass change of less than 0.002% per minute over a 10-minute period.

  • Sorption Isotherm - Cycle 1:

    • Rationale: To measure moisture uptake across a range of humidity levels.

    • Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments.

    • At each RH step, allow the sample mass to equilibrate using the same criterion as in the drying step. The instrument records the mass change at each step.[15]

  • Desorption Isotherm - Cycle 1:

    • Rationale: To measure moisture loss and assess the reversibility of the process.

    • Decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% increments, allowing for equilibration at each step.

  • Sorption/Desorption - Cycle 2:

    • Rationale: To confirm the stability of the material after exposure to humidity. A repeatable isotherm suggests the material is stable under the tested conditions.

    • Repeat the sorption (0% to 90% RH) and desorption (90% to 0% RH) steps as described above.

  • Post-Analysis Characterization:

    • Rationale: To verify if any solid-state transformation (e.g., hydrate formation, crystallization of amorphous content) has occurred.[17]

    • Carefully recover the sample and analyze it using a technique like X-Ray Powder Diffraction (XRPD) to compare its solid form to the pre-DVS sample.[19]

DVS_Workflow start Start prep 1. Sample Preparation (Weigh 5-15 mg) start->prep dry 2. Initial Drying (25°C, 0% RH to equilibrium) prep->dry sorption1 3. Sorption Cycle 1 (0% -> 90% RH, stepwise) dry->sorption1 desorption1 4. Desorption Cycle 1 (90% -> 0% RH, stepwise) sorption1->desorption1 sorption2 5. Sorption Cycle 2 (0% -> 90% RH, stepwise) desorption1->sorption2 desorption2 6. Desorption Cycle 2 (90% -> 0% RH, stepwise) sorption2->desorption2 xrd 7. Post-Analysis (XRPD) desorption2->xrd end End xrd->end

Figure 2: Step-by-step DVS experimental workflow.

Data Interpretation and Classification

The primary output of a DVS experiment is a sorption-desorption isotherm, which plots the percentage change in mass versus the relative humidity. From this plot, the hygroscopicity can be classified. A common classification system, adapted from the European Pharmacopoeia, categorizes materials based on their mass increase after 24 hours of exposure to 80% RH at 25°C.[15] DVS provides a high-resolution method to determine this value at the equilibrium point.[15][20]

Hygroscopicity ClassWater Uptake (% w/w) at 25°C / 80% RHTypical Material Behavior
Non-hygroscopic < 0.2%No significant moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor moisture uptake, may require controlled storage.
Moderately hygroscopic ≥ 2% and < 15%Significant moisture uptake, requires controlled storage and handling.
Very hygroscopic ≥ 15%Substantial moisture uptake, may impact physical form.
Deliquescent Sufficient water is absorbed to form a liquidThe solid dissolves in the absorbed water.

Source: Adapted from pharmaceutical development standards.[15][17]

Consequences and Implications for Drug Development

The has direct consequences that must be managed throughout the drug development lifecycle, guided by regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[21][22]

Stability and Storage

Moisture uptake can compromise the chemical stability of the hydrochloride salt. The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of temperature and humidity.[21][23] For a hygroscopic material, this is critical. ICH Q1A(R2) guidelines define standardized conditions for stability testing.[21][24][25]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2) Stability Testing Guidelines.[24][25]

For a hygroscopic substance like this compound hydrochloride, significant changes under accelerated conditions would necessitate intermediate testing and mandate stringent storage and handling controls.

Manufacturing and Formulation

During manufacturing, uncontrolled moisture can cause severe processing issues.[2]

  • Powder Flow: Increased surface moisture leads to inter-particle attraction, causing poor powder flowability and potentially adhering to equipment like conveyors and hoppers.[2][6]

  • Compaction/Compression: The presence of moisture can cause clumping and caking, negatively affecting the tableting process.[2][6]

  • Formulation: When used as an intermediate, its moisture content can affect reaction stoichiometry and introduce impurities. In a final dosage form, moisture can affect the stability of other excipients or the API itself.[26][27]

Mitigation and Control Strategies

Given its hygroscopic nature, proactive strategies are required to handle and store this compound hydrochloride effectively.

  • Controlled Environments: The most direct strategy is to control the ambient environment. Storage and handling areas should be maintained at a low relative humidity, often below 40% RH, using industrial dehumidifiers.[28][29]

  • Appropriate Packaging:

    • Primary Packaging: Materials should be stored in airtight containers. For bulk quantities, this often involves heat-sealed, moisture-proof liners (e.g., multi-layer aluminum bags).[28][30]

    • Inclusion of Desiccants: Sachets of desiccants, such as silica gel or molecular sieves, should be placed inside the packaging to absorb any residual moisture or ingress during brief openings.[28]

  • Handling Procedures:

    • Minimize exposure time to ambient air during weighing and transfer operations.

    • Handle the material in a glove box or an enclosure with a controlled, low-humidity atmosphere where possible.

    • Ensure containers are tightly resealed immediately after use.[8]

  • Formulation Strategies: If the final product is also sensitive, formulation approaches can be used to protect the hygroscopic ingredient. These include film coating of tablets or encapsulation, which act as a physical barrier to moisture.[6]

Conclusion

The is a defining characteristic that demands rigorous scientific attention. It is not an insurmountable obstacle but a property that must be quantitatively understood and proactively managed. By employing robust analytical techniques like Dynamic Vapor Sorption, adhering to the principles of ICH stability guidelines, and implementing stringent environmental and packaging controls, researchers and drug development professionals can ensure the material's integrity. This diligence is fundamental to maintaining the quality, stability, and performance of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

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understanding the reactivity of the chloro- group in 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-N,N-dimethylethanamine

Abstract: this compound, commonly available as its hydrochloride salt (DMC-HCl), is a cornerstone building block in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its utility stems not from the direct reactivity of its primary alkyl chloride, but from a sophisticated intramolecular mechanism involving the neighboring tertiary amine. This guide provides an in-depth exploration of this reactivity, focusing on the formation of the critical dimethylaziridinium ion intermediate and its subsequent reactions. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and illustrate the compound's application in the synthesis of notable active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Introduction to this compound

This compound is a bifunctional organic compound possessing both a tertiary amine and a primary alkyl chloride.[1][3] While the free base (CAS No. 107-99-3) exists, it is most commonly supplied and handled as its more stable hydrochloride salt (CAS No. 4584-46-7).[4][5] This salt form enhances stability and solubility in aqueous solutions, though it is noted to be hygroscopic.[1][6][7] The true value of this molecule in synthesis is its ability to act as a potent electrophile for introducing the dimethylaminoethyl moiety into a wide range of structures.

Physicochemical Properties

A summary of the key properties of this compound Hydrochloride is presented below for quick reference.

PropertyValueSource(s)
CAS Number 4584-46-7[4][8]
Molecular Formula C₄H₁₁Cl₂N[4][8]
Molecular Weight 144.04 g/mol [4][9]
Appearance White to off-white crystalline solid[4][10]
Melting Point 201-208 °C[4][8]
Solubility Soluble in water and methanol[4][8]
Stability Stable under normal conditions; hygroscopic[4][6][7]
Industrial and Pharmaceutical Significance

The dimethylaminoethyl group is a common structural motif in numerous biologically active molecules. Consequently, this compound serves as an indispensable intermediate in the synthesis of a variety of APIs.[2] Notable examples include antihistamines like mepyramine and phenyltoloxamine, and the calcium channel blocker diltiazem.[4][11] Its broad utility makes understanding its reactivity paramount for process development and medicinal chemistry programs.

The Core Reaction Mechanism: Anchimeric Assistance

The reactivity of the chloro group in this compound is not a simple, direct S_N2 displacement. Instead, it is dominated by a phenomenon known as anchimeric assistance or neighboring group participation (NGP) . The lone pair of electrons on the adjacent nitrogen atom plays a crucial role in displacing the chloride leaving group.

This process, however, requires the nitrogen to be in its free base form. The commercially available hydrochloride salt must first be neutralized by a base. Once deprotonated, the nucleophilic nitrogen atom attacks the electrophilic carbon bearing the chlorine in an intramolecular S_N2 reaction. This forms a highly strained, three-membered heterocyclic intermediate: the N,N-dimethylaziridinium ion .[1][11]

This cyclization is rapid and, in aqueous solutions, the conversion to the aziridinium ion can be considered practically complete.[11] This cationic intermediate is the true, highly reactive electrophile that is attacked by external nucleophiles in subsequent steps.

Caption: Formation of the reactive aziridinium intermediate.

Nucleophilic Substitution via Aziridinium Ring-Opening

The high degree of ring strain in the N,N-dimethylaziridinium ion makes it highly susceptible to attack by a wide array of nucleophiles. The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the opening of the three-membered ring. This pathway is significantly faster than a direct attack on the starting alkyl chloride.

General Mechanism

The overall transformation can be visualized as a two-step process: formation of the aziridinium ion, followed by its capture by a nucleophile. This mechanistic understanding is critical for optimizing reaction conditions. For instance, the choice of base and solvent can influence the rate of both the initial cyclization and the subsequent nucleophilic attack.

G A This compound HCl B Add Base (e.g., K₂CO₃, Et₃N) A->B C N,N-Dimethylaziridinium Ion (Reactive Intermediate) B->C D Add Nucleophile (Nu⁻) (e.g., R₂NH, RO⁻, RS⁻) C->D E Sₙ2 Ring-Opening D->E F Final Product Nu-CH₂CH₂N(CH₃)₂ E->F

Caption: General workflow for nucleophilic substitution.
Reactions with Common Nucleophiles
  • N-Nucleophiles (Amines): The reaction with primary or secondary amines is a common method for synthesizing more complex tertiary amines and polyamines. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.[12]

  • O-Nucleophiles (Alkoxides/Phenoxides): Using alkoxides or phenoxides as nucleophiles results in the formation of ethers, analogous to the Williamson ether synthesis.[13] Strong bases like sodium hydride are often used to generate the alkoxide nucleophile from the corresponding alcohol.[14]

  • S-Nucleophiles (Thiolates): Thiolates, being excellent nucleophiles, react readily to form thioethers.

  • C-Nucleophiles (Enolates/Cyanide): Carbanions, such as those derived from enolates or cyanide ions, can also be used to form new carbon-carbon bonds, extending the carbon skeleton of the target molecule.[12]

Experimental Protocol: Synthesis of N-Benzyl-N',N'-dimethylethane-1,2-diamine

This protocol details a representative nucleophilic substitution reaction using benzylamine as the nucleophile. It is a self-validating system designed for clarity and reproducibility.

Causality: The choice of potassium carbonate as the base is crucial; it is strong enough to deprotonate the starting hydrochloride salt and neutralize the HCl produced during the reaction, but generally not strong enough to deprotonate the benzylamine nucleophile significantly, preventing side reactions. Acetonitrile is an excellent polar aprotic solvent for S_N2 reactions, promoting the desired pathway. Heating accelerates the reaction rate.

Materials and Equipment
Reagent/EquipmentDetails
This compound HCl1.0 eq
Benzylamine1.1 eq
Potassium Carbonate (K₂CO₃), anhydrous2.5 eq
Acetonitrile (CH₃CN), anhydrousSolvent
Round-bottom flaskReaction vessel
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Standard glassware for workupSeparatory funnel, beakers, etc.
Rotary evaporator
Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup (Cooling): Once the reaction is complete, cool the mixture to room temperature.

  • Workup (Filtration): Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Workup (Concentration): Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification (Extraction): Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification (Final): The crude product can be further purified by column chromatography or distillation if necessary.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge flask with DMC-HCl and K₂CO₃ B Add Acetonitrile and Benzylamine A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC/LC-MS C->D E Cool to RT and Filter D->E F Concentrate Filtrate E->F G DCM/Water Extraction F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

Caption: Experimental workflow for amine synthesis.

Safety and Handling

This compound and its hydrochloride salt are hazardous materials and must be handled with appropriate precautions.[6]

  • Toxicity: The compound is toxic if swallowed or in contact with skin.[8][15]

  • Irritation: It causes skin and serious eye irritation.[15]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Storage: Store in a cool, dry place away from moisture, as the hydrochloride salt is hygroscopic.[4][6]

Conclusion

The reactivity of the chloro group in this compound is a classic example of neighboring group participation, leading to the formation of a highly reactive N,N-dimethylaziridinium ion intermediate. This understanding is fundamental for its effective use in organic synthesis. By controlling reaction conditions and selecting appropriate nucleophiles, chemists can leverage this powerful bifunctional reagent to construct a vast array of complex molecules, particularly within the realm of pharmaceutical development. Its continued application in the synthesis of essential medicines underscores the importance of a thorough grasp of its underlying chemical principles.

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A Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-N,N-dimethylethanamine, most commonly utilized and handled as its hydrochloride salt (DMCAT-HCl), stands as a pivotal building block in organic synthesis. Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it an indispensable precursor for introducing the dimethylaminoethyl moiety into a vast array of molecular scaffolds. This guide provides an in-depth examination of DMCAT-HCl, detailing its synthesis, physicochemical properties, and critical role in the preparation of numerous active pharmaceutical ingredients (APIs), including antihistamines, antiarrhythmics, and antipsychotics. We will explore the fundamental reaction mechanisms, provide validated experimental protocols, and offer field-proven insights into its application, serving as a comprehensive resource for researchers and professionals in drug development and fine chemical synthesis.

Introduction: The Strategic Importance of the Dimethylaminoethyl Group

The dimethylaminoethyl group, [-CH₂CH₂N(CH₃)₂], is a prevalent structural motif in medicinal chemistry. Its tertiary amine function is typically protonated at physiological pH, imparting increased water solubility and enabling crucial ionic interactions with biological targets such as receptors and enzymes[1]. This compound hydrochloride is the premier reagent for introducing this functional group.[2][3]

It is a chemical intermediate used in the manufacture of a wide range of pharmaceuticals and other fine chemicals.[2][3] The compound is a tertiary amino compound, characterized by one 2-chloroethyl and two methyl groups attached to a nitrogen atom.[4] Due to its instability as a free base, it is almost exclusively produced, stored, and used as its more stable crystalline hydrochloride salt, this compound hydrochloride (CAS No: 4584-46-7).[2][5] This guide will focus on the synthesis and applications of this salt.

Physicochemical Properties and Safe Handling

Understanding the properties of DMCAT-HCl is fundamental to its effective and safe use in the laboratory. The hydrochloride salt is a white to beige, hygroscopic crystalline solid.[2][5][6]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 4584-46-7[2][5][7]
Molecular Formula C₄H₁₁Cl₂N[3][5]
Molecular Weight 144.04 g/mol [2][5]
Melting Point 205-208 °C[2]
Solubility Soluble in water and methanol[2]
Appearance White to Almost white powder/crystalline solid[2]
Stability Stable under normal conditions, but hygroscopic[2][6]
Safety and Handling

This compound hydrochloride is classified as hazardous and requires careful handling in a well-ventilated fume hood.[8]

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[5][8]

  • Irritation: Causes skin and serious eye irritation.[5][8]

  • Other Hazards: Suspected of causing genetic defects.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]

  • Storage: Due to its hygroscopic nature, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[2][6][9]

Synthesis of the Precursor: A Validated Protocol

The most common and efficient synthesis of this compound hydrochloride involves the chlorination of its corresponding alcohol, 2-(Dimethylamino)ethanol (DMAE), using thionyl chloride (SOCl₂).[10][11] This method is favored for its high yield and the convenient removal of byproducts (SO₂ and HCl gas).

Diagram 1: Synthesis of this compound HCl

G DMAE 2-(Dimethylamino)ethanol Intermediate Chlorosulfite Ester Intermediate DMAE->Intermediate + SOCl₂ (exothermic) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product This compound HCl Intermediate->Product Intramolecular Sₙi Rearrangement Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts

Caption: Workflow for the synthesis of DMCAT-HCl from DMAE.

Experimental Protocol: Synthesis of DMCAT-HCl

This protocol is adapted from a procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[11]

  • Setup: In a well-ventilated fume hood, equip a dry 1-liter flask with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a trap), and a dropping funnel.

  • Reagent Charging: Charge the flask with 290 g (2.44 moles) of thionyl chloride. Cool the flask in an ice bath.

  • Addition of DMAE: Slowly add 178 g (2.0 moles) of 2-(dimethylamino)ethanol via the dropping funnel to the stirred thionyl chloride over 2-3 hours. Maintain the temperature below 10°C as the reaction is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour. The temperature will rise to 35–50°C, and the mixture will become a brown, semi-solid slush.[11]

  • Workup: Carefully transfer the reaction mixture to a 2-liter beaker containing approximately 1 liter of absolute ethanol. Heat the solution to boiling, which will cause a vigorous evolution of gases (HCl and SO₂).

  • Crystallization: Filter the hot solution to remove any insoluble material. Cool the filtrate in an ice-salt bath to induce crystallization.

  • Isolation: Collect the white crystals by vacuum filtration on a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide. This procedure typically yields 296–305 g (87–90%) of pure this compound hydrochloride.[11]

Core Synthetic Applications: The Alkylation Powerhouse

The primary utility of DMCAT-HCl is as an electrophile in nucleophilic substitution reactions. The terminal carbon is susceptible to attack by a wide range of nucleophiles, effectively installing the dimethylaminoethyl group.

Diagram 2: General Alkylation Reaction Mechanism

G cluster_reactants Reactants cluster_product Products DMCAT Cl-CH₂-CH₂-N(CH₃)₂ Alkylated_Product Nu-CH₂-CH₂-N(CH₃)₂ DMCAT->Alkylated_Product Salt Base-H⁺ + Cl⁻ DMCAT->Salt Cl⁻ leaves Nu Nucleophile (Nu:⁻) Nu->DMCAT Sₙ2 Attack Base Base Base->Nu Deprotonation (if needed)

Caption: Generalized S_N2 reaction pathway using DMCAT.

Synthesis of Antihistamines

DMCAT-HCl is a key intermediate in the synthesis of many first-generation H1-antihistamines. These drugs are known for their sedative effects and are widely used to treat allergies.[10][12]

Example: Synthesis of Diphenhydramine

Diphenhydramine (Benadryl®) is synthesized via the O-alkylation of diphenylmethanol with DMCAT-HCl.[12][13][14] The reaction proceeds by forming an ether linkage.

Diagram 3: Synthetic Workflow for Diphenhydramine

G start Starting Materials step1 Step 1: O-Alkylation Diphenylmethanol + DMCAT-HCl Base (e.g., K₂CO₃) start->step1 product Diphenhydramine step1->product purify Purification | {Extraction & Recrystallization} product->purify

Caption: High-level workflow for Diphenhydramine synthesis.

Protocol: Synthesis of Diphenhydramine

  • Setup: To a stirred solution of diphenylmethanol (18.4 g, 0.1 mol) in a suitable solvent like toluene, add a base such as potassium carbonate (13.8 g, 0.1 mol).

  • Reaction: Add 2-Chloro-N,N-dimethylethylamine hydrochloride (14.4 g, 0.1 mol) to the mixture. Heat the reaction to reflux for 8-12 hours.

  • Workup: After cooling, water is added to the reaction mixture. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude diphenhydramine, which can then be purified by recrystallization or distillation.[13]

Other Examples:

  • Chlorpheniramine: Involves the N-alkylation of an intermediate with DMCAT-HCl.[12][15]

  • Mepyramine & Phenyltoloxamine: Both are synthesized using DMCAT-HCl as a key intermediate.[2]

Synthesis of Antiarrhythmics and Cardiovascular Drugs

The dimethylaminoethyl moiety is also present in several cardiovascular drugs.

  • Diltiazem: A calcium channel blocker used to treat hypertension and angina. The synthesis involves intermediates that are alkylated using DMCAT-HCl.[2]

  • Novel Scutellarein Analogues: Recent research into new antiarrhythmic agents has utilized DMCAT-HCl to introduce tertiary amine side chains to flavonoid scaffolds to evaluate their effects on Nav1.5 and Cav1.2 ion channels.[16]

Synthesis of Other Biologically Active Compounds

The versatility of DMCAT-HCl extends to other classes of compounds:

  • Bephenium hydroxynaphthoate: An anthelmintic drug.[2]

  • Methcathinone (MCAT) Analogs: Used in neuroscience research to probe structure-activity relationships at monoamine transporters.[17][18]

  • Double Metal Cyanide (DMC) Catalysts: While not a direct incorporation, related amino-alcohols are used as complexing agents in the synthesis of DMC catalysts for polymerization reactions.[19][20]

Conclusion

This compound hydrochloride is a deceptively simple molecule that provides access to immense chemical complexity. Its reliability as an alkylating agent has cemented its status as an essential precursor in the pharmaceutical and fine chemical industries. The ability to readily introduce the pharmacologically significant dimethylaminoethyl group ensures that DMCAT-HCl will remain a workhorse reagent in synthetic organic chemistry for the foreseeable future. A thorough understanding of its properties, handling, and reaction scope, as detailed in this guide, is crucial for any scientist aiming to leverage its full synthetic potential.

References

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Material Safety Data Sheet (MSDS) for 2-Chloro-N,N-dimethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Chloro-N,N-dimethylethanamine hydrochloride

This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for this compound hydrochloride (CAS No: 4584-46-7). It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols, ensuring a robust and self-validating system of laboratory safety.

Introduction: Understanding the Compound's Significance and Risk Profile

This compound hydrochloride, also known as (2-Chloroethyl)dimethylamine hydrochloride, is a crucial intermediate in organic synthesis.[1] Its utility in the pharmaceutical industry is notable, particularly as a process impurity in the synthesis of compounds like Chlorpheniramine Maleate.[2] However, its value as a reagent is matched by a significant hazard profile. The compound presents a structural alert for genotoxicity and is suspected of causing genetic defects, alongside acute toxicity and irritant properties.[2][3][4] A thorough understanding of its properties is not merely a regulatory requirement but a cornerstone of responsible research and development.

Section 1: Chemical Identity and Physicochemical Properties

The first step in safe handling is a complete identification of the chemical and its physical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource(s)
CAS Number 4584-46-7[3]
Molecular Formula C4H11Cl2N[1][5]
Molecular Weight 144.04 g/mol [1][6]
Synonyms 2-(Dimethylamino)ethyl chloride hydrochloride, N-(2-Chloroethyl)dimethylamine hydrochloride[3][6][7]
Appearance Off-white to beige crystalline powder or crystals[7][8]
Melting Point 201-204 °C[6]
Solubility Soluble in water (approx. 2000 g/L at 20 °C)[5]
Key Characteristic Hygroscopic : Readily absorbs moisture from the air[1][3][6]

The hygroscopic nature of this compound is a critical handling parameter.[1][3] Exposure to moist air can lead to degradation of the material and alter its physical properties, potentially impacting experimental reproducibility. This necessitates storage in a tightly sealed container in a dry environment, and preferably under an inert atmosphere.[7][9]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under OSHA regulations (29 CFR 1910.1200).[3] Its multifaceted toxicity requires a high degree of caution. The primary hazards include acute toxicity via multiple routes, potential for genetic damage, and severe irritation.

GHS Hazard Classifications
  • Acute Toxicity, Oral (Category 3/4) : Toxic or harmful if swallowed.[3][4]

  • Acute Toxicity, Dermal (Category 3) : Toxic in contact with skin.[3][4]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[3][4]

  • Germ Cell Mutagenicity (Category 2) : Suspected of causing genetic defects.[3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[3][4]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2) : May cause damage to organs through prolonged or repeated exposure.[3]

  • Hazardous to the Aquatic Environment (Chronic, Category 2/3) : Toxic to aquatic life with long-lasting effects.[3][8]

Toxicological Data
RouteSpeciesValueSource(s)
LD50 Oral Rat500 mg/kg[3]
LD50 Oral Rabbit238 mg/kg[5]
LD50 Dermal Rabbit290 mg/kg[3][5]

The low LD50 values confirm the high acute toxicity of this substance.[3][5] The most significant long-term risk is its classification as a suspected mutagen.[2][3] This necessitates stringent controls to minimize any potential for exposure, as even small quantities could pose a chronic health risk.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls

The primary engineering control is to handle this material exclusively within a certified chemical fume hood.[7][10] This prevents the inhalation of the crystalline powder. An eyewash station and safety shower must be readily accessible in the immediate work area.[3][7]

Personal Protective Equipment (PPE) Selection

The selection of PPE is not arbitrary; it is directly linked to the identified hazards.

PPE_Selection PPE Selection Workflow for this compound HCl start Hazard Assessment: - Acute Toxicity (Dermal/Oral) - Skin/Eye Irritant - Inhalation Hazard (Dust) - Suspected Mutagen body_protection Body Protection: Wear appropriate protective clothing (e.g., lab coat) start->body_protection Skin Contact Hazard hand_protection Hand Protection: Wear appropriate protective gloves (e.g., Nitrile) start->hand_protection Dermal Toxicity eye_protection Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or OSHA 1910.133 start->eye_protection Eye Irritant resp_protection Respiratory Protection: Use NIOSH/MSHA approved respirator if fume hood is unavailable or limits exceeded start->resp_protection Inhalation of Dust

Caption: PPE selection based on specific hazards.

Standard Handling Protocol
  • Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Handling : Conduct all manipulations, including weighing and transferring, within the fume hood to minimize dust generation and inhalation.[7][10]

  • Avoidance : Do not allow the chemical to come into contact with skin, eyes, or clothing.[7] Avoid breathing dust.[3][8]

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[3][8]

  • Clothing : Remove any contaminated clothing immediately and wash it before reuse.[7]

Section 4: Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7][11]

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7][12] Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3][7] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[7] Call a poison control center or doctor immediately.[3]

Accidental Release Measures

A spill constitutes a serious hazard. The following protocol should be followed:

  • Evacuate : Evacuate all non-essential personnel from the area.[8]

  • Ventilate : Ensure the area is well-ventilated, but do not create airborne dust.

  • Contain : Wearing full PPE, including respiratory protection, clean up spills immediately.[7]

  • Procedure : Do not use water to clean up, as the substance is water-soluble and this could spread contamination.[3][13] Instead, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][7][9]

  • Decontaminate : Clean the spill area thoroughly.

  • Reporting : Report the incident to the appropriate safety personnel.

Spill_Response Accidental Release Response Workflow spill Spill Occurs evacuate Evacuate Area & Restrict Access spill->evacuate ppe Don Full PPE: - Respirator - Goggles/Faceshield - Gloves - Protective Clothing evacuate->ppe cleanup Clean-up Procedure: 1. Sweep solid material carefully 2. Avoid generating dust 3. Place in labeled waste container ppe->cleanup decon Decontaminate Spill Area cleanup->decon dispose Dispose of Waste via Approved Channels decon->dispose

Caption: Step-by-step spill response protocol.

Section 5: Stability, Storage, and Disposal

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

Stability and Reactivity
  • Stability : The compound is stable under normal temperatures and pressures but is hygroscopic.[3][7]

  • Conditions to Avoid : Exposure to moist air or water, incompatible materials, and excess heat.[3][7][14]

  • Incompatible Materials : Strong oxidizing agents, strong bases, and metals.[3][7][14] Amines can react exothermically with acids.[13]

  • Hazardous Decomposition Products : When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), ammonia, and hydrogen chloride (HCl) gas.[3][14]

  • Hazardous Polymerization : Does not occur.[3][14]

Storage and Disposal Workflow

Storage_Disposal_Workflow Lifecycle Management: From Storage to Disposal receive Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area - Tightly Closed Container - Away from Incompatibles - Protect from Moisture receive->storage use Use in Laboratory (Follow Handling Protocols) storage->use disposal Dispose of Contents/Container to an Approved Waste Disposal Plant storage->disposal Expired/Unused Chemical waste Generate Waste (Contaminated materials, excess chemical) use->waste waste->disposal

Caption: Chemical lifecycle and disposal workflow.

  • Storage : Store in a tightly closed container in a cool, dry, well-ventilated area, and store locked up.[3][7][9] The storage area should be separate from incompatible materials.[7]

  • Disposal : Disposal of this chemical and its container must be done through an approved waste disposal plant.[3] Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3] Do not allow this chemical to enter the environment.[3]

References

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The Dimethylaminoethyl Moiety: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Pharmacological Activity

In the intricate world of medicinal chemistry, small molecular modifications can elicit profound changes in a compound's biological activity. Among the vast arsenal of functional groups available to the drug designer, the dimethylaminoethyl [–CH₂CH₂N(CH₃)₂] moiety stands out as a remarkably versatile and frequently employed structural motif. Its continued prevalence in a wide array of therapeutics, from antihistamines to anticancer agents, is a testament to its ability to favorably modulate key pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive technical overview of the biological relevance of the dimethylaminoethyl group, delving into its fundamental physicochemical characteristics, its impact on drug disposition, and its role in molecular interactions with biological targets. We will explore the causal relationships behind its utility, provide field-proven experimental protocols for its evaluation, and present a logical framework for its strategic incorporation in drug design.

Part 1: Physicochemical Properties and Their Pharmacokinetic Implications

The dimethylaminoethyl moiety imparts a unique set of physicochemical properties to a parent molecule, which in turn significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and Ionization: A Key to Solubility and Permeability

The tertiary amine of the dimethylaminoethyl group is weakly basic, with a pKa typically in the range of 8.8 to 9.3. This means that at physiological pH (7.4), a significant portion of these groups will be protonated, rendering the molecule cationic. This ionization is a double-edged sword that medicinal chemists strategically balance.

  • Enhanced Aqueous Solubility: The ability to form a positively charged ammonium ion dramatically increases a drug's solubility in the aqueous environment of the gastrointestinal tract and blood plasma.[1] This is a critical advantage for oral drug administration, as poor solubility is a major hurdle for bioavailability. For instance, the incorporation of a dimethylaminoethyl ether side chain into the poorly water-soluble psoralen derivative, methoxsalen, resulted in a significant increase in water solubility and enhanced biological activity.[3]

  • Modulation of Membrane Permeability: While ionization enhances solubility, the neutral, unprotonated form of the amine is generally more lipid-soluble and thus more readily permeates biological membranes via passive diffusion. The Henderson-Hasselbalch equation dictates the equilibrium between the ionized and non-ionized forms. Drug designers must carefully consider the pKa of the dimethylaminoethyl group and the pH of the target biological compartment to achieve an optimal balance between aqueous solubility and membrane permeability. A meta-analysis of permeability data highlights the importance of understanding the interplay between a molecule's intrinsic permeability and the experimental conditions.[4]

Lipophilicity and its Impact on Distribution

The two methyl groups on the nitrogen atom contribute to the lipophilicity of the moiety. This property influences the drug's ability to cross lipid bilayers, including the blood-brain barrier (BBB).

  • Central Nervous System (CNS) Penetration: The dimethylaminoethyl moiety is a common feature in many centrally acting drugs, such as antidepressants and antipsychotics.[2] Its lipophilicity, when balanced with other molecular properties, can facilitate passage across the BBB. For example, the antidepressant imipramine, which contains a dimethylaminoethyl group, readily enters the CNS.[1]

  • Tissue Distribution: The overall lipophilicity of a drug, influenced by the dimethylaminoethyl group, will affect its distribution into various tissues and organs. This can be advantageous for targeting specific sites of action but can also lead to off-target effects if the drug accumulates in unintended tissues.

Hydrogen Bonding Capacity

The nitrogen atom of the dimethylaminoethyl group can act as a hydrogen bond acceptor, while the protonated form can act as a hydrogen bond donor. This capability allows for interactions with biological macromolecules, influencing both pharmacokinetics and pharmacodynamics.

Part 2: The Role of the Dimethylaminoethyl Moiety in Pharmacodynamics

Beyond its influence on ADME properties, the dimethylaminoethyl group often plays a direct role in a drug's interaction with its biological target.

Receptor Binding and Structure-Activity Relationships (SAR)

The charged nitrogen atom of the protonated dimethylaminoethyl moiety can form strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in the binding pockets of receptors and enzymes. This electrostatic interaction can be a critical determinant of binding affinity and selectivity.

  • Antihistamines: A classic example is the first generation of H1-antihistamines, such as diphenhydramine (Benadryl).[5][6] The dimethylaminoethyl group in these molecules is crucial for their binding to the H1 receptor, where the cationic nitrogen interacts with a key aspartate residue.[7]

  • Anticancer Agents: In the design of certain anticancer drugs, the dimethylaminoethyl group has been shown to influence DNA binding and cytotoxicity.[8] Quantitative structure-activity relationship (QSAR) studies have revealed correlations between the lipophilicity and size of substituents on molecules containing this moiety and their antitumor activity.[8] For example, in a series of dibenz[de,h]isoquinoline-1,3-diones, the lipophilicity conferred by substituents, in conjunction with the dimethylaminoethyl group, correlated with cytotoxicity.[8]

The logical relationship between the structural features of the dimethylaminoethyl moiety and its impact on drug properties can be visualized as follows:

SAR_Logic cluster_moiety Dimethylaminoethyl Moiety cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Impact cluster_pd Pharmacodynamic Impact Moiety [-CH₂CH₂N(CH₃)₂] Basicity Basicity (pKa ~9) Moiety->Basicity Tertiary Amine Lipophilicity Lipophilicity Moiety->Lipophilicity Methyl Groups H_Bonding H-Bonding Moiety->H_Bonding Nitrogen Atom Solubility ↑ Aqueous Solubility Basicity->Solubility Permeability Modulated Permeability Basicity->Permeability Receptor_Binding Receptor Binding (Ionic Interactions) Basicity->Receptor_Binding Protonation Lipophilicity->Permeability Distribution Tissue/BBB Distribution Lipophilicity->Distribution H_Bonding->Receptor_Binding SAR Structure-Activity Relationship Receptor_Binding->SAR

Caption: Logical flow from the structure of the dimethylaminoethyl moiety to its downstream biological relevance.

Part 3: Experimental Evaluation of the Dimethylaminoethyl Moiety's Impact

To quantitatively assess the contribution of the dimethylaminoethyl group to a drug candidate's profile, a series of in vitro and in vivo experiments are essential.

Assessing Membrane Permeability

Several in vitro models are commonly used to predict the intestinal permeability of a drug, a critical factor for oral bioavailability.

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow or mannitol.[9]

  • Transport Study (Apical to Basolateral):

    • The test compound (containing the dimethylaminoethyl moiety) is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) and added to the apical (donor) side of the Transwell®.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral (receiver) side at predetermined time points (e.g., 30, 60, 90, 120 minutes).[10]

    • The volume of the collected sample is replaced with fresh, pre-warmed buffer.

  • Transport Study (Basolateral to Apical): The experiment is repeated in the reverse direction to assess the potential for active efflux.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

The workflow for a Caco-2 permeability assay can be visualized as follows:

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (TEER, marker permeability) B->C D Add test compound to apical side C->D Proceed if monolayer is intact E Incubate at 37°C D->E F Collect samples from basolateral side at time points E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Papp value G->H

Caption: Workflow for determining the apparent permeability (Papp) of a compound using the Caco-2 assay.

Evaluating Metabolic Stability

The dimethylaminoethyl moiety can be susceptible to metabolic enzymes, particularly cytochrome P450s (CYPs), which can lead to N-demethylation or other oxidative reactions. Assessing a compound's metabolic stability is crucial for predicting its in vivo half-life and clearance.[11][12]

This in vitro assay uses subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes.[]

Step-by-Step Methodology:

  • Preparation:

    • Pooled human or animal liver microsomes are thawed on ice.

    • A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound, and liver microsomes.

  • Initiation of Reaction:

    • The reaction mixture is pre-incubated at 37°C.

    • The metabolic reaction is initiated by adding a pre-warmed solution of the cofactor NADPH.[11]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching the Reaction: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[14]

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration in the assay.[11]

The workflow for a liver microsomal stability assay is depicted below:

Microsomal_Stability_Workflow cluster_setup Assay Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation A Prepare reaction mixture (buffer, test compound, microsomes) B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Collect aliquots at time points C->D Incubation E Quench reaction with cold solvent D->E F Centrifuge and collect supernatant E->F G Analyze by LC-MS/MS F->G H Calculate in vitro t½ and CLint G->H

Caption: Workflow for assessing the metabolic stability of a compound using a liver microsomal assay.

Quantitative Data Summary

ParameterMoiety ContributionTypical AssayKey OutputSignificance in Drug Design
Aqueous Solubility Increases due to protonationThermodynamic Solubility Assaymg/mL or µMCrucial for oral absorption and formulation
Membrane Permeability Modulated (pH-dependent)Caco-2 or PAMPA AssayPapp (cm/s)Predicts intestinal absorption and BBB penetration
Metabolic Stability Potential site of metabolismLiver Microsomal StabilityIn vitro t½ (min), CLint (µL/min/mg)Predicts in vivo half-life and clearance
Receptor Binding Can enhance affinityRadioligand Binding AssayKi or IC50 (nM)Determines potency and selectivity

Conclusion: A Versatile Tool in the Medicinal Chemist's Toolkit

The dimethylaminoethyl moiety is a powerful and versatile functional group in drug design, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. Its ability to enhance aqueous solubility, modulate membrane permeability, and participate in key receptor-binding interactions makes it an invaluable tool for optimizing lead compounds into successful drug candidates. A thorough understanding of its physicochemical properties and a systematic experimental evaluation of its impact are essential for its rational and effective application in the pursuit of novel therapeutics. By leveraging the principles outlined in this guide, researchers can continue to harness the power of this unassuming yet potent structural element to address unmet medical needs.

References

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  • Centennial paper: Beta dimethylaminoethyl benzhydryl ether hydrochloride (benadryl) in treatment of urticaria by Arthur C. Curtis and Betty Brechner Owens. (n.d.). PubMed. [Link]
  • Cardiovascular and respiratory effects of the antihistamine agent, B-dimethylaminoethyl benzhydryl ether hydrochloride (benadryl hydrochloride). (n.d.). PubMed. [Link]
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A Spectroscopic Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: Elucidating Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride, also known as DMC HCl, is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and calcium channel blockers.[1] Its purity and structural integrity are paramount to the quality and efficacy of the final drug product. Consequently, a thorough analytical characterization is essential for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, offering field-proven insights into experimental choices and data validation.

Molecular Structure and Key Features

This compound hydrochloride (CAS 4584-46-7) is the hydrochloride salt of the tertiary amine this compound.[2] The protonation of the nitrogen atom by hydrochloric acid enhances the compound's stability and water solubility, making it a convenient form for handling and reactions.[1] The molecular structure contains several key features that give rise to its characteristic spectral signature: two magnetically equivalent methyl groups, two inequivalent methylene groups, and a carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound hydrochloride, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound hydrochloride, typically recorded in a solvent like D₂O to avoid the interference of the acidic N-H proton, reveals three distinct signals corresponding to the three types of protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound hydrochloride and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Data Interpretation and Assignments

The ¹H NMR spectral data for this compound hydrochloride in D₂O is summarized in the table below.[3]

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
(CH₃)₂-N⁺H-~2.97Singlet6H
-N⁺H-CH₂-~3.60Triplet2H
-CH₂-Cl~3.97Triplet2H
  • The Singlet at ~2.97 ppm: This upfield signal corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom. The signal is a singlet because there are no adjacent protons to cause splitting.

  • The Triplet at ~3.60 ppm: This signal is assigned to the two protons of the methylene group adjacent to the protonated nitrogen (-N⁺H-CH₂-). The signal is split into a triplet by the two neighboring protons of the chloromethylene group.

  • The Triplet at ~3.97 ppm: The most downfield signal is attributed to the two protons of the methylene group bonded to the electronegative chlorine atom (-CH₂-Cl). This signal is also a triplet due to coupling with the adjacent methylene protons.

Logical Relationship of ¹H NMR Signals

Caption: ¹H NMR connectivity and assignments.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.5-0.7 mL of D₂O.

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with singlets for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Data and Interpretation

The predicted ¹³C NMR chemical shifts are presented below. These values are calculated based on established algorithms and extensive spectral databases.[4]

Carbon AssignmentPredicted Chemical Shift (δ) ppm
(CH₃)₂-N⁺H-~42-45
-N⁺H-CH₂-~55-58
-CH₂-Cl~36-39
  • -N⁺H-CH₂- Carbon (~55-58 ppm): This carbon is adjacent to the positively charged nitrogen, which deshields it, causing it to appear at a relatively downfield chemical shift.

  • (CH₃)₂-N⁺H- Carbons (~42-45 ppm): The two equivalent methyl carbons are also influenced by the adjacent nitrogen, but to a lesser extent than the methylene carbon, resulting in a more upfield signal.

  • -CH₂-Cl Carbon (~36-39 ppm): The carbon atom bonded to the chlorine atom is deshielded by the electronegativity of the halogen, but the effect is less pronounced than that of the protonated nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: As the compound is a solid, it can be analyzed using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Assignments

The IR spectrum of this compound hydrochloride exhibits several characteristic absorption bands. The spectrum can be obtained from the NIST Chemistry WebBook.[4]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2900-3000C-H stretchAlkyl (CH₃, CH₂)
~2400-2700N⁺-H stretchAmmonium salt
~1470C-H bendAlkyl (CH₂)
~1400C-H bendAlkyl (CH₃)
~1050C-N stretchAmine
~650-750C-Cl stretchAlkyl halide
  • Broad N⁺-H Stretch (~2400-2700 cm⁻¹): This very broad and often complex absorption is a hallmark of an ammonium salt and is one of the most diagnostic peaks in the spectrum.

  • C-H Stretching Vibrations (~2900-3000 cm⁻¹): These absorptions are due to the stretching of the C-H bonds in the methyl and methylene groups.

  • C-Cl Stretch (~650-750 cm⁻¹): The absorption corresponding to the C-Cl stretching vibration is typically found in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation. The mass spectrum of the free base, this compound, is particularly informative.[6]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Interpretation and Fragmentation

The mass spectrum of this compound shows a molecular ion and several characteristic fragment ions.

m/zIonFragmentation Pathway
107/109[C₄H₁₀ClN]⁺•Molecular ion (M⁺•), showing the isotopic pattern for one chlorine atom.
58[C₃H₈N]⁺α-cleavage: loss of a chloromethyl radical (•CH₂Cl). This is often the base peak.
42[C₂H₄N]⁺Further fragmentation of the m/z 58 ion.

The most prominent fragmentation pathway is the α-cleavage, where the bond between the two methylene groups breaks, leading to the loss of a chloromethyl radical and the formation of a stable, resonance-stabilized iminium ion with an m/z of 58. This fragment is typically the base peak in the spectrum.

Mass Spectrometry Fragmentation Pathway

G M+ [C4H10ClN]+• m/z 107/109 Fragment1 [C3H8N]+ m/z 58 (Base Peak) M+->Fragment1 α-cleavage Loss1 - •CH2Cl

Caption: Primary fragmentation of the molecular ion.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unambiguous structural confirmation of this compound hydrochloride. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for the identification and quality control of this important pharmaceutical intermediate. This guide has outlined the key spectral features, provided detailed interpretations, and described the experimental protocols necessary for this analysis, equipping researchers and drug development professionals with the knowledge to confidently characterize this compound.

References

  • ACD/Labs. (n.d.). NMR Prediction.
  • PerkinElmer. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw? [Video]. YouTube. [Link]
  • Pacific Northwest National Laboratory. (2017, March). This compound hydrochloride. PNNL. [Link]
  • Vergote, G. J., et al. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC–MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 845-851. [Link]
  • PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. National Center for Biotechnology Information.
  • PharmaCompass. (n.d.). 2-(N, N-dimethylamino)ethyl chloride, hydrochloride.
  • NIST. (n.d.). Ethanamine, 2-chloro-N,N-dimethyl-. NIST Chemistry WebBook.
  • IOSR Journal of Applied Chemistry. (2017). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)

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A Technical Guide to the Thermochemical Properties of 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-dimethylethanamine (DMAEC), and its hydrochloride salt, are pivotal building blocks in the synthesis of numerous pharmaceutical compounds.[1][2][3][4] A comprehensive understanding of the thermochemical properties of this compound, such as its enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, is critical for process safety, reaction optimization, and the prediction of chemical stability. This technical guide addresses the notable scarcity of published experimental thermochemical data for this compound. In lieu of presenting pre-existing data, this document serves as a detailed methodological framework to empower researchers to determine these crucial properties. We provide an in-depth exploration of both established experimental techniques and robust computational approaches, explaining the causality behind procedural choices and emphasizing self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Thermochemical Data for this compound

This compound (CAS 107-99-3), a tertiary amino compound, and its more stable hydrochloride salt (CAS 4584-46-7) are widely utilized as intermediates in organic synthesis.[4][5][6] Their utility in the pharmaceutical industry is well-documented, serving as precursors for a range of active pharmaceutical ingredients.[1][2] The thermochemical properties of a substance dictate its energy content and stability, which are fundamental considerations in drug development and manufacturing. For instance, the standard enthalpy of formation provides insight into the energy stored within the molecule's chemical bonds, a critical parameter for assessing the thermal hazards of chemical processes. Similarly, heat capacity is essential for designing effective heating and cooling systems in reactors, while Gibbs free energy of formation is the ultimate arbiter of a compound's thermodynamic stability and its potential for spontaneous decomposition.

Despite its industrial importance, a thorough review of the scientific literature reveals a significant gap in the availability of experimentally determined thermochemical data for this compound. This guide is designed to fill this void by providing researchers with the necessary theoretical background and practical, step-by-step protocols to determine these properties with a high degree of accuracy and confidence.

Physicochemical Properties of this compound and its Hydrochloride Salt

Before delving into the determination of thermochemical properties, it is essential to summarize the known physicochemical characteristics of this compound and its hydrochloride salt. This information is crucial for sample handling, experimental design, and data interpretation.

PropertyThis compound (Free Base)This compound HCl (Salt)Source(s)
CAS Number 107-99-34584-46-7[4][5][6]
Molecular Formula C₄H₁₀ClNC₄H₁₁Cl₂N[3][5]
Molecular Weight 107.58 g/mol 144.04 g/mol [2][5]
Appearance Colorless to pale yellow liquidWhite to off-white crystalline solid[2][7]
Boiling Point ~160.7 °C (rough estimate)57.8 °C (likely decomposition)[2][8]
Melting Point Not available201-208 °C[2][9]
Density ~0.99 g/cm³ (estimate)Not available[8]
Solubility Soluble in organic solventsSoluble in water and methanol[2][7]
Stability Hygroscopic; stable under normal conditions[2][3]

Determination of the Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. For liquid organic compounds like this compound, the most reliable method for determining the standard enthalpy of formation is through combustion calorimetry.[10][11]

Theoretical Basis: Combustion Calorimetry

Combustion calorimetry involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a constant-volume container known as a bomb calorimeter.[10] The heat released during this exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. The standard enthalpy of combustion (ΔcH°) is then calculated, from which the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law.

For this compound (C₄H₁₀ClN), the balanced combustion reaction is:

C₄H₁₀ClN(l) + 7.25 O₂(g) → 4 CO₂(g) + 4 H₂O(l) + 0.5 N₂(g) + HCl(aq)

The enthalpy of formation is then calculated as follows:

ΔfH°(C₄H₁₀ClN, l) = [4 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l) + 0.5 * ΔfH°(N₂, g) + ΔfH°(HCl, aq)] - ΔcH°(C₄H₁₀ClN, l)

The standard enthalpies of formation for CO₂, H₂O, N₂, and HCl in their respective states are well-established reference values.

Experimental Protocol: Oxygen Bomb Calorimetry

This protocol is a self-validating system, where the calibration of the calorimeter with a certified standard and the meticulous analysis of combustion products ensure the accuracy and reliability of the results.

Materials and Equipment:

  • High-purity this compound (liquid)

  • Oxygen bomb calorimeter

  • Benzoic acid (certified standard for calibration)

  • Platinum crucible

  • High-pressure oxygen source

  • Digital thermometer with high resolution (e.g., 0.001 K)

  • Analytical balance (±0.01 mg)

  • Ignition wire (e.g., platinum or nichrome)

  • Titration apparatus for acid determination

  • Solutions for product analysis (e.g., sodium carbonate for CO₂, standard sodium hydroxide for acid titration)

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of certified benzoic acid (approx. 1 g) and place it in the platinum crucible.

    • Assemble the bomb, adding a known volume of distilled water (typically 1 mL) to ensure the final products are in their standard states.

    • Pressurize the bomb with high-purity oxygen to approximately 30 atm.

    • Submerge the bomb in a known mass of water in the calorimeter's insulating jacket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid. Repeat for consistency.

  • Sample Combustion:

    • Accurately weigh a sample of high-purity this compound (0.5 - 1.0 g) into the platinum crucible. Due to its volatility, using a sealed ampoule of known heat of combustion is recommended.

    • Place the crucible in the bomb, add a known volume of distilled water, and assemble as in the calibration step.

    • Pressurize with oxygen and place in the calorimeter.

    • Ignite the sample and record the temperature change.

  • Product Analysis:

    • After combustion, carefully release the pressure and disassemble the bomb.

    • Analyze the gaseous products for any signs of incomplete combustion (e.g., soot, carbon monoxide).

    • Wash the interior of the bomb with distilled water and titrate the washings with a standard sodium hydroxide solution to determine the amount of nitric acid and hydrochloric acid formed.

    • The amount of carbon dioxide produced can be determined by passing the gaseous products through a solution of sodium carbonate.

  • Data Reduction and Calculation:

    • Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • Calculate the total heat released (q_total) using the heat capacity of the calorimeter and the corrected temperature rise.

    • Apply corrections for the heat of ignition and the heat of formation of nitric acid from N₂.

    • Calculate the standard internal energy of combustion (ΔcU°) at constant volume.

    • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) at constant pressure using the relationship ΔH = ΔU + Δ(pV).

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law as described in the theoretical basis.

Visualization of the Experimental Workflow

CombustionCalorimetry cluster_prep Sample Preparation & Calibration cluster_measurement Calorimetric Measurement cluster_analysis Product Analysis & Data Reduction P1 Weigh Benzoic Acid (Calibration) P3 Assemble Bomb: - Add sample - Add H2O - Pressurize with O2 P1->P3 P2 Weigh DMAEC Sample (in ampoule) P2->P3 M1 Equilibrate System P3->M1 M2 Ignite Sample M1->M2 M3 Record Temperature Rise M2->M3 A1 Analyze Gaseous Products (CO2, CO) M3->A1 A2 Titrate Bomb Washings (HCl, HNO3) M3->A2 A3 Apply Corrections (Ignition, Acid Formation) A1->A3 A2->A3 A4 Calculate ΔcH° A3->A4 A5 Calculate ΔfH° (Hess's Law) A4->A5

Caption: Workflow for determining the standard enthalpy of formation via oxygen bomb calorimetry.

Determination of Heat Capacity (Cp) and Standard Entropy (S°)

Heat capacity at constant pressure (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure. The standard molar entropy (S°) is a measure of the molecular disorder of a substance at a standard state. These two properties are intrinsically linked, as the standard entropy at a given temperature can be determined from heat capacity measurements from near absolute zero to that temperature.[12]

Theoretical Basis: Calorimetric Determination of Cp and S°

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids.[13][14][15] It measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[14]

Adiabatic Calorimetry is the gold standard for determining the absolute entropy of a substance. It involves measuring the heat capacity of a sample in a perfectly insulated environment (adiabatically) from a very low temperature (approaching 0 K) up to the desired temperature. The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero.[12] The standard entropy at a temperature T can then be calculated by integrating the heat capacity data:

S°(T) = ∫(Cp/T)dT from 0 to T

If there are any phase transitions (e.g., melting), the entropy change of the transition (ΔH_trans / T_trans) must also be included.[12]

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity

Materials and Equipment:

  • High-purity this compound

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Sapphire standard for heat capacity calibration

  • Analytical balance

Step-by-Step Methodology:

  • Calibration:

    • Perform temperature and enthalpy calibrations of the DSC instrument using certified standards (e.g., indium).

    • Perform a heat capacity calibration using a sapphire standard.

  • Sample Preparation:

    • Accurately weigh an empty hermetically sealed aluminum pan.

    • Add a small amount of this compound (5-15 mg) to the pan and hermetically seal it to prevent volatilization.[13]

    • Accurately weigh the sealed pan with the sample.

  • DSC Measurement:

    • Run a baseline scan with two empty, sealed pans.

    • Run a scan with the sapphire standard in the sample position and an empty pan in the reference position over the desired temperature range (e.g., -50 °C to 100 °C) at a controlled heating rate (e.g., 10-20 K/min).[13]

    • Run a scan with the sample pan in the sample position and an empty pan in the reference position under the same conditions.

  • Data Analysis:

    • Subtract the baseline scan from both the sapphire and the sample scans.

    • Calculate the heat capacity of the sample at a given temperature using the following relationship: Cp(sample) = Cp(sapphire) * (m(sapphire) / m(sample)) * (DSC_signal(sample) / DSC_signal(sapphire))

Visualization of the Experimental Workflow

DSCCpMeasurement cluster_prep Preparation & Calibration cluster_measurement DSC Scans cluster_analysis Data Analysis P1 Calibrate DSC (Temperature, Enthalpy, Cp) M1 Run Baseline Scan (Empty Pans) P1->M1 P2 Prepare Sample: - Weigh empty pan - Add DMAEC - Hermetically seal - Reweigh M3 Run DMAEC Sample Scan P2->M3 M2 Run Sapphire Standard Scan M1->M2 M2->M3 A1 Subtract Baseline from Sample & Standard Scans M3->A1 A2 Calculate Cp(T) of DMAEC A1->A2

Caption: Workflow for determining heat capacity (Cp) using Differential Scanning Calorimetry (DSC).

Determination of the Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation (ΔfG°) is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is the most definitive indicator of a compound's thermodynamic stability.

Theoretical Basis: Calculation from ΔfH° and S°

Once the standard enthalpy of formation (ΔfH°) and the standard absolute entropy (S°) of this compound have been experimentally determined, the standard Gibbs free energy of formation (ΔfG°) can be calculated using the fundamental thermodynamic equation:[8][16][17][18][19]

ΔfG° = ΔfH° - TΔS°_formation

where T is the standard temperature (298.15 K) and ΔS°_formation is the standard entropy of formation. ΔS°_formation is calculated as:

ΔS°_formation = S°(C₄H₁₀ClN) - [4 * S°(C, graphite) + 5 * S°(H₂, g) + 0.5 * S°(Cl₂, g) + 0.5 * S°(N₂, g)]

The standard absolute entropies (S°) of the elements in their standard states are known reference values.

Computational Approaches to Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. Ab initio and Density Functional Theory (DFT) methods can be used to calculate these properties with increasing accuracy.[20][21][22][23]

Theoretical Basis

Computational methods solve the electronic Schrödinger equation to determine the energy and structure of a molecule. By performing frequency calculations on the optimized geometry, one can obtain vibrational, rotational, and translational contributions to the thermodynamic functions. High-level composite methods like G3 or CBS-QB3 are specifically designed to yield accurate thermochemical data.

Recommended Computational Workflow
  • Conformational Analysis: Identify the lowest energy conformer(s) of this compound using a reliable molecular mechanics force field followed by DFT optimization.

  • Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p) or higher). The absence of imaginary frequencies confirms a true minimum on the potential energy surface.

  • Thermochemical Property Calculation: Use the output of the frequency calculation to determine the enthalpy, entropy, and heat capacity at the desired temperature.

  • Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which help to reduce errors in the calculations.

ComputationalWorkflow cluster_model Model Building & Optimization cluster_calculation Property Calculation M1 Conformational Search (Identify low-energy structures) M2 Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) M1->M2 M3 Frequency Calculation (Confirm true minimum) M2->M3 C1 Calculate Vibrational, Rotational, Translational Contributions M3->C1 C3 Calculate ΔfH° (Atomization or Isodesmic Reactions) M3->C3 C2 Determine H°, S°, Cp C1->C2 C4 Calculate ΔfG° C2->C4 C3->C4

Caption: A general workflow for the computational determination of thermochemical properties.

Conclusion

The thermochemical properties of this compound are essential for its safe and efficient use in pharmaceutical synthesis and other applications. While experimental data for this compound is currently lacking in the public domain, this guide provides a comprehensive framework for researchers to determine these vital parameters. By employing the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry, and by leveraging the predictive power of modern computational chemistry, the scientific community can systematically establish the thermochemical landscape of this important chemical intermediate. The methodologies outlined herein are designed to ensure a high degree of scientific rigor, providing a clear path to obtaining reliable and accurate data.

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The Unsung Architect: A Technical History of 2-Chloro-N,N-dimethylethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Genesis of a Molecular Workhorse

In the annals of medicinal chemistry, certain molecules, though not therapeutic agents themselves, have played a pivotal role in the birth of entire classes of drugs. 2-Chloro-N,N-dimethylethanamine, often referred to as DMC or by its hydrochloride salt, DMC HCl, is one such foundational scaffold.[1][2] This seemingly simple chloroalkane amine has been instrumental in the development of numerous pharmaceuticals, most notably the first generation of antihistamines that revolutionized the treatment of allergic diseases.[3] This in-depth technical guide will elucidate the historical context of this compound, from its synthesis and the structural features that make it a valuable precursor to its application in the synthesis of landmark drugs that have left an indelible mark on modern medicine. For the drug development professional, understanding the history and chemistry of this key intermediate offers insights into the evolution of drug design and the importance of robust synthetic strategies.

The Dawn of a New Therapeutic Era: The Discovery of Antihistamines

The story of this compound in medicinal chemistry is intrinsically linked to the discovery of histamine and the subsequent quest for its antagonists. In the early 20th century, Sir Henry Dale and his colleagues first described the profound physiological effects of histamine, a biogenic amine involved in local immune responses and a key mediator of allergic and anaphylactic reactions.[4] This discovery set the stage for a search for compounds that could counteract the effects of histamine, a pursuit that would lead to the development of the first antihistamines.

In the 1930s, at the Pasteur Institute in Paris, Daniel Bovet and Anne-Marie Staub embarked on a systematic investigation of compounds that could protect animals from the effects of histamine.[5][6] Their pioneering work led to the discovery of the first compound with antihistaminic properties in 1937.[7][8] This breakthrough paved the way for the development of the first clinically useful antihistamine, phenbenzamine (Antergan), in 1942.[5] The advent of these first-generation antihistamines marked a turning point in the management of allergic conditions.[9]

This compound: The Cornerstone Intermediate

The explosion of research and development in the field of antihistamines in the 1940s and 1950s was facilitated by the availability of key chemical building blocks, with this compound emerging as a particularly crucial one.[3][10]

Synthesis and Industrial Availability

The most common and enduring method for the synthesis of this compound hydrochloride involves the reaction of 2-(dimethylamino)ethanol with thionyl chloride.[11][12] This straightforward and efficient reaction made the intermediate readily accessible for industrial-scale production, a critical factor in the widespread synthesis of the new class of antihistamine drugs.

Experimental Protocol: Synthesis of this compound Hydrochloride [12][13]

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas absorption trap (to neutralize the HCl and SO₂ byproducts).

  • Chlorination: Thionyl chloride is charged into the flask and cooled in an ice-water bath.

  • Addition of Precursor: 2-(Dimethylamino)ethanol is added dropwise to the cooled thionyl chloride solution while maintaining a low temperature (typically 5-15 °C) to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete conversion.

  • Workup and Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., anhydrous ethanol or ether) and dried under vacuum to yield this compound hydrochloride as a crystalline solid.

The Pharmacophoric Significance of the Dimethylaminoethyl Moiety

The prevalence of the dimethylaminoethyl group in the structure of first-generation antihistamines is no coincidence. Structure-activity relationship (SAR) studies have revealed that this moiety is a key component of the pharmacophore responsible for H1 receptor antagonism.[14]

The general structure of a first-generation H1 antihistamine can be described as follows:

Ar1(Ar2)-X-C-C-N(R1)R2

Where:

  • Ar1 and Ar2: Are aryl or heteroaryl groups. The presence of two aryl groups is essential for significant H1 affinity.[14]

  • X: Is a connecting atom, which can be an oxygen (aminoalkyl ethers), a nitrogen (ethylenediamines), or a carbon (propylamines).[14]

  • -C-C-: Represents an ethylene chain. Branching of this chain generally leads to a decrease in activity.[14]

  • -N(R1)R2: Is a terminal tertiary amine, which is crucial for maximum activity. The dimethylamino group is a common and highly effective example. This tertiary amine is typically protonated at physiological pH, allowing for a key ionic interaction with the H1 receptor.[14]

pharmacophore cluster_linker Linker cluster_amine Tertiary Amine Ar1 Aryl 1 X X (O, N, C) Ar1->X Ar2 Aryl 2 Ar2->X Ethyl Ethylene Chain X->Ethyl N Nitrogen Ethyl->N R1 Methyl N->R1 R2 Methyl N->R2

General Pharmacophore of First-Generation H1 Antihistamines.

Landmark Drug Syntheses Enabled by this compound

The utility of this compound as a versatile intermediate is best illustrated by its central role in the synthesis of several landmark first-generation antihistamines.

Diphenhydramine: An Archetypal Aminoalkyl Ether

Diphenhydramine (Benadryl®), synthesized in 1943, is a classic example of an aminoalkyl ether-type antihistamine.[9] Its synthesis highlights a straightforward nucleophilic substitution reaction where this compound provides the crucial dimethylaminoethyl moiety.[15]

Experimental Protocol: Synthesis of Diphenhydramine [15]

  • Preparation of the Alkoxide: Diphenylmethanol is reacted with a strong base, such as sodium amide or potassium carbonate, in an appropriate solvent (e.g., toluene or xylene) to form the corresponding alkoxide.

  • Nucleophilic Substitution: this compound hydrochloride is added to the reaction mixture. The alkoxide displaces the chloride ion in an SN2 reaction to form the ether linkage.

  • Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The crude diphenhydramine is then purified, typically by distillation or crystallization, often after conversion to its hydrochloride salt.

diphenhydramine_synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product diphenylmethanol Diphenylmethanol reaction Nucleophilic Substitution diphenylmethanol->reaction dmc 2-Chloro-N,N- dimethylethanamine dmc->reaction base Base (e.g., NaH) base->reaction diphenhydramine Diphenhydramine reaction->diphenhydramine

Synthetic Workflow for Diphenhydramine.
Chlorpheniramine: A Propylamine Antihistamine

Chlorpheniramine, synthesized in 1951, is a potent propylamine antihistamine that also exists as a chiral compound.[9] Its synthesis often involves the alkylation of an intermediate with this compound.[16][17]

Experimental Protocol: Synthesis of Chlorpheniramine [16][18]

  • Formation of the Pyridylacetonitrile Intermediate: p-Chlorobenzonitrile is reacted with 2-chloropyridine in the presence of a strong base like sodium amide to form 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

  • Alkylation: The pyridylacetonitrile intermediate is then alkylated with this compound in the presence of a base.

  • Decyanation and Salt Formation: The resulting nitrile is hydrolyzed and decarboxylated to yield chlorpheniramine, which is then typically converted to its maleate salt for pharmaceutical use.

chlorpheniramine_synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product intermediate 2-(4-chlorophenyl)-2- (pyridin-2-yl)acetonitrile reaction Alkylation & Decyanation intermediate->reaction dmc 2-Chloro-N,N- dimethylethanamine dmc->reaction base Base (e.g., NaNH2) base->reaction chlorpheniramine Chlorpheniramine reaction->chlorpheniramine

Synthetic Workflow for Chlorpheniramine.
Promethazine: A Phenothiazine Derivative with a Lasting Legacy

The synthesis of promethazine in 1947 marked the advent of the phenothiazine class of antihistamines.[9] This class of compounds would later be found to possess antipsychotic properties, leading to the development of drugs like chlorpromazine.[19][20] The synthesis of promethazine also relies on the introduction of a dimethylamino-containing side chain, though in this case, a propyl variant is often used, which can be synthesized from precursors related to this compound.

Beyond Antihistamines: The Versatility of a Core Building Block

The utility of this compound extends beyond the realm of antihistamines. It has been employed as a key intermediate in the synthesis of other important therapeutic agents. For instance, it is used in the synthesis of the calcium channel blocker diltiazem, a drug used to treat hypertension, angina, and certain heart arrhythmias.[21] Its application in the synthesis of various pharmaceuticals underscores its status as a versatile and valuable building block in medicinal chemistry.[3]

Landmark Drug Therapeutic Class Year Synthesized Role of this compound
DiphenhydramineAntihistamine (Aminoalkyl ether)1943Provides the dimethylaminoethyl moiety via nucleophilic substitution.[15]
PromethazineAntihistamine (Phenothiazine)1947Precursor for the synthesis of the N-dimethylaminopropyl side chain.[9]
ChlorpheniramineAntihistamine (Propylamine)1951Alkylating agent to introduce the dimethylaminoethyl group.[16]
DiltiazemCalcium Channel Blocker-Key intermediate in the synthesis of the side chain.[21]

Safety and Handling Considerations: The Genotoxic Potential of a Key Intermediate

A critical consideration for drug development professionals is the potential for process-related impurities in the final active pharmaceutical ingredient (API). This compound has been identified as a potential genotoxic impurity. Its structure contains a "structural alert" for genotoxicity, and it has been shown to be mutagenic in some assays. Therefore, regulatory agencies require strict control of its levels in the final drug substance. Sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), have been developed to quantify trace amounts of this impurity in APIs like chlorpheniramine maleate.

Conclusion: The Enduring Legacy of a Foundational Molecule

This compound stands as a testament to the profound impact that a single, well-chosen chemical intermediate can have on the field of medicinal chemistry. Its ready availability and ideal structural features made it the cornerstone for the synthesis of the first generation of H1 antihistamines, providing relief to millions suffering from allergic conditions. Its influence extended further, contributing to the development of other important therapeutic agents. While the focus in antihistamine research has largely shifted to second and third-generation agents with improved side-effect profiles, the historical and chemical legacy of this compound remains significant. For the modern drug developer, its story serves as a powerful reminder of the importance of fundamental synthetic chemistry and the enduring value of versatile molecular building blocks in the ongoing quest for new and improved medicines.

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A Technical Guide to 2-Chloro-N,N-dimethylethanamine as a Monofunctional Nitrogen Mustard Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen mustards represent a foundational class of alkylating agents, historically pivotal in both chemical warfare and the dawn of cancer chemotherapy.[1][2] Their potent cytotoxicity is primarily mediated through the alkylation of DNA, a mechanism that proceeds via a highly reactive aziridinium ion intermediate.[1][2][3] This guide delves into the chemical and biological properties of 2-Chloro-N,N-dimethylethanamine (DMC), a structurally simple tertiary amine, positing it as a monofunctional analogue of classical nitrogen mustards. We will explore the mechanistic underpinnings of nitrogen mustard activity, propose a parallel mechanism for DMC, and provide a comprehensive experimental framework to validate its DNA-damaging and cytotoxic potential. This document serves as a technical resource for researchers investigating alkylating agents, offering both theoretical grounding and practical, field-proven methodologies.

The Foundational Mechanism of Nitrogen Mustard Cytotoxicity

Nitrogen mustards are characterized by a core bis(2-chloroethyl)amino ((ClC₂H₄)₂NR) functional group.[1] This bifunctional structure is the key to their profound biological activity. The cytotoxicity of these compounds is not inherent to the parent molecule but is unlocked through a crucial intramolecular activation step.

Activation via Aziridinium Ion Formation

The process begins when the lone pair of electrons on the amine nitrogen attacks the adjacent carbon atom bearing a chlorine atom, displacing the chloride ion in an intramolecular cyclization.[1] This reaction forms a highly strained, three-membered ring called an aziridinium ion. This cation is an extremely potent electrophile, primed to react with cellular nucleophiles. The basicity of the central nitrogen atom is a critical determinant of this activation rate; aliphatic mustards like mechlorethamine activate much more readily than aromatic mustards (e.g., melphalan), where the nitrogen's lone pair is delocalized into the aromatic ring.[4]

DNA as the Primary Cellular Target

The primary target for the activated nitrogen mustard is DNA.[5] The aziridinium ion is attacked by the nucleophilic N7 position of guanine bases, and to a lesser extent, the N3 of adenine.[4][5][6] This initial reaction results in a monofunctional adduct, where the drug is covalently bound to a single DNA base.

For a classical bifunctional mustard, the second 2-chloroethyl arm can undergo the same cyclization process, forming another aziridinium ion. This second reactive site can then alkylate a guanine on the opposite DNA strand, resulting in a highly cytotoxic DNA interstrand cross-link (ICL).[1][4] These ICLs physically prevent the separation of DNA strands, thereby blocking replication and transcription and ultimately triggering apoptosis or cell death.[1][2][7]

Nitrogen_Mustard_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation NM Nitrogen Mustard R-N(CH₂CH₂Cl)₂ AZ Aziridinium Ion (Highly Reactive) NM->AZ Intramolecular Cyclization (-Cl⁻) DNA Guanine in DNA AZ->DNA Nucleophilic Attack (Guanine N7) Mono Monofunctional Adduct ICL Interstrand Cross-link (Blocks Replication) Mono->ICL Second Alkylation (-Cl⁻)

Caption: Activation and DNA alkylation pathway of a bifunctional nitrogen mustard.

This compound: A Monofunctional Analogue

This compound (DMC), often handled as its more stable hydrochloride salt, is a simple molecule with the formula (CH₃)₂NCH₂CH₂Cl.[8] While it lacks the second chloroethyl arm of classical mustards, its structure strongly suggests it can function as a monofunctional alkylating agent, following the same initial activation pathway.

Proposed Mechanism of Action

We hypothesize that DMC undergoes an identical intramolecular cyclization, where the dimethylamino nitrogen displaces the chloride to form a highly reactive N,N-dimethylaziridinium ion. This electrophilic intermediate can then alkylate DNA, primarily at the N7 of guanine, forming a monofunctional adduct. Unlike bifunctional agents, DMC cannot form interstrand cross-links. However, monofunctional adducts are known to be mutagenic and can stall replication forks, leading to DNA strand breaks and inducing cytotoxicity.[6]

DMC_Activation DMC This compound (CH₃)₂NCH₂CH₂Cl DMC_AZ N,N-Dimethylaziridinium Ion (Reactive Electrophile) DMC->DMC_AZ Intramolecular Cyclization (-Cl⁻) DNA_Adduct Monofunctional DNA Adduct DMC_AZ->DNA_Adduct Alkylation of Guanine

Caption: Proposed activation of DMC and subsequent monofunctional DNA alkylation.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for experimental design. DMC is typically supplied as its hydrochloride salt, a white, crystalline solid that is hygroscopic and soluble in water.[9][10][11]

PropertyValueSource(s)
Chemical Formula C₄H₁₁Cl₂N (as HCl salt)[12][13]
Molecular Weight 144.04 g/mol (as HCl salt)[8][11][12]
Appearance White to beige crystalline solid[10][11][12]
Melting Point 201-208 °C (decomposes)[8][11][14]
Solubility Soluble in water and methanol[11]
Synonyms DMC HCl, (2-Chloroethyl)dimethylamine HCl[8][11][12]

Experimental Framework for Validating DMC's Alkylating Activity

To substantiate the hypothesis that DMC acts as a nitrogen mustard analogue, a multi-pronged experimental approach is necessary. The following protocols provide a robust, self-validating workflow to assess DNA damage and resulting cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Compound Handling (DMC HCl in aqueous buffer) C Cell Treatment (Dose-response & Time-course) A->C B Cell Culture (e.g., HeLa, U251) B->C D Cytotoxicity Assay (MTT Assay) C->D E DNA Damage Assay (Comet Assay) C->E F IC₅₀ Calculation D->F G Quantification of DNA Damage (Comet Tail Moment) E->G H Correlative Analysis F->H G->H

Caption: A logical workflow for investigating the biological activity of DMC.

Protocol 1: Cytotoxicity Assessment by MTT Assay

Causality: This assay establishes whether the compound has a biological effect on cell viability. It is a foundational screen to determine the effective concentration range for subsequent mechanistic studies. A dose-dependent reduction in viability is the first indicator of potent bioactivity.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound HCl in sterile water. Serially dilute this stock in culture medium to achieve final concentrations ranging from 1 µM to 10 mM.

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of DMC. Include a "vehicle only" control (medium without DMC). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of DMC concentration to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: DNA Damage Detection by Alkaline Comet Assay

Causality: Having established cytotoxicity, this assay directly investigates the proposed mechanism: DNA damage. The alkaline conditions of this assay detect a broad range of lesions, including single- and double-strand breaks and alkali-labile sites, which are hallmarks of alkylating agent activity and subsequent DNA repair attempts.[15]

Methodology:

  • Cell Treatment: Culture cells on 6-well plates and treat with DMC at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 2-4 hours) to capture initial DNA damage before widespread cell death. Include a negative (vehicle) and positive (e.g., 100 µM H₂O₂) control.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 2 x 10⁵ cells/mL in PBS.[15] All subsequent steps should be performed under dimmed light to prevent artifactual DNA damage.[15]

  • Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of molten (37°C) 1% low-melting-point agarose.[16] Pipette this mixture onto a pre-coated comet assay slide and allow it to solidify at 4°C for 10 minutes.[16]

  • Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[15] This step removes cell membranes and proteins, leaving behind DNA "nucleoids."

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (200 mM NaOH, 1 mM EDTA, pH >13) and incubate for 20-40 minutes to allow the DNA to unwind.[15][16]

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[16] Fragmented, negatively charged DNA will migrate from the nucleoid (comet head) towards the anode, forming a "tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the tail relative to the head. The "tail moment" is a common metric used to represent the extent of DNA damage.

Anticipated Results and Mechanistic Correlation

The combined results from these assays can provide a compelling, self-validating narrative.

DMC HCl Concentration% Cell Viability (MTT, 48h)Average Comet Tail Moment (2h)Interpretation
0 µM (Control)100%< 5Baseline cell health and minimal DNA damage.
10 µM95%~10Low cytotoxicity, initial signs of DNA damage.
100 µM60%~35Significant cytotoxicity correlated with substantial DNA damage.
500 µM25%~70High cytotoxicity and extensive DNA damage.
1 mM< 5%> 100Potent cytotoxic effect linked to severe DNA damage.

A strong positive correlation between increasing DMC concentration, decreasing cell viability, and increasing DNA damage (comet tail moment) would robustly support the hypothesis that DMC's cytotoxic effects are mediated through its activity as a DNA alkylating agent.

Industrial Context and Safety Imperatives

While this guide explores its potential as a DNA-damaging agent, the primary industrial application of this compound HCl is as a chemical intermediate. It is a key building block in the synthesis of numerous pharmaceuticals, including the calcium channel blocker diltiazem and antihistamines like mepyramine and phenyltoloxamine.[11][17]

Safety: It is critical to recognize the hazardous nature of this compound. Safety data sheets classify this compound HCl as acutely toxic if swallowed or in contact with skin, a skin and eye irritant, and a suspected mutagen.[18] Therefore, all handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Conclusion

This compound possesses the requisite chemical structure—a nucleophilic amine and a leaving group on an ethyl chain—to act as a monofunctional analogue of the potent nitrogen mustard class of alkylating agents. Its mechanism of action is proposed to proceed through the formation of a highly reactive N,N-dimethylaziridinium ion, which subsequently alkylates DNA, leading to damage that culminates in cell death. The experimental protocols detailed within this guide provide a rigorous and logical framework for researchers to test this hypothesis, correlating direct DNA damage with cytotoxicity. This exploration not only illuminates the fundamental reactivity of a simple yet potent molecule but also underscores the enduring relevance of the nitrogen mustard pharmacophore in drug development and toxicology.

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An In-depth Technical Guide to the Electrophilicity and Reactivity of the Carbon-Chlorine Bond in 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-N,N-dimethylethanamine, commonly referred to as DMC, is a pivotal building block in organic synthesis, particularly within the pharmaceutical industry where it serves as a precursor to numerous active pharmaceutical ingredients (APIs), including antihistamines and the calcium channel blocker Diltiazem.[1][2] The synthetic utility of this molecule is fundamentally governed by the reactivity of its carbon-chlorine (C-Cl) bond. This guide provides a detailed examination of the electronic and structural factors that dictate the electrophilicity of this bond, focusing on the critical role of neighboring group participation. We will explore the mechanism of intramolecular cyclization to the highly reactive aziridinium ion, present a validated experimental protocol for quantifying this reactivity using NMR spectroscopy, and discuss the key parameters influencing this transformation.

The Latent Reactivity: Deconstructing the C-Cl Bond in this compound

At first glance, the C-Cl bond in this compound is a typical alkyl chloride bond. It is polarized due to the significant difference in electronegativity between carbon and chlorine, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[3] However, the reactivity of this specific molecule is dramatically amplified by a phenomenon known as anchimeric assistance , or neighboring group participation (NGP).[4][5][6]

The key to this enhanced reactivity lies in the molecule's structure: a nucleophilic tertiary amine positioned two carbons away from an electrophilic center. The lone pair of electrons on the nitrogen atom is perfectly oriented to participate in an intramolecular nucleophilic attack on the carbon atom bearing the chlorine.[4][7] This is not a simple substitution reaction; it is an intramolecular SN2 displacement where the nitrogen acts as the nucleophile.[6] This participation significantly lowers the activation energy for C-Cl bond cleavage, leading to a reaction rate that is orders of magnitude faster than that of a comparable alkyl chloride lacking the neighboring amino group.[5][8]

The result of this anchimeric assistance is the formation of a highly strained, three-membered heterocyclic intermediate: the N,N-dimethylaziridinium ion .[9][10] This cyclic cation is the true reactive species and a potent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles.[10][11] This mechanism of activation is the hallmark of the nitrogen mustard class of compounds, which are potent alkylating agents.[9][12][13]

Caption: Mechanism of aziridinium ion formation and subsequent nucleophilic attack.

The Aziridinium Ion: The Engine of Reactivity

The transformation of this compound into the N,N-dimethylaziridinium ion is the critical activation step. This process is essentially irreversible and is the rate-determining step for subsequent alkylation reactions.[10][14][15] The free base form of the amine is required for the nitrogen's lone pair to be available for nucleophilic attack. Therefore, when starting with the common hydrochloride salt, a base must be added to initiate the cyclization.[16]

Kinetic studies have shown that in an aqueous solution at 25°C, the conversion of the free base to the aziridinium ion is nearly complete within two hours.[16] The formation of this intermediate is highly dependent on several factors:

FactorEffect on Aziridinium Ion Formation RateRationale
pH / Base Increases with increasing pH (up to a point)The unprotonated tertiary amine (free base) is the active nucleophile required for intramolecular attack.[16]
Solvent Polarity Increases in polar solventsPolar solvents, especially protic ones, stabilize the transition state and solvate the leaving chloride ion, facilitating C-Cl bond cleavage.[2]
Temperature Increases with higher temperatureProvides the necessary activation energy for the rate-determining cyclization step, consistent with Arrhenius kinetics.[2]
N-Substituents VariesAliphatic, electron-donating groups on the nitrogen increase nucleophilicity. Aromatic substituents can delocalize the nitrogen lone pair, hindering cyclization.[13][14][15]

Experimental Protocol: Quantifying Reactivity via ¹H NMR Spectroscopy

To provide a self-validating system for assessing the electrophilicity of the C-Cl bond, we can directly measure the kinetics of the intramolecular cyclization. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an ideal technique as it allows for the real-time, simultaneous monitoring of the disappearance of the starting material and the formation of the aziridinium ion product.[16][17]

Objective:

To determine the first-order rate constant (k) for the conversion of this compound to the N,N-dimethylaziridinium ion at a controlled temperature.

Methodology:
  • Preparation of Reagents:

    • Prepare a ~0.1 M solution of this compound hydrochloride in deuterium oxide (D₂O).

    • Prepare a 1.0 M solution of sodium deuteroxide (NaOD) in D₂O.

    • Prepare an NMR tube containing 500 µL of the this compound hydrochloride solution and a small amount of a suitable internal standard (e.g., DSS or TMSP).

  • Instrument Setup and Initial Scan (t=0):

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Acquire a high-quality ¹H NMR spectrum. This is your t=0 reference. Identify and integrate the characteristic peaks of the starting material. The protons on the carbons adjacent to the nitrogen and chlorine will have distinct chemical shifts.[18]

  • Initiation and Kinetic Monitoring:

    • Remove the NMR tube and quickly add a stoichiometric equivalent of the NaOD solution to neutralize the hydrochloride and form the free base, initiating the cyclization.

    • Immediately return the tube to the spectrometer and begin acquiring a series of ¹H NMR spectra at regular, predetermined time intervals (e.g., every 5-10 minutes) for a total duration of at least 3-5 half-lives (e.g., 2-3 hours).

  • Data Processing and Analysis:

    • Process all spectra uniformly (phasing and baseline correction).

    • For each time point, integrate the signal corresponding to a unique proton peak of the starting material (e.g., the -CH₂Cl protons).

    • Normalize the integrals against the internal standard to correct for any concentration variations.

    • The reaction is expected to follow first-order kinetics.[5][17] Therefore, plot the natural logarithm of the normalized integral of the starting material (ln[DMC]) versus time.

    • The plot should yield a straight line. The rate constant (k) is the negative of the slope of this line.

Caption: Experimental workflow for the kinetic analysis of aziridinium ion formation.

Conclusion: From Latent Electrophile to Potent Alkylating Agent

The electrophilicity of the carbon-chlorine bond in this compound is not merely a consequence of bond polarization but is dynamically activated through anchimeric assistance from the neighboring nitrogen atom. This intramolecular process results in the formation of the highly electrophilic N,N-dimethylaziridinium ion, which is the key intermediate responsible for the compound's utility as an alkylating agent in pharmaceutical synthesis. Understanding the kinetics and mechanism of this transformation, as detailed in the provided experimental protocol, is crucial for researchers and drug development professionals seeking to control and optimize reactions involving this versatile chemical building block. The principles of neighboring group participation and the formation of strained intermediates are fundamental concepts that extend far beyond this single molecule, offering powerful strategies for chemical synthesis and the design of reactive agents.

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Methodological & Application

Application Notes and Protocols: N-Alkylation of Phenolic Compounds Using 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The O-alkylation of phenolic compounds is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical and materials science industries. The introduction of an alkyl chain to a phenolic hydroxyl group can dramatically alter a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This modification is a key strategy in drug development for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various alkylating agents, 2-Chloro-N,N-dimethylethanamine and its hydrochloride salt are particularly valuable reagents. Their utility is exemplified in the synthesis of numerous pharmaceuticals, including the antihistamine diphenhydramine.[1][2]

This comprehensive guide provides an in-depth exploration of the N-alkylation of phenols using this compound. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and discuss critical experimental parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic methodology.

Reaction Mechanism: A Modified Williamson Ether Synthesis

The N-alkylation of phenols with this compound proceeds via a variation of the classic Williamson ether synthesis.[3][4] The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[4]

The process begins with the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of this compound, which bears the chlorine leaving group. The reaction culminates in the displacement of the chloride ion and the formation of the desired aryl ether.

Several factors can influence the efficiency and outcome of this reaction. The choice of base is critical for the initial deprotonation step. Common bases include alkali metal hydroxides (e.g., KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH).[5][6] The solvent also plays a pivotal role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate the SN2 reaction.[3] In some cases, phase-transfer catalysis can be employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and yields.[7][8][9]

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + B:⁻ Base B:⁻ Conjugate_Acid B-H Phenoxide_ion Ar-O⁻ Transition_State [Ar---O---CH₂(Cl)---CH₂N(CH₃)₂]⁻ Phenoxide_ion->Transition_State + Cl-CH₂CH₂N(CH₃)₂ Alkyl_Halide Cl-CH₂CH₂N(CH₃)₂ Product Ar-O-CH₂CH₂N(CH₃)₂ Transition_State->Product Leaving_Group Cl⁻

Figure 1: Williamson Ether Synthesis Mechanism.

Experimental Protocols

General Considerations and Safety Precautions

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.[10][11][12][13][14] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.[10][12] The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[15][16][17] It is incompatible with strong oxidizing agents and strong bases.[10]

Protocol 1: N-Alkylation of p-Cresol using Potassium Carbonate in DMF

This protocol details a standard procedure for the N-alkylation of a model phenolic compound, p-cresol.

Materials:

  • p-Cresol

  • 2-Chloro-N,N-dimethylethylamine hydrochloride

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Addition of Alkylating Agent: Add 2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Experimental_Workflow A 1. Reaction Setup (p-Cresol, K₂CO₃, DMF) B 2. Add Alkylating Agent (this compound HCl) A->B C 3. Heat and Stir (80-90 °C, 4-6h) B->C D 4. Workup (Quench with H₂O, Extract with EtOAc) C->D E 5. Wash Organic Layer (NaHCO₃, Brine) D->E F 6. Dry and Concentrate (MgSO₄, Rotary Evaporator) E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Figure 2: Experimental Workflow for N-Alkylation.
Protocol 2: Phase-Transfer Catalyzed N-Alkylation

For certain substrates, particularly those with lower reactivity, a phase-transfer catalyst (PTC) can significantly improve the reaction rate and yield.[7][9]

Additional Materials:

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable non-polar solvent

  • 50% aqueous potassium hydroxide solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic compound (1.0 eq.) in toluene. Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Addition of Base and Alkylating Agent: Add 50% aqueous potassium hydroxide solution (3.0 eq.) and this compound hydrochloride (1.2 eq.) to the vigorously stirring mixture.

  • Reaction: Heat the biphasic mixture to 70-80 °C and stir vigorously for 6-8 hours, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Key Reaction Parameters and Optimization

The success of the N-alkylation reaction is contingent upon the careful optimization of several parameters. The following table summarizes key variables and their typical ranges, providing a starting point for reaction development.

ParameterTypical Range/ValueRationale and Considerations
Base K2CO3, Cs2CO3, NaH, KOHThe choice of base depends on the acidity of the phenol. Weaker bases like K2CO3 are often sufficient.[5] For less acidic phenols, a stronger base like NaH may be necessary.
Solvent DMF, Acetonitrile, Acetone, THFPolar aprotic solvents are generally preferred as they solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion.[3]
Temperature 60-120 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.[18]
Reaction Time 2-24 hoursReaction time should be optimized by monitoring the reaction progress using TLC or other analytical techniques.
Equivalents of Alkylating Agent 1.1 - 1.5 eq.A slight excess of the alkylating agent is typically used to ensure complete consumption of the starting phenol.
Phase-Transfer Catalyst TBAB, Aliquat 336Useful for biphasic reactions, facilitating the transfer of the phenoxide ion into the organic phase where the reaction occurs.[8]

Applications in Drug Development: The Synthesis of Diphenhydramine

A prominent example of the application of this reaction is in the industrial synthesis of diphenhydramine, a widely used antihistamine.[1][2][19][20][21] In one common synthetic route, diphenylmethanol is reacted with 2-chloro-N,N-dimethylethylamine in the presence of a base to form diphenhydramine.[1] This highlights the robustness and scalability of this synthetic method in the pharmaceutical industry.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive base (e.g., hydrated K2CO3)- Insufficient reaction temperature or time- Poor quality of alkylating agent- Use freshly dried, anhydrous base.- Increase reaction temperature and/or extend reaction time.- Use a fresh or purified batch of this compound HCl.
Formation of side products - C-alkylation of the phenol- Elimination of the alkylating agent- Use a less polar solvent to favor O-alkylation.- Employ milder reaction conditions (lower temperature, weaker base).
Difficult purification - Presence of unreacted starting materials- Emulsion formation during workup- Ensure the reaction goes to completion.- Add more brine during the workup to break the emulsion.

Conclusion

The N-alkylation of phenolic compounds using this compound is a versatile and reliable synthetic method with broad applications in organic synthesis and drug development. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters, researchers can efficiently synthesize a wide array of valuable aryl ether compounds. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation and optimization of this important chemical transformation.

References

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Application Notes and Protocols for the Synthesis of First-Generation Antihistamines utilizing 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the synthesis of prominent first-generation antihistamines, leveraging the versatile reagent 2-Chloro-N,N-dimethylethanamine hydrochloride. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations essential for a research and development setting.

The Strategic Importance of this compound in Antihistamine Synthesis

First-generation antihistamines, particularly those of the ethanolamine ether class, are cornerstone molecules in medicinal chemistry, widely used for their efficacy in treating allergic reactions.[1][2] A common structural feature in this class is the dimethylaminoethyl ether moiety, which is crucial for their H1-receptor antagonist activity.[3] this compound, most commonly handled as its more stable hydrochloride salt, is the quintessential building block for installing this functional group.[4][5]

The primary synthetic route employing this reagent is the Williamson ether synthesis , a reliable and well-established SN2 reaction.[6][7] In this reaction, a deprotonated alcohol (an alkoxide) acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.[8][9] The hydrochloride salt form of the amine must be neutralized in situ or used in the presence of a base that can also deprotonate the alcohol substrate.

The causality behind this choice of reagent is twofold:

  • Reactivity : The primary alkyl chloride is an excellent substrate for SN2 reactions, minimizing the potential for competing elimination reactions that can occur with secondary or tertiary halides.[7]

  • Structural Contribution : It directly provides the N,N-dimethylethanamine portion of the final drug molecule, making the synthesis convergent and atom-economical.

Below, we detail the synthesis of two prominent ethanolamine ether antihistamines: Diphenhydramine and Doxylamine.

Synthesis Protocol 1: Diphenhydramine

Diphenhydramine is synthesized via the O-alkylation of diphenylmethanol (also known as benzhydrol) with this compound. The reaction proceeds via a classic Williamson ether synthesis mechanism.

Reaction Principle
Materials and Reagents
  • Diphenylmethanol

  • This compound hydrochloride

  • Potassium hydroxide (KOH) or Sodium amide (NaNH₂)

  • Toluene or Xylene (Anhydrous)

  • Diatomaceous earth (for filtration)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hydrochloric acid (for salt formation, optional)

  • Diethyl ether or Hexanes (for purification/crystallization)

  • Standard reflux apparatus, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Detailed Step-by-Step Protocol
  • Precursor Preparation & Deprotonation:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add diphenylmethanol (1.0 eq).

    • Dissolve the diphenylmethanol in anhydrous toluene (approx. 5-10 mL per gram of alcohol).

    • Under a nitrogen atmosphere, add a strong base. A common and effective choice is powdered potassium hydroxide (approx. 1.5 eq) or sodium amide (approx. 1.2 eq).[10][11] The base serves to deprotonate the diphenylmethanol, forming the potassium or sodium benzhydryloxide nucleophile.

    • Stir the mixture at room temperature for 30 minutes.

  • Alkylation Reaction:

    • Add this compound hydrochloride (1.1-1.3 eq) to the reaction mixture. The excess base will neutralize the HCl salt and facilitate the reaction.

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water to neutralize any remaining base and dissolve inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent (a pad of diatomaceous earth can aid filtration) and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude diphenhydramine base as an oil.

  • Purification and Characterization:

    • The crude oil can be purified by vacuum distillation.

    • Alternatively, for laboratory scale, the free base can be converted to its hydrochloride salt for easier handling and purification. Dissolve the crude oil in anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.[12]

    • The precipitated Diphenhydramine HCl can be collected by filtration and recrystallized from a solvent mixture like ethanol/ether.

    • Characterization : Confirm product identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Safety Precautions
  • Handle strong bases like KOH and NaNH₂ with extreme care in a fume hood. They are corrosive and react violently with water.

  • Toluene is flammable and toxic. Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Synthesis Protocol 2: Doxylamine

The synthesis of Doxylamine follows a similar Williamson ether synthesis pathway but starts from a different alcohol precursor, 2-(1-phenyl-1-(pyridin-2-yl)ethanol).

Reaction Principle

The synthesis first requires the preparation of the alcohol intermediate, typically via a Grignard reaction between 2-acetylpyridine and a phenylmagnesium halide.[11][13]

Step A: Grignard Reaction

Step B: Williamson Ether Synthesis

Detailed Step-by-Step Protocol
  • Preparation of the Alcohol Intermediate:

    • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous THF or diethyl ether under a nitrogen atmosphere.

    • In a separate flask, dissolve 2-acetylpyridine (1.0 eq) in anhydrous THF.

    • Slowly add the 2-acetylpyridine solution to the Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction carefully by slow addition of a saturated aqueous ammonium chloride solution.[13]

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol intermediate.

  • Alkylation Reaction (Williamson Ether Synthesis):

    • Dissolve the crude alcohol intermediate (1.0 eq) in an anhydrous solvent like toluene or xylene.[14]

    • Add a strong base such as sodium amide (NaNH₂, ~1.5 eq) or potassium hydroxide (~2.0 eq) under a nitrogen atmosphere and stir.[11][14]

    • Add this compound hydrochloride (1.2 eq) to the mixture.

    • Heat the reaction to reflux for 6-12 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Follow the same work-up procedure as described for Diphenhydramine (Section 2, Step 3) to isolate the crude Doxylamine free base.

  • Purification and Salt Formation (Succinate):

    • The crude Doxylamine base is typically purified as its succinate salt, which is the common pharmaceutical form.

    • Dissolve the crude Doxylamine base in a suitable solvent like acetone or isopropanol.[11]

    • In a separate flask, dissolve succinic acid (1.0 eq) in the same solvent, heating gently if necessary.

    • Add the succinic acid solution to the Doxylamine solution. The Doxylamine succinate salt will precipitate upon stirring and cooling.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield pure Doxylamine succinate.

    • Characterization : Confirm product identity and purity using NMR, IR, Mass Spectrometry, and melting point analysis.

Comparative Data and Workflow Visualization

Table 1: Summary of Reaction Parameters
ParameterDiphenhydramine SynthesisDoxylamine Synthesis (Alkylation Step)
Alcohol Precursor Diphenylmethanol2-(1-phenyl-1-(pyridin-2-yl)ethanol)
Base KOH or NaNH₂NaNH₂ or KOH[11]
Solvent TolueneToluene or Xylene[14]
Reagent Ratio (Base:Alcohol) ~1.5 : 1~1.5 - 2.0 : 1
Reagent Ratio (Alkyl Halide:Alcohol) ~1.2 : 1~1.2 : 1
Reaction Temperature Reflux (~110 °C)Reflux (~110-140 °C)
Typical Reaction Time 4-8 hours6-12 hours
Purification Method Vacuum distillation or HCl salt crystallization[12]Succinate salt crystallization[11]
Diagrams

General Williamson Ether Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Sₙ2 Reaction Alcohol R-OH (e.g., Diphenylmethanol) Alkoxide R-O⁻ (Alkoxide Nucleophile) AlkylHalide Cl-CH₂CH₂N(CH₃)₂ (this compound) SN2 Nucleophilic Attack & Displacement of Cl⁻ AlkylHalide->SN2 Base Strong Base (e.g., KOH, NaNH₂) Base->Alcohol Deprotonation Alkoxide->SN2 Product R-O-CH₂CH₂N(CH₃)₂ (Antihistamine Product) SN2->Product

Caption: General Sₙ2 pathway for antihistamine synthesis.

Experimental Workflow for Diphenhydramine Synthesis

workflow start Start: Assemble Dry Glassware under Nitrogen reactants Add Diphenylmethanol, Toluene, and KOH start->reactants stir Stir at RT for 30 min (Alkoxide Formation) reactants->stir add_halide Add this compound HCl stir->add_halide reflux Heat to Reflux (4-8 h) Monitor by TLC add_halide->reflux workup Cool, Quench with H₂O, and Separate Layers reflux->workup wash Wash Organic Layer with H₂O and Brine workup->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Crude Product (Distillation or Salt Crystallization) concentrate->purify end Final Product: Diphenhydramine purify->end

Caption: Step-by-step workflow for Diphenhydramine synthesis.

References

  • Filo. (2025, September 29). Procedure for Preparation of diphenhydramine.
  • Mallak Specialties Pvt Ltd. 2-Chloro-N,N-dimethylethylamine HCl.
  • Snead, D. R., & Jamison, T. F. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822-2826.
  • Manasa Life Sciences. 2-Chloro-N,N-dimethylethan-1-amine hydrochloride.
  • Patel, N. R., et al. (2017). An efficient and safe process for synthesis of doxylamine succinate. World Journal of Pharmaceutical Research, 6(14), 845-856.
  • Snead, D. R., & Jamison, T. F. (2013). End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation. DSpace@MIT.
  • ChemicalBook. Diphenhydramine Hydrochloride synthesis.
  • ChemicalBook. Diphenhydramine synthesis.
  • Lu, X., et al. (2016). Preparation method of doxylamine succinate. Google Patents (CN105237467A).
  • Mamedov, I. G., et al. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. ARC Journal of Pharmaceutical Sciences, 4(1), 1-3.
  • Jinyuan, B., et al. (2011). A kind of synthetic method of doxylamine succinate. Google Patents (CN102108059B).
  • Rao, P. N., & Damodaran, K. M. (1986). Synthesis of carbon-14 labeled doxylamine succinate. Journal of Labelled Compounds and Radiopharmaceuticals, 23(5), 527-532.
  • Xu, H. (2012). Method for synthesizing doxylamine succinate. SciSpace.
  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis, Inc.
  • Li, Z., et al. (2022). Preparation method of chlorpheniramine maleate. Google Patents (CN114835637B).
  • Zhang, G., et al. (2019). A kind of new chlorphenamine maleate synthetic method. Google Patents (CN110372578A).
  • Singh, R. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
  • Zhang, G. (2013). Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. Google Patents (CN103408432A).
  • Zhou, S., & Huang, G. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5678-5692.
  • Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine hydrochloride 99%.
  • PharmaCompass. 2-Chloro-N,N-diethylethylamine hydrochloride.
  • Al-Bayati, Y. K., et al. (2019). Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors for. Journal of Pharmaceutical Sciences and Research, 11(1), 163-171.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Zhang, H., et al. (2021). Preparation method of chlorpheniramine maleate intermediate. Google Patents (CN112645869A).
  • Wikipedia. Williamson ether synthesis.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • PubChem. 2-Chloro-N,N-dimethylethylamine.
  • Kumar, A., et al. (2020). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 25(23), 5678.
  • Metcalfe, T. S., et al. (2022). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Journal of the American Chemical Society, 144(37), 17028-17037.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Pathiranage, V. S., et al. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4930.
  • Das, B. (2021, September 3). Chemicals in Medicines. ISC Chemistry Project.
  • Pharmaffiliates. CAS No : 4584-46-7 | Product Name : 2-Chloro-N,N-dimethylethylamine Hydrochloride.
  • Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine hydrochloride 99% - Safety Information.
  • Ward, M. C., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(14), 7243–7257.

Sources

Protocol for the Synthesis of Tris(2-(dimethylamino)ethyl)amine (Me6TREN): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Significance of Me6TREN in Modern Chemistry

Tris(2-(dimethylamino)ethyl)amine, commonly known as Me6TREN, is a highly versatile aliphatic tertiary amine. Its structure, featuring a central nitrogen atom connected to three dimethylaminoethyl arms, makes it a powerful quadridentate ligand. This unique chelating ability is pivotal in its primary application: a ligand in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights and well-defined architectures. Beyond polymerization, Me6TREN's capacity to form stable complexes with various metal ions makes it invaluable in coordination chemistry, catalysis, and the development of bioinorganic mimics.[1][2]

This guide provides a detailed, field-proven protocol for the synthesis of Me6TREN. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and cover essential safety and characterization techniques. Our objective is to equip researchers with a self-validating system for producing high-purity Me6TREN reliably and safely.

Reaction Principle: The Eschweiler-Clarke Methylation

The synthesis of Me6TREN from its primary amine precursor, tris(2-aminoethyl)amine (TREN), is a classic example of the Eschweiler-Clarke reaction.[1] This reaction is a highly efficient method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[3][4]

The core of the reaction is a reductive amination process.[5] Formaldehyde serves as the source of the methyl groups, while formic acid acts as the reducing agent (a hydride donor).[3] The key advantages of this method are its high yield and the prevention of over-methylation to form quaternary ammonium salts, as the reaction mechanism inherently stops at the tertiary amine stage.[3][6]

The mechanism proceeds through two main stages for each primary amine group:

  • Imine/Iminium Ion Formation : The primary amine first reacts with formaldehyde to form an imine intermediate.[4][7]

  • Reductive Methylation : Formic acid then protonates the imine, forming an iminium ion. The resulting formate anion transfers a hydride to the iminium ion, reducing it to a methylated amine and releasing carbon dioxide gas, which drives the reaction to completion.[4][8]

This two-step process repeats until all six N-H bonds on the TREN molecule are replaced by N-CH₃ bonds.

cluster_mechanism Eschweiler-Clarke Mechanism for one Amine Group TREN Primary Amine (R-NH2) Imine Imine Intermediate (R-N=CH2) TREN->Imine + CH2O - H2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Imine Iminium Iminium Ion [R-NH=CH2]+ Imine->Iminium + H+ (from HCOOH) FormicAcid Formic Acid (HCOOH) FormicAcid->Iminium Formate Formate Ion [HCOO]- FormicAcid->Formate - H+ SecondaryAmine Secondary Amine (R-NHCH3) Iminium->SecondaryAmine + H- (from Formate) Formate->SecondaryAmine CO2 Carbon Dioxide (CO2) Formate->CO2 releases TertiaryAmine Tertiary Amine (R-N(CH3)2) SecondaryAmine->TertiaryAmine Repeat process: + CH2O + HCOOH

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

This protocol is divided into three main stages: formation of the TREN hydrochloride salt, the methylation reaction, and finally, product workup and purification.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Tris(2-aminoethyl)amine (TREN)C₆H₁₈N₄146.2310.00 g (0.07 mol)Corrosive, handle with care.[9]
Hydrochloric Acid (in Methanol)HCl/CH₃OH-~75 mL (3 M solution)Optional but recommended step.
Methanol (MeOH)CH₃OH32.04As neededFlammable solvent.
Formaldehyde (36% aq. solution)CH₂O30.0339.00 g (0.47 mol)Toxic and carcinogenic.[10][11]
Formic Acid (>95%)HCOOH46.0355.16 g (1.2 mol)Corrosive and flammable.[12]
Sodium Hydroxide (NaOH)NaOH40.00As needed (10% aq. solution)Corrosive base.
Diethyl Ether (DEE) or Dichloromethane (DCM)(C₂H₅)₂O74.12~400 mLHighly flammable solvent.
Anhydrous Sodium Sulfate or Magnesium SulfateNa₂SO₄ / MgSO₄-As neededDrying agent.
Stage 1: Preparation of TREN Hydrochloride (Recommended Pre-step)

Causality Insight: Converting the highly reactive, basic TREN into its hydrochloride salt provides better control over the initial stages of the reaction when mixed with the acidic reaction medium. This ensures a more homogenous and less violent initial mixing.

  • In a 250 mL round-bottom flask, dissolve tris(2-aminoethyl)amine (10.00 g) in 100 mL of methanol.[13][14]

  • While stirring, slowly add a 3 M solution of hydrochloric acid in methanol dropwise. A white precipitate of the TREN hydrochloride salt will form.[1][14]

  • Continue stirring at room temperature for approximately 1 hour to ensure complete salt formation.[13]

  • Collect the white solid precipitate by vacuum filtration.

  • Wash the solid three times with 50 mL portions of cold methanol to remove any unreacted TREN.[13]

  • Dry the collected TREN hydrochloride salt in vacuo to remove residual solvent.

Stage 2: The Eschweiler-Clarke Methylation Reaction

Safety is paramount: This stage involves heating corrosive and toxic reagents and generates CO₂ gas. This procedure must be performed in a well-ventilated fume hood.

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add formic acid (55.16 g) and formaldehyde solution (39.00 g).[13]

  • Cool the mixture in an ice bath.

  • Slowly add the dried TREN hydrochloride salt from Stage 1 (or neat TREN, 10.00 g, dissolved in 25 mL of water) to the chilled formic acid/formaldehyde mixture.[13] The addition should be done dropwise or in small portions to control the initial exothermic reaction.

  • Once the addition is complete, remove the ice bath and place the flask in an oil bath.

  • Heat the reaction mixture to 100-120°C and allow it to reflux gently.[13][14] Vigorous evolution of CO₂ gas will be observed.

  • Continue refluxing overnight (approximately 12-16 hours) or until the gas evolution has ceased, indicating the reaction is complete.[14]

Stage 3: Workup and Purification

Causality Insight: The workup is designed to neutralize the excess formic acid and deprotonate the Me6TREN product, rendering it soluble in organic solvents for extraction. The final vacuum distillation is crucial for obtaining a high-purity product, as Me6TREN has a high boiling point at atmospheric pressure.

  • Cool the reaction mixture to room temperature.

  • Remove the excess formic acid and water using a rotary evaporator.

  • Carefully neutralize the resulting viscous residue by slowly adding a 10% aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). Perform this step in an ice bath as the neutralization is highly exothermic.

  • Transfer the basic aqueous solution to a separatory funnel and extract the product with diethyl ether or dichloromethane (4 x 100 mL).[13]

  • Combine the organic layers and dry over anhydrous sodium hydroxide pellets or another suitable drying agent like anhydrous sodium sulfate.[13]

  • Filter off the drying agent and concentrate the organic solution by rotary evaporation to yield the crude oily product.

  • Purify the crude Me6TREN by vacuum distillation. Collect the fraction boiling at approximately 62-70°C at reduced pressure.[13][14] The final product should be a colorless to pale yellow oil. The yield is typically high, around 85-90%.[13]

cluster_workflow Me6TREN Synthesis Workflow Start Start: Tris(2-aminoethyl)amine (TREN) Salt Stage 1: Salt Formation (TREN + HCl/MeOH) Start->Salt Optional but recommended Reaction Stage 2: Methylation (+ HCOOH, CH2O, 120°C) Salt->Reaction Workup Stage 3: Workup & Purification Reaction->Workup Neutralize (NaOH), Extract (Ether), Distill (Vacuum) Analysis Characterization (NMR Spectroscopy) Workup->Analysis Product Final Product: Pure Me6TREN Analysis->Product

Caption: Experimental workflow for Me6TREN synthesis.

Characterization of Me6TREN

The identity and purity of the synthesized Me6TREN can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the molecule's high symmetry, its ¹H NMR spectrum is simple and distinctive.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.20 (s, 18H, -N(CH ₃)₂)

    • δ 2.30-2.37 (t, 6H, -N-CH ₂-CH₂-N(CH₃)₂)

    • δ 2.56-2.60 (t, 6H, -N-CH₂-CH ₂-N(CH₃)₂)[13][14]

  • ¹³C NMR (400 MHz, CDCl₃):

    • δ 57.5 (-N-C H₂-CH₂-N(CH₃)₂)

    • δ 53.0 (-N-CH₂-C H₂-N(CH₃)₂)

    • δ 45.9 (-N(C H₃)₂)[14]

Safety and Handling Precautions

Strict adherence to safety protocols is essential due to the hazardous nature of the reagents involved.

  • General Precautions : Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl or nitrile rubber), a lab coat, and chemical safety goggles.[10][15] An emergency eyewash station and safety shower must be readily accessible.

  • Formaldehyde : Formaldehyde is a known human carcinogen, toxic, and corrosive.[11] Avoid inhalation of its vapors and any skin contact. Use in a fume hood is mandatory.[11][15]

  • Formic Acid : Formic acid is highly corrosive and can cause severe skin and eye burns.[12] It is also flammable. Handle and open containers with care, and avoid contact with ignition sources.[12]

  • Tris(2-aminoethyl)amine (TREN) : TREN is a corrosive amine. Avoid skin and eye contact.

  • Me6TREN (Product) : The final product, Me6TREN, is classified as a corrosive liquid that can cause severe skin burns and eye damage.[16][17] Handle with the same level of care as the other corrosive reagents.

  • Waste Disposal : All chemical waste must be disposed of according to institutional and local hazardous waste regulations.

References

  • Supporting Information for Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates. (n.d.). Royal Society of Chemistry.
  • Sobieski, J., Ruzhylo, I., Szczepaniak, G., Gorczyński, A., Matyjaszewski, K., Manoury, E., & Poli, R. (2023). Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels. ChemistrySelect.
  • Wiley Online Library. (2023). Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • ACS Publications. (2013). Synthesis and Reactivity of Magnesium Complexes Supported by Tris(2-dimethylaminoethyl)amine (Me6tren). Organometallics.
  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid.
  • PubChem. (n.d.). Tris(2-(dimethylamino)ethyl)amine.
  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Formaldehyde | Medical Management Guidelines.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin.
  • PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • YouTube. (2023, October 13). Eschweiler-Clarke reaction.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • ACS Publications. (2013). Synthesis and Reactivity of Magnesium Complexes Supported by Tris(2-dimethylaminoethyl)amine (Me6tren). Organometallics.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.

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Application Notes and Protocols: Strategic N-Alkylation of Oxindoles using 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Oxindoles in Modern Drug Discovery

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the oxindole core is therefore of paramount importance in medicinal chemistry and drug development. Specifically, N-alkylation of the oxindole nitrogen introduces a key point of molecular diversity, profoundly influencing the compound's pharmacokinetic and pharmacodynamic profile. The incorporation of a dimethylaminoethyl moiety at the N1-position is of particular interest, as this functional group can enhance aqueous solubility and provide a basic nitrogen atom for salt formation or crucial interactions with biological targets. This document provides a comprehensive guide to the synthesis of N-alkylated oxindoles utilizing 2-Chloro-N,N-dimethylethanamine, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters for successful and regioselective synthesis.

The Challenge of Regioselectivity in Oxindole Alkylation

The alkylation of oxindoles presents a significant regiochemical challenge. The oxindole nucleus possesses two potentially nucleophilic sites: the nitrogen atom (N1) and the enolizable carbon atom at the C3 position. The outcome of an alkylation reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. Generally, strong, non-coordinating bases in polar aprotic solvents favor the formation of the C3-enolate, leading to C-alkylation. Conversely, weaker bases and conditions that favor the deprotonation of the less acidic N-H bond can promote N-alkylation.

To achieve selective N-alkylation, it is often necessary to strategically protect the more acidic C3-position. A recent study by Nguyen et al. highlights an effective strategy involving the condensation of the oxindole with an aldehyde to form a C3-ylidene derivative, which effectively blocks C3-alkylation.[1] Subsequent N-alkylation and deprotection then afford the desired N-substituted oxindole in good yield.

Reaction Mechanism: A Stepwise Approach to N1-Functionalization

The synthesis of 1-(2-(dimethylamino)ethyl)indolin-2-one from oxindole and this compound proceeds via a nucleophilic substitution reaction. The key steps are outlined below:

  • Deprotonation: In the presence of a suitable base, such as potassium carbonate, the oxindole nitrogen is deprotonated to form the corresponding anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The oxindole anion then attacks the electrophilic carbon of this compound, displacing the chloride leaving group.

  • Product Formation: The final product, 1-(2-(dimethylamino)ethyl)indolin-2-one, is formed.

To ensure selective N-alkylation, a C3-protecting group strategy is highly recommended, as detailed in the protocol below.

Experimental Protocols

This section provides a detailed, three-step protocol for the synthesis of 1-(2-(dimethylamino)ethyl)indolin-2-one, adapted from the principles outlined by Nguyen et al.[1]

Part 1: Protection of the C3-Position

This initial step is crucial for preventing undesired C3-alkylation.

  • Reaction Scheme:

    G cluster_0 Step 1: C3-Protection Oxindole Oxindole Product1 (E)-3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one Oxindole->Product1 Piperidine, EtOH, Reflux Aldehyde N-Methylpyrrole-2-carboxaldehyde Aldehyde->Product1

    Step 1: Protection of the oxindole C3-position.
  • Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    Oxindole 133.15 1.5 mmol 1.0 eq
    N-Methylpyrrole-2-carboxaldehyde 109.13 2.25 mmol 1.5 eq
    Piperidine 85.15 1.0 mmol 0.67 eq

    | Ethanol (EtOH) | - | 3 mL | - |

  • Procedure:

    • To a round-bottom flask, add oxindole (1.0 eq), N-methylpyrrole-2-carboxaldehyde (1.5 eq), and ethanol.

    • Add piperidine (0.67 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

    • Dry the product under vacuum to obtain (E)-3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one.

Part 2: N-Alkylation with this compound Hydrochloride

With the C3-position protected, the selective N-alkylation can now be performed.

  • Reaction Scheme:

    G cluster_1 Step 2: N-Alkylation ProtectedOxindole (E)-3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one Product2 1-(2-(dimethylamino)ethyl)-3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one ProtectedOxindole->Product2 K2CO3, KI (cat.), DMF, 60 °C AlkylatingAgent This compound HCl AlkylatingAgent->Product2

    Step 2: N-alkylation of the protected oxindole.
  • Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    (E)-3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one 224.27 1.0 eq -
    This compound hydrochloride 144.04 1.2 eq -
    Potassium Carbonate (K₂CO₃) 138.21 2.0 eq -
    Potassium Iodide (KI) 166.00 0.05 eq -

    | N,N-Dimethylformamide (DMF) | - | 2 mL | - |

  • Procedure:

    • In a clean, dry round-bottom flask, combine the C3-protected oxindole (1.0 eq), this compound hydrochloride (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.05 eq).

    • Add N,N-dimethylformamide (DMF) to the flask.

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Part 3: Deprotection of the C3-Position

The final step involves the removal of the protecting group to yield the desired N-alkylated oxindole.

  • Reaction Scheme:

    G cluster_2 Step 3: Deprotection ProtectedProduct 1-(2-(dimethylamino)ethyl)-3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one FinalProduct 1-(2-(dimethylamino)ethyl)indolin-2-one ProtectedProduct->FinalProduct Hydrazine Hydrate, EtOH, r.t.

    Step 3: Removal of the C3-protecting group.
  • Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    N-alkylated protected oxindole 295.39 1.0 eq -
    Hydrazine Hydrate (H₂NNH₂·H₂O) 50.06 10.0 eq -

    | Ethanol (EtOH) | - | 5 mL | - |

  • Procedure:

    • Dissolve the N-alkylated protected oxindole (1.0 eq) in ethanol at room temperature.

    • Add hydrazine hydrate (10.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the final product, 1-(2-(dimethylamino)ethyl)indolin-2-one.

Data Summary and Expected Outcomes

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.[1]

StepProductExpected Overall Yield (%)
1(E)-3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one-
21-(2-(dimethylamino)ethyl)-3-((1-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one-
31-(2-(dimethylamino)ethyl)indolin-2-one60-70%

Troubleshooting and Key Considerations

  • Incomplete C3-Protection: If the protection step does not go to completion, a mixture of N- and C3-alkylated products may be observed in the subsequent step. Ensure the reflux time is adequate and the reagents are of high purity.

  • Low N-Alkylation Yield: The use of the hydrochloride salt of this compound requires a sufficient amount of base to both neutralize the salt and deprotonate the oxindole. Ensure at least 2.0 equivalents of potassium carbonate are used. The addition of a catalytic amount of potassium iodide can facilitate the reaction by in-situ formation of the more reactive iodo-analogue.

  • Difficult Deprotection: If the deprotection with hydrazine hydrate is sluggish, gentle heating (e.g., to 40-50 °C) may be employed, but should be monitored carefully to avoid side reactions.

Conclusion

The synthesis of N-alkylated oxindoles, specifically those bearing a dimethylaminoethyl side chain, is a valuable transformation in the synthesis of potential drug candidates. By employing a strategic C3-protection/deprotection sequence, the challenge of regioselectivity can be effectively overcome, allowing for the clean and efficient synthesis of the desired N1-functionalized products. The protocol detailed herein provides a robust and reproducible method for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Sources

Application Notes and Protocols for the Reaction of 2-Chloro-N,N-dimethylethanamine with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-(Dimethylamino)ethyl Group

In the landscape of modern drug discovery and development, the strategic introduction of specific functional groups to modulate the physicochemical and pharmacological properties of a molecule is a cornerstone of medicinal chemistry. Among these, the 2-(dimethylamino)ethyl moiety is of paramount importance. Its incorporation can significantly influence a compound's solubility, basicity (pKa), and ability to interact with biological targets. 2-Chloro-N,N-dimethylethanamine, often used as its more stable hydrochloride salt (DMC HCl), serves as a principal reagent for installing this valuable functional group.[1] This versatile building block is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs), most notably in the class of first-generation antihistamines such as diphenhydramine and chlorpheniramine, as well as the calcium channel blocker Diltiazem.[2]

This guide provides an in-depth exploration of the reaction of this compound with primary and secondary amines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations necessary for successful and reproducible synthetic outcomes.

Core Reaction Mechanism: A Nucleophilic Substitution Pathway

The fundamental reaction between this compound and a primary or secondary amine is a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom in this compound. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as the leaving group.

An essential aspect of this reaction is the subsequent acid-base chemistry. The initial product of the SN2 reaction is an ammonium salt. To generate the neutral tertiary amine product, a base is required to deprotonate the newly formed ammonium ion. In many protocols, an excess of the starting amine is used to serve this purpose. Alternatively, a non-nucleophilic external base is added to the reaction mixture.

SN2_Mechanism Amine R¹R²NH TS [R¹R²NH⁺---CH₂(Cl)---CH₂-N(CH₃)₂]‡ Amine->TS Nucleophilic Attack AlkylHalide Cl-CH₂-CH₂-N(CH₃)₂ AlkylHalide->TS Base Base: AmmoniumSalt [R¹R²NH⁺-CH₂-CH₂-N(CH₃)₂] Cl⁻ Base->AmmoniumSalt TS->AmmoniumSalt Leaving Group Departs Product R¹R²N-CH₂-CH₂-N(CH₃)₂ AmmoniumSalt->Product Deprotonation ProtonatedBase Base-H⁺ AmmoniumSalt->ProtonatedBase

Caption: General SN2 mechanism for the N-alkylation of a primary or secondary amine.

Critical Challenge: Controlling Selectivity and Over-alkylation

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine, and potentially even a quaternary ammonium salt.[3] This "runaway" reaction can result in a complex mixture of products, complicating purification and reducing the yield of the desired compound.[4]

Several strategies can be employed to favor selective mono-alkylation:

  • Stoichiometric Control: Using a significant excess of the primary amine can statistically favor the reaction with the alkylating agent over the reaction with the more dilute secondary amine product. A molar ratio of 3:1 (amine:alkyl halide) has been shown to be effective.[5]

  • Use of Specific Bases: The use of sterically hindered or weaker bases can modulate the reaction. Cesium bases, such as cesium hydroxide, have been reported to promote selective mono-N-alkylation of primary amines.[6][7]

  • Controlled Reaction Conditions: Running the reaction at lower temperatures and carefully monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can allow for quenching the reaction upon consumption of the starting material, thereby minimizing the formation of byproducts.

  • Competitive Deprotonation/Protonation: A strategy involving the use of the amine hydrobromide salt has been developed. Under controlled conditions, the reactant primary amine is selectively deprotonated to react, while the newly formed, more basic secondary amine product remains protonated and thus, non-nucleophilic, preventing further alkylation.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general method for the synthesis of a tertiary amine from a secondary amine and this compound hydrochloride. The synthesis of 4-(2-(N,N-dimethylamino)ethyl)morpholine is a representative example.[9]

Materials:

  • Secondary amine (e.g., Morpholine)

  • This compound hydrochloride (DMC HCl)

  • Acid Scavenger (e.g., Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), or Triethylamine (TEA))

  • Anhydrous Solvent (e.g., Toluene, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Deionized Water

  • Organic Solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.0 equivalent), the acid scavenger (2.0-2.5 equivalents), and the anhydrous solvent.

  • Addition of Alkylating Agent: Add this compound hydrochloride (1.0-1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a temperature between 60-100°C. The optimal temperature will depend on the reactivity of the amine and the solvent used. Monitor the reaction progress by TLC or LC-MS. The reaction time can range from 2 to 10 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in deionized water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine. Further purification can be achieved by distillation or column chromatography.

Protocol1_Workflow A 1. Combine Secondary Amine, Base, and Solvent B 2. Add DMC HCl A->B C 3. Heat and Monitor Reaction (TLC/LC-MS) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry, Concentrate, & Purify F->G

Sources

laboratory scale synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Laboratory-Scale Synthesis of 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Detailed Guide

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of this compound hydrochloride (DMC HCl), a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and calcium channel blockers.[1][2][3] The most common and reliable laboratory method involves the chlorination of 2-(dimethylamino)ethanol using thionyl chloride (SOCl₂).[4] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol adapted from established procedures, outlines critical safety precautions, and discusses purification and characterization methods. The protocols and insights are tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to this synthesis.

Introduction and Scientific Background

This compound hydrochloride (CAS 4584-46-7) is a bifunctional molecule featuring a reactive alkyl chloride and a tertiary amine, which is protonated to form a stable, crystalline hydrochloride salt.[1][5] This salt form enhances the compound's stability and handling properties compared to its free base.[6] The molecule is a structural analog of nitrogen mustards, a class of potent alkylating agents, and this reactivity is harnessed in organic synthesis to introduce the dimethylaminoethyl moiety into larger molecules.[7][8]

The conversion of the hydroxyl group of 2-(dimethylamino)ethanol to a chloride is efficiently achieved using thionyl chloride. This reaction is highly favored due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion according to Le Châtelier's principle.

Reaction Scheme and Mechanism

The overall transformation is the conversion of an alcohol to an alkyl chloride.

Overall Reaction Scheme: (CH₃)₂NCH₂CH₂OH + SOCl₂ → [ (CH₃)₂NCH₂CH₂Cl ] · HCl + SO₂

The reaction proceeds through a nucleophilic substitution, specifically an Sₙi (internal nucleophilic substitution) mechanism, which is characteristic of reactions between alcohols and thionyl chloride.

  • Formation of the Chlorosulfite Intermediate: The alcohol oxygen of 2-(dimethylamino)ethanol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A proton is subsequently lost, and a chloride ion is expelled, forming a key intermediate, an alkyl chlorosulfite.

  • Internal Nucleophilic Attack: The chlorosulfite intermediate undergoes an internal rearrangement. The chloride atom attacks the carbon atom bonded to the oxygen, while the C-O bond cleaves. This concerted step results in the formation of the desired alkyl chloride and sulfur dioxide gas. The nitrogen atom is protonated by the generated HCl to form the final hydrochloride salt.

Caption: Reaction Mechanism: From Alcohol to Hydrochloride Salt.

Critical Health and Safety Precautions

This synthesis involves hazardous materials and exothermic reactions. A thorough risk assessment must be conducted before commencing any work.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water.[9][10][11] Causes severe skin burns and eye damage.[9] Contact with water or moisture releases toxic gases (SO₂ and HCl).[10][12]

    • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[9][13] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a chemical-resistant apron or lab coat, and heavy-duty solvent-resistant gloves (e.g., neoprene or Viton).[12][13]

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from water, moisture, acids, bases, and alcohols.[13]

    • Spills: Neutralize small spills with sodium bicarbonate or a similar dry base. Do not use water.[11]

  • Reaction Hazards:

    • The reaction between 2-(dimethylamino)ethanol and thionyl chloride is highly exothermic .[4] Proper cooling and slow, controlled addition of the reagent are critical to prevent the reaction from becoming uncontrollable.

    • The reaction evolves large volumes of toxic SO₂ and HCl gas. The entire apparatus must be set up within a fume hood, and the gas outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases.

Materials and Equipment

Reagents & Chemicals Equipment
2-(Dimethylamino)ethanol, ≥99%Three-neck round-bottom flask (1 L)
Thionyl chloride, ≥99%Mechanical stirrer with a sealed bearing
Absolute Ethanol, 200 proofDropping funnel (500 mL)
Ice (for ice-water bath)Reflux condenser
Sodium Hydroxide (for gas trap)Gas outlet adapter and tubing
Phosphorus pentoxide (for desiccation)Gas trap/bubbler
Large beaker or Erlenmeyer flask (2 L)
Büchner funnel and filter flask
Hot plate
Vacuum desiccator

Detailed Experimental Protocol

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[4]

Part A: Reaction Setup and Execution
  • Apparatus Assembly: Assemble a dry 1-L three-neck flask equipped with a sealed mechanical stirrer, a 500-mL dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried in an oven beforehand to prevent premature decomposition of thionyl chloride.

  • Gas Trapping: Connect the top of the reflux condenser to a gas trap containing a dilute sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.

  • Reagent Charging: In the fume hood, charge the reaction flask with 290 g (177 mL, 2.44 moles) of thionyl chloride.

  • Cooling: Immerse the reaction flask in an ice-water bath to cool the thionyl chloride. Efficient cooling is crucial throughout the addition step.[4]

  • Substrate Addition: Add 210 g (236 mL, 2.35 moles) of 2-(dimethylamino)ethanol to the dropping funnel.

  • Controlled Reaction: Begin stirring the cooled thionyl chloride and add the 2-(dimethylamino)ethanol dropwise from the funnel over approximately one hour.

    • Causality Note: A slow, dropwise addition is essential to control the highly exothermic reaction and prevent an excessive evolution of gas that could overwhelm the condenser and gas trap.[4] The temperature should be maintained below 50°C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for an additional hour. The mixture will become a thick, brown, semi-solid slush.[4]

Part B: Product Work-up and Purification
  • Quenching and Dissolution: Carefully transfer the entire contents of the reaction flask into a 2-L beaker containing 1 L of absolute ethanol .

    • Causality Note: This step serves two critical functions. First, the ethanol reacts with and quenches any excess thionyl chloride, converting it into gaseous byproducts (SO₂, HCl, and ethyl chloride). Second, the ethanol acts as the recrystallization solvent for the desired product.[4] This process will evolve a significant amount of gas and should be performed cautiously in the fume hood.

  • Heating and Filtration: Heat the ethanolic solution to boiling on a hot plate. This ensures the complete decomposition of any remaining reactive intermediates. Filter the hot solution through a Büchner funnel to remove any insoluble impurities.

  • Crystallization: Cool the hot filtrate in a salt-ice bath to induce crystallization. The product should precipitate as fine white crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Second Crop: Concentrate the filtrate to approximately one-third of its original volume and cool it again in a salt-ice bath to recover a second crop of the product.[4]

  • Drying: Dry the combined crystalline product in a vacuum desiccator over a suitable drying agent, such as phosphorus pentoxide, until a constant weight is achieved.

Data Summary and Characterization

ParameterValue
Reagents
2-(Dimethylamino)ethanol210 g (2.35 mol)
Thionyl Chloride290 g (2.44 mol)
Molar Ratio (SOCl₂:Substrate)~1.04 : 1
Product
Chemical NameThis compound hydrochloride
Molecular FormulaC₄H₁₁Cl₂N
Molecular Weight144.04 g/mol [14]
Theoretical Yield~338.5 g
Expected Yield296–305 g (87–90%)[4]
Characterization
AppearanceWhite crystalline solid[4]
Melting Point201.5–203°C[4], 205-208°C[14]
SolubilitySoluble in water and methanol[3]
Analytical Methods¹H NMR, ¹³C NMR, GC-MS, Elemental Analysis

Experimental Workflow Visualization

G start Start: Dry Glassware Assembly charge Charge Flask with Thionyl Chloride start->charge cool Cool Flask in Ice-Water Bath charge->cool add Dropwise Addition of 2-(Dimethylamino)ethanol (1 hour) cool->add react Stir at Ambient Temp (1 hour) add->react transfer Transfer Slush to Absolute Ethanol react->transfer boil Boil Solution to Quench Excess SOCl₂ transfer->boil filter_hot Hot Filtration boil->filter_hot crystallize Cool Filtrate in Ice-Salt Bath filter_hot->crystallize isolate Isolate Crystals via Vacuum Filtration crystallize->isolate dry Dry Product in Vacuum Desiccator isolate->dry analyze Characterize Final Product (MP, NMR, etc.) dry->analyze end End: Pure DMC HCl analyze->end

Caption: Step-by-step experimental workflow for DMC HCl synthesis.

Troubleshooting

  • Low Yield: Often caused by moisture in the reaction setup. Ensure all glassware is scrupulously dried and use anhydrous reagents. Incomplete transfer of the semi-solid slush can also contribute to lower yields.

  • Product is Oily or Discolored: This may indicate impurities. Ensure the hot filtration step is performed effectively. If the product remains discolored, it can be re-dissolved in a minimal amount of hot absolute ethanol, treated with activated charcoal, and recrystallized.

  • Reaction Becomes Too Vigorous: This is a serious safety concern resulting from adding the 2-(dimethylamino)ethanol too quickly or with inadequate cooling. If this occurs, immediately cease addition and ensure the cooling bath is effective.

References

  • Amira, A., Berredjem, M., & Aouf, N. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). This compound hydrochloride | 4584-46-7.
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.). N-(2-Chloroethyl)-N,N-dimethylammonium chloride for synthesis 4584-46-7.
  • Amira, A., Berredjem, M., & Aouf, N. (2015). Synthesis of novel nitrogen mustards containing amino alcohol derivatives.
  • NOAA. (n.d.). THIONYL CHLORIDE - CAMEO Chemicals.
  • Merck. (n.d.). N-(2-Chloroethyl)-N,N-dimethylammonium chloride CAS 4584-46-7.
  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
  • Amira, A., Berredjem, M., & Aouf, N. (2015).
  • Apicule. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride (CAS No: 4584-46-7)
  • Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. DOI: 10.15227/orgsyn.031.0037.
  • CymitQuimica. (n.d.). CAS 4584-46-7: Dimethylaminoethyl chloride hydrochloride.
  • Oakwood Chemical. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride CAS 4584-46-7.
  • Taylor, R. B., et al. (2000).
  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
  • National Institutes of Health. (n.d.). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies.
  • PharmaCompass. (n.d.). 2-(N, N-dimethylamino)
  • National Center for Biotechnology Information. (n.d.). Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink.
  • Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl.
  • IOSR Journal. (2014). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
  • CymitQuimica. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride.
  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.
  • Manasa Life Sciences. (n.d.). 2-Chloro-N,N-dimethylethan-1-amine hydrochloride.
  • TCI Chemicals. (n.d.). 2-(Dimethylamino)ethyl Chloride Hydrochloride | 4584-46-7.
  • PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride.

Sources

Application Note: Strategic Base Selection for Optimal Alkylation with 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The incorporation of the N,N-dimethylethanamine moiety is a cornerstone of modern medicinal chemistry, imparting crucial pharmacokinetic properties to a vast array of active pharmaceutical ingredients (APIs). 2-Chloro-N,N-dimethylethanamine serves as a primary reagent for this transformation, yet its successful application is critically dependent on the judicious selection of a base. This guide provides a comprehensive analysis of the factors governing base selection for O- and N-alkylation reactions. We delve into the mechanistic underpinnings of the reaction, evaluate the interplay of basicity, nucleophilicity, sterics, and solubility, and present a comparative analysis of common bases. Detailed, field-tested protocols for the alkylation of phenols and amines are provided, alongside a troubleshooting guide to address common challenges such as low yields and side-product formation.

Introduction: The Strategic Importance of the N,N-Dimethylethanamine Moiety

The N,N-dimethylethanamine functional group is a privileged scaffold in drug design. Its tertiary amine is typically protonated at physiological pH, enhancing aqueous solubility and facilitating formulation. Furthermore, this group can engage in critical ionic interactions with biological targets, such as receptors and enzymes. The alkylation of nucleophilic substrates—primarily phenols (O-alkylation) and primary or secondary amines (N-alkylation)—with this compound is a direct and efficient method for its installation.

However, the reaction is not without its complexities. The choice of base is the single most critical parameter dictating the reaction's success. An inappropriate base can lead to a cascade of undesirable outcomes, including failed reactions, the formation of elimination byproducts, over-alkylation to form quaternary ammonium salts, or direct reaction with the alkylating agent.[1] This note serves as an expert guide to navigating these challenges through a rational, mechanism-driven approach to base selection.

The Alkylation Mechanism: A Tale of Two Pathways

The alkylation proceeds via a nucleophilic substitution (SN2) mechanism. The first and most crucial role of the base is to deprotonate the nucleophilic substrate (a phenol, ROH, or an amine, R₂NH), transforming it into a more potent anionic nucleophile (RO⁻ or R₂N⁻).

A key mechanistic feature of halo-amino-alkanes like this compound is their potential for intramolecular cyclization. The lone pair on the nitrogen can displace the chloride to form a highly electrophilic and reactive aziridinium ion intermediate.[2] This intermediate is then readily attacked by the nucleophile.

Caption: General alkylation mechanism pathways.

It is important to note that this compound is often supplied as a hydrochloride salt. In such cases, at least two equivalents of base are required: one to neutralize the HCl salt and liberate the free amine, and a second to deprotonate the nucleophilic substrate.[3]

The Four Pillars of Base Selection

Optimal base selection requires a multi-faceted analysis. The ideal base must be strong enough to deprotonate the substrate but configured to minimize side reactions.

Pillar 1: Basicity (pKa)

The fundamental requirement is that the base must be strong enough to deprotonate the nucleophile. A good rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the substrate.

  • Phenols: pKa values typically range from 8-10. Bases like potassium carbonate (pKa of conjugate acid HCO₃⁻ ≈ 10.3) are suitable.[4][5]

  • Aliphatic Amines: pKa values are around 35-40, requiring very strong bases like sodium hydride (NaH) or organolithium reagents.

  • Aromatic Amines: pKa values range from 30-32, also necessitating strong bases.

Pillar 2: Nucleophilicity

An ideal base should only be a proton acceptor (a Brønsted-Lowry base) and not an electron-pair donor to carbon (a nucleophile). If the base is also a strong nucleophile, it can compete with the intended substrate and react directly with the this compound, leading to unwanted byproducts. This is where non-nucleophilic bases become invaluable.

Pillar 3: Steric Hindrance

Steric bulk is the primary design feature of a non-nucleophilic base.[6][7] Large, bulky groups surrounding the basic center (e.g., the nitrogen in an amine base) make it difficult for the base to approach and attack an electrophilic carbon atom, but a small proton can still be readily accessed and abstracted.[8] This steric inhibition of nucleophilicity is crucial for clean reactions. Bases like Diisopropylethylamine (DIPEA) are designed explicitly for this purpose.[6]

Pillar 4: Solubility

The reaction medium plays a critical role. For a homogeneous reaction, the base must be soluble in the chosen organic solvent. Organic amine bases like triethylamine (TEA) and DIPEA are generally soluble in a wide range of organic solvents. Inorganic bases like potassium carbonate (K₂CO₃) have very limited solubility in many organic solvents like acetone or acetonitrile.[9][10] However, these heterogeneous reactions are often effective, proceeding at the solid-liquid interface or through a small, equilibrated amount of dissolved base.[11] The solubility of inorganic salts can be enhanced by using highly polar aprotic solvents like DMF or DMSO, or through the use of phase-transfer catalysts.[12][13]

Start Start: Select Substrate (e.g., Phenol, pKa ~10) pKa_Check Is Base's Conjugate Acid pKa > Substrate pKa + 2? Start->pKa_Check Steric_Check Is substrate or product sensitive to nucleophilic attack? pKa_Check->Steric_Check Yes Base_Weak Base is too weak. Select stronger base (e.g., NaH, KHMDS) pKa_Check->Base_Weak No Solubility_Check Is the base soluble in the chosen solvent (e.g., ACN, THF)? Steric_Check->Solubility_Check No Use_NonNuc Use a sterically hindered, non-nucleophilic base (e.g., DIPEA, DBU) Steric_Check->Use_NonNuc Yes Use_Het Consider heterogeneous reaction (e.g., K₂CO₃ in ACN/DMF) or use phase-transfer catalyst. Solubility_Check->Use_Het No Use_Soluble Use a soluble organic base (e.g., TEA, DIPEA) Solubility_Check->Use_Soluble Yes Base_OK Base is a good candidate. Proceed with small-scale test. Use_NonNuc->Solubility_Check Use_Het->Base_OK Use_Soluble->Base_OK

Caption: Decision workflow for base selection.

Comparative Data of Common Bases

The table below summarizes the properties of bases frequently employed in alkylation reactions. The pKa values refer to the conjugate acid of the base in aqueous solution unless otherwise specified, which provides a common reference point.[4][5][14]

Base NameAbbreviationpKa (Conjugate Acid)ClassKey Characteristics & Use Cases
Potassium Carbonate K₂CO₃~10.3InorganicCost-effective, moderately strong. Ideal for alkylating phenols. Poorly soluble in many organic solvents, often used in DMF or ACN at elevated temperatures.[15][16]
Cesium Carbonate Cs₂CO₃~10.3InorganicMore soluble in organic solvents than K₂CO₃, leading to faster reaction rates at lower temperatures. Higher cost.[15]
Triethylamine TEA, Et₃N~10.7Organic AmineSoluble, inexpensive organic base. It is nucleophilic and can lead to quaternization side products. Best for substrates where this is not a major concern.
Diisopropylethylamine DIPEA, Hünig's Base~10.8Organic AmineSterically hindered and non-nucleophilic.[6] Excellent choice for preventing side reactions with the alkylating agent, especially in N-alkylation. Soluble and widely used.[3]
1,8-Diazabicycloundec-7-ene DBU~13.5 (in MeCN)AmidineStrong, non-nucleophilic organic base.[6] Useful for deprotonating less acidic substrates where inorganic carbonates are too weak. Fully soluble.
Sodium Hydride NaH~35HydrideVery strong, non-nucleophilic base. Used for deprotonating weakly acidic nucleophiles like amines and alcohols. Reacts violently with water; requires anhydrous solvents (e.g., THF, DMF).[3]
Potassium tert-butoxide KOtBu~17AlkoxideStrong, sterically hindered base.[8] Highly effective but can promote elimination reactions. Requires anhydrous conditions.

Detailed Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use.[17][18][19] this compound and its hydrochloride salt are toxic and corrosive.[20][21] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

Protocol 1: O-Alkylation of 4-Methoxyphenol using Potassium Carbonate

Principle: This protocol demonstrates a standard Williamson ether synthesis using a cost-effective inorganic base for a relatively acidic phenol. The reaction is run in a polar aprotic solvent at an elevated temperature to ensure a reasonable reaction rate.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.5 eq), and this compound hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the phenol).

  • Reaction: Place the flask under a nitrogen or argon atmosphere and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure O-alkylated product.

Protocol 2: N-Alkylation of Morpholine using DIPEA

Principle: This protocol details the N-alkylation of a secondary amine. To prevent the common side reaction of quaternizing the tertiary amine product, a stoichiometric amount of the alkylating agent is used along with a non-nucleophilic organic base, DIPEA.

Materials:

  • Morpholine (1.0 eq)

  • This compound hydrochloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a round-bottom flask with a stir bar, add morpholine (1.0 eq), this compound hydrochloride (1.05 eq), and acetonitrile (to make a ~0.5 M solution).

  • Base Addition: Add DIPEA (2.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere.

  • Monitoring: Follow the disappearance of morpholine by GC-MS or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution.

  • Acid Wash (Optional): To remove any unreacted morpholine, the organic layer can be gently washed with cold 1 M HCl. Note: This may protonate and extract some of the desired product. A final bicarbonate wash is then necessary.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude oil can be purified by flash chromatography or distillation under reduced pressure.

Start Reaction Setup: Combine Reagents & Solvent Reaction Heat & Stir under Inert Atmosphere Start->Reaction Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Complete_Check Is Reaction Complete? Monitoring->Complete_Check Complete_Check->Monitoring No Workup Aqueous Work-up: Quench, Extract, Wash Complete_Check->Workup Yes Drying Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify Crude Product (Chromatography, Distillation) Concentration->Purification Product Isolated Pure Product Purification->Product

Caption: General experimental workflow for alkylation.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Base is too weak to deprotonate the substrate. 2. Insufficient base used (especially with HCl salt). 3. Reaction temperature too low or time too short. 4. Poor solubility of the base.[1]1. Choose a base with a higher pKa (see Table). 2. Ensure at least 2 equivalents of base are used with the hydrochloride salt.[3] 3. Increase temperature and/or reaction time. 4. Switch to a more polar solvent (e.g., DMF) or use a more soluble base (e.g., Cs₂CO₃).
Multiple Products Observed 1. Over-alkylation leading to quaternary salt. 2. Base is nucleophilic and reacting with alkylating agent. 3. Elimination side reaction promoted by a strong, hindered base.1. Use a strict 1:1 stoichiometry of nucleophile to alkylating agent; add the alkylating agent slowly.[1] 2. Switch to a non-nucleophilic base like DIPEA or DBU.[6] 3. Use a less-hindered base (e.g., K₂CO₃ instead of KOtBu) or lower the reaction temperature.
Product is Difficult to Purify 1. Unreacted starting materials remain. 2. Base or its salt is carried through work-up.1. Drive reaction to completion or use an appropriate acidic/basic wash during work-up to remove unreacted starting materials. 2. Ensure thorough aqueous washing steps to remove all salts and water-soluble bases.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
  • Kim, J., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. NAR Cancer, 5(3), zcad043.
  • Wikipedia. Non-nucleophilic base.
  • University of Wisconsin. pKa Values of Common Bases.
  • ResearchGate. (2023). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors.
  • Cole-Parmer. Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%.
  • Grokipedia. Non-nucleophilic base.
  • Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet.
  • ResearchGate. (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS.
  • Chemistry For Everyone. (2023). Are Inorganic Compounds Soluble In Organic Solvents?.
  • ResearchGate. (2017). Inorganic base in organic media?.
  • NIEHS. Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Reddit. (2019). Use of insoluble inorganic bases in organic solvents.
  • Organic Chemistry Data. Bordwell pKa Table.
  • YouTube. (2020). Non-nucleophilic Base: Basic idea, Types and Examples.
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Organic Division, ACS. pKa Data Compiled by R. Williams.
  • ResearchGate. (2018). The solubility of inorganic salts in organic solvents?.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synthesis, 52(03), 456-466.
  • Juniper Publishers. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.
  • PubChem. 2-Chloro-N,N-dimethylethylamine.
  • ResearchGate. (2014). What is the best method for bis-alkylation of electron-rich, aromatic secondary amine with chloro- or bromoacetonitrile?.
  • Osborne, M. R., et al. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316-320.
  • ResearchGate. (2023). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • ResearchGate. (2007). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride.
  • Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1422.

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monitoring the progress of reactions involving 2-Chloro-N,N-dimethylethanamine by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Monitoring the Progress of Reactions Involving 2-Chloro-N,N-dimethylethanamine by TLC and LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Versatile Reagent

This compound hydrochloride (DMC), a key building block in organic synthesis, is widely used as an intermediate for introducing the dimethylaminoethyl group into various molecular scaffolds.[1][2] Its application is prevalent in the synthesis of numerous pharmaceuticals, including antihistamines and other centrally-acting agents. The hydrochloride salt is the stable, commercially available form.[3]

However, monitoring reactions involving DMC presents significant analytical challenges. The free base is a small, highly polar, and volatile tertiary amine, making it difficult to retain and resolve using standard reversed-phase chromatography.[4] Furthermore, in aqueous solutions of low acidity, the unprotonated form readily cyclizes to form the highly reactive N,N-dimethylaziridinium ion (DMA), which can alkylate nucleophiles or react with water.[5] This inherent instability complicates sample handling and analysis, necessitating robust and reliable monitoring methods to ensure reaction completion, optimize yields, and control impurity profiles.

This guide provides detailed protocols and expert insights for monitoring reactions of this compound using two complementary techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, specific, and quantitative analysis.

PART 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis

TLC is an indispensable tool for the real-time, qualitative monitoring of organic reactions.[6][7] It is a rapid, cost-effective method to quickly assess the consumption of starting materials and the formation of products. For a polar compound like DMC, careful selection of the mobile phase and a suitable visualization agent are critical for success.

The Causality Behind Methodological Choices in TLC

Stationary Phase: Standard silica gel 60 F₂₅₄ plates are the workhorse for this application. The polar silica surface interacts with the polar amine, but a proper mobile phase is required to achieve adequate migration and separation from less polar products.

Mobile Phase Selection: The goal is to find a solvent system where the starting material (DMC) has an Rf value of approximately 0.2-0.4, allowing clear separation from the product spot(s).[8] Given the polarity of DMC, a relatively polar mobile phase is necessary. A common starting point is a mixture of a polar organic solvent (e.g., ethyl acetate, methanol, or acetonitrile) and a less polar co-solvent (e.g., dichloromethane or hexanes), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide. The basic additive is crucial; it deprotonates the silica gel's acidic silanol groups, preventing the strong adsorption and "streaking" often observed with amines.

Visualization: Since DMC and many of its reaction products are not UV-active, post-chromatographic staining is mandatory. The choice of stain is critical for detecting tertiary amines.

  • Iodine: A simple, semi-destructive method where compounds on the plate form colored complexes with iodine vapor. It is a general stain for many organic compounds.[9]

  • Dragendorff Reagent: A classic choice for detecting alkaloids and other nitrogen-containing compounds, producing orange or reddish-brown spots.[10]

  • Ninhydrin: While excellent for primary and secondary amines, it is generally not effective for tertiary amines like DMC.

  • Citric Acid/Acetic Anhydride Reagent (CAR): A more specific colorimetric reagent for tertiary amines, which turn a red-purple color upon heating.[11] This can be particularly useful for distinguishing the tertiary amine starting material from other spots.

Experimental Workflow: TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Sample Application cluster_dev Development & Visualization prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_sm 3. Spot Starting Material (SM) prep_plate->spot_sm spot_co 4. Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn 5. Spot Reaction Mixture spot_co->spot_rxn develop 6. Develop Plate spot_rxn->develop dry 7. Dry Plate develop->dry visualize 8. Visualize (UV, Stain, Heat) dry->visualize analyze 9. Analyze & Record Rf visualize->analyze

Caption: Workflow for reaction monitoring using TLC.

Detailed Protocol: TLC Analysis of a DMC Reaction
  • Chamber Preparation:

    • Pour a suitable mobile phase (e.g., 90:9:1 Dichloromethane:Methanol:Triethylamine) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere.[12] Close the chamber.

  • Sample Preparation & Spotting:

    • On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.

    • Prepare a dilute solution of your starting material (SM), this compound HCl, in methanol.

    • Using a capillary tube, spot the SM solution on the left of the baseline.

    • Withdraw a small aliquot from your reaction mixture. If the reaction solvent is high-boiling (e.g., DMF, DMSO), perform a micro-workup by diluting with a volatile solvent like ethyl acetate and washing with brine. Spot the organic layer on the right of the baseline.[13]

    • In the center, create a "co-spot" by spotting the SM first, then carefully spotting the reaction mixture on top of it. The co-spot is crucial for resolving compounds with similar Rf values.[6]

  • Development and Visualization:

    • Place the spotted plate in the equilibrated chamber and close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate thoroughly with a heat gun or in a fume hood.

    • Visualize the spots. First, check under a UV lamp (254 nm) if any of the products or other starting materials are UV-active.[9]

    • Proceed with chemical staining. For example, dip the plate into a potassium permanganate stain (a good general stain for oxidizable groups) or a Dragendorff stain and gently heat with a heat gun until spots appear.

    • Circle the spots with a pencil and calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front). A successful reaction will show the starting material spot diminishing over time, while the product spot intensifies.[12]

ParameterRecommended Setting/ReagentRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard polar stationary phase suitable for most organic compounds.
Mobile Phase Dichloromethane:Methanol:Triethylamine (90:9:1)A polar system to move the polar amine. Triethylamine is added to prevent streaking.
Visualization 1. UV Light (254 nm)Non-destructive initial check for UV-active compounds.[9]
2. Dragendorff or Iodine StainEffective for visualizing tertiary amines and other nitrogenous compounds.[10]

PART 2: LC-MS - For Definitive, Sensitive Analysis

While TLC provides a quick snapshot, LC-MS is the definitive technique for monitoring reactions involving DMC. It offers superior separation, specificity through mass detection, and the ability to quantify reactants, products, and low-level impurities. The primary challenge remains the poor retention of the highly polar DMC on standard reversed-phase columns.[4]

The Causality Behind Methodological Choices in LC-MS

Chromatography Mode: Standard reversed-phase (e.g., C18) chromatography is often inadequate for retaining DMC. Several strategies can overcome this:

  • Ion-Exchange Chromatography (IEX): This is a highly effective approach. A cation exchange column retains the positively charged DMC (and its aziridinium form, DMA), allowing for separation from neutral or anionic species.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds and can be an excellent alternative to reversed-phase.

  • Chemical Derivatization: This is a powerful strategy to not only improve chromatographic retention but also enhance ionization efficiency for MS detection.[14][15] By reacting the tertiary amine with a derivatizing agent (e.g., benzoyl chloride, dansyl chloride), a larger, more hydrophobic molecule is formed, which is easily retained on a C18 column.[16][17] This approach is particularly useful when baseline separation from other polar reaction components is difficult.

Mass Spectrometry Detection: Electrospray Ionization (ESI) in positive ion mode is ideal for this analysis. DMC, DMA, and their derivatives will readily accept a proton to form [M+H]⁺ ions, allowing for highly sensitive and selective detection.[5] Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to track specific masses corresponding to the starting material and expected product(s).

Experimental Workflow: LC-MS Monitoring

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing aliquot 1. Take Reaction Aliquot quench 2. Quench & Dilute (in Acidic Mobile Phase) aliquot->quench derivatize 3. Derivatize (Optional) quench->derivatize inject 4. Inject Sample quench->inject derivatize->inject separate 5. Chromatographic Separation inject->separate detect 6. MS Detection (ESI+) separate->detect integrate 7. Integrate Peaks detect->integrate quantify 8. Quantify (Relative Peak Area) integrate->quantify

Caption: Workflow for reaction monitoring using LC-MS.

Detailed Protocol: LC-MS Analysis (Direct Injection via IEX)

This protocol is adapted from methods developed for the trace analysis of DMC and its cyclized form, DMA.[5] It relies on ion-exchange chromatography for retention and separation.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction and stabilize the DMC by diluting it 100-fold or more in a pre-prepared acidic solution, such as the initial LC mobile phase (e.g., 100 mM aqueous ammonium acetate adjusted to pH 2.9 with formic acid, and acetonitrile (4 + 1 v/v)).[5] This acidic quenching is critical to prevent the cyclization of DMC to the reactive DMA ion.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • LC-MS Instrumentation and Conditions:

    • LC System: An HPLC or UPLC system capable of gradient elution.

    • Column: A strong cation exchange column (e.g., silica-based, ~5 µm particle size).

    • Mobile Phase A: 100 mM Ammonium Acetate in Water, pH 2.9 (with Formic Acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution may be sufficient, or a shallow gradient can be used to elute more retained compounds. A typical starting point is 80% A / 20% B.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ of DMC (m/z 108.07) and the product.

  • Data Analysis:

    • Monitor the chromatogram for the peak corresponding to the m/z of protonated DMC.

    • Simultaneously, monitor for the m/z of the expected product.

    • Reaction progress is determined by the decrease in the peak area of the DMC and the corresponding increase in the peak area of the product over time.

ParameterRecommended SettingRationale
Chromatography Ion-Exchange (Cation)Provides excellent retention for the positively charged DMC/DMA, which are poorly retained on C18.[5]
Mobile Phase Acidic aqueous buffer (e.g., Ammonium Acetate, pH 2.9)Maintains DMC in its stable, protonated form and is compatible with ESI-MS.[5]
Ionization Mode ESI PositiveHighly sensitive for amines which are readily protonated.
Detection Mode SIM: m/z 108.07 for DMC [M+H]⁺Provides specificity and sensitivity for tracking the starting material.

Conclusion and Best Practices

The successful monitoring of reactions involving this compound hinges on understanding its chemical properties and selecting the appropriate analytical technique.

  • For rapid, qualitative checks at the bench , TLC with a basic mobile phase and an amine-selective stain like Dragendorff reagent is a powerful and efficient method.

  • For definitive, sensitive, and quantitative analysis , LC-MS is the gold standard. An ion-exchange chromatographic method is highly recommended to overcome the retention challenges of this polar analyte. Crucially, samples must be immediately quenched in an acidic medium to prevent the formation of the reactive aziridinium ion, ensuring data integrity.

By employing these validated protocols, researchers can gain precise control over their synthetic transformations, leading to improved outcomes in pharmaceutical development and chemical research.

References

  • Deshpande, A. D., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(15), 7658–7664. [Link]
  • Tai, C. H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Sato, T., et al. (1983). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.
  • EPFL.
  • Scribd.
  • Mantzourani, C., & Kokotou, M. G. (2021). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.
  • Chemistry LibreTexts. (2022). 2.
  • Brown, P., et al. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. The Analyst, 125, 1255-1259. [Link]
  • Chemistry LibreTexts. (2023).
  • Claeson, A. S., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Analytical and Bioanalytical Chemistry, 378(4), 932-9. [Link]
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
  • Zhang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(24), 4059. [Link]
  • Washington State University. Monitoring Reactions by TLC. [Link]

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Application Notes & Protocols: Catalytic Applications of Metal Complexes with Ligands Derived from 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis and catalytic applications of metal complexes featuring ligands derived from the versatile precursor, 2-Chloro-N,N-dimethylethanamine. This building block enables the straightforward creation of a diverse range of chelating ligands, particularly those incorporating the N,N-dimethylethanamine moiety, which has proven highly effective in enhancing the performance of various transition metal catalysts. We will delve into the pivotal role these ligands play in copper- and palladium-catalyzed cross-coupling reactions, as well as their potential in ruthenium-catalyzed hydrogenation processes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these catalytic systems, offering detailed mechanistic insights, field-proven experimental protocols, and data-driven application notes.

Introduction: The Strategic Advantage of this compound in Ligand Design

This compound, often used as its more stable hydrochloride salt, is a fundamental building block in coordination chemistry.[1][2][3] Its utility stems from the presence of two key functional groups: a reactive C-Cl bond ripe for nucleophilic substitution and a tertiary amine (the N,N-dimethylamino group) that serves as an excellent Lewis basic donor site for coordination to transition metals.

The primary synthetic route to incorporate this moiety into a ligand scaffold is through the reaction of the chloroalkane with a nucleophilic site (e.g., an amine, phosphine, or alcohol) on a parent molecule. This modular approach allows for the facile synthesis of a wide array of bidentate and polydentate ligands with tailored steric and electronic properties.

The resulting N,N-dimethylethanamine sidearm imparts several advantageous features to a metal complex:

  • Strong Chelation: Formation of a stable five-membered chelate ring upon coordination of the dimethylamino nitrogen to the metal center, enhancing the overall stability of the complex.

  • Hemilability: The M-N(dimethyl) bond can be relatively labile. This ability to reversibly dissociate opens a coordination site on the metal center during the catalytic cycle, facilitating substrate binding and product release without ligand decomposition.

  • Electronic Tuning: The electron-donating nature of the dimethylamino group can increase the electron density at the metal center, which can be crucial for key steps like oxidative addition in cross-coupling catalysis.[4]

The logical workflow from this precursor to a functional catalyst is outlined below.

G A This compound (Precursor) C Ligand Synthesis (Nucleophilic Substitution) A->C B Nucleophilic Backbone (e.g., Aniline, Diphenylphosphine) B->C D Chelating Ligand (e.g., P,N or N,N Donor Set) C->D F Metal-Ligand Complex (Active Catalyst) D->F E Metal Precursor (e.g., Pd(OAc)2, CuI) E->F G Catalytic Application (e.g., Cross-Coupling) F->G

Figure 1: General workflow from precursor to catalytic application.

Application I: Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed C-N, C-O, and C-S bond-forming reactions (Ullmann and Goldberg reactions) are foundational in organic synthesis. However, traditional conditions often require high temperatures and stoichiometric copper. The introduction of chelating diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA)—a close structural analogue to ligands derived from our precursor—revolutionized this field by enabling catalysis under milder conditions.[5][6][7][8] Ligands featuring the N,N-dimethylethanamine motif provide similar benefits, enhancing catalyst solubility, preventing catalyst aggregation, and accelerating the rate-limiting steps of the reaction.

The N,N'-dimethyl substitution is particularly effective as it increases reaction rates while preventing undesired N-arylation of the ligand itself.[5]

Mechanistic Rationale

In a typical Cu-catalyzed amination, the diamine ligand facilitates the catalytic cycle by stabilizing the Cu(I) and Cu(III) intermediates. The ligand accelerates the oxidative addition of the aryl halide to the Cu(I)-amide complex and subsequent reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.

G cluster_0 Catalytic Cycle A Cu(I)X B [L-Cu(I)-Nu] A->B Ligand (L) Amide/Nucleophile (Nu-H) Base C [L-Cu(III)(Nu)(Ar)(X)] B->C Ar-X (Oxidative Addition) C->A (Reductive Elimination) D Ar-Nu C->D Product Release

Figure 2: Simplified catalytic cycle for Cu-catalyzed C-N coupling.

Protocol: Synthesis of a Representative N,N'-Donor Ligand

This protocol describes the synthesis of N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine, a versatile ligand for copper catalysis, starting from 2-pyridinamine and this compound hydrochloride.

Materials:

  • 2-Aminopyridine

  • This compound hydrochloride

  • Sodium amide (NaNH₂)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Base Preparation: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, suspend sodium amide (1.2 eq.) in 100 mL of anhydrous toluene.

  • Amine Deprotonation: To the stirred suspension, add 2-aminopyridine (1.0 eq.) portion-wise at room temperature. The mixture will turn into a thick slurry. Heat the mixture to 80 °C for 2 hours to ensure complete deprotonation.

  • Ligand Formation: Cool the mixture to room temperature. Add this compound hydrochloride (1.05 eq.) in one portion.

    • Causality Note: The hydrochloride salt is used for its stability. The strong base (NaNH₂) deprotonates both the aminopyridine and the ammonium salt of the chloroamine, generating the free base in situ for the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

    • Safety Note: Quenching of residual sodium amide is exothermic. Add the aqueous solution slowly with efficient stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ligand.

Protocol: Cu-Catalyzed N-Arylation of Imidazole

This protocol details the arylation of imidazole with 4-bromoanisole using a Cu(I)/diamine ligand system.

Materials:

  • Copper(I) iodide (CuI)

  • N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (or N,N'-dimethylethylenediamine, DMEDA)

  • 4-Bromoanisole

  • Imidazole

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

Reaction Setup:

  • To a Schlenk tube, add CuI (5 mol%), the diamine ligand (10 mol%), and finely ground potassium carbonate (2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add imidazole (1.2 eq.), 4-bromoanisole (1.0 eq.), and 5 mL of anhydrous toluene.

    • Experimental Insight: Using finely ground K₂CO₃ is critical as it increases the surface area and basicity, significantly impacting the reaction rate. Anhydrous solvent is necessary to prevent catalyst deactivation.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor by TLC or GC-MS until the starting aryl bromide is consumed.

Workup and Analysis:

  • Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite to remove the copper salts and base.

  • Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated imidazole.

Catalyst SystemAryl HalideNucleophileTemp (°C)Yield (%)Reference Insight
CuI / DMEDAAryl Iodides/BromidesAmides, Imidazoles80-110>80%Diamine ligands allow for lower temperatures and broader substrate scope.[5][6]
CuTC / Ligand AVinyl HalidesAmides100~75%Diamine systems can overcome limitations of other copper catalysts.[5]
CuI / PhenanthrolineAryl HalidesAmines100-120>90%While effective, phenanthroline ligands are often more expensive than simple diamines.[5]
Table 1: Representative data for Cu-catalyzed cross-coupling reactions.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthesis. Ligands containing the N,N-dimethylethanamine moiety have been successfully employed in key transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9] The nitrogen atom in these P,N or N,N-type ligands can play a crucial role, often accelerating the reductive elimination step, which is frequently rate-limiting.

Chiral ligands of this class have also been developed for asymmetric C-H activation, where non-covalent interactions between the ligand and substrate are critical for achieving high enantioselectivity.[10]

Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a typical Suzuki-Miyaura reaction coupling 4-chlorotoluene with phenylboronic acid, a challenging transformation that benefits from an effective ligand. Here we use a hypothetical but representative P,N ligand derived from our precursor: 2-(diphenylphosphino)-N,N-dimethylethanamine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-(Diphenylphosphino)-N,N-dimethylethanamine (4 mol%)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water mixture (e.g., 10:1)

  • Schlenk tube

Reaction Setup:

  • In a Schlenk tube, combine Pd(OAc)₂ (2 mol%) and the P,N-ligand (4 mol%).

    • Expertise Note: A ligand-to-metal ratio greater than 1:1 (here 2:1) is often used to ensure the metal center is fully coordinated and to prevent the formation of less active palladium black.

  • Evacuate and backfill the tube with argon three times.

  • Add 4-chlorotoluene (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).

  • Add the toluene/water solvent mixture via syringe.

  • Seal the tube and heat in an oil bath at 100 °C for 18 hours.

Workup and Analysis:

  • Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-methyl-1,1'-biphenyl.

G cluster_0 Suzuki Coupling Cycle A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Ar-X (Oxidative Addition) C L-Pd(II)(Ar)(Ar') B->C Ar'B(OH)2, Base (Transmetalation) C->A (Reductive Elimination) D Ar-Ar' C->D Product

Figure 3: Simplified catalytic cycle for Pd-catalyzed Suzuki coupling.

Prospective Application: Ruthenium-Catalyzed Hydrogenation

Ruthenium complexes are highly effective catalysts for the hydrogenation and transfer hydrogenation of ketones, olefins, and other unsaturated functional groups.[11][12][13] While the literature search did not yield specific examples of Ru complexes with ligands directly synthesized from this compound, the principles of ligand design are directly transferable. Ruthenium pincer complexes with P-N-P or N-N-N donor sets are well-established in the hydrogenation of C1 feedstocks like CO₂.[14]

A ligand derived from our precursor, such as one with a pyridine backbone and two N,N-dimethylethanamine arms, would form a stable NNN-pincer complex with Ruthenium. The amine nitrogens in the ligand backbone are known to participate in the catalytic cycle, often acting as a proton shuttle in what is known as an "outer-sphere" mechanism.

Proposed Catalytic System and Rationale

A hypothetical [RuCl₂(NNN)] complex could be activated with a base to form a ruthenium-hydride species, the active catalyst for transfer hydrogenation.

Workflow for Catalyst Application:

  • Synthesis: Synthesize a tridentate NNN ligand by reacting 2,6-bis(chloromethyl)pyridine with two equivalents of N,N-dimethylethylamine (a related but distinct synthetic route illustrating the principle).

  • Complexation: React the NNN ligand with a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, to form the desired pincer complex.

  • Catalysis: Employ this complex in the transfer hydrogenation of acetophenone using isopropanol as the hydrogen source and a base like potassium tert-butoxide as a co-catalyst.

The electron-donating dimethylamino groups would enhance the activity of the ruthenium center, while the pincer architecture would provide the high thermal stability required for these reactions.

MetalReaction TypeRole of Dimethylaminoethyl MoietyPotential Advantage
Cu C-N/C-O CouplingStabilizes Cu(I) state, prevents ligand arylation.Milder conditions, lower catalyst loading.[5][8]
Pd Suzuki, C-H ArylationAccelerates reductive elimination, tunes electronics.High turnover numbers, enables difficult couplings.[9][10]
Ru HydrogenationForms stable pincer complexes, participates in H₂ activation.High activity and selectivity for polar bonds.[13][14]
Table 2: Summary of applications and advantages.

Conclusion

Ligands derived from this compound represent a powerful and versatile class of tools for the modern catalysis researcher. Their modular synthesis allows for rapid optimization, and the inherent electronic and chelating properties of the N,N-dimethylethanamine fragment provide significant advantages in copper, palladium, and potentially ruthenium-catalyzed reactions. The protocols and insights provided herein serve as a robust starting point for scientists and professionals aiming to develop novel, efficient, and selective catalytic transformations for applications ranging from fine chemical synthesis to pharmaceutical development.

References

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. [Link]
  • Kocovsky, P., et al. (1999). Palladium(II) complexes of 2-dimethylamino-2 '-diphenylphosphino-1,1 '-binaphthyl (MAP) with unique P,C-sigma-coordination and their catalytic activity in allylic substitution, Hartwig-Buchwald amination, and Suzuki coupling. Journal of the American Chemical Society, 121(33), 7714-7715. [Link]
  • Tye, J. W., et al. (2005). Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides. Journal of the American Chemical Society, 127(40), 13962–13976. [Link]
  • Romero, E. A., et al. (2019). Understanding the Activity and Enantioselectivity of Acetyl-Protected Aminoethyl Quinoline Ligands in Palladium-Catalyzed β-C(sp3)–H Bond Arylation Reactions. Journal of the American Chemical Society. [Link]
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Semantic Scholar. [Link]
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Chen, G., & Shaughnessy, K. H. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Nolan, S. P. (Ed.). (2014). Ruthenium Carbene–Diether Ligand Complexes: Catalysts for Hydrogenation of Olefins.
  • van der Meer, M., et al. (2020). Hydrogen Activation with Ru-PN3P Pincer Complexes for the Conversion of C1 Feedstocks.
  • Not directly cited in the text.
  • James, B. R., & Ochiai, E. I. (1971). Catalytic Activation of Molecular Hydrogen by Ruthenium Chloride Complexes in N,N-Dimethylacetamide Solution. Canadian Journal of Chemistry, 49(6), 975-983. [Link]
  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine.
  • Not directly cited in the text.
  • Çetinkaya, B., et al. (2013). Synthesis of Ruthenium(II) Complexes Containing Tridentate Triamine (′N ͡N ͡N′) and Bidentate Diamine Ligands (N ͡N′): as Catalysts for Transfer Hydrogenation of Ketones. Inorganica Chimica Acta, 405, 433-441. [Link]
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl. [Link]

Sources

Application Notes and Protocols: Synthesis of Functionalized Ionic Liquids Using 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of functionalized ionic liquids (ILs) utilizing 2-Chloro-N,N-dimethylethanamine as a key synthetic precursor. Ionic liquids, defined as salts with melting points below 100°C, have garnered significant attention as "green solvents" and versatile materials due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2][3] The incorporation of functional groups into the cation or anion of an IL allows for the design of task-specific materials for applications ranging from catalysis and CO2 capture to drug delivery.[2][4] this compound is a valuable and cost-effective building block for introducing the N,N-dimethylaminoethyl moiety, which can impart basicity and provide a handle for further derivatization. This guide details the rationale behind synthetic choices, provides step-by-step protocols for the preparation of representative ILs, and presents a framework for their characterization.

Introduction: The Strategic Role of this compound

This compound, commonly available as its stable hydrochloride salt, serves as a potent electrophile in quaternization reactions.[5][6] The core utility of this reagent lies in its bifunctional nature: the chloro group acts as a leaving group in SN2 reactions, while the tertiary amine group remains available for imparting functionality or for subsequent reactions.

Causality of Reagent Choice: The N,N-dimethylaminoethyl group is particularly significant for several reasons:

  • Basicity: The terminal dimethylamino group introduces a Lewis basic site into the IL cation. This intrinsic basicity can be harnessed for catalytic applications, such as in Knoevenagel condensations or Heck reactions, eliminating the need for an external base.[7]

  • CO2 Capture: Amine-functionalized ILs are highly effective for capturing carbon dioxide through the formation of carbamates, making them promising materials for flue gas scrubbing.[4][8]

  • Chelation: The diamine-like structure can chelate metal ions, making these ILs useful as ligands or extraction agents.

  • Precursor to Choline Derivatives: While many choline-based ILs are synthesized from choline salts, this precursor allows for the creation of a wide array of choline derivatives and analogues.[9][10]

This guide focuses on the quaternization of N-heterocycles, a cornerstone reaction in IL synthesis, using this compound to produce functionalized imidazolium-based ILs.

Synthesis of Amine-Functionalized Imidazolium Ionic Liquids

The most direct application of this compound is the alkylation of nucleophilic N-heterocycles like 1-methylimidazole. The resulting imidazolium cation features a tethered dimethylamino group, creating a basic ionic liquid. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[11]

Experimental Protocol 1: Synthesis of 1-(2-(Dimethylamino)ethyl)-3-methylimidazolium Chloride ([MMDAEIm][Cl])

This protocol describes the synthesis of an imidazolium-based IL with a tethered basic amine group. The starting material, this compound hydrochloride, must first be converted to its free amine form for the reaction to proceed efficiently. This is typically achieved by an in-situ or prior reaction with a suitable base.

Materials:

  • 1-Methylimidazole (≥99%)

  • This compound hydrochloride (≥98%)[5]

  • Sodium hydroxide (NaOH), pellets

  • Acetonitrile (CH₃CN), anhydrous (≥99.8%)

  • Ethyl acetate, anhydrous (≥99.8%)

  • Dichloromethane (CH₂Cl₂), anhydrous (≥99.8%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and extraction

Protocol Steps:

  • Preparation of the Free Amine (In Situ):

    • In a 250 mL round-bottom flask, suspend this compound hydrochloride (14.40 g, 100 mmol) in 100 mL of anhydrous acetonitrile.

    • While stirring vigorously, carefully add finely ground sodium hydroxide (4.40 g, 110 mmol). The use of a slight excess of base ensures complete neutralization.

    • Stir the suspension at room temperature for 1-2 hours. The formation of a fine white precipitate (NaCl) will be observed. This step generates the free this compound in the reaction mixture.

  • Quaternization Reaction:

    • To the stirred suspension from Step 1, add 1-methylimidazole (8.21 g, 100 mmol) dropwise via a syringe.

    • Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere.[12]

    • Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the starting material signals.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. A viscous liquid or a biphasic system containing a precipitate is expected.

    • Filter the mixture to remove the precipitated NaCl and any unreacted base. Wash the solid residue with a small amount of anhydrous acetonitrile.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. This will yield a viscous, crude ionic liquid.

    • To remove unreacted starting materials, wash the crude product extensively with anhydrous ethyl acetate (3 x 50 mL). Being highly polar, the ionic liquid is immiscible with ethyl acetate, which will dissolve the less polar 1-methylimidazole and any remaining free amine. Decant the ethyl acetate layer after each wash.

    • After the final wash, dissolve the remaining viscous liquid in a minimal amount of anhydrous dichloromethane, filter if any solids are present, and remove the dichloromethane under vacuum.

    • Dry the final product under high vacuum at 60-70°C for at least 12 hours to remove any residual volatile solvents. The final product should be a viscous liquid or a hygroscopic solid.

Trustworthiness and Validation: The purity of the synthesized IL, 1-(2-(Dimethylamino)ethyl)-3-methylimidazolium chloride, should be confirmed using spectroscopic methods.

  • ¹H & ¹³C NMR: Confirms the covalent structure and the absence of starting materials. Key signals include the imidazolium ring protons, the N-methyl group, and the two methylene groups of the ethyl chain.

  • FT-IR: Shows characteristic peaks for the C-N stretching and the imidazolium ring vibrations.[13]

  • Mass Spectrometry (ESI-MS): Confirms the mass of the cation [MMDAEIm]⁺.

Logical Workflow for Imidazolium IL Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification A This compound Hydrochloride E 1. Free Amine Generation (Neutralization) A->E B 1-Methylimidazole F 2. Quaternization (SN2) (80°C, 24-48h) B->F C Base (e.g., NaOH) C->E D Solvent (e.g., Acetonitrile) D->E E->F Free Amine G 3. Filtration (Remove NaCl) F->G Crude Mixture H 4. Solvent Removal (Rotary Evaporation) G->H I 5. Washing (with Ethyl Acetate) H->I J 6. Final Drying (High Vacuum) I->J K Final Product: [MMDAEIm][Cl] J->K G Reactant1 Tertiary Amine (Nucleophile) e.g., 1-Methylimidazole Product Quaternary Ammonium IL (e.g., [MMDAEIm][Cl]) Reactant1->Product S N 2 Reaction Reactant2 This compound (Electrophile) Reactant2->Product

Caption: General SN2 reaction for IL synthesis.

Safety and Handling

  • This compound hydrochloride is a hygroscopic solid; it should be stored in a desiccator and handled in a dry atmosphere where possible. [5]* Alkylating Agents: this compound and other chloro/bromo/iodo-alkanes are alkylating agents and should be handled with care. Always use personal protective equipment (gloves, safety glasses) and work in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are crucial for many IL syntheses to prevent side reactions and contamination with water. Handle flammable solvents with appropriate precautions.

References

  • Synthesis and Characterization of New Choline-Based Ionic Liquids and Their Antimicrobial Properties. (2019). Journal of Advanced Research in Materials Science, 54(1), 1-8. [Link available through search results]
  • Synthesis of choline-based ionic liquids. (n.d.).
  • Preparation of Functionalized Ionic Liquids. (2011). Chinese Academy of Sciences. [Link]
  • Choline-Based Ionic Liquids as Media for the Growth of Saccharomyces cerevisiae. (2020). Molecules, 25(23), 5532. [Link]
  • A functionalised ionic liquid: 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium chloride. (n.d.).
  • Preparation of ionic liquids and synthesis of DHPM using ILS. (2017). International Journal of Chemical Sciences, 1(1), 1-5. [Link]
  • Choline-derivative-based ionic liquids. (2012). Beilstein Journal of Organic Chemistry, 8, 172-181. [Link]
  • Synthesis of novel amino-functionalized ionic liquids and their application in carbon dioxide capture. (2015). RSC Advances, 5(5), 3622-3628. [Link]
  • Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023). Pharmaceuticals, 16(2), 305. [Link]
  • Preparation of Second Generation Ionic Liquids by Efficient Solvent-Free Alkylation of N-Heterocycles with Chloroalkanes. (2007). Molecules, 12(5), 1136-1144. [Link]
  • New Functionalized Ionic Liquids Based on POSS for the Detection of Fe3+ Ion. (2021). Polymers, 13(2), 226. [Link]
  • Amide-functionalised phosphonium-based ionic liquids as ligands for rhodium(III) extraction. (2016). RSC Advances, 6(103), 101377-101386. [Link]
  • Synthesis of ionic liquids with tethered basic groups and their use in Heck and Knoevenagel reactions. (n.d.).
  • 2-Chloro-N,N-dimethylethylamine hydrochloride. (2017). PNNL. [Link]
  • Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (2013).
  • Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (2019).
  • Role of New Class Functionalized Ionic Liquids for Enhancement of CO2 Capturing Performance of N-Methyldiethanolamine: Kinetics Study and Interaction Mechanism Analysis. (2022). AIChE Proceedings. [Link]
  • Novel Chloroimidazolium-Based Ionic Liquids: Synthesis, Characterisation and Behaviour as Solvents to Control Reaction Outcome. (n.d.).
  • Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. (2020).
  • So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N(2-methoxyethyl)ammonium Bis(trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. (2022). Frontiers in Chemistry, 10, 866164. [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2-Chloro-N,N-dimethylethanamine during storage and reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-N,N-dimethylethanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound and its hydrochloride salt (DMC-HCl). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and reactivity of this crucial reagent in your experiments. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may face, from storage to reaction troubleshooting.

Understanding the Core Challenge: The Inherent Instability

This compound is a bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its utility is matched by its primary challenge: a propensity for hydrolysis.

The core of the problem lies in its structure. The nitrogen atom's lone pair of electrons can readily attack the adjacent carbon bearing the chlorine atom in an intramolecular nucleophilic substitution (SNi) reaction. This forms a highly reactive, three-membered ring intermediate called an N,N-dimethylaziridinium ion . This strained, cationic intermediate is then rapidly attacked by water, leading to the formation of the undesired hydrolysis product, N,N-dimethylethanolamine (DMAE), and hydrochloric acid.[4]

This degradation process can be autocatalytic. The hydrochloric acid generated can protonate another molecule of this compound, making the nitrogen a better leaving group and accelerating the formation of the aziridinium ion, which perpetuates the cycle.

Hydrolysis_Mechanism Figure 1. Hydrolysis Mechanism of this compound start This compound intermediate N,N-Dimethylaziridinium ion(Reactive Intermediate) start->intermediate SNi water + H₂O product N,N-Dimethylethanolamine (DMAE)(Hydrolysis Product) water->product Nucleophilic Attack

Caption: Hydrolysis via an aziridinium intermediate.

Frequently Asked Questions (FAQs)

Part 1: Storage and Handling

Q1: What are the correct storage conditions for this compound hydrochloride (DMC-HCl)?

A1: Proper storage is the first line of defense against hydrolysis. DMC-HCl is a hygroscopic solid, meaning it readily absorbs moisture from the air.[1][5][6][7] Exposure to atmospheric moisture is sufficient to initiate the degradation cascade.

Authoritative Recommendation: Based on supplier safety data sheets (SDS), the compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases.[6][7][8] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[1] Always keep the container tightly sealed.[7][8][9]

Parameter Recommendation Rationale
Temperature ≤15°C; -20°C for long-term[1]Slows the rate of intramolecular cyclization and hydrolysis.
Atmosphere Inert Gas (Argon, Nitrogen)[1]Prevents exposure to atmospheric moisture.
Container Tightly sealed original container[8][9]Prevents moisture ingress and contamination.
Location Cool, dry, well-ventilated area[8]General safety and stability best practice.

Q2: I received the free base of this compound, not the HCl salt. How should I handle it?

A2: The free base is significantly less stable than the hydrochloride salt and is a liquid at room temperature.[3][10] The nitrogen's lone pair is more available for the intramolecular cyclization, making it highly susceptible to degradation. It should be handled with extreme care under strictly anhydrous and inert conditions. If possible, for long-term storage, it is advisable to convert it to its more stable hydrochloride salt.

Q3: My bottle of DMC-HCl has turned into a beige, clumpy solid. Is it still usable?

A3: This is a classic sign of moisture exposure and potential hydrolysis. While the bulk material may still be viable, the presence of clumps indicates that degradation has begun. Before use, it is critical to assess the purity. An NMR spectrum can quickly reveal the presence of N,N-dimethylethanolamine (DMAE). If significant hydrolysis has occurred (>5-10%), purification is recommended. For less sensitive reactions, you may be able to proceed by using a slight excess of the reagent to compensate for the hydrolyzed portion.

Part 2: Reaction and Experimental Setup

Q4: I'm using DMC-HCl for an N-alkylation reaction. What is the best way to liberate the free base in situ?

A4: Since you are starting with the hydrochloride salt, you must use a base to deprotonate it and generate the reactive free amine. The choice of base is critical.

Do NOT use nucleophilic bases like NaOH, KOH, or ammonia. These will readily attack the electrophilic carbon of your starting material or, worse, the highly reactive aziridinium intermediate, leading to competitive side reactions and favoring hydrolysis.

The correct approach is to use a non-nucleophilic, sterically hindered tertiary amine base. [11]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): An excellent choice. It is too bulky to act as a nucleophile but is basic enough (pKa of conjugate acid ≈ 10.75) to deprotonate the DMC-HCl.[11]

  • Triethylamine (TEA): Also commonly used, though it is slightly more nucleophilic than DIPEA. For most applications, it is a suitable and cost-effective option.

Standard Protocol: Use 1.1 to 1.5 equivalents of DIPEA or TEA relative to the DMC-HCl. This will neutralize the HCl salt and also scavenge the additional HCl produced during the alkylation reaction.

Q5: What solvents are recommended for reactions involving this reagent?

A5: Strictly use anhydrous (dry) solvents. The presence of water is the primary driver of hydrolysis.

  • Recommended Solvents: Anhydrous Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common choices. Ensure they are from a freshly opened bottle or have been appropriately dried using standard laboratory techniques (e.g., passing through an alumina column or distillation from a drying agent).

  • Solvents to Avoid: Protic solvents like methanol or ethanol can act as nucleophiles and compete with your desired reaction. Absolutely avoid using water unless it is a required reactant in a specific, controlled process like a phase-transfer catalysis reaction.

Q6: My reaction is sluggish. Can I heat it?

A6: Yes, but with caution. Increasing the temperature will increase the rate of your desired reaction, but it will also accelerate the rate of hydrolysis and degradation. A good rule of thumb is to start at room temperature and only gently heat (e.g., 40-50°C) if necessary. Monitor the reaction progress closely by TLC or LC-MS to ensure the desired product is forming without significant decomposition of the starting material. A kinetic study showed that the conversion of the free base to the aziridinium ion is practically complete within 2 hours at 25°C in an aqueous solution.[4] This highlights the importance of minimizing reaction time and temperature, especially under non-anhydrous conditions.

Part 3: Troubleshooting and Analysis

Q7: How can I confirm if my starting material has hydrolyzed?

A7: Several analytical techniques can be used to detect the primary hydrolysis product, N,N-dimethylethanolamine (DMAE).[12]

  • ¹H NMR Spectroscopy: This is often the quickest and most straightforward method. Compare the spectrum of your reagent to a reference spectrum. The presence of DMAE will introduce new, characteristic peaks. For example, the methylene group adjacent to the oxygen in DMAE will appear at a different chemical shift than the methylene group adjacent to the chlorine in the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile impurities like DMAE.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving derivatization, can be developed to separate and quantify DMAE from the parent compound.[14][15] An LC-MS method has been specifically described for detecting both the parent compound and the aziridinium ion intermediate.[4]

Q8: My reagent is significantly hydrolyzed. Can I purify it?

A8: Purification is possible but can be challenging.

  • Distillation (for the free base): If you have the free base, it can be purified by distillation under reduced pressure. However, this must be done carefully, as heating can promote degradation.

  • Recrystallization (for the HCl salt): If you have the hydrochloride salt, you may be able to purify it by recrystallization. A common method involves dissolving the crude material in a minimal amount of absolute ethanol and then precipitating it with anhydrous diethyl ether.[2] All solvents and equipment must be scrupulously dry.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Suspected Hydrolysis cluster_yes Action Required start Suspect Hydrolysis? (e.g., clumping, poor reactivity) check_purity Analyze Purity (¹H NMR, GC-MS) start->check_purity decision Hydrolysis > 5-10%? check_purity->decision purify Option 1: Purify Reagent (Recrystallize HCl salt) decision->purify Yes compensate Option 2: Compensate Stoichiometry (Use excess reagent for non-critical reactions) decision->compensate Yes proceed Proceed with Reaction (Under strict anhydrous conditions) decision->proceed No purify->proceed compensate->proceed

Caption: Decision tree for handling potentially hydrolyzed reagent.

References

  • 2-Chloro-N,N-dimethylethylamine HCl - Mallak Specialties Pvt Ltd. Mallak Specialties. [Link]
  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Loba Chemie. [Link]
  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Chemstock. Chemstock. [Link]
  • T-PV2096-01-8711-CH - OSHA.
  • Dimethylaminoethyl chloride - Solubility of Things. Solubility of Things. [Link]
  • ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. SIELC Technologies. [Link]
  • Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Cole-Parmer. [Link]
  • (1) 2-(DIMETHYLAMINO)ETHANOL 2561 (2) 1-DIMETHYLAMINO-2-PROPANOL. Centers for Disease Control and Prevention (CDC). [Link]
  • HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization.
  • 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901.
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionis
  • Non-nucleophilic base. Wikipedia. [Link]
  • 2-(Dimethylamino)ethanol | C4H11NO | CID 7902.
  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions. [Link]
  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Semantic Scholar. [Link]
  • Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]
  • Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate. IOSR Journal of Applied Chemistry. [Link]

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Technical Support Center: Purification Techniques for Products Synthesized with 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products synthesized using 2-Chloro-N,N-dimethylethanamine hydrochloride. The unique properties of the resulting tertiary amine products often present purification challenges that require specialized strategies. This document is designed to provide both the "how" and the "why" behind these techniques, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification process.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: When using this compound hydrochloride for N-alkylation, the crude product mixture typically contains a variety of components. Understanding these is the first step to designing a purification strategy.

Impurity TypeChemical NatureTypical Origin
Unreacted Starting Material The nucleophile you intended to alkylate.Incomplete reaction conversion.
Excess Reagent This compound (freebase).Leftover from the reaction.
Reagent-Related Byproducts N,N-Dimethylaziridinium ion.[1]Formed by intramolecular cyclization of the reagent, especially under basic conditions. This is a highly reactive alkylating agent.[1]
Over-alkylation Product Quaternary ammonium salt.The desired tertiary amine product reacts again with the alkylating agent.[2][3]
Inorganic Salts e.g., KCl, NaCl.Byproducts from the reaction of the base (e.g., K₂CO₃, NaH) with the hydrochloride salt.
Base e.g., Triethylamine, DIPEA, K₂CO₃.Residual base used in the reaction.[4]

Q2: My desired product is a stubborn oil and won't crystallize. What are my options?

A2: This is a very common issue, as many tertiary amines have low melting points or are oils at room temperature. The most effective strategy is to convert the basic amine into a salt.[5] Salt formation introduces ionic character, which significantly increases the melting point and promotes the formation of a stable crystal lattice.

  • Form a Hydrochloride (HCl) Salt: The most common approach. Dissolve the crude amine oil in a solvent like diethyl ether, ethyl acetate, or dichloromethane, and add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. The resulting solid can then be recrystallized.[2][5][6]

  • Explore Other Acids: If the hydrochloride salt is also difficult to crystallize, consider other acids like tartaric acid, oxalic acid, or sulfuric acid.[2] The different counter-ions can dramatically alter the crystal packing and solubility.

Q3: Why is my amine product streaking or sticking to my silica gel column?

A3: This classic problem arises from a fundamental chemical incompatibility. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[7] Your basic tertiary amine product interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption, poor separation, and significant tailing or "streaking" on TLC and column chromatography.[7][8][9]

Q4: What is the best general purification strategy to start with for a new tertiary amine product?

A4: Always begin with the simplest, most scalable technique: acid-base liquid-liquid extraction . This method leverages the basicity of your product to separate it from neutral or acidic impurities.[10][11] It is fast, inexpensive, and can often yield highly pure material without the need for chromatography. If this fails, then proceed to chromatography or crystallization strategies.

Section 2: Troubleshooting Guide & Detailed Protocols

This section provides step-by-step solutions to specific purification challenges.

A. Purification by Acid-Base Extraction

This should be your first line of defense for removing non-basic impurities. The principle is to convert the water-insoluble basic amine into a water-soluble ammonium salt, wash away organic-soluble impurities, and then regenerate the water-insoluble amine for extraction.[12][13]

Problem: My crude product is contaminated with non-basic starting materials or byproducts.

Solution Protocol: Step-by-Step Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

  • Acidic Wash (Extraction of Amine): Transfer the organic solution to a separatory funnel and extract with a 1M aqueous hydrochloric acid (HCl) solution. The basic amine will be protonated to form the hydrochloride salt, which will partition into the aqueous layer.[14] Repeat the acidic extraction 2-3 times to ensure complete transfer.

  • Separation & Impurity Removal: Combine the acidic aqueous layers. The organic layer now contains neutral or acidic impurities and can be discarded. Wash the combined aqueous layer with a fresh portion of the organic solvent (e.g., EtOAc) to remove any residual non-basic impurities.

  • Basification (Regeneration of Amine): Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with swirling until the solution is basic (pH > 10, check with pH paper). Your product will deprotonate and may precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution 3 times with a fresh organic solvent (DCM or EtOAc). Your purified amine product will now be in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine product.

Workflow: Acid-Base Extraction

G A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Extract with 1M HCl (aq) (Amine moves to aqueous layer) A->B C Separate Layers B->C D Organic Layer (Neutral/Acidic Impurities) -> Discard C->D E Aqueous Layer (Protonated Amine) C->E F 3. Basify Aqueous Layer with NaOH (aq) to pH > 10 E->F G 4. Extract with Organic Solvent (e.g., EtOAc) F->G H Separate Layers G->H I Aqueous Layer (Inorganic Salts) -> Discard H->I J Organic Layer (Purified Amine) H->J K 5. Dry (Na2SO4) & Concentrate J->K L Pure Amine Product K->L

Caption: Acid-Base Extraction Workflow for Amine Purification.

B. Purification by Column Chromatography

When extraction is insufficient, chromatography is necessary. However, standard silica gel presents challenges.[7][9]

Problem: My product streaks, smears, or fails to elute from a standard silica gel column.

Causality: The acidic silanol groups (pKa ~4-5) on the silica surface protonate the basic amine, causing strong ionic binding.[7] To achieve successful separation, this interaction must be mitigated.

StrategyMethodologyRationaleCommon Solvents
1. Mobile Phase Modification Add a small percentage of a competing base to the eluent.The additive base (e.g., TEA) is more volatile and competes for the acidic sites on the silica, allowing your product to elute symmetrically.[9][15]Hexanes/EtOAc + 0.5-2% Triethylamine (TEA)DCM/Methanol + 0.5-2% TEA orDCM/Methanol with 1% Ammonium Hydroxide[8]
2. Use Alternative Stationary Phases Pack the column with a less acidic or basic stationary phase.These materials have fewer or no acidic sites, preventing the strong acid-base interaction with your amine product.Basic Alumina: Excellent for basic compounds.Amine-functionalized Silica: Silica surface is modified with amino groups, creating a more basic environment.[8][16]Deactivated Silica: Treat standard silica with a silylating agent to cap the acidic silanol groups.
3. Reversed-Phase Chromatography Use a non-polar stationary phase (e.g., C18) with a polar mobile phase.Separation occurs based on hydrophobicity. This is often used for highly polar amines. Mobile phase pH control is critical.[9]Water/Acetonitrile or Water/Methanol, often with a buffer or modifier like formic acid or TFA to ensure consistent ionization.

Workflow: Selecting a Chromatography Method

G decision decision result result Start Start: Crude Amine TLC Run TLC on Standard Silica Start->TLC Streak Streaking or No Elution? TLC->Streak NoStreak Good Separation Streak->NoStreak No AddBase Option 1: Add Base (e.g., 1% TEA) to Mobile Phase Streak->AddBase Yes AltPhase Option 2: Use Alternative Phase (Alumina, Amine-Silica) AddBase->AltPhase RevPhase Option 3: Use Reversed-Phase (C18) AddBase->RevPhase AltPhase->RevPhase

Caption: Decision Tree for Amine Chromatography Method Selection.

References

  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
  • Wikipedia. (2023). Acid–base extraction. [Link]
  • JoVE. (2020). Extraction. [Link]
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]
  • Biotage. (2023).
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? YouTube. [Link]
  • Reddit. (2024). Amine workup. r/Chempros. [Link]
  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • University of Rochester. (n.d.).
  • Science Forums. (2011).
  • University of New South Wales. (n.d.).
  • Kuchař, M., et al. (2010). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Semantic Scholar. [Link]
  • IOSR Journal. (n.d.). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
  • Taylor, M. A., et al. (2000).

Sources

Technical Support Center: Formation and Handling of the N,N-Dimethylaziridinium Ion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylethanamine and its reactive intermediate, the N,N-dimethylaziridinium ion. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide field-proven insights and practical solutions for your experiments.

Section 1: Mechanism & Kinetics FAQ

This section addresses fundamental questions regarding the transformation of this compound into the N,N-dimethylaziridinium ion.

Q1: What is the precise mechanism for the formation of the N,N-dimethylaziridinium ion from this compound?

The formation is a classic example of an intramolecular nucleophilic substitution (SNi), often referred to as neighboring group participation. The nitrogen atom of the dimethylamino group acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine leaving group. This concerted process results in the displacement of the chloride ion and the formation of a strained, three-membered heterocyclic cation known as the N,N-dimethylaziridinium ion.[1][2] This highly electrophilic intermediate is the key to the alkylating ability of this class of compounds, famously known as nitrogen mustards.[1][2]

Aziridinium Formation Mechanism cluster_0 Step 1: Deprotonation (if starting from HCl salt) cluster_1 Step 2: Intramolecular Cyclization (SNi) cluster_2 Step 3: Nucleophilic Attack HCl_Salt This compound•HCl Free_Amine Free Amine (Active Nucleophile) HCl_Salt->Free_Amine Base (e.g., OH⁻) TS Transition State Free_Amine->TS Neighboring Group Participation Aziridinium N,N-Dimethylaziridinium Ion TS->Aziridinium Cl⁻ leaving group departs Product Ring-Opened Product Aziridinium->Product External Nucleophile (Nu⁻)

Caption: Workflow of aziridinium ion formation and subsequent reaction.

Q2: My starting material is the hydrochloride salt. Does this affect the reaction?

Yes, critically. The starting material, this compound hydrochloride, is an ammonium salt.[3][4][5] In this protonated form, the nitrogen's lone pair of electrons is unavailable for the nucleophilic attack required for cyclization. The reaction will not proceed until the free base is generated by adding at least one equivalent of a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the amine.[6] The pKa of the corresponding N,N-diethyl homologue is ~8.8, suggesting that a pH comfortably above this value is needed to ensure a sufficient concentration of the reactive free amine.[6]

Q3: What factors control the rate of aziridinium ion formation?

The rate is primarily influenced by pH, solvent polarity, and temperature. The formation of the aziridinium ion is generally the slower, rate-determining step compared to its subsequent rapid reaction with nucleophiles.[7]

FactorEffect on RateRationale & Expert Insights
pH Increases rate up to an optimal pH. As discussed in Q2, a basic environment is required to generate the free amine nucleophile. A kinetic study in aqueous solution showed that conversion to the aziridinium ion is practically complete within 2 hours at 25°C after adding one equivalent of NaOH.[6] However, excessively high pH can promote side reactions like hydrolysis.
Solvent Polar, non-nucleophilic solvents are preferred. The transition state involves charge separation as the chloride ion begins to depart, which is stabilized by polar solvents. However, highly nucleophilic solvents (like water or alcohols) can compete with the desired external nucleophile in trapping the aziridinium ion, leading to undesired byproducts. Anhydrous acetonitrile or THF are common choices.[1][8]
Temperature Increases rate, but may decrease stability. Like most chemical reactions, the rate of formation increases with temperature. However, the aziridinium ion itself is a high-energy, strained intermediate. At higher temperatures, its decomposition or reaction with weaker nucleophiles (including the solvent) can become more significant. Reactions are often run at controlled temperatures, from -20°C to room temperature, to balance rate and stability.[8]
Counter-ion Weakly coordinating ions enhance stability. If isolating the aziridinium ion is the goal, using a silver salt (e.g., AgBF₄, AgClO₄) to abstract the chloride can generate a more stable salt with a non-nucleophilic counter-ion.[9][10][11] This prevents the chloride from immediately re-opening the ring.

Section 2: Experimental & Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Q4: My reaction is proceeding very slowly or appears stalled. What should I check first?

  • Verify pH/Basicity : This is the most common issue when starting from the hydrochloride salt.[12][13] Ensure you have added a sufficient amount of base to neutralize the HCl and generate the free amine. You can test the pH of your reaction mixture (if aqueous) or add a slight excess of a non-nucleophilic base like potassium carbonate if in an organic solvent.

  • Solvent Purity : The starting material is hygroscopic.[3][5] Water in your solvent can act as a nucleophile, consuming the aziridinium ion and potentially leading to byproducts like N,N-dimethylethanolamine.[6] Ensure you are using a dry, anhydrous solvent.

  • Temperature : If running the reaction at low temperatures (-20°C or 0°C) for stability reasons, the rate may be inherently slow. Consider allowing the reaction to warm gradually to room temperature while monitoring its progress.[8]

Q5: How can I definitively confirm that the aziridinium ion has formed in my reaction mixture?

Direct observation is best achieved using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. The formation of the strained three-membered ring results in a characteristic upfield shift for the methylene protons compared to the open-chain precursor. Several studies have successfully used NMR to monitor the formation and stability of aziridinium ions in solution.[8][9][14] The ion can be generated and monitored directly in an NMR tube using a deuterated solvent.

Another common method is through a trapping experiment.[15] Upon forming the aziridinium ion in situ, add a potent nucleophile that is known to react with it. The subsequent isolation and characterization of the expected ring-opened product provide strong indirect evidence of the ion's formation.

Q6: I'm observing multiple products. What are the likely side reactions?

  • Reaction with Solvent/Water : If your system is not rigorously anhydrous, the aziridinium ion will be trapped by water to form N,N-dimethylethanolamine.[6] Similarly, alcohol solvents will yield the corresponding ether.

  • Elimination Reactions : Under strongly basic conditions, elimination to form N,N-dimethylvinylamine is a possibility, though cyclization is generally favored.

  • Polymerization : The aziridinium ion can be attacked by the nitrogen of another uncyclized this compound molecule, initiating oligomerization or polymerization, especially at higher concentrations.

Q7: What are the critical safety precautions for handling this compound and its hydrochloride salt?

This compound and its derivatives are classified as nitrogen mustards and must be handled with extreme care.[15]

  • Toxicity : The compound is classified as acutely toxic if swallowed or in contact with skin.[12][16] It is also a suspected mutagen.[12][16]

  • Handling : Always handle this chemical in a certified chemical fume hood.[13][17] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (inspect gloves before use).[12][17]

  • Storage : The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere in a cool, dry place.[3][5]

  • Waste : Dispose of all chemical waste according to local, regional, and national hazardous waste regulations.[12]

Section 3: Protocols & Methodologies

Protocol 1: In Situ Generation and Monitoring of N,N-Dimethylaziridinium Ion by ¹H NMR

This protocol allows for the direct observation of the cyclization process.

Materials:

  • This compound hydrochloride

  • Deuterated chloroform (CDCl₃) or Deuterated acetonitrile (CD₃CN), anhydrous

  • Silver tetrafluoroborate (AgBF₄) or Silver perchlorate (AgClO₄)

  • NMR tubes and syringe

Procedure:

  • In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve ~10 mg of this compound hydrochloride in 0.7 mL of anhydrous CDCl₃ or CD₃CN.

  • Acquire a baseline ¹H NMR spectrum of the starting material. Note the chemical shifts of the two methylene groups (-CH₂-N and -CH₂-Cl).

  • In a separate dry vial, weigh an equimolar amount of AgBF₄.

  • Add the AgBF₄ to the NMR tube containing the amine solution. A precipitate of AgCl will form immediately.

  • Cap the NMR tube, shake vigorously for 1-2 minutes, and allow the AgCl to settle.

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the disappearance of the starting material signals and the appearance of new signals corresponding to the aziridinium ion. The protons on the strained ring will show a distinct shift.[8][10]

  • Self-Validation: The integration of the new aziridinium signals should correspond to the decrease in the integration of the starting material signals. The formation of the stable tetrafluoroborate salt of the aziridinium ion should be evident.[8]

References

  • Mallak Specialties Pvt Ltd. 2-Chloro-N,N-dimethylethylamine HCl. [Link]
  • Solubility of Things. Dimethylaminoethyl chloride. [Link]
  • Manasa Life Sciences. 2-Chloro-N,N-dimethylethan-1-amine hydrochloride. [Link]
  • MDPI.
  • National Center for Biotechnology Information.
  • Andrews, D. R., et al. Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters, 43(35), 6121–6125. [Link]
  • Journal of the American Chemical Society. Aziridine Group Transfer via Transient N-Aziridinyl Radicals. [Link]
  • ResearchGate. (PDF) Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. [Link]
  • National Center for Biotechnology Information. Application of aziridinium ring opening for preparation of optically active diamine and triamine analogues. [Link]
  • ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. [Link]
  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • ResearchGate. Kinetic studies of the reactions of 2‐diethylaminoethylchloride with nucleophilic reagents in N,N‐dimethylformamide. [Link]
  • ScienceDirect. Ring opening of 2-acylaziridines by acid chlorides. [Link]
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylethanamine. This guide is designed to provide in-depth troubleshooting for common issues, particularly low conversion rates, encountered during its use as a key intermediate in organic synthesis.[1][2][3] Our aim is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with this compound hydrochloride has stalled, showing little to no product formation. What are the primary factors I should investigate?

Low or no conversion in N-alkylation reactions involving this compound hydrochloride often stems from a few critical factors.[4] Since the reagent is supplied as a hydrochloride salt, the liberation of the free amine is paramount for the reaction to proceed.[4]

Core Areas for Investigation:

  • Inadequate Basicity: The most common culprit is an issue with the base. You need at least one equivalent of a suitable base to neutralize the hydrochloride salt, and a second equivalent to scavenge the HCl generated during the alkylation.[4]

  • Substrate Reactivity: The nucleophilicity of your amine substrate is crucial. Sterically hindered or electron-deficient amines will naturally react more slowly.[4]

  • Insufficient Temperature: Many N-alkylation reactions require thermal energy to proceed at a practical rate.[4]

  • Reagent Quality: this compound hydrochloride is hygroscopic and can degrade over time.[2][5][6]

Troubleshooting Guide: A Deeper Dive

Issue 1: Optimizing Base Selection for N-Alkylation

Q2: I'm using potassium carbonate as a base, but my conversion is still low. How do I choose the right base and what are the implications of that choice?

The choice of base is not a one-size-fits-all solution and significantly impacts reaction outcomes. While potassium carbonate (K₂CO₃) can be effective, its efficacy is highly dependent on the solvent and the reactivity of the amine substrate.

The Role of the Base: The primary role of the base is twofold: to deprotonate the hydrochloride salt of this compound, and to neutralize the HCl byproduct of the reaction.

Troubleshooting Steps & Rationale:

  • Evaluate Base Strength: For less reactive or sterically hindered amines, a stronger base may be required.[4] Sodium hydride (NaH), for instance, is a powerful, non-nucleophilic base that can be very effective, though it requires careful handling and an aprotic solvent.[4][7]

  • Consider Steric Hindrance: In some cases, common bases like triethylamine (TEA) can act as competing nucleophiles.[8] A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent alternative to solely scavenge HCl without participating in side reactions.[4][8]

  • Solubility is Key: The base must have some solubility in the reaction solvent to be effective. If you are using a heterogeneous mixture, ensure vigorous stirring.

Table 1: Comparison of Common Bases for N-Alkylation Reactions

BasepKa of Conjugate AcidTypical Use CaseAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃)10.3General purpose, especially with phenols.[9]Inexpensive, easy to handle.Can be slow; limited solubility in some organic solvents.
Triethylamine (TEA)10.75Good acid scavenger.[8]Soluble in most organic solvents.Can act as a competing nucleophile.[8]
DIPEA (Hünig's Base)11.0For sensitive substrates where nucleophilic attack from the base is a concern.[8]Strong, non-nucleophilic base.[8]More expensive.
Sodium Hydride (NaH)~35For weakly nucleophilic amines.[4]Very strong base, drives reactions to completion.[7]Requires anhydrous conditions and careful handling.
Issue 2: The Impact of Solvent Choice

Q3: I am running my reaction in THF, but it's very slow. Could the solvent be the issue?

Absolutely. The solvent plays a critical role in the kinetics of SN2 reactions like N-alkylation.

The Mechanism and Solvent Polarity: The reaction proceeds via an SN2 mechanism, which is favored by polar aprotic solvents. These solvents can solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the nucleophile (your amine), leaving it more "naked" and reactive.

Recommended Solvents:

  • Dimethylformamide (DMF): An excellent choice for many N-alkylation and Williamson ether syntheses.[9] It effectively dissolves many organic compounds and inorganic salts.

  • Acetonitrile (ACN): Another effective polar aprotic solvent.[4]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can significantly accelerate reaction rates.[4]

Troubleshooting Protocol for Solvent Optimization:

  • Assess Solubility: Ensure all your reactants, including the deprotonated this compound and your substrate, are soluble in the chosen solvent.[1]

  • Trial Different Solvents: If your reaction is sluggish in a solvent like THF, consider switching to DMF or ACN.

  • Monitor Temperature: Be mindful that solvents with higher boiling points, like DMF and DMSO, allow for higher reaction temperatures, which can also increase the reaction rate.[10]

Issue 3: Unwanted Side Products and Purification Challenges

Q4: I'm observing a significant side product with a mass that suggests dimerization. What is happening and how can I prevent it?

This is a classic side reaction when working with 2-haloamines. The likely culprit is the formation of a cyclic aziridinium ion intermediate.

The Aziridinium Ion Pathway: Intramolecular cyclization of this compound can form a highly reactive aziridinium ion. This electrophilic species can then be attacked by any nucleophile present in the reaction mixture. If your starting amine is the most abundant nucleophile, it can lead to the formation of a piperazine dimer, which can be difficult to separate from your desired product.[4]

G cluster_0 Reaction Pathways 2_Chloro This compound Aziridinium Aziridinium Ion (Intermediate) 2_Chloro->Aziridinium Intramolecular Cyclization Desired_Product Desired N-Alkylated Product 2_Chloro->Desired_Product Direct SN2 Attack by Amine Substrate Dimer Piperazine Dimer (Side Product) Aziridinium->Dimer Attack by Amine Substrate Amine_Substrate Amine Substrate

Caption: Competing reaction pathways for this compound.

Strategies to Minimize Dimer Formation:

  • Control Stoichiometry: Using a slight excess of your amine substrate can favor the desired intermolecular reaction.[4]

  • Slow Addition: Add the this compound solution slowly to the reaction mixture containing your amine substrate and base. This maintains a low concentration of the alkylating agent, minimizing its self-reaction.[4]

  • Lower the Temperature: Lowering the reaction temperature can disfavor the formation of the aziridinium ion.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a starting point for the N-alkylation of a generic amine with this compound hydrochloride.

  • To a solution of the amine substrate (1.0 eq.) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 2.2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1.1 eq.) portion-wise over 10 minutes.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or LC-MS.[9]

  • If the reaction is slow, consider incrementally increasing the temperature.[9]

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_1 N-Alkylation Workflow Start Start Dissolve Dissolve Amine in DMF Start->Dissolve Add_Base Add Base (e.g., K₂CO₃) Dissolve->Add_Base Add_Alkylating_Agent Add this compound Hydrochloride Add_Base->Add_Alkylating_Agent Heat Heat to 70-80 °C Add_Alkylating_Agent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End End Purify->End

Caption: A typical workflow for N-alkylation reactions.

Concluding Remarks

Troubleshooting low conversion rates in reactions with this compound requires a systematic approach that considers the interplay between the base, solvent, temperature, and the inherent reactivity of the substrates. By understanding the underlying chemical principles, particularly the SN2 reaction mechanism and potential side reactions, researchers can make informed decisions to optimize their synthetic protocols. This guide provides a framework for diagnosing and resolving common issues, ultimately leading to improved yields and product purity.

References

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • Benchchem. (n.d.). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
  • Solubility of Things. (n.d.). Dimethylaminoethyl chloride.
  • Filo. (2025, September 28).
  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride 99%.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylethylamine hydrochloride 99%.
  • PubMed Central. (2023, August 7). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.
  • Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl.
  • CymitQuimica. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride.
  • Reddit. (2025, February 27). Williamson Ether synthesis.
  • Benchchem. (n.d.). Impact of base selection on Bromoacetyl chloride reaction outcomes.
  • ResearchGate. (n.d.).

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Technical Support Center: Safe Handling and Disposal of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Chloro-N,N-dimethylethanamine hydrochloride (CAS 4584-46-7), commonly known in the field as DMC HCl. This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and calcium channel blockers.[1][2][3] Its utility, however, is matched by its significant hazardous properties. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for its safe handling and disposal. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Section 1: Core Hazard Profile and Chemical Properties

A foundational understanding of a chemical's properties is the first step in safe handling. DMC HCl is a hygroscopic, crystalline solid that presents multiple health and environmental hazards.[4]

Key Chemical and Physical Data
PropertyValueSource(s)
CAS Number 4584-46-7[5][6]
Molecular Formula C₄H₁₁Cl₂N[6][7]
Molecular Weight 144.04 g/mol [3][6]
Appearance Off-white to beige crystalline powder/crystals[5]
Melting Point 201-208 °C[3]
Solubility Soluble in water[3]
Stability Stable under normal conditions; hygroscopic[3][4]
GHS Hazard Classification

DMC HCl is classified as hazardous under the Globally Harmonized System (GHS).[8] The primary risks are acute toxicity, suspected mutagenicity, and potential for organ damage with repeated exposure.

PictogramGHS ClassHazard Statement

Acute Toxicity 3 (Oral)H301: Toxic if swallowed

Germ Cell Mutagenicity 2H341: Suspected of causing genetic defects

STOT RE 2H373: May cause damage to organs through prolonged or repeated exposure

Hazardous to the Aquatic Environment, Chronic 2H411: Toxic to aquatic life with long lasting effects

Section 2: Frequently Asked Questions - Safe Handling & Storage

Proactive safety measures are critical. This section addresses common questions regarding the day-to-day handling of DMC HCl.

FAQ: What are the essential engineering controls for working with DMC HCl?

Your primary engineering control must be a certified chemical fume hood.[5][9] This is non-negotiable. The fume hood contains airborne powder during weighing and transfer operations and protects you from inhaling this toxic substance.[5] All manipulations of DMC HCl, including weighing, transfers, and additions to reaction vessels, should occur deep within the hood. Additionally, your workspace must have immediate access to an emergency eyewash station and a safety shower.[5][10]

FAQ: What specific Personal Protective Equipment (PPE) is required?

A standard lab coat is insufficient. A multi-layered PPE approach is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5][11]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use.[11] For tasks with a higher risk of splash or prolonged contact, consider double-gloving.

  • Body Protection: Wear a lab coat, fully buttoned. For larger quantities or spill cleanup, a chemically impervious apron or suit is required.[11]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with particulate filters (type P2 or better) is necessary.[10]

FAQ: What are the correct storage conditions for DMC HCl?

Proper storage prevents degradation and accidental exposure. DMC HCl is hygroscopic, meaning it readily absorbs moisture from the air.[4][12]

  • Container: Keep the compound in its original, tightly sealed container.[9][11]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][9]

  • Segregation: Crucially, store it away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4][5][12] Do not store with foodstuffs or other chemicals that could lead to hazardous reactions.[13]

G cluster_prep Pre-Experiment Setup cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Experiment verify_hood Verify Fume Hood Certification don_ppe Don PPE (Goggles, Gloves, Coat) locate_safety Locate Eyewash & Safety Shower prep_waste Prepare Labeled Hazardous Waste Container weigh Weigh DMC HCl transfer Transfer to Reaction Vessel weigh->transfer seal Seal Reaction Vessel transfer->seal decontaminate Decontaminate Glassware & Surfaces seal->decontaminate dispose_waste Dispose of Waste in Prepared Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard workflow for handling DMC HCl in a laboratory setting.

Section 3: Understanding and Managing Byproducts

The hazards of DMC HCl extend to its reaction byproducts, which can be generated under common experimental conditions.

FAQ: What happens when DMC HCl is exposed to water or basic conditions?

This is a critical safety consideration. The hydrochloride salt is stable. However, under neutral or basic aqueous conditions, the free base form of the molecule (this compound) is generated. This free base rapidly undergoes an intramolecular cyclization to form the N,N-dimethylaziridinium ion (DMA) .[14]

Why this matters: Aziridinium ions are highly reactive, electrophilic species. They are potent alkylating agents, capable of reacting with biological nucleophiles like DNA. This reactivity is the scientific basis for the compound's classification as a suspected mutagen (H341).[14] Any experiment run in aqueous or basic conditions will generate this hazardous intermediate in situ.

FAQ: What are the thermal decomposition products?

Heating DMC HCl to decomposition releases a variety of toxic and corrosive gases, including:

  • Hydrogen chloride (HCl)

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Ammonia and other amines[4][5][12]

All heating experiments must be conducted in a fume hood with appropriate trapping systems for acidic gases if necessary.

G DMC_HCl DMC HCl (Stable Salt) Free_Base Free Base (Unstable) DMC_HCl->Free_Base  + Base (e.g., OH⁻)  - HCl DMA_ion N,N-Dimethylaziridinium Ion (Reactive Alkylating Agent) Free_Base->DMA_ion Intramolecular Cyclization Hydrolysis_Product N,N-Dimethylethanolamine (Hydrolysis Product) DMA_ion->Hydrolysis_Product  + H₂O (Slower Reaction)

Caption: Formation of the reactive N,N-dimethylaziridinium ion from DMC HCl.

Section 4: Troubleshooting Guide - Spill and Exposure Management

Accidents require immediate and correct action. This guide provides step-by-step protocols for emergency situations.

FAQ: What is the immediate procedure for a small, contained solid spill of DMC HCl?

A "small" spill is an amount you are trained and equipped to handle safely, typically less than 5 grams, and fully contained within the fume hood.

  • Alert: Alert personnel in the immediate area.[15]

  • Contain: Ensure the fume hood sash is lowered. Do not attempt to clean a spill without proper PPE.

  • Absorb: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the dry powder.[16] Some procedures suggest dampening the solid with water to prevent dust generation, but be aware this will initiate the formation of the hazardous aziridinium ion.[12]

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[9][17]

  • Decontaminate: Wipe the spill area with a soap and water solution, followed by clean water.[12] Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to your institution's procedures.

FAQ: How should I respond to a large spill or a spill outside of a containment area?

Do not attempt to clean it yourself. Your priority is personnel safety.[17][18]

  • RESCUE: Evacuate the immediate area. Assist anyone who may be contaminated, guiding them to a safety shower if necessary.[19]

  • CONFINE: Close the doors to the affected area to contain the spill.[19]

  • REPORT: Immediately call your institution's emergency number (e.g., 911 or Environmental Health & Safety).[17][18] Provide the chemical name, location, and estimated quantity.

  • SECURE: Prevent unauthorized entry into the area until emergency responders arrive.[19]

G start Spill Occurs q_location Is spill inside a fume hood? start->q_location q_size Is spill small (<5g) & manageable? q_location->q_size Yes evacuate EVACUATE AREA CLOSE DOORS CALL EMERGENCY (EHS) q_location->evacuate No cleanup Follow Small Spill Cleanup Protocol q_size->cleanup Yes q_size->evacuate No

Caption: Decision-making flowchart for response to a DMC HCl spill.

FAQ: What are the first aid measures for skin or eye contact?

Immediate action is required to minimize harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Use a safety shower if the area of contact is large. Seek medical attention.[9][20]

  • Eye Contact: Immediately and continuously flush eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

FAQ: What should I do in case of inhalation or ingestion?

These are critical medical emergencies.

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting.[9][10] If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][9]

Section 5: Waste Disposal Protocols

Proper disposal is a legal and ethical requirement to protect both human health and the environment.

FAQ: How should I collect and label waste containing DMC HCl and its byproducts?

All waste streams containing DMC HCl must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be placed in a clearly labeled, sealed, and puncture-resistant container.[15][16]

  • Liquid Waste: Reaction mixtures and solutions containing DMC HCl or its byproducts should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the associated hazard warnings (e.g., "Toxic," "Mutagen").[17]

FAQ: What are the principles for disposing of waste from reactions involving DMC HCl?

  • Segregation: Do not mix DMC HCl waste with other waste streams, especially incompatible ones like strong bases or oxidizers.[12]

  • Consult Regulations: All disposal must be in strict accordance with local, state, and federal regulations.[5][9] Chemical waste generators are legally responsible for the correct classification and disposal of their waste.[9]

  • Professional Disposal: All waste containing DMC HCl must be disposed of through your institution's Environmental Health & Safety office or a licensed hazardous waste disposal company.[4][11] Do not pour any amount down the drain or place it in regular trash.[4][5][11]

FAQ: Can I quench or neutralize small amounts of DMC HCl before disposal?

It is strongly advised not to attempt to neutralize or quench DMC HCl waste in the lab as a primary means of disposal. The generation of the highly reactive N,N-dimethylaziridinium ion under neutral or basic conditions poses a significant, often invisible, hazard.[14] The safest and most compliant method of disposal is to collect all waste streams in appropriately labeled containers for pickup by trained professionals.

References

  • 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901.
  • Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026. [Link]
  • Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Cole-Parmer. [Link]
  • Chemical Spill Response Procedure. University of Manitoba. [Link]
  • Chemical Spill - Emergency Procedures. Miami University. [Link]
  • Emergency and Spill Response Procedures. Auburn University. [Link]
  • SAFETY DATA SHEET - 2-Chloro-N,N-diethylethylamine hydrochloride. Fisher Scientific. [Link]
  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Chemstock. [Link]
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816.
  • CAS No : 4584-46-7 | Product Name : 2-Chloro-N,N-dimethylethylamine Hydrochloride.
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]
  • 2-Chloro-N,N-dimethylethylamine HCl. Mallak Specialties Pvt Ltd. [Link]

Sources

strategies to avoid dimerization or polymerization of 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N,N-dimethylethanamine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. Here, we will move beyond simple protocols to explain the chemical principles governing its stability and provide actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Core Instability

This section addresses the fundamental chemical behavior of this compound that leads to common experimental failures.

FAQ 1: Why is my vial of this compound (free base) unusable, while the hydrochloride salt is stable?

Answer: The instability of this compound (often abbreviated as DMC) is not due to simple degradation but to a rapid, intramolecular chemical reaction. The free base form contains a nucleophilic nitrogen atom and an electrophilic carbon atom separated by a two-carbon chain. This proximity allows the lone pair of electrons on the nitrogen to attack the carbon bearing the chlorine atom, displacing the chloride ion and forming a highly strained, three-membered ring called an N,N-dimethylaziridinium ion [1][2].

This aziridinium cation is extremely reactive. It is a potent alkylating agent and is the true reactive intermediate in most syntheses[2]. However, if no other nucleophile is present, another molecule of the this compound free base can act as the nucleophile, attacking the aziridinium ion. This initiates a chain reaction leading to dimerization and, ultimately, polymerization, rendering the reagent useless.

The hydrochloride salt, in contrast, is stable. In this form, the nitrogen's lone pair is protonated, forming an ammonium salt[3]. This positive charge eliminates the nitrogen's nucleophilicity, completely preventing the initial cyclization step. Therefore, the hydrochloride salt is the preferred form for storage and handling[4][5].

Mechanism of Aziridinium Ion Formation

Caption: Intramolecular cyclization of the free base to the reactive aziridinium ion.

Data Summary: Free Base vs. Hydrochloride Salt

The fundamental differences in the properties of the two forms are summarized below.

PropertyThis compound (Free Base)2-Chloro-N,N-dimethylethylamine HCl
CAS Number 107-99-3[6]4584-46-7[4]
Physical State Colorless to pale yellow liquid[7]White to beige crystalline solid[8][9]
Stability Highly unstable; readily polymerizes[10]Stable under proper storage conditions[5]
Key Hazard Spontaneously forms reactive aziridinium ion[1]Hygroscopic; moisture can initiate degradation[4][9][11]
Primary Use Rarely isolated; generated in situ for reactionStorage, transport, and precursor for generating the free base

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides solutions to common problems encountered during reactions involving 2-Chloro-N,N-dimethylethylamine hydrochloride.

Q1: My reaction is sluggish or fails completely. I suspect the reagent has gone bad. How can I confirm this?

A1: Degradation of the hydrochloride salt is almost always due to improper storage, specifically exposure to moisture and/or basic contaminants.

  • Visual Inspection: The high-purity reagent should be a white to off-white or beige crystalline solid[8][9]. If the material appears discolored (yellow to brown), clumped together, or has a viscous/oily consistency, it has likely been compromised by moisture.

  • Solubility Test: A small amount of the salt should be fully soluble in water and methanol[5]. If an insoluble oily residue remains, polymerization has occurred.

  • Reaction Test: Before committing a large amount of valuable substrate, run a small-scale test reaction. If it fails, the reagent is the likely culprit.

  • Analytical Confirmation (if available): ¹H NMR spectroscopy is definitive. In a deuterated solvent like D₂O, a fresh sample will show distinct peaks for the N-methyl and ethyl groups. A degraded sample may show broadened signals or additional peaks corresponding to the aziridinium ion or its hydrolysis product, N,N-dimethylethanolamine[2].

Q2: I added the base to my 2-Chloro-N,N-dimethylethylamine hydrochloride solution and it immediately turned cloudy/formed a precipitate before I added my substrate. What happened?

A2: You have witnessed polymerization in real-time. By generating the free base in the absence of your target nucleophile (the substrate), you created a scenario where the only available nucleophile was another molecule of the free base itself.

Causality: The rate of intramolecular cyclization to the aziridinium ion is very fast once the amine is deprotonated. The subsequent polymerization is also rapid.

Solution: Never pre-mix the base and the hydrochloride salt. The free base must be generated in situ, meaning in the presence of your substrate, so that the substrate is the primary nucleophile to react with the newly formed aziridinium ion. The correct order of addition is critical.

Logical Workflow for a Successful Reaction

workflow start Start Reaction Setup prep 1. Add Substrate & Anhydrous Solvent to Reaction Vessel start->prep conditions 2. Establish Inert Atmosphere (N₂/Ar) & Cool to 0 °C prep->conditions base 3. Add Non-Nucleophilic Base (e.g., Triethylamine, DIPEA) conditions->base reagent 4. Add DMC HCl SLOWLY (Portion-wise or as a solution) base->reagent react 5. Allow to Warm to RT & Stir (Monitor by TLC/LC-MS) reagent->react workup 6. Reaction Complete: Proceed to Workup react->workup

Caption: Recommended experimental workflow to prevent premature polymerization.

Q3: My yields are inconsistent, and I'm seeing byproducts related to the solvent or base. How do I improve selectivity?

A3: This indicates that other nucleophiles are competing with your substrate to react with the aziridinium intermediate.

  • Anhydrous Conditions: Use freshly dried solvents and dried glassware. Water is a nucleophile that will hydrolyze the aziridinium ion to N,N-dimethylethanolamine, a common byproduct[2].

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid bases that are also potent nucleophiles (e.g., primary or secondary amines) unless they are part of the desired reaction.

  • Temperature Control: Add the hydrochloride salt to the mixture of your substrate and base at a low temperature (e.g., 0 °C)[12]. This controls the initial rate of aziridinium formation, allowing the substrate to compete more effectively.

  • Stoichiometry: Ensure the molar equivalents are correct. A slight excess of the base (e.g., 1.1 equivalents) is often used to ensure full deprotonation of the hydrochloride salt.

Section 3: Recommended Protocols and Procedures

Best Practices for Storage and Handling

To ensure the longevity and reactivity of 2-Chloro-N,N-dimethylethylamine hydrochloride, adhere to the following procedures based on safety data sheet recommendations[4][11][13]:

  • Keep Dry: The compound is hygroscopic. Store in a tightly sealed container in a desiccator or a dry, controlled atmosphere[4][13].

  • Keep Cool: For long-term storage, keep the container in a refrigerator or freezer (-20°C is recommended)[5]. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

  • Inert Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen. This displaces moist air upon opening and closing the container[5][14].

  • Avoid Incompatibles: Store away from strong bases and oxidizing agents[4][13].

Experimental Protocol: In Situ Generation and Alkylation of a Nucleophile

This protocol provides a generalized, self-validating method for using 2-Chloro-N,N-dimethylethylamine hydrochloride. The key principle is the slow, controlled generation of the reactive intermediate in the presence of the desired nucleophile.

Objective: To perform an N-alkylation of a model substrate (e.g., a secondary amine or thiol).

Materials:

  • 2-Chloro-N,N-dimethylethylamine hydrochloride (DMC HCl)

  • Substrate (e.g., Dibenzylamine, 1.0 eq)

  • Anhydrous non-protic solvent (e.g., Acetonitrile, Dichloromethane)

  • Non-nucleophilic base (e.g., Triethylamine, 2.2 eq)

  • Round-bottom flask with stir bar

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Ensure the round-bottom flask and stir bar are thoroughly dried in an oven and cooled under a stream of inert gas.

  • Initial Charge: To the flask, add the substrate (1.0 eq) and the anhydrous solvent.

  • Inerting and Cooling: Seal the flask, purge with inert gas, and cool the mixture to 0 °C in an ice bath with stirring.

  • Base Addition: Add the base (2.2 eq) to the cooled solution. A slight excess is used to react with both the substrate's acidic proton (if any) and the HCl from the DMC HCl.

  • Reagent Addition: This is the critical step. Add the 2-Chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) slowly, in small portions, over 15-30 minutes. This slow addition ensures the concentration of the free base and the resulting aziridinium ion remains low at any given moment, favoring reaction with the substrate over self-polymerization.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring and monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, proceed with a standard aqueous workup to quench the reaction and remove salts and unreacted starting materials.

By following this sequence, you ensure that the highly reactive aziridinium intermediate is generated in a controlled manner and is immediately consumed by your substrate, maximizing yield and minimizing byproduct formation.

References
  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. National Center for Biotechnology Information.
  • Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
  • ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles.
  • Mallak Specialties Pvt Ltd. (2018, November). Technical Data Sheet of 2-Chloro-N,N-dimethylethylamine HCl.
  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.
  • Solubility of Things. (n.d.). Dimethylaminoethyl chloride.
  • ResearchGate. (1979, August). AZIRIDINES. PART II. SYNTHESIS OF 1-ALKYL-2,3-DIPHENYLAZIRIDINES BY GABRIEL′S S METHOD.
  • Wikipedia. (n.d.). N,N-Dimethyl-2-chloro-2-phenylethylamine.
  • PharmaCompass. (n.d.). 2-(N, N-dimethylamino)ethyl chloride, hydrochloride.
  • ResearchGate. (2013). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines.
  • Snape, T. J., et al. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. The Analyst, 125, 1069-1073.
  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • IOSR Journal. (2020). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate.
  • PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US3240776A - N-(2-chloroethyl)aziridine and its preparation.

Sources

Technical Support Center: Scale-Up of 2-Chloro-N,N-dimethylethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-N,N-dimethylethanamine Hydrochloride (DMC-HCl). This resource is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As an essential intermediate in the production of numerous pharmaceuticals like diltiazem and mepyramine, robust and scalable synthesis is critical.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address common challenges and ensure a safe, efficient, and reproducible scale-up.

Section 1: Frequently Asked Questions (FAQs) on Synthesis Scale-Up

This section addresses fundamental questions that form the basis of a successful scale-up strategy.

Q1: What is the most common and industrially viable route for synthesizing DMC-HCl?

The most prevalent and scalable method for preparing this compound hydrochloride is the reaction of 2-(Dimethylamino)ethanol with thionyl chloride (SOCl₂).[2][3] This route is favored due to its high yield, relatively simple procedure, and the use of readily available starting materials. The reaction proceeds by converting the hydroxyl group of the amino alcohol into a reactive chlorosulfite intermediate, which is subsequently displaced by a chloride ion. The hydrochloric acid (HCl) generated in situ conveniently protonates the tertiary amine, yielding the stable hydrochloride salt.[2]

Q2: What are the primary safety concerns when handling the reagents at a larger scale?

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed. The two primary reagents, 2-(Dimethylamino)ethanol and thionyl chloride, are hazardous.

  • 2-(Dimethylamino)ethanol (DMAE): This reagent is a flammable liquid and vapor.[4] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[4][5] Long-term exposure may lead to liver and kidney damage. All handling must be conducted in a well-ventilated area, away from ignition sources, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye/face protection.[5][6]

  • Thionyl Chloride (SOCl₂): This is a highly corrosive and toxic liquid.[7][8] It reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8] Inhalation can be fatal and may cause delayed effects like pulmonary edema.[8] It causes severe skin burns and serious eye damage.[7] When scaling up, it is imperative to use a closed system with a robust gas scrubbing system (e.g., a caustic scrubber) to neutralize the toxic off-gases. All transfers and handling should be performed under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[9][10]

Table 1: Reagent Properties and Safety Summary

Property2-(Dimethylamino)ethanol (DMAE)Thionyl Chloride (SOCl₂)
CAS Number 108-01-07719-09-7
Molecular Formula C₄H₁₁NOSOCl₂
Appearance Clear, viscous liquid with an amine-like odorColorless to pale yellow, fuming liquid with a pungent odor[8]
Primary Hazards Flammable, Corrosive, Harmful (Oral, Dermal, Inhalation)[4][5]Highly Corrosive, Toxic (Inhalation), Reacts violently with water[7][8]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, respiratory protectionChemical-resistant gloves (butyl rubber, Viton), chemical splash goggles, face shield, NIOSH-approved respirator[7][8]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4]Store in a tightly closed container in a dry, well-ventilated place away from water.[7][9]
Q3: How should the hygroscopic nature of the final product, DMC-HCl, be managed?

This compound hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][11][12] This can lead to clumping, degradation, and inaccurate weighing for subsequent reactions.

  • Drying: After isolation by filtration, the product should be dried under vacuum at a moderately elevated temperature (e.g., 40-50°C) to remove residual solvents and moisture. For laboratory scale, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide is effective.[3]

  • Packaging and Storage: Once dried, the product must be packaged immediately into airtight, moisture-proof containers, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, keeping it at reduced temperatures (-20°C) is recommended to ensure stability.[1]

Q4: What are the critical process parameters (CPPs) that must be controlled during scale-up?

The most critical parameter is temperature control . The reaction between DMAE and thionyl chloride is extremely exothermic.[3]

  • Addition Rate: DMAE must be added to the thionyl chloride slowly and in a controlled manner. A slow, subsurface addition is often preferred at scale to ensure rapid mixing and heat dissipation.

  • Cooling: The reactor must be equipped with an efficient cooling system. An ice bath is sufficient for lab scale, but a jacketed reactor with a circulating coolant (glycol/brine) is necessary for pilot and manufacturing scales. The internal temperature should be maintained below 10-15°C during the addition.[13]

  • Agitation: Efficient stirring is crucial to prevent localized hot spots and ensure homogeneity.

  • Molar Ratio: A slight excess of thionyl chloride (e.g., 1.05-1.2 equivalents) is typically used to ensure complete conversion of the DMAE.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Charge Reactor with Thionyl Chloride P2 Cool Reactor to 0-5 °C P1->P2 R1 Slowly Add 2-(Dimethylamino)ethanol (Maintain T < 15°C) P2->R1 R2 Stir at Room Temp (1-2 hours) R1->R2 R3 Heat to Reflux (Optional, for completion) R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Quench/Decompose Excess Thionyl Chloride (e.g., with Ethanol) W1->W2 W3 Filter Crude Product W2->W3 PU1 Recrystallize from Absolute Ethanol W3->PU1 PU2 Filter Purified Crystals PU1->PU2 PU3 Dry Under Vacuum PU2->PU3 End Package Hygroscopic DMC-HCl Product PU3->End

Caption: High-level workflow for DMC-HCl synthesis.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up process.

Problem: Low or Inconsistent Yield

Q: My final yield is significantly lower than the 85-95% reported in literature. What are the most likely causes?

A low yield is one of the most common scale-up challenges. The cause can usually be traced to one of several factors:

  • Incomplete Reaction: If the temperature is kept too low for too long or the reaction time is insufficient, the conversion of the starting material may be incomplete.

    • Solution: Monitor the reaction progress using an appropriate in-process control (IPC) like TLC, GC, or ¹H NMR. If the reaction has stalled, consider extending the stirring time at room temperature or introducing a gentle reflux step (e.g., 1-2 hours) to drive it to completion.[2]

  • Loss of Thionyl Chloride: Vigorous evolution of SO₂ gas, especially if the initial exotherm is not controlled, can carry away thionyl chloride vapor, leading to a stoichiometric imbalance.[3]

    • Solution: Ensure efficient reactor cooling and a slow, controlled addition rate.[3] Use an efficient reflux condenser to return vaporized reagent to the reaction vessel.

  • Loss During Workup: The product has high solubility in water and some alcohols.[1] Prematurely quenching with a large volume of alcohol or using aqueous workups can lead to significant product loss in the mother liquor.

    • Solution: The established procedure from Organic Syntheses cleverly uses absolute ethanol to both quench excess thionyl chloride and serve as the recrystallization solvent.[3] The excess thionyl chloride is converted to gaseous by-products (sulfur dioxide, hydrogen chloride, and ethyl chloride), and the desired product crystallizes upon cooling.[3] Minimize the amount of solvent used for washing the filtered cake.

G cluster_incomplete Incomplete Reaction start Low Yield Observed q1 Is Reaction Complete? start->q1 a1 Extend Reaction Time or Heat to Reflux q1->a1 No a2 Verify Reagent Stoichiometry (Slight excess of SOCl₂) q1->a2 No q2 Was Exotherm Controlled? q1->q2 Yes end Yield Improved a1->end a2->end a3 Improve Cooling Efficiency & Slow Reagent Addition Rate q2->a3 No q3 Review Workup Procedure q2->q3 Yes a3->end a4 Minimize Solvent for Washing. Recover Product from Mother Liquor. q3->a4 Issue Found q3->end OK a4->end

Caption: Troubleshooting logic for low yield diagnosis.

Problem: Product Discoloration

Q: My isolated DMC-HCl is yellow or brown instead of white. How can I improve its appearance and purity?

Product discoloration indicates the presence of impurities, which can arise from several sources:

  • Starting Material Quality: Impurities in the starting 2-(Dimethylamino)ethanol can carry through or degrade during the reaction.

    • Solution: Always use a high-purity grade of the starting material. If necessary, distill the DMAE before use.

  • Thermal Degradation: Overheating the reaction mixture, especially during reflux or solvent removal, can cause decomposition and the formation of colored by-products.

    • Solution: Maintain strict temperature control. Use vacuum distillation at the lowest possible temperature to remove solvents.

  • Inefficient Purification: A single crystallization may not be sufficient to remove all colored impurities.

    • Solution: Perform a second recrystallization from fresh, hot absolute ethanol.[3] The use of activated carbon (charcoal) during the recrystallization can also be effective. Dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated carbon, stir for a short period, and then filter the hot solution to remove the carbon (and adsorbed impurities) before allowing it to cool and crystallize.

Problem: Formation of Genotoxic Impurities

Q: I've read that this compound can form a reactive aziridinium ion. Is this a concern, and how is it monitored?

Yes, this is a significant concern, particularly in a pharmaceutical context. This compound (the free base) can cyclize to form the highly reactive N,N-dimethylaziridinium ion.[14] This species is a potential alkylating agent and is considered a genotoxic impurity.

  • Formation: The hydrochloride salt is stable and does not readily cyclize.[14] However, under basic or even neutral conditions, the free base can form, which then rapidly converts to the aziridinium ion.

  • Control Strategy: The key is to maintain a low pH throughout the process and in the final product formulation. The synthesis naturally produces the hydrochloride salt, which is the stable form. During subsequent synthetic steps where DMC-HCl is used as a reagent, the reaction conditions must be carefully designed to prevent the formation of the free base for extended periods.

  • Analytical Monitoring: Highly sensitive analytical methods are required to detect and quantify this impurity at the parts-per-million (ppm) level. A validated GC-MS or LC-MS method is typically used for this purpose.[14][15][16] The method should be able to separate and quantify both the parent compound and the aziridinium ion.[14]

References

  • Ataman Kimya. (n.d.). 2-DIMETHYLAMINOETHANOL (DMAE).
  • Ted Pella, Inc. (2017). Safety Data Sheet: Dimethylaminoethanol (DMAE).
  • Manasa Life Sciences. (n.d.). 2-Chloro-N,N-dimethylethan-1-amine hydrochloride.
  • LANXESS. (2015). Product Safety Assessment: Thionyl chloride.
  • RSD SPI United States. (2021). SPI Chem™ DMAE 2-Dimethylaminoethanol SDS.
  • Neville, G. A., & Fell, A. F. (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 745–752.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE.
  • Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. DOI: 10.15227/orgsyn.031.0037.
  • Mallak Specialties Pvt Ltd. (2018). Technical Data Sheet of 2-Chloro-N,N-dimethylethylamine HCl.
  • PharmaCompass. (n.d.). 2-(N, N-dimethylamino)ethyl chloride, hydrochloride.
  • Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • IOSR Journal. (2014). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate.
  • Veeprho. (n.d.). 2-Chloro-N,N-Dimethylethylamine Hydrochloride | CAS 4584-46-7.
  • Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride - All data taken at PNNL.
  • Sdfine. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE 99%.
  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.
  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine.
  • PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride.
  • Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-N,N-dimethylethanamine, a critical intermediate in the synthesis of numerous pharmaceutical compounds. The purity of this reagent is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting and quantifying impurities.

The Criticality of Impurity Profiling

This compound, often referred to as DMC, is a reactive alkylating agent.[1] Impurities can arise from its synthesis, degradation, or improper storage. Some of these impurities may be classified as genotoxic, meaning they have the potential to damage DNA, and are therefore subject to stringent control limits by regulatory agencies like the FDA and EMA.[2][3] A robust analytical methodology is not just a matter of quality control; it is a fundamental aspect of ensuring patient safety.

This guide is structured to address the practical challenges encountered during the analysis of DMC, focusing on the most common and powerful analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Based Methods

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile impurities in DMC.[4][5] Its high resolution and sensitivity make it ideal for detecting trace-level impurities.

Troubleshooting Guide: GC Analysis

This section addresses common issues encountered during the GC analysis of this compound and its impurities.

Q1: I'm observing significant peak tailing for the main DMC peak and its impurities. What are the likely causes and how can I fix it?

A1: Peak tailing in GC is a common issue that can compromise resolution and the accuracy of integration.[6] It is often indicative of active sites within the system or non-ideal chromatographic conditions.[7]

Possible Causes & Solutions:

  • Active Sites in the Inlet: The glass liner in the GC inlet is a common source of activity. Silanol groups on the surface of the liner can interact with the amine functional group of DMC and related impurities, causing peak tailing.

    • Solution: Use a deactivated liner and replace it regularly. Routine inlet maintenance, including replacing the septum and O-ring, is crucial to prevent contamination and activity.[8]

  • Column Contamination: Over time, non-volatile residues can accumulate at the head of the GC column, creating active sites.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the inlet end of the column.[9] If tailing persists, the column may need to be replaced. A guard column can also be used to protect the analytical column.[8]

  • Improper Column Installation: If the column is not installed at the correct height in the inlet, it can create dead volume, leading to peak tailing.[6][9]

    • Solution: Ensure the column is installed according to the manufacturer's specifications for your specific GC instrument. A clean, square column cut is also essential for good peak shape.[6][9]

  • Analyte-Stationary Phase Mismatch: The polarity of the stationary phase should be appropriate for the analytes.

    • Solution: For a polar compound like DMC, a mid-polarity to polar stationary phase (e.g., a WAX or a 5% phenyl-methylpolysiloxane) is often a good choice.

Visualizing the GC Troubleshooting Workflow

GC_Troubleshooting cluster_investigation Investigation Steps cluster_solutions Corrective Actions start Peak Tailing Observed check_liner Check Inlet Liner Is it deactivated and clean? start->check_liner check_column Inspect Column Any visible contamination? check_liner:f1->check_column Yes replace_liner Replace Liner & Septum check_liner:f1->replace_liner No check_installation Verify Column Installation Correct height and cut? check_column:f1->check_installation No trim_column Trim Column Inlet check_column:f1->trim_column Yes check_phase Evaluate Stationary Phase Is it appropriate for the analyte? check_installation:f1->check_phase Yes reinstall_column Re-install Column Correctly check_installation:f1->reinstall_column No optimize_method Optimize Stationary Phase/Method check_phase:f1->optimize_method No end Peak Shape Improved check_phase:f1->end Yes replace_liner->end trim_column->end reinstall_column->end optimize_method->end

Caption: A decision tree for troubleshooting peak tailing in GC analysis.

Q2: I'm not seeing any peaks, or the response is very low. What should I check?

A2: A lack of signal can be frustrating, but a systematic check of the system will usually identify the culprit.

Possible Causes & Solutions:

  • Syringe Issue: The autosampler syringe may be clogged or not drawing up the sample correctly.

    • Solution: Visually inspect the syringe during injection to ensure it is functioning correctly. Clean or replace the syringe if necessary.

  • Inlet Leak: A leak in the inlet will prevent the sample from being efficiently transferred to the column.

    • Solution: Check for leaks using an electronic leak detector, paying close attention to the septum nut and column fittings.

  • Incorrect Instrument Parameters: Incorrect temperatures, flow rates, or split ratios can lead to a loss of analyte.

    • Solution: Double-check all method parameters. For splitless injections, ensure the split vent is closed during the injection and opens at the appropriate time.[9]

  • Detector Malfunction: The detector may not be functioning correctly.

    • Solution: For a Flame Ionization Detector (FID), ensure the flame is lit. For a Mass Spectrometer (MS), check the tuning and ensure the filament is on.

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a versatile technique for analyzing non-volatile or thermally labile impurities. Given the polar and ionic nature of DMC and some of its potential impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography can be particularly effective.[1][10]

Troubleshooting Guide: HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Q1: I'm experiencing poor resolution between impurity peaks. How can I improve the separation?

A1: Achieving adequate resolution is key to accurate quantification.[11] Several factors can be adjusted to improve the separation of closely eluting peaks.

Possible Causes & Solutions:

  • Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.

    • Solution:

      • Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention and may improve resolution. The opposite is true for HILIC.[12]

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.

      • Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. A pH change of even 0.5 units can have a dramatic effect.[12]

      • Adjust Buffer Concentration: The buffer concentration can influence peak shape and retention, especially for ionic analytes.[13]

  • Column Chemistry: The choice of stationary phase is critical.

    • Solution: If resolution cannot be achieved on one type of column (e.g., C18), consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase). For highly polar impurities, a HILIC column may be necessary.[10]

  • Temperature: Column temperature affects mobile phase viscosity and reaction kinetics, which in turn influences selectivity.

    • Solution: Varying the column temperature (e.g., in 5°C increments) can sometimes improve resolution.[11]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but at the cost of longer run times.[11]

Visualizing the HPLC Resolution Optimization Workflow

HPLC_Resolution cluster_optimization Optimization Strategy start Poor Peak Resolution adjust_mobile_phase Adjust Mobile Phase Organic %, pH, Buffer start->adjust_mobile_phase change_column Change Column Different Stationary Phase adjust_mobile_phase->change_column If insufficient end Resolution Achieved adjust_mobile_phase->end Successful modify_temp Modify Temperature Increase/Decrease change_column->modify_temp If insufficient change_column->end Successful optimize_flow Optimize Flow Rate Decrease for higher efficiency modify_temp->optimize_flow If insufficient modify_temp->end Successful optimize_flow->end

Caption: A workflow for optimizing HPLC peak resolution.

Q2: My baseline is noisy or drifting. What are the potential causes?

A2: A stable baseline is essential for accurate integration, especially at low impurity levels.

Possible Causes & Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.[12]

      • Solution: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[12]

    • Poor Mixing: If using a gradient, improper mixing of the mobile phase components can cause baseline drift.

      • Solution: Ensure the pump's mixer is functioning correctly. Premixing the mobile phase for isocratic methods can also help.

    • Contamination: Contaminated solvents or additives can lead to a noisy or drifting baseline.

      • Solution: Use high-purity, HPLC-grade solvents and fresh mobile phase.[12]

  • Detector Issues:

    • Lamp Failure: A failing detector lamp can cause significant noise.

      • Solution: Check the lamp energy and replace it if it is low.

    • Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline disturbances.[14]

      • Solution: Flush the flow cell with a strong, appropriate solvent.

  • System Leaks: A small leak in the system can cause pressure fluctuations and a noisy baseline.[12]

    • Solution: Carefully inspect all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should be looking for in this compound?

A1: Common impurities can include starting materials, by-products from the synthesis, and degradation products. For DMC, potential impurities could include:

  • N,N-Dimethylethanolamine: Formed by the hydrolysis of DMC.

  • Starting materials: Depending on the synthetic route.

  • Dimeric or polymeric species: Resulting from self-reaction.

  • Residual solvents: From the manufacturing process.[4]

It is crucial to have a good understanding of the synthetic process to anticipate potential impurities.[15]

Q2: How do I validate my analytical method for impurity detection?

A2: Method validation is a regulatory requirement and ensures that your method is suitable for its intended purpose.[16] According to ICH guidelines (specifically Q2(R2)), the validation of an impurity method should include the following parameters:[17]

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components.[18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q3: What are the regulatory limits for impurities in pharmaceutical ingredients?

A3: Regulatory limits for impurities are outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for impurities in new drug substances.[15][20] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For impurities with genotoxic potential, much lower limits are often applied, typically based on a Threshold of Toxicological Concern (TTC) approach.[2][21]

Q4: When should I use GC-MS versus LC-MS for impurity analysis?

A4: The choice between GC-MS and LC-MS depends on the properties of the impurities you are trying to detect.

  • GC-MS is ideal for volatile and thermally stable compounds. It often provides excellent separation efficiency and clear mass spectra for identification.[4]

  • LC-MS is better suited for non-volatile, thermally labile, or highly polar compounds.[1] It offers a wider range of separation mechanisms (reversed-phase, HILIC, ion-exchange) and is highly sensitive.

For a comprehensive impurity profile of DMC, it may be necessary to use both techniques to cover the full range of potential impurities.

Table 1: Summary of Analytical Techniques and Common Issues
TechniqueCommon IssuesKey Troubleshooting Areas
Gas Chromatography (GC) Peak Tailing, Low/No Response, Ghost PeaksInlet Maintenance, Column Health, Method Parameters
High-Performance Liquid Chromatography (HPLC) Poor Resolution, Baseline Noise/Drift, Pressure FluctuationsMobile Phase Optimization, Column Selection, System Integrity

This technical support guide is intended to provide a solid foundation for developing and troubleshooting analytical methods for this compound. By understanding the principles behind the analytical techniques and adopting a systematic approach to troubleshooting, researchers can ensure the quality and reliability of their data, ultimately contributing to the development of safe and effective medicines.

References
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • The LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing.
  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • HPLC Troubleshooting Guide.
  • (2014, August 22).
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • European Medicines Agency (EMA). Quality: impurities.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Restek Resource Hub. (2018, January 13). GC Troubleshooting—Tailing Peaks.
  • Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues.
  • YouTube. (2018, June 14). GC Troubleshooting—Tailing Peaks.
  • www .ec -undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Intertek.
  • International Journal of Research and Review. (2025, August 8).
  • Analytical method valid
  • FDA. Q2(R2)
  • IOSR Journal. Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
  • ResearchGate. (2025, August 8). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.
  • PubChem. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901.
  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • ResearchGate. (2025, August 10). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionis
  • ResearchGate. (2019, September 15).
  • Benchchem. Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
  • Benchchem. A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.
  • Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7.
  • Veeprho. 2-Chloro-N,N-Dimethylethylamine Hydrochloride | CAS 4584-46-7.
  • PharmaCompass.com. 2-(N, N-dimethylamino)
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.

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Technical Support Center: Addressing Insolubility Issues in 2-Chloro-N,N-dimethylethanamine Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common challenge in organic synthesis: managing the insolubility of reactants during N-alkylation reactions using 2-Chloro-N,N-dimethylethanamine and its hydrochloride salt. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My starting material, this compound hydrochloride, is not dissolving in my organic solvent. What is the underlying issue?

A1: this compound hydrochloride (DMC HCl) is the salt of a tertiary amine.[1] The presence of the hydrochloride makes it highly polar and crystalline, leading to excellent solubility in aqueous solutions and polar protic solvents like methanol, but poor solubility in many common aprotic organic solvents such as toluene, THF, or acetonitrile.[2][3] This insolubility is a primary hurdle in achieving a homogeneous reaction medium, which is often crucial for efficient reaction kinetics.

Q2: I've noticed that even the free base, this compound, has limited solubility in some nonpolar solvents. Why is that?

A2: While the free base is significantly less polar than its hydrochloride salt, it still possesses a degree of polarity due to the nitrogen and chlorine atoms.[4] This can lead to solubility challenges in very nonpolar solvents like hexanes or diethyl ether. The principle of "like dissolves like" is fundamental here; the polarity of your solvent system should ideally match that of your reactants to achieve good solvation.[5]

Q3: What is a co-solvent, and how can it help with the solubility of my reactants?

A3: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[6] In the context of DMC alkylations, a common strategy is to use a mixture of a primary nonpolar organic solvent with a more polar co-solvent. The co-solvent, being miscible with both phases, effectively reduces the overall polarity difference, creating a more favorable environment for the dissolution of polar reactants like DMC HCl.[7] Common co-solvents include alcohols like ethanol or isopropanol, and dipolar aprotic solvents like DMF or DMSO.[6]

Q4: When should I consider using a phase-transfer catalyst (PTC)?

A4: A phase-transfer catalyst is ideal for situations where you have a heterogeneous reaction system, typically involving reactants in two immiscible phases (e.g., an aqueous phase and an organic phase).[8] If your nucleophile is dissolved in an aqueous phase (often as a salt) and your alkylating agent (DMC) is in an organic phase, a PTC can be highly effective.[9] The PTC facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase where the reaction can occur.[8][10] This technique can often lead to faster reaction rates, higher yields, and the ability to use less expensive and more environmentally friendly solvents.[8][10]

Troubleshooting Guides

This section provides structured approaches to common problems encountered during alkylations with this compound.

Issue 1: Reactant Precipitation or Incomplete Dissolution

Symptoms:

  • Visible solid material (either the nucleophile or DMC HCl) remains in the reaction flask.

  • The reaction is sluggish or fails to proceed to completion.

Troubleshooting Workflow:

start Insolubility Observed solvent_screening Solvent Screening: - Increase solvent polarity (e.g., THF, ACN). - Consult solvent polarity charts. start->solvent_screening cosolvent Introduce a Co-solvent: - Add a miscible polar solvent (e.g., IPA, DMF) in small increments (5-20% v/v). solvent_screening->cosolvent If still insoluble ptc Employ Phase-Transfer Catalysis: - If using a biphasic system (aq/org). - Add a suitable PTC (e.g., TBAB). cosolvent->ptc If biphasic or still insoluble in_situ In-situ Free-Basing of DMC HCl: - Use a base to generate the free amine directly in the reaction mixture. ptc->in_situ If PTC is ineffective temp Increase Reaction Temperature: - Cautiously increase temperature to improve solubility. - Monitor for side reactions. in_situ->temp If solubility remains an issue success Homogeneous Solution Achieved Reaction Proceeds temp->success If successful start Biphasic System with Low Reaction Rate agitation Increase Mechanical Agitation: - Use a high-speed overhead stirrer. - Ensure vigorous mixing to increase interfacial area. start->agitation ptc Introduce a Phase-Transfer Catalyst: - Add a PTC (e.g., TBAB, Aliquat 336) to shuttle the nucleophile. agitation->ptc If rate is still low cosolvent Add a Co-solvent: - Use a solvent miscible with both phases (e.g., isopropanol) to create a single phase. ptc->cosolvent For complete homogenization success Homogeneous or Vigorously Mixed System Improved Reaction Rate ptc->success cosolvent->success

Caption: Strategies for optimizing biphasic reactions.

Detailed Explanation:

  • Vigorous Agitation: The simplest approach to improving the rate of a biphasic reaction is to increase the interfacial area between the two phases through vigorous stirring. An overhead mechanical stirrer is generally more effective than a magnetic stir bar for this purpose.

  • Phase-Transfer Catalysis: As mentioned previously, a PTC is the classic solution for accelerating biphasic reactions. [8]The catalyst actively transports the reacting species across the phase boundary, overcoming the physical separation of the reactants. [9][10]

  • Homogenization with a Co-solvent: Adding a co-solvent that is miscible with both the aqueous and organic phases can, in sufficient quantity, merge the two phases into a single, homogeneous solution. [6]This eliminates the interface altogether, allowing the reaction to proceed in a single phase.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Co-solvent System
  • To a stirred solution of the nucleophile (1.0 eq) in the primary organic solvent (e.g., Toluene, 10 volumes), add the appropriate base (e.g., K₂CO₃, 1.5 eq).

  • Gradually add the co-solvent (e.g., Isopropanol, 1-2 volumes) until the nucleophile is fully dissolved.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with the primary organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis
  • In a reaction vessel, dissolve the nucleophile (1.0 eq) and a suitable base (e.g., NaOH, K₂CO₃, 2.0 eq) in water (5 volumes).

  • Add the organic solvent (e.g., Toluene, 5 volumes) and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, 0.05 eq).

  • Stir the biphasic mixture vigorously and add this compound (1.1 eq) to the organic layer.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor for completion.

  • After the reaction is complete, cool to room temperature and separate the layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Data Presentation

Table 1: Solubility of this compound HCl in Common Solvents

SolventPolarity IndexSolubility at 25 °C
Water10.2Highly Soluble [3]
Methanol6.6Soluble [2]
Ethanol5.2Soluble [3]
Acetonitrile6.2Sparingly Soluble
Tetrahydrofuran (THF)4.2Sparingly Soluble
Toluene2.4Insoluble
Hexane0.0Insoluble

Note: Solubility is qualitative and can be influenced by temperature and the presence of other solutes.

Conclusion

Addressing the insolubility of reactants in alkylations with this compound is a multi-faceted challenge that can be overcome with a systematic and informed approach. By understanding the principles of solubility, co-solvency, and phase-transfer catalysis, researchers can effectively troubleshoot and optimize their reaction conditions to achieve higher yields and purities. This guide provides a foundation for rational experimental design, moving beyond trial-and-error to a more predictive and efficient methodology.

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Wikipedia. (2023). Cosolvent.
  • Core. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
  • Alkylation Strategies. (2025, July 15). Optimizing Reaction Conditions.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl.
  • Organic and Medicinal Chemistry International Journal. (2018, April). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.
  • YouTube. (2020, August 27). Phase Transfer Catalysis(Mechanism and Applications).
  • Organic Process Research & Development. (2020, May 15). Optimization of Organolithium Reactions.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • PTC Organics, Inc. (n.d.). High-Dilution PTC N-Alkylation.
  • ACS Publications - American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry.
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  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
  • Pacific Northwest National Laboratory. (n.d.). 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • Sdfine. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE 99% (2-chloro-N,N-dimethylethylamine hydrochloride).
  • ResearchGate. (2023, August 8). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors.
  • PubMed Central. (2023, August 7). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.
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Technical Support Center: Work-Up Procedures for 2-Chloro-N,N-dimethylethanamine (DMC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-Chloro-N,N-dimethylethanamine (DMC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted DMC from your reaction mixtures. The following question-and-answer format directly addresses common challenges and provides robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted this compound (DMC) critical for my synthesis?

A1: Unreacted this compound (DMC), a tertiary amine, can interfere with subsequent reaction steps and complicate the purification of your desired product.[1] Its basic nature can neutralize acidic reagents or catalysts, and its nucleophilic character can lead to undesired side reactions. Furthermore, residual DMC can impact the accuracy of analytical characterization and may exhibit toxicity, making its removal essential for the synthesis of pharmaceutical intermediates and other fine chemicals.[2][3]

Q2: What are the key chemical properties of DMC I should consider during a work-up?

A2: Understanding the properties of both DMC and its commonly used hydrochloride salt is fundamental to designing an effective work-up.

PropertyThis compound (DMC)This compound Hydrochloride (DMC·HCl)
Molecular Formula C4H10ClNC4H11Cl2N
Molecular Weight 107.58 g/mol 144.04 g/mol
Form Liquid (at room temperature)White to off-white crystalline solid[4]
Melting Point Not applicable201-204 °C
Solubility Soluble in organic solvents.Highly soluble in water (2000 g/L at 20 °C) and alcohols like methanol.[3][4][5]
Key Characteristic Basic tertiary amine.[1]Hygroscopic salt.[6]

The significant difference in solubility between the free base and its hydrochloride salt is the cornerstone of a successful extractive work-up.

Q3: My reaction is complete, and I suspect there is unreacted DMC. What is the most straightforward method to remove it?

A3: The most common and effective method is an acidic wash, also known as an acid-base extraction. This procedure leverages the basicity of the tertiary amine in DMC. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), the DMC is protonated, forming the water-soluble hydrochloride salt.[7][8] This salt then preferentially partitions into the aqueous layer, which can be separated and removed. This method is highly effective, provided your target compound is stable under acidic conditions.[8]

Troubleshooting Guides

Scenario 1: Standard Acidic Wash

Issue: Difficulty in removing DMC using a standard dilute acid wash.

Root Cause Analysis & Solution:

  • Insufficient Acid: The amount of acid used may be insufficient to neutralize all the basic species in the reaction mixture, including unreacted DMC and potentially other basic byproducts.

    • Troubleshooting Step: After the initial acid wash, check the pH of the aqueous layer. It should be distinctly acidic (pH < 4).[7][8] If not, add more dilute acid to the separatory funnel, shake, and re-check the pH. Repeat until the aqueous layer remains acidic.

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with certain solvent systems, can lead to the formation of a stable emulsion, making phase separation difficult.

    • Troubleshooting Step: To break an emulsion, you can try the following:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of vigorous shaking.

      • Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break emulsions.[9]

  • Product is also Acid-Sensitive: If your desired product contains acid-labile functional groups, a strong acid wash can lead to degradation.

    • Troubleshooting Step: Consider using a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less acidic than HCl. Alternatively, proceed to non-acidic work-up methods.

Scenario 2: Non-Acidic Work-up Alternatives

Issue: My product is not stable in acidic conditions. How can I remove DMC?

Solution 1: Copper Sulfate Wash

For acid-sensitive compounds, washing the organic layer with an aqueous solution of copper (II) sulfate can be an effective alternative.[8][10] The copper ions form a complex with the amine, which is then extracted into the aqueous phase.[7]

  • Protocol:

    • Prepare a 10% aqueous solution of copper (II) sulfate.

    • Wash the organic layer with the copper sulfate solution. The aqueous layer will typically turn a purple or deep blue color as the copper-amine complex forms.[7]

    • Continue washing with fresh portions of the copper sulfate solution until no further color change is observed in the aqueous layer.[8]

Solution 2: Solid-Phase Extraction (SPE)

For smaller scale reactions or when high purity is required, solid-phase extraction can be employed.

  • Method: Pass the crude reaction mixture (dissolved in a suitable non-polar solvent) through a cartridge packed with an acidic sorbent, such as silica gel or acidic aluminum oxide.[11] The basic DMC will be retained on the solid support, while the neutral or less polar product elutes.

    • Consideration: This method may require some optimization to select the appropriate solvent system for efficient elution of the product while ensuring retention of the amine impurity.

Scenario 3: Product is Water-Soluble

Issue: My desired product has significant water solubility, making extractive work-up challenging.

Solution: Salt Formation and Precipitation

If your product is also an amine, you can sometimes exploit differences in the properties of their salts.

  • Protocol:

    • After the reaction, evaporate the solvent to obtain the crude product mixture.

    • Dissolve the crude mixture in a minimal amount of a suitable organic solvent in which the DMC salt is soluble, but your product's salt is not (e.g., diethyl ether, ethyl acetate, or a mixture).

    • Add a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) dropwise.[12]

    • If your product's hydrochloride salt is insoluble, it will precipitate out, and can be collected by filtration, leaving the more soluble DMC·HCl in the filtrate. This technique is highly dependent on the specific solubility characteristics of your compound's salt.

Experimental Workflow and Decision-Making

The selection of an appropriate work-up procedure is a critical step in ensuring the successful isolation of your target compound. The following diagram outlines a logical workflow for choosing the best strategy.

Workup_Decision_Tree start Reaction Mixture Containing Unreacted DMC acid_stability Is the target compound stable to acid? start->acid_stability acid_wash Perform Acidic Wash (e.g., 1M HCl) acid_stability->acid_wash Yes non_acidic_methods Select Non-Acidic Method acid_stability->non_acidic_methods No check_pH Check pH of Aqueous Layer (Should be < 4) acid_wash->check_pH check_pH->acid_wash pH is Not Acidic (Add More Acid) separate_layers Separate Aqueous and Organic Layers check_pH->separate_layers pH is Acidic final_purification Dry Organic Layer and Concentrate to Obtain Crude Product for Further Purification separate_layers->final_purification cu_wash Copper Sulfate Wash non_acidic_methods->cu_wash spe Solid-Phase Extraction (Acidic Sorbent) non_acidic_methods->spe cu_wash->separate_layers spe->final_purification

Caption: Decision tree for selecting a DMC work-up procedure.

Protocol: Standard Acidic Wash for Removal of DMC

This protocol details the step-by-step methodology for a standard liquid-liquid extraction to remove unreacted this compound (DMC).

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[9]

  • Separatory funnel.

  • Erlenmeyer flasks.

  • pH paper or pH meter.

Procedure:

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent like ethyl acetate first.

  • First Acidic Wash: Add a volume of 1M HCl solution approximately equal to the volume of the organic layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Periodically vent the funnel.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • pH Check: Remove the stopper and drain the lower aqueous layer into a beaker. Check the pH of this aqueous layer to ensure it is acidic (pH < 4).[7][8] If not, return the aqueous layer to the funnel, add more 1M HCl, and repeat the extraction.

  • Repeat Wash (Optional but Recommended): Drain the acidic aqueous layer and repeat the wash with a fresh portion of 1M HCl to ensure complete removal of the amine.

  • Neutralization Wash: To remove any residual acid from the organic layer, wash it with a saturated sodium bicarbonate solution. You may observe gas evolution (CO₂); vent the funnel frequently.

  • Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any minor emulsions.[9]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask. Add more drying agent until it no longer clumps together.[9]

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, now free of unreacted DMC.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines.
  • Vertex AI Search. (n.d.). Workup for Removing Amines.
  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • Reddit. (2022). Amine workup.
  • Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl.
  • PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
  • MP Biomedicals. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride.
  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Manasa Life Sciences. (n.d.). 2-Chloro-N,N-dimethylethan-1-amine hydrochloride.
  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • PharmaCompass. (n.d.). 2-(N, N-dimethylamino)ethyl chloride, hydrochloride.
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  • ResearchGate. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?.

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Validation & Comparative

2-Chloro-N,N-dimethylethanamine versus 2-bromo-N,N-dimethylethanamine reactivity comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Comparison for the Synthetic Chemist: 2-Chloro-N,N-dimethylethanamine vs. 2-Bromo-N,N-dimethylethanamine

In the arsenal of the modern synthetic chemist, particularly within the pharmaceutical and drug development sectors, N,N-dimethylethylamine moieties are crucial components of numerous active pharmaceutical ingredients (APIs). The introduction of this functional group is frequently accomplished via nucleophilic substitution using a 2-halo-N,N-dimethylethanamine reagent. The choice between the chloro and bromo analogues of this reagent is a critical process decision, impacting reaction kinetics, process conditions, and overall efficiency.

This guide provides a detailed, evidence-based comparison of the reactivity of this compound and 2-Bromo-N,N-dimethylethanamine, moving from fundamental chemical principles to practical application. Our objective is to equip researchers and process chemists with the necessary insights to make informed decisions for their synthetic strategies.

The Decisive Factor: Leaving Group Ability

The efficiency of a nucleophilic substitution reaction (SN2) is profoundly influenced by the "leaving group"—the fragment that detaches from the substrate. A good leaving group is a species that is stable on its own after accepting the electron pair from its former bond.[1][2] The primary determinant of this stability is basicity: weaker bases are better leaving groups .[2]

When comparing chloride (Cl⁻) and bromide (Br⁻), we look to the acidity of their conjugate acids, HCl and HBr.

  • The pKa of HBr is approximately -9.0.

  • The pKa of HCl is approximately -7.0.[3]

Since HBr is the stronger acid, its conjugate base, Br⁻, is the weaker base. This lower basicity means the bromide ion is more stable and less likely to re-initiate a reverse reaction, making it a superior leaving group compared to chloride.[1][2][3] This is the most significant factor contributing to the enhanced reactivity of alkyl bromides over alkyl chlorides in SN2 reactions.[3]

The Energetic Hurdle: Carbon-Halogen Bond Strength

The initial step in a substitution reaction involves the cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage is the bond dissociation energy (BDE). A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and, consequently, a faster reaction rate.

A comparison of average bond energies reveals a clear trend:

  • C-Cl Bond Energy: ~330-339 kJ/mol[3][4]

  • C-Br Bond Energy: ~275-285 kJ/mol[3][4]

The C-Br bond is significantly weaker than the C-Cl bond.[4][5][6][7] This lower energetic barrier means that reactions involving the displacement of bromide will proceed more readily and often under milder conditions than those involving chloride.[6][8]

A Practical Case Study: The Synthesis of Diphenhydramine

To contextualize these principles, we will examine the synthesis of Diphenhydramine, a well-known antihistamine. A common synthetic route is the Williamson ether synthesis, where an alkoxide nucleophile displaces a halide from an alkyl halide.[9][10] In this case, the diphenylmethoxide ion reacts with either 2-chloro- or 2-bromo-N,N-dimethylethanamine.

SN2_Mechanism Reactants Diphenylmethoxide + (CH₃)₂NCH₂CH₂-X TS Transition State [Alkoxide---CH₂---X]⁻ Reactants->TS SN2 Attack Product Diphenhydramine + X⁻ TS->Product Halide (X⁻) departs

Caption: Generalized SN2 mechanism for Diphenhydramine synthesis.

Quantitative Performance Comparison

Based on the principles of leaving group ability and bond strength, we can anticipate significant differences in reaction performance. The bromo- derivative consistently demonstrates superior reactivity.[11]

ParameterThis compound2-Bromo-N,N-dimethylethanamineScientific Rationale
Reaction Rate SlowerSignificantly FasterBr⁻ is a weaker base and therefore a better leaving group than Cl⁻.[2][3]
Required Temperature HigherLowerThe weaker C-Br bond results in a lower activation energy for the reaction.[4][6]
Reaction Time Longer (e.g., several hours to overnight)Shorter (e.g., 1-4 hours)Faster kinetics lead to a more rapid consumption of starting materials.
Typical Yield GoodExcellentMilder conditions and shorter times often reduce the formation of byproducts.
Substrate Scope More limited, struggles with less reactive nucleophilesBroader, effective with a wider range of nucleophilesHigher intrinsic reactivity overcomes less favorable reaction partners.
Cost LowerHigherThe higher cost of bromine is reflected in the reagent price.

Experimental Protocol: A Comparative Synthesis

The following protocol outlines a generalized procedure for the synthesis of Diphenhydramine, highlighting the key differences in conditions required for the chloro and bromo reagents.

Objective: To synthesize Diphenhydramine via Williamson ether synthesis, comparing the reaction conditions and outcomes for 2-chloro- and 2-bromo-N,N-dimethylethanamine.

Materials:

  • Diphenylmethanol

  • Sodium hydride (NaH) or another suitable base (e.g., K₂CO₃)[9]

  • Anhydrous solvent (e.g., THF, DMF, or NMP)[12]

  • This compound hydrochloride or 2-Bromo-N,N-dimethylethanamine hydrobromide

  • Standard workup and purification reagents (water, organic solvent for extraction, brine, drying agent).

Experimental_Workflow Start Start Deprotonation 1. Deprotonation: Form alkoxide from Diphenylmethanol + Base Start->Deprotonation Alkylation_Cl 2a. Alkylation (Chloro): Add Chloro-reagent. Heat to higher temp (e.g., 80-100°C) for extended time (8-12h). Deprotonation->Alkylation_Cl Alkylation_Br 2b. Alkylation (Bromo): Add Bromo-reagent. Heat to lower temp (e.g., 50-70°C) for shorter time (2-4h). Deprotonation->Alkylation_Br Workup 3. Quench & Aqueous Workup Alkylation_Cl->Workup Alkylation_Br->Workup Extraction 4. Extract with Organic Solvent Workup->Extraction Purification 5. Dry, Concentrate & Purify Extraction->Purification Analysis 6. Characterize Product (NMR, MS) & Calculate Yield Purification->Analysis End End Analysis->End

Caption: Comparative experimental workflow for Diphenhydramine synthesis.

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve diphenylmethanol (1.0 eq) in an anhydrous solvent. Cool the solution in an ice bath and carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium diphenylmethoxide.

  • Nucleophilic Substitution (The Comparative Step):

    • For the Chloro-reagent: Add this compound hydrochloride (1.2 eq) to the alkoxide solution. Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

    • For the Bromo-reagent: Add 2-Bromo-N,N-dimethylethanamine hydrobromide (1.2 eq) to the alkoxide solution. Heat the reaction to a milder temperature (e.g., 50-70 °C). The reaction is often complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography or recrystallization as necessary. Characterize the final product and determine the isolated yield.

Summary and Recommendations for the Synthetic Chemist

The evidence unequivocally demonstrates that 2-bromo-N,N-dimethylethanamine is a more reactive and efficient alkylating agent than its chloro counterpart .[6][11][13] This is a direct consequence of the superior leaving group ability of bromide and the weaker carbon-bromine bond.[3][4]

Practical Recommendations:

  • For High-Value or Sensitive Substrates: When working with complex, acid/base-sensitive, or thermally labile substrates, the use of 2-bromo-N,N-dimethylethanamine is strongly recommended. The milder conditions and shorter reaction times it allows can be critical for preserving molecular integrity and achieving high yields.

  • For Process Optimization and Throughput: In a drug development setting where cycle time is a key metric, the significantly faster reaction rates afforded by the bromo-reagent can dramatically increase laboratory and plant throughput.

  • For Cost-Sensitive, Robust Syntheses: If the nucleophile is highly reactive and the substrate is robust enough to withstand higher temperatures and longer reaction times, the more economical this compound may be a suitable choice.

The selection between these two reagents represents a classic optimization problem, balancing raw material cost against process efficiency and yield. By understanding the fundamental chemical principles that govern their reactivity, the synthetic chemist is empowered to make the most strategic choice for each unique chemical challenge.

References

  • A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides. Benchchem.
  • Procedure for Prepar
  • Propose a mechanism for the Williamson ether synthesis of diphenhydramine hydrochloride (benadryl) from bromodiphenylmethane and 2-(dimethylamino)ethanol. Homework.Study.com.
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  • End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separ
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  • 2-chloro-N,N-dimethylethylamine.
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A Comparative Analysis for the Synthetic Chemist: 2-Chloro-N,N-dimethylethanamine vs. 2-Iodo-N,N-dimethylethanamine in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical and fine chemical synthesis, the strategic introduction of the N,N-dimethylethylamine moiety is a frequent and critical transformation. The choice of the alkylating agent for this purpose can significantly impact reaction efficiency, yield, and overall process viability. This guide provides a detailed comparative analysis of two common precursors, 2-Chloro-N,N-dimethylethanamine and 2-Iodo-N,N-dimethylethanamine, to aid researchers in making an informed selection for their specific synthetic challenges.

Physicochemical Properties: A Foundation for Reactivity

The inherent physical and chemical properties of these reagents provide the first clues to their divergent behavior in a reaction setting. While both are typically used as their more stable salt forms, understanding the properties of the free bases is also crucial.

PropertyThis compound2-Iodo-N,N-dimethylethanamine
CAS Number 107-99-3 (free base)[1][2]50491-08-2 (free base)[3]
Molecular Formula C₄H₁₀ClN[1][2]C₄H₁₀IN[3]
Molecular Weight 107.58 g/mol (free base)[1]199.03 g/mol (free base)[3]
Commonly Used Salt Hydrochloride (CAS: 4584-46-7)[4][5][6][7]Hydroiodide (CAS: 76004-08-5)[8]
Salt Molecular Weight 144.04 g/mol (HCl salt)[5][7][9]326.95 g/mol (HI salt)[8]
Appearance (HCl Salt) White to brown-yellow crystalline powder[6]Not specified
Melting Point (HCl Salt) 201-204 °C[5][6][7]Not specified
Key Feature More commonly available and cost-effectiveHigher reactivity due to the iodo leaving group

This table summarizes key physicochemical properties of this compound and 2-Iodo-N,N-dimethylethanamine and their common salt forms.

The hydrochloride salt of this compound is noted for its hygroscopic nature, a practical consideration for storage and handling to avoid degradation and ensure reproducibility of reactions.[6][9]

Reactivity and Mechanistic Considerations: The Halogen's Role

The primary application of these compounds is as electrophiles in nucleophilic substitution reactions, typically following an S(_N)2 mechanism. The fundamental difference in their performance stems from the nature of the halogen atom as a leaving group.

In an S(_N)2 reaction, the rate is dependent on the stability of the leaving group. A good leaving group is a weak base, as it can stabilize the negative charge it acquires after departing from the molecule.[10][11] When comparing the halides, the leaving group ability increases down the periodic table: F⁻ < Cl⁻ < Br⁻ < I⁻.[11][12]

This trend is attributed to two main factors:

  • Basicity: Iodide (I⁻) is the least basic of the common halide ions and therefore the best leaving group.[11]

  • Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond.[13] This means that less energy is required to break the C-I bond during the transition state of the reaction, leading to a lower activation energy and a faster reaction rate.[13]

Therefore, 2-iodo-N,N-dimethylethanamine is inherently a more reactive alkylating agent than this compound. This has significant practical implications for reaction design. Reactions with the iodo-compound can often be performed under milder conditions (e.g., lower temperatures or shorter reaction times) to achieve the same level of conversion as the chloro-analog.

SN2_Comparison cluster_0 Comparative SN2 Reactivity Nu_Cl Nu: TS_Cl [Nu---C---Cl]‡ Nu_Cl->TS_Cl Slower Attack Sub_Cl This compound Sub_Cl->TS_Cl Prod_Cl Alkylated Product TS_Cl->Prod_Cl Higher Activation Energy LG_Cl Cl⁻ TS_Cl->LG_Cl Nu_I Nu: TS_I [Nu---C---I]‡ Nu_I->TS_I Faster Attack Sub_I 2-Iodo-N,N-dimethylethanamine Sub_I->TS_I Prod_I Alkylated Product TS_I->Prod_I Lower Activation Energy LG_I I⁻ TS_I->LG_I

Figure 1: Comparative S(_N)2 reaction pathways.

Comparative Performance in Key Applications

Both reagents are extensively used in the synthesis of antihistamines and other active pharmaceutical ingredients (APIs).

  • This compound: This reagent is widely cited in the synthesis of blockbuster drugs such as Diphenhydramine and Doxylamine.[14][15][16][17][18] Its lower cost and broader availability often make it the reagent of choice for large-scale industrial processes, where harsher reaction conditions (e.g., higher temperatures and stronger bases) are manageable.

  • 2-Iodo-N,N-dimethylethanamine: The iodo derivative is preferred when dealing with sensitive substrates that cannot tolerate high temperatures or strongly basic conditions. Its higher reactivity allows for more gentle reaction conditions, which can be crucial for preserving complex molecular architectures and stereocenters. While less commonly cited in the provided literature for specific named drug syntheses, its utility is evident in situations requiring high reactivity.[19][20]

Experimental Protocols: A General Guide to N-Alkylation

The following is a generalized protocol for the N-alkylation of a nucleophile (e.g., an amine or an alcohol) using either reagent. Note the key differences in typical reaction conditions.

N_Alkylation_Workflow start Start setup Reaction Setup: - Nucleophile (1.0 eq.) - Anhydrous Solvent - Inert Atmosphere start->setup add_base Add Base (2.0-2.2 eq.) (e.g., K₂CO₃, DIPEA, NaH) setup->add_base add_reagent Add Alkylating Agent (1.1 eq.) (Chloro or Iodo) add_base->add_reagent reaction Reaction Conditions: Chloro: Heat (e.g., 60-100°C) Iodo: RT to mild heat (e.g., 25-60°C) add_reagent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end End Product purify->end

Figure 2: General workflow for N-alkylation.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, Acetonitrile, or THF).

  • Addition of Base: Since the alkylating agents are typically used as hydrochloride salts, at least two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the acid generated during the reaction.[21] Add a suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine or DIPEA) (2.0-2.2 equivalents) to the solution.

  • Addition of Alkylating Agent: Add this compound hydrochloride or 2-Iodo-N,N-dimethylethanamine hydroiodide (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction:

    • For this compound: Heat the reaction mixture to a temperature between 60-100°C. Reaction times can range from several hours to overnight.

    • For 2-Iodo-N,N-dimethylethanamine: The reaction may proceed at room temperature or with gentle heating (e.g., 40-60°C). Reaction times are typically shorter than with the chloro analog.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Conclusion and Recommendations

The choice between this compound and 2-Iodo-N,N-dimethylethanamine is a classic example of the trade-off between reagent cost/availability and reactivity.

  • Choose this compound for:

    • Large-scale syntheses where cost is a primary driver.

    • Reactions with robust substrates that can withstand higher temperatures and potentially longer reaction times.

    • Established literature procedures where its use is well-documented.

  • Choose 2-Iodo-N,N-dimethylethanamine for:

    • Syntheses involving temperature-sensitive or sterically hindered substrates.

    • When milder reaction conditions are necessary to avoid side reactions or degradation.

    • When faster reaction rates are desired to improve throughput.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the practical constraints of the laboratory or manufacturing environment. For novel synthetic routes, a small-scale comparison of both reagents is often a worthwhile endeavor to determine the most efficient path forward.

References

  • Filo. (2025, September 29). Procedure for Preparation of diphenhydramine.
  • Khan Academy. Sn1 and Sn2: leaving group.
  • Reddit. (2016, October 24). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction?
  • Benchchem. This compound hydrochloride | 4584-46-7.
  • Pacific Northwest National Laboratory. (2017, March). 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • PubChem. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901.
  • PubChem. (2-Iodoethyl)dimethylamine | C4H10IN | CID 12701015.
  • PubChem. 2-iodo-N,N-dimethylaniline | C8H10IN | CID 3013933.
  • Reddit. (2022, December 7). if iodine is a better leaving group, shouldn't this be unreactive?
  • brainly.com. (2023, December 4). For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate.
  • Chemistry LibreTexts. (2020, May 30). 7.6: Characteristics of the Sₙ2 Reaction.
  • PubChem. (2-Iodoethyl)dimethylamine hydroiodide | C4H11I2N | CID 12701016.
  • PubMed Central. (2023, August 7). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.
  • ResearchGate. An efficient and safe process for synthesis of doxylamine succinate.
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  • PubChem. 2-Iodo-4-methylaniline | C7H8IN | CID 2764000.
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  • Benchchem. Application Notes: N-Alkylation and N-Acylation of Secondary Amines.
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  • Synthesis of enantiomerically pure (d) -doxylamine using a novel chiral auxiliary. (2025, August 6).
  • ChemicalBook. Diphenhydramine synthesis.
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  • Benchchem. troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
  • Google Patents. CN107056685A - A kind of synthetic method of doxylamine succinate.
  • Benchchem. Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.
  • Google Patents. CN103524403A - Preparation method of doxylamine succinate.
  • Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.
  • New Drug Approvals. doxylamine succinate.
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  • Mallak Specialties Pvt Ltd. 2-Chloro-N,N-dimethylethylamine HCl.
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und.
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  • Wikidata. 2-chloro-N,N-dimethylethylamine.
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A Senior Application Scientist's Guide to Dimethylaminoethylating Agents: A Comparative Analysis of 2-Chloro-N,N-dimethylethanamine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the introduction of the dimethylaminoethyl moiety is a crucial transformation for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. This functional group is a common feature in a wide array of pharmaceuticals, including first-generation antihistamines. The choice of the reagent to deliver this group—the dimethylaminoethylating agent—can significantly impact reaction efficiency, scalability, and overall cost-effectiveness.

This guide provides an in-depth, objective comparison of the performance of the widely used 2-Chloro-N,N-dimethylethanamine (also known as DMC or (2-Chloroethyl)dimethylamine) with its key alternatives. We will delve into the chemical properties, reactivity, and practical applications of these reagents, supported by experimental data and established chemical principles. Our aim is to equip researchers and process chemists with the knowledge to make informed decisions when selecting the optimal dimethylaminoethylating agent for their specific synthetic challenges.

The Central Player: this compound

This compound, typically available as its more stable hydrochloride salt, is a cornerstone reagent for introducing the dimethylaminoethyl group.[1][2] It is extensively used in the pharmaceutical industry for the synthesis of numerous active pharmaceutical ingredients (APIs), including the antihistamines diphenhydramine and mepyramine.[2]

The reactivity of this compound stems from the electrophilic carbon adjacent to the chlorine atom, making it susceptible to nucleophilic attack. The reaction generally proceeds via an SN2 mechanism, where a nucleophile displaces the chloride leaving group.

Key Alternatives at a Glance

While this compound is a workhorse, several alternatives offer distinct advantages in terms of reactivity, handling, or reaction conditions. The most common alternatives include:

  • 2-Bromo-N,N-dimethylethanamine: The bromo-analog of DMC, often used as its hydrobromide salt.

  • N,N-Dimethylaminoethyl Methacrylate (DMAEMA): A vinyl monomer that can also serve as a source of the dimethylaminoethyl group through different reaction pathways.

  • 2-(Dimethylamino)ethyl Tosylate and Mesylate: These reagents feature sulfonate esters as leaving groups, which are known to be excellent leaving groups in nucleophilic substitution reactions.

The choice between these agents is a trade-off between reactivity, cost, stability, and the specific requirements of the synthetic transformation.

Comparative Analysis: A Deeper Dive

To provide a clear comparison, we will evaluate these agents based on several key performance indicators.

Physicochemical Properties

A summary of the key physical properties of this compound and its bromo-analog is presented below.

PropertyThis compound Hydrochloride2-Bromo-N,N-dimethylethanamine Hydrobromide
CAS Number 4584-46-7[3]2862-39-7
Molecular Formula C4H11Cl2N[3]C4H11Br2N
Molecular Weight 144.04 g/mol [3]232.95 g/mol
Appearance White to beige crystalline solid[4]Solid
Melting Point 201-204 °C[3]Not readily available
Solubility Soluble in water[4]Not readily available
Stability Hygroscopic[4]Not readily available

Note: Data for the bromo-analog is less commonly reported in readily accessible sources.

Reactivity and Leaving Group Ability

The fundamental difference in reactivity between the halo-ethylamine derivatives lies in the nature of the leaving group. In SN2 reactions, the rate is dependent on the ability of the leaving group to depart. Generally, the weaker the base, the better the leaving group.[5] This leads to the following reactivity trend for halogens: I > Br > Cl > F.

Therefore, 2-Bromo-N,N-dimethylethanamine is expected to be more reactive than its chloro-analog . This is because the bromide ion is a weaker base and thus a better leaving group than the chloride ion. This increased reactivity can translate to faster reaction times or the ability to perform reactions at lower temperatures.

Practical evidence supports this theoretical principle. In a multi-step synthesis of diphenhydramine, researchers found that the chloro-intermediate was not a good enough leaving group under their tested conditions and switched to the more reactive bromo-diphenylmethane to achieve the desired transformation.[6] However, in another study involving the alkylation of nucleobases, while the chloro-diethylamine reagent was effective, the bromo-analog gave "very reduced yields," suggesting that higher reactivity does not always translate to higher product yield and can sometimes lead to more side reactions.[3]

The tosylate and mesylate derivatives are expected to be even more reactive than the bromo-analog, as tosylate and mesylate are exceptionally good leaving groups.

Reaction Mechanism: A Visual Representation

The general mechanism for the N-alkylation of a nucleophile (Nu-H) with a 2-halo-N,N-dimethylethanamine is depicted below.

SN2_Mechanism NuH Nu-H r1 NuH->r1 Base Base Base->r1 Haloamine X-CH2-CH2-N(CH3)2 (X = Cl, Br) r2 Haloamine->r2 Nu_minus Nu⁻ Nu_minus->r2 Product Nu-CH2-CH2-N(CH3)2 HX H-Base⁺ X⁻ r1->Nu_minus Deprotonation r2->Product SN2 Attack r2->HX SN2 Attack

Sources

A Senior Application Scientist's Guide to Antihistamine Synthesis: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical factor influencing not only the economic viability of the drug but also its purity and environmental impact. This guide provides an in-depth, objective comparison of various synthetic routes to common first and second-generation antihistamines, with a focus on yield and the underlying chemical principles that govern these processes.

Introduction: The Enduring Importance of Efficient Antihistamine Synthesis

Antihistamines are a cornerstone in the treatment of allergic conditions, from seasonal rhinitis to chronic urticaria. Their mechanism of action, primarily the antagonism of histamine H1 receptors, has been well-understood for decades. However, the quest for more efficient, cost-effective, and sustainable methods of their synthesis remains a dynamic area of research and development. The choice of a synthetic route can have profound implications for the final product's cost, the complexity of purification, and the overall environmental footprint of the manufacturing process. This guide will dissect and compare established and modern synthetic routes for four key antihistamines, providing both the "how" and the "why" behind these critical chemical transformations.

Comparative Analysis of Synthetic Routes

This section will delve into the synthetic pathways for two first-generation antihistamines, Diphenhydramine and Chlorpheniramine, and two second-generation antihistamines, Cetirizine and Loratadine. For each, we will explore at least two distinct synthetic routes, comparing them on the basis of overall yield, reaction conditions, and the nature of the starting materials.

Cetirizine: A Tale of Two Precursors

Cetirizine, a widely used second-generation antihistamine, is the carboxylic acid metabolite of the first-generation antihistamine hydroxyzine. This relationship is reflected in its primary synthetic routes.

Route 1: Oxidation of Hydroxyzine

This is a direct and logical approach, leveraging the readily available hydroxyzine as the starting material. The key transformation is the oxidation of the primary alcohol in hydroxyzine to a carboxylic acid.

  • Mechanism and Rationale: This route is attractive due to its directness. The choice of oxidizing agent is critical to achieving a high yield without significant side product formation. Strong oxidizing agents are required to convert the primary alcohol to a carboxylic acid.

  • Experimental Protocol (Jones Oxidation):

    • Suspend hydroxyzine dihydrochloride in acetone.

    • Add Jones reagent (prepared from chromium trioxide and sulfuric acid) dropwise over a period of 2 hours at room temperature.

    • Continue stirring for an additional 17 hours.

    • Quench the reaction with isopropanol.

    • Adjust the pH to approximately 12 with a 25% aqueous NaOH solution.

    • Filter the mixture through celite.

    • After a series of extractions and pH adjustments, the final product is isolated.[1]

    Yield: This method has a reported yield of approximately 60%.[2]

  • Alternative Oxidation (Catalytic Oxidation):

    • Suspend hydroxyzine hydrochloride and 5% Platinum on carbon (Pt/C) in a mixture of dioxane and 1N aqueous NaOH solution.

    • Bubble oxygen through the heated (80°C) suspension for 20 hours.

    • After cooling, filter the mixture through celite.

    • Extract the filtrate with dichloromethane.

    • Dry and evaporate the organic solvent to yield cetirizine.[1]

    Yield: This catalytic oxidation method has a reported yield of 58.7%.[1] A similar process using a Palladium on carbon (Pd-M/C) catalyst claims a yield of over 75%.[3] A two-step oxidation process via an aldehyde intermediate can achieve a total yield of over 80%.[4]

Route 2: Alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

This route builds the cetirizine molecule from a piperazine derivative, adding the ethoxyacetic acid side chain in a key alkylation step.

  • Mechanism and Rationale: This convergent approach involves the synthesis of the core piperazine structure first, followed by the attachment of the side chain. The efficiency of the alkylation step is crucial for the overall yield.

  • Experimental Protocol:

    • Synthesize the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, from 4-chlorobenzophenone. This multi-step process involving reduction, bromination, and reaction with piperazine has a reported overall yield of 71.2%.[5]

    • Alkylate the piperazine derivative with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate in xylene. This SN2 reaction has a reported yield of 28%.[6]

    • Saponify the resulting ester by refluxing with potassium hydroxide in absolute ethanol, affording the potassium salt in 56% yield.[6]

    • Hydrolyze the salt with aqueous HCl and extract the final product, with a reported yield of 81% for this step.[6]

    Overall Yield Calculation: The overall yield for this specific pathway is the product of the yields of the individual steps (alkylation, saponification, and hydrolysis), resulting in a calculated overall yield of approximately 13.3% from the piperazine intermediate.

Loratadine: Navigating a Tricyclic Core

Loratadine's complex tricyclic structure presents unique synthetic challenges. The choice of strategy to construct this core is a key determinant of the overall efficiency of the synthesis.

Route 1: The McMurry Reaction Approach

This route utilizes the powerful McMurry reaction, a reductive coupling of two ketone or aldehyde groups to form an alkene, to construct the central seven-membered ring.

  • Mechanism and Rationale: The McMurry reaction is a highly effective method for forming sterically hindered carbon-carbon double bonds, making it well-suited for the synthesis of the loratadine core. The reaction is typically carried out using a low-valent titanium reagent.

  • Experimental Protocol:

    • Perform a McMurry reaction between N-methyl-4-piperidone and 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one. This step yields the key intermediate, 8-Chloro-6,11-dihydro-11-(1-methyl-piperidin-4-ylidene)-5H-benzo[7][8]cyclohepta[1,2-b]pyridine, with a reported yield of 83.9%.[9]

    • Treat this intermediate with ethyl chlorocarbonate to replace the N-methyl group with an N-ethoxycarbonyl group, yielding loratadine.[9]

    Overall Yield: The overall reported yield for this two-step synthesis is 35.7%.[9]

Route 2: The 2-Cyano-3-methylpyridine Approach

This is a more linear synthesis that builds the tricyclic system step-by-step from a substituted pyridine starting material. This route is often favored for industrial production due to its control over by-product formation and the stability of its intermediates.[10]

  • Mechanism and Rationale: This route involves a series of classical organic reactions, including the Ritter reaction to introduce an amide group, followed by alkylation, hydrolysis, reduction, chlorination, and finally a Wittig cyclization to form the seven-membered ring.[9][10] While longer, this approach allows for greater control over the chemistry at each step.

  • Experimental Protocol Outline:

    • Begin with 2-cyano-3-methylpyridine as the starting material.

    • Perform a Ritter reaction to introduce an amide functionality.

    • A sequence of alkylation, hydrolysis, reduction, and chlorination reactions builds the necessary precursors.

    • A final Wittig cyclization reaction closes the seven-membered ring to form the loratadine core.[9][10]

    Yield: While specific overall yields are not consistently reported in the provided literature for this multi-step industrial process, the emphasis on its suitability for large-scale production suggests that it is a robust and economically viable route.[10]

Diphenhydramine: A Classic Williamson Ether Synthesis

Diphenhydramine, a first-generation antihistamine, is an aminoalkyl ether derivative. Its synthesis is a classic example of the Williamson ether synthesis.

Route 1: From Bromodiphenylmethane

This is a direct, one-step synthesis that exemplifies the Williamson ether synthesis.

  • Mechanism and Rationale: This reaction proceeds via an SN2 mechanism where the alkoxide of 2-(dimethylamino)ethanol acts as a nucleophile, displacing the bromide from bromodiphenylmethane.[11]

  • Experimental Protocol:

    • Treat bromodiphenylmethane with an equimolar amount of 2-(dimethylamino)ethanol.[12]

    • The reaction can be heated to around 50°C for a short period.[12]

    • The product, diphenhydramine, is then typically converted to its hydrochloride salt for pharmaceutical use.[11]

    Yield: A continuous flow adaptation of this synthesis using chlorodiphenylmethane reports yields of up to 80%.[13]

Route 2: From Benzhydrol

This two-step route also utilizes the Williamson ether synthesis, but starts from the more readily available benzhydrol (diphenylmethanol).

  • Mechanism and Rationale: The first step involves the conversion of the alcohol (benzhydrol) into a better leaving group, typically a bromide. The subsequent Williamson ether synthesis then proceeds as in Route 1.

  • Experimental Protocol:

    • Reduce benzophenone with sodium borohydride in methanol to produce diphenylmethanol (benzhydrol).[12]

    • Treat the diphenylmethanol with concentrated hydrobromic acid to form bromodiphenylmethane.[12]

    • React the bromodiphenylmethane with 2-(dimethylamino)ethanol to yield diphenhydramine.[12]

    Yield: One patent describes a similar process involving the reaction of benzhydrol and β-dimethylaminoethanol in the presence of p-toluenesulfonic acid with a reported yield of 67%.[14]

Chlorpheniramine: Alkylation of a Pyridine Derivative

Chlorpheniramine is a first-generation alkylamine antihistamine. Its synthesis typically involves the formation of a key intermediate, 2-(p-chlorobenzyl)pyridine, followed by alkylation.

Route 1: From 2-(p-chlorobenzyl)pyridine

This is a common and direct route to chlorpheniramine.

  • Mechanism and Rationale: The synthesis involves the deprotonation of the benzylic carbon of 2-(p-chlorobenzyl)pyridine with a strong base, followed by alkylation with 2-dimethylaminoethyl chloride. Sodium amide is a commonly used base for this transformation.[7]

  • Experimental Protocol:

    • Add sodium amide to dry toluene under an inert atmosphere.

    • Add a solution of 2-(p-chlorobenzyl)pyridine in dry toluene dropwise.

    • Subsequently, add a solution of 2-dimethylaminoethyl chloride in dry toluene dropwise.

    • Reflux the reaction mixture for several hours.

    • After workup, the racemic chlorpheniramine is obtained and can be converted to the maleate salt.[7]

    Yield: A patent for a similar synthesis reports a 62% yield for the final chlorpheniramine maleate product.[15]

Route 2: From p-Chlorophenylacetonitrile and 2-Chloropyridine

This route builds the chlorpheniramine backbone from smaller, readily available starting materials.

  • Mechanism and Rationale: This synthesis involves the initial formation of the C-C bond between the phenyl and pyridine rings, followed by the introduction of the dimethylaminoethyl side chain.

  • Experimental Protocol:

    • React p-chlorophenylacetonitrile and 2-chloropyridine in the presence of sodium amide to form 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. This step has a reported yield of 95%.[16]

    • The subsequent steps involve alkylation with 2-dimethylaminochloroethane and hydrolysis to yield chlorpheniramine.[16]

    Yield: While the first step has a high yield, one source mentions a total yield of less than 20% for a route starting from 2-chloromethylpyridine and aniline chloride, highlighting the importance of the specific synthetic strategy.[15] Another patent claims a process with a high overall yield, suggesting significant process optimization is possible.[16]

Yield Comparison Summary

AntihistamineSynthetic RouteKey Transformation(s)Reported Overall Yield
Cetirizine Oxidation of HydroxyzineOxidation of primary alcohol58.7% - >80%[1][3][4]
Alkylation of Piperazine DerivativeSN2 Alkylation, Saponification~13.3% (calculated from intermediate)
Loratadine McMurry ReactionReductive coupling of ketones35.7%
From 2-Cyano-3-methylpyridineRitter reaction, Wittig cyclizationIndustrial scale, high efficiency[10]
Diphenhydramine From BromodiphenylmethaneWilliamson ether synthesisup to 80% (continuous flow)[13]
From BenzhydrolAlcohol to bromide, Williamson ether synthesis67%[14]
Chlorpheniramine From 2-(p-chlorobenzyl)pyridineAlkylation with 2-dimethylaminoethyl chloride62% (maleate salt)[15]
From p-ChlorophenylacetonitrileC-C bond formation, alkylation<20% (for a similar route)[15]

Visualizing the Synthetic Workflow

A generalized workflow for the synthesis of many antihistamines can be visualized as follows, starting from common chemical building blocks and proceeding through key intermediates to the final API.

Antihistamine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final API Synthesis cluster_purification Purification and Formulation start1 Aromatic Precursors (e.g., Benzophenones, Pyridines) intermediate1 Core Structure Assembly (e.g., Piperazine, Tricyclic Core) start1->intermediate1 Core Synthesis start2 Side Chain Precursors (e.g., Amino Alcohols, Haloacetates) final_step Side Chain Attachment / Modification start2->final_step Side Chain Introduction intermediate1->final_step Alkylation / Coupling api Crude API final_step->api purification Purification (Crystallization, Chromatography) api->purification formulation Salt Formation / Formulation purification->formulation final_product Final Drug Product formulation->final_product

Caption: Generalized workflow for antihistamine synthesis.

Conclusion: A Multifaceted Decision

The choice of a synthetic route for an antihistamine is a complex decision that extends beyond just the final yield. While a high yield is often a primary driver, factors such as the cost and availability of starting materials, the number of synthetic steps, the safety of the reagents and reaction conditions, and the environmental impact of the process all play crucial roles.

For instance, the direct oxidation of hydroxyzine to cetirizine is an elegant and high-yielding approach, but it may involve the use of heavy metals like chromium, which presents environmental and safety challenges. The multi-step synthesis of loratadine from 2-cyano-3-methylpyridine, while longer, is favored for industrial production due to its robustness and the ability to control impurities at each stage. The classic Williamson ether synthesis for diphenhydramine is efficient, but the development of continuous flow methodologies represents a significant advancement in terms of safety and process control.

Ultimately, the optimal synthetic route is a balance of these competing factors. As the pharmaceutical industry continues to evolve, there will be a growing emphasis on developing not only high-yielding but also "greener" and more sustainable synthetic methodologies. This guide serves as a foundational resource for understanding the current landscape of antihistamine synthesis and for making informed decisions in the development of these essential medicines.

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A Comparative Guide to the Kinetic Studies of 2-Chloro-N,N-dimethylethanamine Reactions with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reaction kinetics of 2-Chloro-N,N-dimethylethanamine with a variety of nucleophiles. As a crucial intermediate in the synthesis of numerous pharmaceuticals, understanding its reactivity is paramount for process optimization, impurity profiling, and the design of novel synthetic routes. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the causality behind the observed kinetic phenomena, grounded in established mechanistic principles and supported by experimental data.

Introduction: The Significance of this compound

This compound, often referred to as DMC, is a versatile bifunctional molecule featuring both a reactive alkyl chloride and a tertiary amine. This unique structure makes it a valuable building block in organic synthesis, particularly for the introduction of the dimethylaminoethyl moiety found in many active pharmaceutical ingredients (APIs).[1] Its applications span a wide range of therapeutic areas, including the synthesis of antihistamines like mepyramine and phenyltoloxamine, and the calcium channel blocker diltiazem.[1]

The reactivity of this compound is intrinsically linked to its structural similarity to nitrogen mustards, a class of compounds known for their alkylating properties.[2] This relationship underscores the importance of understanding its reaction kinetics to control reaction pathways and minimize potential side reactions.

The Underlying Mechanism: Anchimeric Assistance and the Aziridinium Ion

The kinetics of nucleophilic substitution at the β-carbon of this compound are not straightforward SN2 reactions. The presence of the neighboring nitrogen atom profoundly influences the reaction pathway through a phenomenon known as anchimeric assistance, or neighboring group participation. The reaction proceeds via a two-step mechanism involving the formation of a highly reactive cyclic intermediate, the N,N-dimethylaziridinium ion.

The initial and rate-determining step is the intramolecular cyclization of the free base form of this compound to form the aziridinium cation with the expulsion of the chloride ion. This is followed by a rapid attack of a nucleophile on the aziridinium ion, leading to the ring-opened product.

Reaction_Mechanism cluster_step1 Step 1: Intramolecular Cyclization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) Substrate This compound (Free Base) Intermediate N,N-Dimethylaziridinium Ion Substrate->Intermediate k₁ (slow) Substrate->Intermediate Cl- Cl⁻ Product Substituted Product Intermediate->Product Nucleophile Nucleophile (Nu⁻) Intermediate_ref N,N-Dimethylaziridinium Ion Intermediate_ref->Product k₂ (fast) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of This compound (free base), piperidine, and internal standard B Equilibrate reactants to the desired temperature A->B C Initiate the reaction by mixing the reactant solutions B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in each aliquot D->E F Extract the organic components E->F G Analyze by Gas Chromatography (GC) F->G H Determine the concentration of the reactant over time using the internal standard G->H I Plot ln[Reactant] vs. time to determine the rate constant (k) H->I

Sources

A Cost-Benefit Analysis of 2-Chloro-N,N-dimethylethanamine in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a key reagent for large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of 2-Chloro-N,N-dimethylethanamine, a widely used intermediate for introducing the dimethylaminoethyl moiety in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antihistamines.[1] This analysis will focus on a comparative study with its primary alternative, N,N-dimethylethanolamine, in the context of the large-scale synthesis of Diphenhydramine, a first-generation antihistamine.[2][3][4]

Executive Summary

This compound hydrochloride has long been a staple reagent for the dimethylaminoethylation of various substrates. However, evolving perspectives on green chemistry and process optimization have brought alternative reagents, such as N,N-dimethylethanolamine, to the forefront. This guide will demonstrate that while this compound offers a conventional and often high-yielding approach, the use of N,N-dimethylethanolamine, particularly in modern continuous flow processes, presents significant advantages in terms of atom economy, waste reduction, and potentially lower overall process costs, despite a potentially higher initial reagent cost in some contexts.

Reagent Overview and Primary Application

This compound, often used as its more stable hydrochloride salt, is a versatile bifunctional molecule containing a reactive alkyl chloride and a tertiary amine.[2] Its primary utility lies in the alkylation of nucleophiles, such as alcohols and amines, to introduce the dimethylaminoethyl group, a common pharmacophore in many drug classes, including antihistamines, antidepressants, and antiarrhythmics.

A classic and illustrative application is the synthesis of Diphenhydramine, where diphenylmethanol is reacted with this compound to form the desired ether linkage.

Diagram 1: General Reaction Scheme for Diphenhydramine Synthesis

cluster_0 Traditional Batch Synthesis cluster_1 Alternative 'Green' Synthesis diphenylmethanol Diphenylmethanol diphenhydramine Diphenhydramine diphenylmethanol->diphenhydramine Williamson Ether Synthesis dmc This compound (or its HCl salt + Base) dmc->diphenhydramine diphenylmethanol_alt Diphenylmethanol diphenhydramine_alt Diphenhydramine diphenylmethanol_alt->diphenhydramine_alt Direct Etherification dmae N,N-Dimethylethanolamine dmae->diphenhydramine_alt

A high-level comparison of the two primary synthetic routes to Diphenhydramine.

Cost-Benefit Analysis: this compound vs. N,N-dimethylethanolamine

The choice between these two reagents involves a multifaceted analysis that extends beyond the per-kilogram cost of the starting materials.

Economic Considerations
FactorThis compound HCl RouteN,N-dimethylethanolamine RouteAnalysis
Reagent Cost Lower per mole for lab quantities. Bulk pricing can be competitive.Higher per mole for lab quantities. Bulk pricing shows significant reduction.While lab-scale pricing favors the chlorinated reagent, industrial-scale pricing for N,N-dimethylethanolamine can be highly competitive, especially when considering its direct use without prior activation.
Ancillary Reagents Requires a base (e.g., K₂CO₃, NaH) to neutralize HCl generated in situ or from the HCl salt.Can be used directly, often with a catalyst, or in excess to drive the reaction.The need for a stoichiometric amount of base in the traditional route adds to the overall raw material cost and process complexity.
Solvent Usage Typically requires organic solvents like toluene or DMF.Can be run in high-boiling solvents or, in optimized processes, solvent-free.Solvent-free or reduced-solvent processes with N,N-dimethylethanolamine offer significant cost savings in purchasing, recovery, and disposal.
Waste Disposal Generates salt byproducts (e.g., KCl, NaCl) and potentially halogenated organic waste.Primarily water as a byproduct in direct etherification. Excess reagent can often be recovered.The greener waste profile of the N,N-dimethylethanolamine route leads to lower disposal costs, a significant factor in large-scale production.
Energy Consumption Batch processes often involve heating and cooling cycles.Continuous flow processes can be more energy-efficient through better heat integration.Continuous processes generally have lower energy consumption per unit of product compared to batch processes.[5]

Note on Pricing: The provided cost data is based on publicly available information for laboratory-scale quantities and may not reflect industrial-scale contract pricing. However, it serves as a useful proxy for relative cost comparison.

Performance and Experimental Data
MetricThis compound HCl Route (Batch)N,N-dimethylethanolamine Route (Continuous Flow)Analysis
Yield Generally high, often >90% on a lab scale.Reported yields are high, around 80-90% in optimized continuous flow systems.[6][7]Both routes can achieve high yields. However, continuous flow offers better control over reaction parameters, potentially leading to more consistent yields at scale.
Purity Can be high after purification, but side products may form.High purity (e.g., ~95%) can be achieved with in-line purification.[1]Continuous processes with integrated purification can offer a more streamlined path to high-purity API.
Reaction Time Typically several hours for a batch process.Residence times in continuous reactors can be on the order of minutes.The dramatic reduction in reaction time with continuous flow translates to significantly higher throughput and smaller reactor footprints.
Scalability Well-established for batch production, but scaling up can present challenges with heat and mass transfer.Continuous flow is inherently more scalable by running the process for longer durations or using parallel reactors.The scalability of continuous flow processes is a major advantage for large-scale manufacturing.
Atom Economy Lower, due to the use of a base and the generation of salt byproducts.Higher, as fewer atoms from the reactants are incorporated into waste products.The N,N-dimethylethanolamine route, especially when solvent-free, offers superior atom economy, a key principle of green chemistry.[3][6]
Safety, Handling, and Environmental Impact
AspectThis compound HClN,N-dimethylethanolamineThionyl Chloride (for synthesis of this compound)
Hazards Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects.[1]Corrosive, causes skin and eye irritation.Highly corrosive, reacts violently with water, releasing toxic gases (SO₂ and HCl).[8][9]
Handling Hygroscopic solid, requires handling in a controlled environment.Corrosive liquid, requires appropriate PPE.Highly reactive and corrosive liquid, requires specialized handling procedures and equipment.[10]
Waste Stream Halogenated organic waste and inorganic salts.Primarily water and potentially recoverable excess reagent.Acidic and corrosive waste, requiring careful neutralization and disposal.[11]
Green Chemistry Metrics Higher Process Mass Intensity (PMI) and E-Factor due to solvent, base, and salt waste.Lower PMI and E-Factor, especially in solvent-free continuous processes.The synthesis of the reagent itself has a poor environmental profile.

Process Mass Intensity (PMI) is the ratio of the total mass of materials used (raw materials, solvents, process aids) to the mass of the final product. A lower PMI indicates a more sustainable process. E-Factor is the ratio of the mass of waste to the mass of the product. A lower E-factor is desirable.

While specific PMI and E-factor values are highly process-dependent, the continuous flow synthesis of diphenhydramine using N,N-dimethylethanolamine demonstrates a significantly lower environmental footprint due to the elimination of solvents and inorganic bases.[3][6]

Experimental Protocols

Synthesis of this compound Hydrochloride (Lab Scale)

This protocol is based on the reaction of 2-(dimethylamino)ethanol with thionyl chloride.

Diagram 2: Workflow for this compound HCl Synthesis

start Start dissolve Dissolve 2-(dimethylamino)ethanol in an inert solvent (e.g., CH₂Cl₂). start->dissolve cool Cool the solution in an ice bath (0-5 °C). dissolve->cool add_socl2 Slowly add thionyl chloride (SOCl₂) solution. cool->add_socl2 reflux Warm to room temperature and then reflux for 1-2 hours. add_socl2->reflux concentrate Concentrate under reduced pressure. reflux->concentrate recrystallize Recrystallize from absolute ethanol. concentrate->recrystallize filter_dry Filter and dry the crystalline product. recrystallize->filter_dry end End filter_dry->end

A typical laboratory-scale synthesis of this compound HCl.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-(dimethylamino)ethanol in an anhydrous inert solvent such as dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of thionyl chloride in the same solvent to the cooled amino alcohol solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

  • After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

  • The resulting crude product can be purified by recrystallization from absolute ethanol.

  • Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Causality: The use of thionyl chloride is a standard method for converting alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate. The in-situ generated HCl protonates the tertiary amine to form the stable and easily handled hydrochloride salt. The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

Synthesis of Diphenhydramine using N,N-dimethylethanolamine (Continuous Flow)

This protocol is a conceptual representation based on published continuous flow methodologies.[3][6][7]

Diagram 3: Continuous Flow Synthesis of Diphenhydramine

reagent1 Chlorodiphenylmethane (Stream 1) pump1 Pump reagent1->pump1 reagent2 N,N-Dimethylethanolamine (Stream 2) pump2 Pump reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Reactor Coil (e.g., 175 °C) mixer->reactor purification In-line Purification (Base Quench, Extraction) reactor->purification crystallization Crystallization (HCl addition) purification->crystallization product Diphenhydramine HCl crystallization->product

A conceptual workflow for the continuous synthesis of Diphenhydramine.

Methodology:

  • Two separate streams of the neat starting materials, chlorodiphenylmethane and N,N-dimethylethanolamine, are pumped at controlled flow rates.

  • The streams are combined in a T-mixer and enter a heated reactor coil (e.g., a PFA tube) at a high temperature (e.g., 175 °C).

  • The reaction mixture, which forms a molten salt, flows through the reactor for a specific residence time (e.g., 16 minutes).

  • The output from the reactor is then subjected to an in-line purification process, which may involve quenching with a base, liquid-liquid extraction, and membrane separation.

  • The purified diphenhydramine free base is then treated with a solution of HCl to induce crystallization of the hydrochloride salt.

  • The final product is collected through filtration.

Causality: The high temperature and solvent-free conditions of the continuous flow process dramatically increase the reaction rate, allowing for very short residence times. The formation of the product as a molten salt prevents clogging of the reactor. This approach embodies several principles of green chemistry, including waste minimization, atom economy, and the use of safer chemistry by minimizing the volume of hazardous materials at any given time.[3][6]

Conclusion and Future Outlook

The choice between this compound and N,N-dimethylethanolamine for large-scale synthesis is a clear example of the evolution of industrial chemistry. While the former represents a well-established and reliable method, its reliance on a hazardous starting material for its own synthesis (thionyl chloride) and the generation of significant waste streams make it less favorable from a modern green chemistry perspective.

The use of N,N-dimethylethanolamine, particularly when coupled with continuous flow technology, offers a more sustainable and potentially more cost-effective alternative for large-scale production. The benefits of higher atom economy, reduced waste, and increased process safety and efficiency are compelling drivers for its adoption. As the pharmaceutical industry continues to embrace green chemistry and process intensification, it is likely that direct etherification routes using reagents like N,N-dimethylethanolamine will become increasingly prevalent, supplanting the older, less environmentally benign methods.

For researchers and drug development professionals, a thorough evaluation of these factors at the process development stage can lead to more robust, sustainable, and economically viable manufacturing processes for essential medicines.

References

  • Snead, D. R., & Jamison, T. F. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822-2826. [Link]
  • Jamison, T. F., & Snead, D. R. (2013). End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation, and Flow of Molten Ammonium Salts. DSpace@MIT. [Link]
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  • ResearchGate. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. [Link]
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  • Hardik Trading Company. (n.d.). Thionyl Chloride. [Link]
  • Bentham Science. (2017). Improved, Solvent Free, Atom Efficient Commercial Process for the Synthesis of Diphenhydramine Hydrochloride. [Link]
  • Chemball. (n.d.).
  • ACS Publications. (2014).
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
  • The Pharma Innovation Journal. (2017). An overview of waste management in pharmaceutical industry. [Link]
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  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
  • ResearchGate. (2017).
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  • ResearchGate. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. [Link]
  • Drexel University. (2012). Standard Operating Procedures For Thionyl Chloride Waste Handling. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). [Link]
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. [Link]
  • Syrris. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. [Link]
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  • RSC Publishing. (2017).
  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.. [Link]
  • ResearchGate. (n.d.). Typical E-Factors for chemical industry sectors. [Link]
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  • RSC Publishing. (2020). Synthesis of anti-allergic drugs. [Link]
  • ResearchGate. (2011). Efficient synthesis of antihistamines clocinizine and chlorcyclizine. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-N,N-dimethylethanamine: A GC-MS and HPLC Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-N,N-dimethylethanamine, commonly available as its hydrochloride salt (DMC HCl), is a critical building block in the synthesis of numerous pharmaceuticals, including diltiazem and chlorpheniramine.[1][2] However, its nature as a potential alkylating agent, and by extension a potential genotoxic impurity (GTI), necessitates rigorous analytical control to ensure its clearance from the final drug substance.[3][4] The choice of analytical methodology for purity assessment is therefore a critical decision in the drug development workflow.

This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of synthesized this compound. We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions.

The Analyte: Understanding this compound Hydrochloride

Before comparing analytical techniques, we must understand the physicochemical properties of the analyte itself, as these dictate the optimal analytical strategy.

  • Structure and Form: DMC HCl is the hydrochloride salt of a tertiary amine.[5] It typically exists as a white, crystalline solid.[6][7]

  • Volatility: As a salt, it has a high melting point (approx. 201-204 °C) and is not inherently volatile, a crucial consideration for gas chromatography.[6]

  • Solubility: It is soluble in water and methanol.[2]

  • Reactivity: A key characteristic of tertiary β-chloroethylamines is their propensity to cyclize in solution to form highly reactive aziridinium ions.[1] In this case, DMC can form the N,N-dimethylaziridinium ion (DMA), the actual reactive intermediate in many synthetic reactions. Any analytical method must be able to distinguish between the parent compound and this critical impurity/reagent, or quantify them collectively if required.[1]

  • Detectability: The molecule lacks a significant UV chromophore, making standard HPLC-UV detection challenging and often insufficiently sensitive for trace-level analysis.

Head-to-Head Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC hinges on the analyte's volatility, thermal stability, and the specific goals of the analysis (e.g., routine purity check vs. identification of unknown impurities). Both are separation techniques, but their fundamental principles differ significantly.[8]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds in the gas phase based on their boiling point and interaction with the column's stationary phase.[8][9]Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.[8][9]
Analyte Suitability Ideal for volatile compounds. For amines like DMC, direct analysis is possible but may lead to peak tailing. The salt form (DMC HCl) is non-volatile and must be analyzed as the free base or derivatized.[10]Excellent for non-volatile, polar, and thermally labile compounds.[9] It is well-suited for analyzing DMC HCl directly, as well as its polar cyclized form (DMA).[1]
Sample Preparation May require derivatization to increase volatility, which adds complexity.[10] However, direct injection of the free base in a solvent like DMSO has been proven effective.[3][4]Generally simpler, often involving dissolving the sample in the mobile phase or a compatible solvent.[11]
Detection Mass Spectrometry (MS) provides structural information and a unique "mass spectrum" fingerprint, offering extremely high specificity and aiding in the identification of unknown impurities.[8]Common detectors include UV/PDA, which are not ideal for DMC. Mass Spectrometry (LC-MS) is the preferred detector for sensitivity and specificity.[1] Other options include ELSD or Charged Aerosol Detector (CAD).
Sensitivity Very high, especially in Selected Ion Monitoring (SIM) mode. LOD/LOQ values in the low ppm range are readily achievable.[3][4]With MS detection, sensitivity is comparable to GC-MS, with detection limits reported below 0.1 ppm.[1] With UV detection, sensitivity is significantly lower.
Speed Typically faster analysis times, often under 15-20 minutes per sample.[9]Analysis times can be longer, though Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce run times.[9]
Key Advantage High resolving power, speed, and the definitive identification power of MS.Versatility for non-volatile and thermally unstable compounds; avoids potential on-column degradation at high temperatures.
Key Disadvantage High temperatures in the injection port can potentially degrade thermally labile impurities. Not suitable for non-volatile compounds without derivatization.Lower resolution than capillary GC. Mobile phase consumption can be costly. Requires MS detector for sensitive analysis of DMC.

Experimental Workflows & Protocols

A robust analytical method is a self-validating system. The following protocols are grounded in published, validated methods and include explanations for key parameter choices, reflecting an experienced scientific approach.

Workflow 1: Purity Assessment by GC-MS

This method is particularly effective for quantifying DMC as a known impurity in a drug substance matrix, leveraging the speed and sensitivity of GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh ~100 mg of Synthesized Product Solvent Dissolve in 1.0 mL of GC-grade DMSO Sample->Solvent Vortex Vortex to Homogenize Solvent->Vortex Inject Inject 1 µL (Splitless Mode) Vortex->Inject Separate Separation on WAXMS or DB-5ms Column Inject->Separate Detect Detection by MS (SIM or Full Scan) Separate->Detect Integrate Integrate Peak Area of DMC Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify Report Report Purity (%) or Impurity (ppm) Quantify->Report

Caption: High-level workflow for GC-MS analysis of DMC.

Detailed GC-MS Protocol: (Adapted from methods for quantifying DMC HCl in APIs[3][4][12])

  • Standard and Sample Preparation:

    • Rationale: Using a certified reference standard is crucial for accurate quantification. Dimethyl Sulfoxide (DMSO) is an appropriate solvent as it can dissolve the hydrochloride salt and is compatible with GC analysis.

    • Standard Stock Solution (e.g., 375 ppm): Accurately weigh ~9.4 mg of DMC HCl reference standard and dissolve in 25.0 mL of DMSO.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 3.75 ppm to 56.25 ppm).

    • Sample Solution: Accurately weigh ~100 mg of the synthesized this compound product and dissolve in 1.0 mL of DMSO.

  • Instrumentation and Conditions:

    • Rationale: A wax-type or 5% phenyl-methylpolysiloxane column provides good selectivity for polar amines. A temperature program is used to ensure elution of the analyte while separating it from solvent and other impurities. Splitless injection maximizes sensitivity for trace analysis.

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: WAXMS, 30 m x 0.32 mm x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DMC (e.g., m/z 58, 71, 107).

      • Causality: SIM mode drastically improves the signal-to-noise ratio, allowing for much lower detection limits compared to a full scan, which is essential for genotoxic impurity analysis.

  • System Suitability:

    • Rationale: This ensures the analytical system is performing correctly before analyzing samples.

    • Inject the 37.5 ppm standard six times. The relative standard deviation (RSD) of the peak areas should be ≤ 15%.

  • Data Analysis:

    • Generate a linear regression curve from the calibration standards (peak area vs. concentration). The correlation coefficient (r²) should be ≥ 0.99.

    • Calculate the concentration of DMC in the sample solution using the regression equation.

Workflow 2: Purity Assessment by LC-MS

This method is the superior choice when dealing with thermally labile impurities or when it is necessary to analyze the polar, non-volatile cyclized DMA species alongside the parent DMC.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh ~50 mg of Synthesized Product Solvent Dissolve in 1.0 mL of Mobile Phase A Sample->Solvent Vortex Vortex to Homogenize Solvent->Vortex Inject Inject 10 µL Vortex->Inject Separate Separation on Ion Exchange or HILIC Column Inject->Separate Detect Detection by ESI-MS (SIR Mode) Separate->Detect Integrate Integrate Peak Areas of DMC and DMA Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify Report Report Purity (%) and Impurity Profile Quantify->Report

Caption: High-level workflow for LC-MS analysis of DMC and DMA.

Detailed LC-MS Protocol: (Adapted from the method for determining DMC in diltiazem HCl[1])

  • Standard and Sample Preparation:

    • Mobile Phase A: 100 mM aqueous ammonium acetate adjusted to pH 2.9 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution: Prepare a stock solution of DMC HCl in Mobile Phase A.

    • Sample Solution: Accurately weigh ~50 mg of the synthesized product and dissolve in 1.0 mL of Mobile Phase A.

  • Instrumentation and Conditions:

    • Rationale: An ion exchange column is chosen to provide strong retention for the positively charged DMC and DMA species, which would otherwise elute in the void volume on a standard reversed-phase (C18) column. Electrospray ionization (ESI) in positive mode is ideal for these basic compounds.

    • Liquid Chromatograph: Waters Alliance 2690 or equivalent.

    • Mass Spectrometer: Quadrupole MS with ESI source.

    • Column: Ion exchange column (specific column chemistry to be optimized). A column-switching setup can be used to trap the main API on a reversed-phase column while allowing the polar analytes to pass to the analytical ion-exchange column.[1]

    • Mobile Phase Gradient: A gradient from high aqueous (e.g., 95% A) to increasing organic content (B) may be used to elute the analytes. Isocratic elution is also possible.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection Mode: Selected Ion Recording (SIR). Monitor the [M+H]⁺ ion for DMC (m/z 108.1) and the molecular ion for DMA (m/z 72.1).

  • System Suitability:

    • Rationale: Ensures adequate separation and detection.

    • Prepare a resolution solution containing both DMC and a related compound (e.g., dimethylethanolamine) to verify chromatographic resolution. The resolution factor should be ≥ 2.0.

  • Data Analysis:

    • Generate separate calibration curves for DMC and, if necessary, DMA.

    • Quantify the analytes in the sample and report the purity and impurity levels.

Comparative Performance Data

The following table summarizes typical validation data from published methods, illustrating the performance capabilities of each technique.

ParameterGC-MS Method[3][4]LC-MS Method[1]
Analyte DMC HClDMC and DMA
LOD 0.94 ppm< 0.05 - 0.1 ppm
LOQ 3.75 ppm0.2 ppm
Linearity (r²) > 0.996> 0.999
Accuracy (% Recovery) 90.6% - 100.2%Not explicitly stated, but repeatability is <7% RSD
Precision (% RSD) < 13.2% at LOQ< 7% at 1.0 ppm

Decision Guide: Which Method Is Right for You?

The optimal choice depends on the specific analytical question you are asking.

Decision_Tree cluster_gc GC-MS Path cluster_lc LC-MS Path Start What is the primary analytical goal? Goal_Quant Routine quantification of known DMC impurity? Start->Goal_Quant Quantification Goal_ID Characterizing unknown impurities or thermally labile species? Start->Goal_ID Identification GC_Check Is high sample throughput required? Goal_Quant->GC_Check LC_Check Is the analysis of polar, non-volatile, or cyclized forms (DMA) required? Goal_ID->LC_Check GC_Yes GC-MS is an excellent choice. (Fast, Sensitive, Specific) GC_Check->GC_Yes Yes GC_No GC-MS is still a strong candidate. GC_Check->GC_No No LC_Yes LC-MS is the preferred method. (Versatile, avoids thermal degradation) LC_Check->LC_Yes Yes LC_No Consider potential for unknown thermally labile impurities. LC_Check->LC_No No LC_Result LC-MS is the safer, more comprehensive choice. LC_No->LC_Result

Caption: Decision tree for selecting between GC-MS and LC-MS.

Conclusion and Authoritative Recommendation

Both GC-MS and HPLC (specifically LC-MS) are highly capable techniques for assessing the purity of synthesized this compound. There is no single "best" method; rather, they are complementary tools in the analytical chemist's arsenal.[9]

  • GC-MS stands out for its speed, high resolution, and robust, validated performance in quantifying DMC as a genotoxic impurity at ppm levels.[3][4] It is an excellent choice for quality control environments where a specific, known impurity is being monitored and high throughput is beneficial.

  • LC-MS is the more versatile and arguably safer technique, especially during process development or when a comprehensive impurity profile is required. Its ability to analyze the parent compound, its highly polar and reactive cyclized form (DMA), and other non-volatile or thermally labile impurities without the risk of thermal degradation makes it indispensable for full characterization.[1]

As a Senior Application Scientist, my recommendation is to employ LC-MS during the development and characterization phases to gain a complete understanding of the impurity profile, including degradants and related polar species. For routine quality control testing of established processes , a validated GC-MS method offers a highly sensitive, specific, and efficient solution for monitoring DMC levels.

References

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?
  • Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?
  • Royal Society of Chemistry. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation.
  • IOSR Journal of Pharmacy and Biological Sciences. (2020). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate.
  • PharmaCompass. (n.d.). 2-(N, N-dimethylamino)ethyl chloride, hydrochloride.
  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine.
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
  • Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl.
  • ResearchGate. (2020). (PDF) Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate.
  • Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • Sdfine. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE 99% (2-chloro-N,N-dimethylethylamine hydrochloride).

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A Mechanistic Deep Dive: Comparing Alkylation Strategies Using 2-Chloro-N,N-dimethylethanamine and Other Haloamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, alkylating agents are indispensable tools for forging new carbon-heteroatom bonds, a cornerstone of drug design and development. Among these, haloamines, particularly 2-Chloro-N,N-dimethylethanamine and its analogs, represent a class of reagents prized for their unique reactivity. This guide offers an in-depth mechanistic comparison of alkylations using this compound and other haloamines, providing the technical insights and experimental data necessary to inform rational reagent selection and reaction optimization.

The Central Role of the Aziridinium Ion: A Unifying Mechanistic Feature

At the heart of the alkylating prowess of 2-haloamines lies the in situ formation of a highly electrophilic aziridinium ion. This strained, three-membered ring is the true alkylating species. The reaction is initiated by an intramolecular cyclization, a nucleophilic attack of the amine nitrogen onto the carbon bearing the halogen leaving group.[1][2][3] This process is significantly more favorable than an intermolecular reaction, leading to a rapid formation of the reactive intermediate.

The rate of aziridinium ion formation, and thus the overall reactivity of the haloamine, is influenced by several factors:

  • Nature of the Halogen: The leaving group ability of the halogen is critical. Bromine and iodine are better leaving groups than chlorine, leading to faster cyclization rates.[4]

  • Substitution on the Amine: Electron-donating groups on the nitrogen enhance its nucleophilicity, accelerating the intramolecular attack and formation of the aziridinium ion.[3]

  • Steric Hindrance: Bulky substituents on the amine or the ethyl chain can hinder the cyclization process.

Once formed, the aziridinium ion is a potent electrophile, readily attacked by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to yield the alkylated product.[5][6] The regioselectivity of the ring-opening is often dictated by steric factors, with the nucleophile typically attacking the less substituted carbon of the aziridinium ring.

Caption: General mechanism of alkylation by 2-haloamines.

This compound: The Workhorse Reagent

This compound (DMC), often supplied as its hydrochloride salt, is a widely used and commercially available haloamine.[7][8] Its popularity stems from a balance of reactivity and stability. The chlorine atom provides sufficient leaving group ability for the formation of the N,N-dimethylaziridinium ion under typical reaction conditions, while the parent compound exhibits reasonable shelf-life.

Key Mechanistic Considerations for DMC:

  • Basicity: When using the hydrochloride salt, a base is required to liberate the free amine, which is the active species for cyclization.[9] The choice and stoichiometry of the base are critical for reaction success.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can facilitate the S_N2-like intramolecular cyclization.[9]

  • Substrate Scope: DMC is a versatile reagent for the alkylation of a broad range of nucleophiles, including primary and secondary amines, phenols, and thiols.[10]

Comparative Reactivity of Other Haloamines

The reactivity of haloamines can be modulated by altering the halogen, the substituents on the nitrogen, and the overall molecular framework. This allows for the fine-tuning of the alkylating agent to suit specific synthetic needs.

Haloamine DerivativeKey Features & Mechanistic NuancesTypical Applications
2-Bromo-N,N-dimethylethanamine More reactive than the chloro-analog due to the better leaving group ability of bromide. Aziridinium ion formation is faster.Useful for alkylating less reactive nucleophiles or when milder reaction conditions are desired.
Nitrogen Mustards (e.g., Mechlorethamine) Bifunctional alkylating agents containing two 2-chloroethyl groups. They can form two aziridinium ions sequentially, leading to DNA cross-linking.[1][11]Primarily used as anticancer agents due to their ability to damage the DNA of rapidly dividing cancer cells.[12][13][14]
Aryl Nitrogen Mustards (e.g., Chlorambucil) The reactivity is "tuned" by the electronic properties of the aromatic ring. Electron-donating groups increase the rate of aziridinium ion formation.[3]Used in chemotherapy and for creating sequence-specific DNA alkylating agents.[2][3]
N-Halamines These compounds feature a halogen bonded directly to a nitrogen atom. They act as oxidizing agents and can transfer the active halogen to biological receptors.[15]Primarily used as antimicrobial agents in polymers and coatings.[15]

Factors Influencing Haloamine Reactivity:

Several factors beyond the immediate structure of the haloamine can influence the rate and outcome of the alkylation reaction. These include:

  • pH: The pH of the reaction medium can affect the speciation of both the haloamine and the nucleophile, thereby influencing the reaction rate.[16]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of both aziridinium ion formation and the subsequent nucleophilic attack.[17]

  • Presence of Other Nucleophiles: The presence of competing nucleophiles, such as water, can lead to hydrolysis of the haloamine or the aziridinium ion, reducing the yield of the desired product.[13]

Experimental Protocols: A Practical Guide

The successful application of haloamines in synthesis requires careful attention to experimental detail. Below are representative protocols for the N-alkylation of an amine using this compound hydrochloride.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the alkylation of a secondary amine with this compound hydrochloride.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the secondary amine, potassium carbonate, and the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride to the reaction mixture.

  • Heat the reaction to reflux (or a suitable temperature for the specific substrate) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Excess Reagent: A slight excess of the haloamine is used to ensure complete consumption of the starting amine.

  • Base: Potassium carbonate is a common and effective base for neutralizing the HCl salt and scavenging the HCl produced during the reaction.[9]

  • Solvent: Acetonitrile or DMF are polar aprotic solvents that facilitate the S_N2-type cyclization and can dissolve the reactants.[9]

Caption: General experimental workflow for N-alkylation.

Conclusion: A Versatile and Tunable Class of Reagents

This compound and other haloamines are powerful alkylating agents whose reactivity is governed by the formation of a highly electrophilic aziridinium ion intermediate. By understanding the mechanistic principles that control the formation and reaction of this intermediate, researchers can rationally select the most appropriate haloamine for a given transformation and optimize reaction conditions to achieve high yields and selectivities. The ability to "tune" the reactivity of these reagents by modifying their structure provides a significant advantage in the synthesis of complex molecules, particularly in the field of drug discovery and development.

References

  • Synthesis and reactivity of aryl nitrogen mustard-oligodeoxyribonucleotide conjugates.
  • Synthesis and Reactivity of Aryl Nitrogen Mustard−Oligodeoxyribonucleotide Conjugates.
  • Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier.Taylor & Francis Online.
  • Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink.PMC.
  • Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications.
  • Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.PubMed Central.
  • Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors.
  • Haloacetic acid formation during chloramination: role of environmental conditions, kinetics, and haloamine chemistry.
  • Design and Synthesis of a Nitrogen Mustard Derivative Stabilized by Apo-neocarzinostatin.
  • Tandem Cationic Cyclization-Aziridinium Ion Formation-Nucleophilic Ring Opening: New Methodology for the Stereocontrolled Synthesis of Substituted Pyrrolidines.
  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.Semantic Scholar.
  • Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.Benchchem.
  • Factors affecting formation of haloacetonitriles, haloketones, chloropicrin and cyanogen halides during chloramin
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  • Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles.
  • A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.Benchchem.
  • Alkylation of Amines, Part 1: with Alkyl Halides.YouTube.
  • UNIT -I: Detailed knowledge regarding the reactions, mechanisms, and their relative reactivity and orientations.
  • Troubleshooting Guide for N-Alkylation Reactions with 2-Chloro-N-methylethanamine Hydrochloride.Benchchem.
  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.Juniper Publishers.
  • 2-Chloro-N,N-dimethylethylamine.PubChem.
  • A comparison of several modern alkylating agents.
  • A Study of the Formation of Haloamines and Cyclic Amines by the Free Radical Chain Decomposition of N-Haloammonium Ions (Hofmann-Löffler Reaction)1.Semantic Scholar.
  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis.Journal of the Korean Chemical Society.
  • Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.Pharmacy 180.
  • Ring opening/C-N cyclization of activated aziridines with carbon nucleophiles: highly diastereo- and enantioselective synthesis of tetrahydroquinolines.PubMed.
  • Factors controlling the reactivity of synthetic compound–I Analogs.PMC.
  • Investigations into the Kinetic Modeling of the Direct Alkylation of Benzylic Amines: Dissolution of K2CO3 Is Responsible for the Observation of an Induction Period.
  • Alkyl
  • A Study of the Formation of Haloamines and Cyclic Amines by the Free Radical Chain Decomposition of N-Haloammonium Ions (Hofmann-Löffler Reaction)1.Journal of the American Chemical Society.
  • 20.05.1: Alkylation of Amines by Alkyl Halides.Chemistry LibreTexts.
  • Alkyl
  • Factors Affecting Reactivity of Elements.HelpTeaching.com.
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionis
  • Amine alkyl
  • Importance and Green Synthesis of Amines: A Review.OUCI.
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  • Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.

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A Comparative Guide to the Bioactivity of Compounds Synthesized with 2-Chloro-N,N-dimethylethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For decades, 2-Chloro-N,N-dimethylethanamine has served as a cornerstone in medicinal chemistry, a versatile building block for a vast array of pharmacologically active compounds. Its characteristic dimethylaminoethyl moiety is a common feature in many first-generation antihistamines, a class of drugs known for their efficacy in treating allergic reactions but also for their notable side effects. The evolution of drug design has led to the exploration of structural analogs of this foundational molecule, seeking to refine bioactivity, enhance receptor selectivity, and mitigate adverse effects. This guide provides a comparative analysis of the bioactivity of compounds synthesized using this compound and its key analogs, offering insights into the structure-activity relationships that govern their therapeutic profiles.

The Significance of the Aminoethyl Ether Backbone

The bioactivity of many first-generation antihistamines, such as Diphenhydramine and Chlorpheniramine, is intrinsically linked to the presence of the dimethylaminoethyl group provided by this compound. This structural motif is crucial for their interaction with the histamine H1 receptor. However, this same feature contributes to their lack of receptor selectivity and their ability to cross the blood-brain barrier, leading to undesirable sedative and anticholinergic effects.

The development of second-generation antihistamines sought to address these limitations. While not all are direct derivatives, the principles learned from the structure-activity relationships of the first generation guided their design. The key was to increase selectivity for the peripheral H1 receptors and reduce penetration into the central nervous system.

Comparative Bioactivity: A Tale of Two Generations

The primary therapeutic target for the compounds discussed herein is the histamine H1 receptor. Antagonism of this receptor alleviates the symptoms of allergic reactions. However, the off-target effects, particularly the antagonism of muscarinic acetylcholine receptors, are a major point of differentiation.

Receptor Binding Affinity: The Root of Selectivity

The binding affinity of a compound for its target receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency and selectivity. A lower Ki value indicates a higher binding affinity.

CompoundGenerationH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Primary Moiety Source
Diphenhydramine First~2.7 - 4.8280This compound
Chlorpheniramine First~2.7 - 4.8300This compound
Hydroxyzine First~3.83,800This compound analog
Promethazine First~2.6222-Chloro-N,N-dimethylpropanamine (analog)
Cetirizine Second~6>10,000Metabolite of Hydroxyzine
Loratadine SecondNot directly comparable>10,000Different synthetic route
Desloratadine Second~0.4>10,000Metabolite of Loratadine
Fexofenadine Second~10>10,000Different synthetic route

Note: Ki values can vary between studies depending on experimental conditions. The data presented is a representative range from multiple sources.[1][2]

As the table illustrates, first-generation antihistamines, synthesized from this compound and its close analogs, exhibit high affinity for the H1 receptor but also significant affinity for muscarinic receptors.[1][3] This lack of selectivity is a major contributor to their anticholinergic side effects. In contrast, second-generation antihistamines demonstrate a much higher selectivity for the H1 receptor, with negligible affinity for muscarinic receptors.[1]

The Blood-Brain Barrier: A Gateway to CNS Side Effects

A critical differentiator between first and second-generation antihistamines is their ability to penetrate the central nervous system (CNS). First-generation agents are typically lipophilic and can readily cross the blood-brain barrier, leading to sedation and cognitive impairment.[4] Second-generation compounds are designed to be less lipophilic and are often substrates for efflux transporters like P-glycoprotein, which actively remove them from the CNS.[5]

The choice of the N,N-dialkylaminoethyl moiety plays a role here. While direct comparative data for a wide range of analogs is sparse in publicly available literature, it is a well-established principle in medicinal chemistry that increasing the size and polarity of the N-alkyl substituents can decrease lipophilicity and thus reduce CNS penetration. For instance, the modification of the dimethylamino group to a more complex and polar carboxylated metabolite in the case of cetirizine (derived from hydroxyzine) is a key factor in its reduced sedative properties.

Structure-Activity Relationship (SAR): The Impact of Analogs

The core structure of many first-generation antihistamines can be generalized as Ar1-X-C-C-N(R)2, where the C-C-N(R)2 is typically derived from this compound or an analog.

SAR cluster_0 Core Antihistamine Scaffold cluster_1 SAR Insights Ar1 Aryl Group 1 (e.g., Phenyl) X Connector Atom (C, O, N) Ar1->X Ar2 Aryl Group 2 (e.g., Pyridyl) Ar2->X Alkyl_Chain Ethyl Chain -(CH2)2- X->Alkyl_Chain Terminal_Amine Terminal Amine -N(R)2 Alkyl_Chain->Terminal_Amine SAR_Aryl Diaryl substitution is essential for high H1 affinity. SAR_Chain Branching of the ethyl chain generally decreases activity. SAR_Amine Tertiary amine is optimal for activity. Increasing alkyl size (e.g., diethyl vs. dimethyl) can decrease CNS penetration.

Caption: Generalized structure-activity relationship for H1 antihistamines.

Modifications to the terminal amine, the component derived from this compound and its analogs, have profound effects:

  • N,N-dimethyl vs. N,N-diethyl: While not extensively documented in comparative studies of otherwise identical antihistamine scaffolds, substituting the methyl groups with ethyl groups generally increases lipophilicity, which could paradoxically increase CNS penetration if not offset by other molecular changes. However, it can also alter receptor binding and metabolism.

  • Incorporation into a heterocyclic ring: In some antihistamines, the terminal nitrogen is part of a heterocyclic ring (e.g., piperazine in hydroxyzine). This modification significantly impacts the molecule's conformation, basicity, and overall pharmacokinetic profile, often leading to reduced side effects compared to their open-chain counterparts.

Experimental Protocols

To provide a framework for the comparative analysis of these compounds, the following are detailed methodologies for key in vitro assays.

Histamine H1 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the H1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells expressing the human H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-mepyramine.

  • Test compounds and a reference compound (e.g., unlabeled mepyramine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-mepyramine (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H1_Binding_Assay cluster_workflow H1 Receptor Binding Assay Workflow A Prepare reaction mix: - H1 receptor membranes - [3H]-mepyramine (radioligand) - Test compound B Incubate to reach equilibrium A->B C Filter to separate bound and free radioligand B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity (scintillation counting) D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for a histamine H1 receptor binding assay.

In Vitro Blood-Brain Barrier Permeability Assay

This assay assesses the potential of a compound to cross the blood-brain barrier.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a cell-based in vitro model of the blood-brain barrier.

Materials:

  • Transwell inserts with a microporous membrane.

  • Human brain microvascular endothelial cells (hBMECs).

  • Astrocyte co-culture (optional, but recommended for a more robust model).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Test compound and control compounds (e.g., a high-permeability control like caffeine and a low-permeability control like lucifer yellow).

  • LC-MS/MS for quantification of the test compound.

Procedure:

  • Cell Culture: Culture hBMECs on the apical side of the Transwell insert until a confluent monolayer is formed. For a co-culture model, grow astrocytes on the basolateral side.

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates a tight barrier.

  • Dosing: Add the test compound to the apical (donor) chamber.

  • Sampling: At various time points, take samples from the basolateral (receiver) chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[6][7]

BBB_Permeability_Assay cluster_workflow In Vitro BBB Permeability Assay A Culture hBMECs on Transwell insert B Verify barrier integrity (TEER) A->B C Add test compound to apical chamber B->C D Sample from basolateral chamber over time C->D E Quantify compound concentration (LC-MS/MS) D->E F Calculate apparent permeability (Papp) E->F

Sources

A Senior Application Scientist’s Guide to Spectroscopic Quantification of 2-Chloro-N,N-dimethylethanamine Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, 2-Chloro-N,N-dimethylethanamine (DMC) is a pivotal intermediate, frequently employed as an alkylating agent in the synthesis of numerous active pharmaceutical ingredients (APIs), such as diltiazem.[1][2] The efficiency, safety, and reproducibility of synthetic routes involving DMC hinge on the precise control and understanding of its conversion. Monitoring the reaction progress is not merely a quality control step; it is fundamental to optimizing reaction kinetics, maximizing yield, minimizing impurities, and ensuring process safety. Traditional offline methods like chromatography, while powerful, introduce a time lag and can be disruptive to the process.[3]

This guide provides an in-depth comparison of modern spectroscopic techniques for the real-time, quantitative analysis of DMC conversion. As a senior application scientist, my focus extends beyond the mere listing of methods. This document is designed to elucidate the underlying principles and provide the causal logic behind experimental design, empowering researchers and process chemists to select and implement the optimal analytical strategy for their specific needs. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, supported by detailed, field-tested protocols.

The Challenge: Monitoring a Non-Chromophoric, Reactive Intermediate

The primary analytical challenge with this compound is its lack of a strong, distinct chromophore, rendering direct UV-Vis spectrophotometry largely ineffective for quantification without derivatization.[4][5] While derivatization methods exist to make aliphatic amines detectable by UV-Vis, they are typically suited for offline analysis and add complexity to the workflow.[6][7][8] Therefore, techniques that probe the fundamental vibrational and nuclear properties of the molecule are superior for direct, in situ monitoring.[9]

Comparative Analysis of Spectroscopic Techniques

The choice of an analytical tool should be driven by the specific requirements of the chemical system—including the solvent, reactant concentrations, temperature, pressure, and the need for real-time data.

Technique Principle Strengths Limitations Best Suited For
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C). Signal area is directly proportional to the number of nuclei.[10]- Inherently quantitative without calibration curves (with internal standard).- Provides rich structural information, enabling unambiguous identification of reactants, intermediates, and products.- Non-invasive.[11]- Lower sensitivity compared to other methods.- Requires expensive, specialized equipment and deuterated solvents for optimal results.- In situ monitoring can be complex to set up (flow-NMR).[12]Mechanistic studies, reaction profiling in a laboratory setting, and definitive quantification of final reaction mixtures.
FTIR Spectroscopy Measures the absorption of infrared radiation by specific molecular vibrations (functional groups).[13]- Excellent for in situ monitoring with ATR probes.- High sensitivity to changes in polar functional groups.- Relatively fast data acquisition.- Water is a strong IR absorber, which can obscure signals in aqueous media.- Overlapping peaks in complex mixtures can complicate analysis.- Requires calibration for quantification.[14]Real-time process monitoring in organic solvents, tracking the disappearance of C-Cl bond and appearance of new functional groups.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light resulting from molecular vibrations.- Water is a very weak Raman scatterer, making it ideal for aqueous reactions.- Fiber optic probes allow for remote, non-invasive in situ monitoring.[15][16]- Sharp peaks provide high selectivity.- Can be susceptible to fluorescence from the sample.- Weaker signal than FTIR; may require longer acquisition times.- Requires calibration for quantification.Real-time monitoring of reactions in aqueous or mixed-solvent systems, particularly for tracking non-polar bonds and in systems with solids.[3][17]

Deep Dive: Methodologies and Experimental Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for chemical structure elucidation and is exceptionally powerful for quantification.[12] Its strength lies in the direct proportionality between the integrated area of a resonance signal and the molar concentration of the corresponding nuclei.

Causality Behind Experimental Choices:

  • Analyte Signal Selection: For DMC, the ¹H NMR spectrum provides several distinct signals. The most useful for monitoring are typically the methylene protons adjacent to the chlorine (-CH₂-Cl) and the nitrogen (-N-CH₂-). As the reaction proceeds, the chemical environment of these protons will change, leading to a shift in their resonance frequency. Choosing a well-resolved peak for both the reactant (DMC) and the product that does not overlap with other signals is critical for accurate integration.

  • Internal Standard: For absolute quantification, an internal standard is essential. The ideal standard is a compound that does not react with any components in the mixture, has a simple spectrum with sharp peaks in a clear region of the spectrum, and is of high purity. Compounds like 1,3,5-trimethoxybenzene or maleic acid are often used. The known concentration of the standard allows for the direct calculation of the analyte concentration, correcting for any variations in sample volume or spectrometer performance.

  • Solvent: Deuterated solvents (e.g., CDCl₃, D₂O) are used to avoid a large, overwhelming solvent signal in ¹H NMR. The choice of solvent must ensure the solubility of all reactants and products.

Protocol 1: Quantitative ¹H NMR for Reaction Conversion (Offline)

This protocol is designed for determining the final conversion of a reaction or for creating a time-course profile by analyzing quenched aliquots.

  • Preparation of the Internal Standard Stock: Accurately weigh a known mass of a suitable internal standard (e.g., maleic acid) and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.

  • Reaction Sampling: At desired time points (or at the end of the reaction), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a vial containing cold deuterated solvent to halt the reaction and prepare it for analysis.

  • Sample Preparation for NMR: To the quenched aliquot, add a precise volume (e.g., 500 µL) of the internal standard stock solution. Vortex the mixture thoroughly.

  • Data Acquisition: Transfer the final mixture to a 5 mm NMR tube. Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves ensuring a sufficiently long relaxation delay (D1, usually 5 times the longest T1 relaxation time) to allow for full magnetization recovery of all relevant nuclei.

  • Data Processing and Calculation:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the area of a well-resolved peak corresponding to the internal standard (I_std).

    • Integrate the area of a well-resolved peak corresponding to this compound (I_DMC).

    • Calculate the molar concentration of DMC using the following formula:

      [DMC] = ([Std] * I_DMC * N_std) / (I_std * N_DMC)

      Where:

      • [Std] is the known concentration of the internal standard.

      • I_DMC and I_std are the integrated peak areas.

      • N_DMC and N_std are the number of protons giving rise to the respective signals.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy

For real-time process understanding, in situ FTIR using an Attenuated Total Reflectance (ATR) probe is an invaluable tool. The ATR probe is immersed directly into the reaction vessel, providing a continuous stream of spectral data without the need for sampling.[14][18]

Causality Behind Experimental Choices:

  • Peak Selection & Monitoring: The key to a successful FTIR monitoring experiment is identifying unique vibrational bands for the reactant and product. For DMC, the C-Cl stretch (typically ~650-850 cm⁻¹) is a prime candidate for monitoring its consumption. Concurrently, the appearance of a new band corresponding to the product (e.g., a C-N or C-O stretch if DMC is reacting with an amine or alcohol) signifies its formation. Monitoring both disappearance and appearance provides a self-validating system.

  • Background Spectrum: A background spectrum of the reaction mixture before the limiting reagent is added (or before initiation) is crucial. This spectrum is subtracted from all subsequent spectra, effectively removing the signal from the solvent and any non-reacting species. This ensures that the resulting "difference" spectrum only shows changes due to the chemical reaction.

  • Calibration Model: Unlike NMR, FTIR signal intensity (absorbance) is not inherently absolute. For accurate quantification, a calibration model must be built. This involves preparing several samples with known concentrations of DMC and the product in the reaction matrix and correlating the peak height or area to these concentrations, often using a Partial Least Squares (PLS) regression model.

Protocol 2: Real-Time Monitoring with In Situ ATR-FTIR

  • System Setup: Insert the ATR-FTIR probe directly into the reaction vessel. Ensure the probe tip is fully submerged in the location where the reaction will occur.

  • Collect Background Spectrum: Charge the reactor with all solvents and reagents except for the reaction initiator or limiting reagent. Allow the system to reach thermal equilibrium. Collect a background spectrum (e.g., average of 64 scans).

  • Initiate Reaction: Add the final reagent to start the reaction.

  • Real-Time Data Collection: Immediately begin collecting spectra at regular intervals (e.g., one spectrum every 30 seconds). The software should be configured to automatically subtract the background spectrum from each new spectrum.

  • Data Analysis:

    • Create a trend plot of the absorbance of the characteristic DMC peak (e.g., C-Cl stretch) versus time. This will show a decay curve representing its consumption.

    • Simultaneously, plot the absorbance of a characteristic product peak versus time, which should show a formation curve.

    • If a calibration model has been developed, apply it to the spectral data to convert absorbance values into real-time concentration profiles for both reactant and product.

In Situ Raman Spectroscopy

Raman spectroscopy is highly complementary to FTIR and is often the superior choice for reactions in aqueous media or for those involving strong C-C, C=C, or other symmetric bonds that are weak in the IR.[17][19]

Causality Behind Experimental Choices:

  • Probe and Laser Selection: A fiber-optic probe allows for safe and remote monitoring of the reaction.[15] The choice of excitation laser wavelength (e.g., 785 nm) is critical. A longer wavelength is often chosen to minimize fluorescence, a phenomenon where the sample absorbs the laser light and re-emits it at a different wavelength, which can overwhelm the weaker Raman scattering signal.

  • Signal Tracking: Similar to FTIR, specific Raman bands are selected for tracking. The C-Cl stretch of DMC is also Raman active. The symmetric "breathing" modes of aromatic rings, if present in the product, often give very strong and sharp Raman signals that are excellent for monitoring product formation.[16]

  • Internal Referencing: While a full calibration model is best for quantification, changes in signal can sometimes be referenced to a solvent peak that is known to be stable throughout the reaction. This can help correct for minor fluctuations in laser power or probe positioning, though it is not a substitute for true quantitative calibration.

Protocol 3: Real-Time Monitoring with In Situ Raman

  • System Setup: Insert the Raman probe into the reactor using a port or window. Unlike ATR-FTIR, the probe does not need to be in direct contact and can measure through a sight glass.

  • Acquire Reference Spectra: Collect individual Raman spectra of the pure starting materials and the solvent. This helps in identifying the key peaks to monitor.

  • Initiate Reaction and Monitoring: Start the reaction and begin collecting spectra at set time intervals. The acquisition time for each spectrum will depend on the signal strength but typically ranges from a few seconds to a minute.

  • Data Analysis:

    • Identify the Raman band for DMC that will be monitored.

    • Plot the intensity (peak height or area) of this band over time to generate a consumption profile.

    • If a product peak is identifiable, plot its intensity over time to create a formation profile. The point where both profiles plateau indicates the reaction endpoint.

Visualization of Experimental Workflows

A well-designed workflow is key to successful reaction monitoring.

ReactionMonitoringWorkflow cluster_prep 1. Pre-Reaction Setup cluster_run 2. Reaction Execution cluster_analysis 3. Real-Time Analysis P1 Insert Spectroscopic Probe (ATR-FTIR or Raman) P2 Charge Reactor with Solvents & Reagents P1->P2 P3 Achieve Thermal Equilibrium P2->P3 P4 Collect Background Spectrum (FTIR) or Reference (Raman) P3->P4 R1 Initiate Reaction (Add Final Reagent) P4->R1 R2 Begin Timed Spectral Acquisition (e.g., every 30s) R1->R2 A1 Process Spectra (e.g., Background Subtraction) R2->A1 A2 Identify & Integrate Key Peaks (Reactant & Product) A1->A2 A3 Apply Calibration Model (if available) A2->A3 A4 Generate Trend Plots (Concentration vs. Time) A3->A4

Caption: General workflow for in situ spectroscopic reaction monitoring.

Conclusion and Expert Recommendations

The selection of a spectroscopic technique to quantify the conversion of this compound is not a one-size-fits-all decision. It requires a careful analysis of the project goals and reaction conditions.

  • For rigorous kinetic and mechanistic studies in a research and development setting, NMR spectroscopy is unparalleled. Its inherent quantitative nature and rich structural detail provide the most complete picture of the reacting system, albeit with higher costs and complexity for real-time analysis.

  • For real-time process monitoring and control in a pilot plant or manufacturing setting, particularly in organic solvents, in situ ATR-FTIR is often the most robust and practical choice. Its sensitivity and ease of implementation with probe technology make it ideal for tracking reaction endpoints and deviations from the norm.

  • For reactions conducted in aqueous media or those prone to fluorescence , in situ Raman spectroscopy emerges as the superior technology. Its insensitivity to water and ability to monitor through windows make it a flexible and powerful tool for process analytical technology (PAT).

Ultimately, by understanding the causality behind the experimental choices for each technique, researchers and drug development professionals can confidently select and implement the most appropriate method, leading to more efficient, controlled, and well-understood chemical processes.

References

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comparing the stability of hydrochloride and free base forms of 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stability of 2-Chloro-N,N-dimethylethanamine: Hydrochloride Salt vs. Free Base

Introduction: The Critical Choice Between Salt and Free Base Forms

In the fields of pharmaceutical development and synthetic chemistry, the selection of the appropriate physical form of a molecule is a decision with profound consequences for its handling, storage, and ultimate performance. This compound, a key intermediate in the synthesis of numerous pharmaceuticals like diltiazem and mepyramine, is a classic example where this choice is paramount.[1][2] It can exist as a "free base" or as a hydrochloride (HCl) salt. This guide provides a detailed, evidence-based comparison of the stability of these two forms, offering researchers and drug development professionals the insights needed to make informed decisions. We will explore the fundamental chemical principles governing their stability, present comparative data, and provide validated experimental protocols for stability assessment.

The core difference lies in the chemistry of the amine functional group. The free base possesses a lone pair of electrons on the nitrogen atom, which is the source of its basicity and a primary site for chemical reactivity.[3] The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid, leading to the protonation of the nitrogen atom.[4] This seemingly simple acid-base reaction dramatically alters the molecule's physicochemical properties.

Caption: Reaction equilibrium between the free base and its hydrochloride salt.

Part 1: Physicochemical Property Showdown

The initial assessment of a chemical's utility and stability begins with its fundamental physical properties. The conversion from a free base to a salt form induces significant changes, primarily moving from a neutral molecule to an ionic compound. This transition directly impacts the intermolecular forces, resulting in vastly different physical characteristics.

Many small-molecule amines exist as liquids or oils at room temperature, which complicates purification, handling, and accurate dosing.[5] Conversion to a salt form, such as a hydrochloride, introduces strong ionic interactions. These forces organize the molecules into a stable, crystalline lattice, resulting in a solid material with a distinct melting point.[6][7] This solid form is significantly easier to purify, weigh, and formulate.[5]

PropertyThis compound (Free Base)This compound HClRationale for Difference
Molecular Formula C₄H₁₀ClN[8]C₄H₁₁Cl₂N or (CH₃)₂NCH₂CH₂Cl · HCl[9][10]Addition of Hydrogen Chloride.
Molecular Weight 107.58 g/mol [8]144.04 g/mol [9][11]Mass of HCl is added to the free base.
Physical Form Typically an oil or low-melting solid[5]White to off-white crystalline solid[9][12]Ionic character of the salt promotes a stable crystal lattice.
Melting Point Not well-defined (often low)201-204 °C[9][11]Strong ionic forces in the crystal lattice require more energy to overcome.
Solubility Soluble in organic solventsSoluble in water (2000 g/L at 20°C) and methanol[2][12]The ionic salt form readily dissolves in polar solvents like water.[4]
Hygroscopicity LowHygroscopic[2][12][13][14]The polar, ionic nature of the salt attracts and absorbs atmospheric moisture.[15]

Part 2: A Comparative Analysis of Stability

Stability is not a singular property but a composite of resistance to various degradation triggers. For a molecule like this compound, the key concerns are its susceptibility to chemical degradation, its physical form's integrity, and its thermal robustness.

Chemical Stability: The Protective Effect of Protonation

The primary advantage of the hydrochloride form is its enhanced chemical stability.

  • Free Base: The nitrogen's lone electron pair makes the free base a nucleophile and susceptible to oxidation.[6] Under basic or even neutral aqueous conditions, the free base can undergo intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion (DMA).[1] This reactive intermediate is often the desired species in a subsequent synthesis step but represents a significant instability if the compound is to be stored.[1]

  • Hydrochloride Salt: In the salt form, the nitrogen's lone pair is protonated, forming a stable ammonium ion.[6] This effectively "locks" the electrons, preventing unwanted side reactions like oxidation and intramolecular cyclization. The compound is stable in aqueous solutions when fully protonated (at a pH below approximately 4).[1] This protection against degradation is a principal reason why amine-containing active pharmaceutical ingredients (APIs) are frequently formulated as hydrochloride salts.[6][16]

Physical Stability: The Challenge of Hygroscopicity

While chemically more robust, the hydrochloride salt introduces a physical stability challenge: hygroscopicity, the tendency to absorb moisture from the air.[12][13][14][15]

  • Impact of Moisture: The absorption of water can have several detrimental effects. It can alter the physical properties of the powder, causing clumping or caking, which affects flowability and processing.[17][18] Critically, the presence of absorbed water can create a microenvironment that may facilitate hydrolytic degradation or even cause the salt to partially dissociate back to the more reactive free base.[15][19]

  • Free Base Advantage: The non-polar, non-ionic nature of the free base makes it significantly less prone to absorbing atmospheric moisture.

Therefore, while the salt form is chemically more inert, it requires storage in controlled, low-humidity environments to maintain its physical integrity.[2][14]

Thermal Stability

Thermal stability is crucial for determining safe processing and storage temperatures.

  • Hydrochloride Salt: The high melting point (201-204 °C) of the hydrochloride salt is indicative of its high thermal stability.[9][11] The strong ionic lattice requires significant thermal energy to disrupt.

  • Free Base: The free base is expected to have lower thermal stability. Alkanolamines can undergo thermal degradation, and the rate of this degradation often increases with temperature and the presence of other reactive species.[20][21] The specific degradation pathways for the free base can involve elimination or decomposition reactions that occur at much lower temperatures than the melting point of the salt.[22]

Part 3: Experimental Protocols for Stability Assessment

To empirically validate the stability differences, a series of standardized tests must be performed. The following protocols are designed to provide a comprehensive stability profile.

Experimental Workflow: A Systematic Approach

A logical workflow ensures that all aspects of stability are evaluated methodically, from initial characterization to stress testing and analysis.

Caption: Workflow for comprehensive stability testing of chemical compounds.

Protocol 1: Forced Degradation Study

This study intentionally degrades the sample to identify potential degradation products and pathways.[23]

  • Objective: To compare the degradation profiles of the free base and HCl salt under various stress conditions.

  • Materials: this compound (free base and HCl salt), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade solvents.

  • Procedure:

    • Prepare stock solutions of each compound (1 mg/mL) in methanol.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Note: The free base will likely degrade rapidly under these conditions.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store solid samples of both forms at 80°C for 48 hours.

    • Control Samples: Prepare samples in parallel using solvent instead of stressor agents and store them under ambient conditions.

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a final concentration (e.g., 100 µg/mL). Analyze all samples using a stability-indicating HPLC-UV or LC-MS method.[24] Compare the percentage of the parent compound remaining and the profile of degradation products.

Protocol 2: Hygroscopicity Assessment

This protocol quantifies the moisture uptake under controlled humidity.

  • Objective: To determine the hygroscopic nature of both the free base and HCl salt.

  • Materials: Samples, weighing bottles, desiccators, saturated salt solutions (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH).

  • Procedure:

    • Place a precisely weighed sample (approx. 100-200 mg) in a tared weighing bottle.

    • Place the open bottle inside a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH).

    • Store the desiccator at a constant temperature (e.g., 25°C).

    • At set intervals (e.g., 24, 48, 72 hours), re-weigh the sample quickly to minimize exposure to ambient air.

    • Continue until the weight becomes constant.

  • Analysis: Calculate the percentage weight gain due to moisture absorption. Classify the material based on standard criteria (e.g., slightly hygroscopic, very hygroscopic).[15]

Conclusion and Practical Recommendations

The evidence overwhelmingly demonstrates that This compound hydrochloride is significantly more stable than its free base form.

  • Chemical and Thermal Superiority: The protonation of the amine group in the hydrochloride salt provides robust protection against oxidative and intramolecular degradation pathways.[6] Its crystalline nature affords it high thermal stability.

  • Handling and Formulation Advantages: As a high-melting, crystalline solid, the HCl salt is far easier to handle, purify, and formulate into solid dosage forms compared to the likely oily or low-melting free base.[5][7]

  • The Hygroscopicity Caveat: The primary drawback of the hydrochloride salt is its hygroscopicity.[12][13][14] This necessitates careful handling and storage in moisture-controlled environments to prevent physical changes and potential chemical degradation.

For researchers and developers, the choice is clear:

  • For long-term storage, transportation, and formulation , the hydrochloride salt is the unequivocally superior choice due to its high chemical and thermal stability.

  • The free base should typically be generated in situ or used immediately for subsequent chemical reactions, particularly those requiring the nucleophilic character of the unprotonated amine.[1]

By understanding the fundamental trade-offs between these two forms, scientists can ensure the integrity of their starting materials, the reproducibility of their experiments, and the quality of their final products.

References

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
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  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]
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A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Review of 2-Chloro-N,N-dimethylethanamine and Its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Among the arsenal of reagents available for introducing the pharmacologically significant aminoethyl moiety, 2-Chloro-N,N-dimethylethanamine, commonly available as its stable hydrochloride salt (DMC HCl), stands out for its versatility and widespread application.[1][2] This guide provides an in-depth, comparative analysis of DMC HCl against similar reagents, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.

The Workhorse Reagent: Understanding this compound Hydrochloride (DMC HCl)

This compound hydrochloride is a crystalline solid widely employed as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably antihistamines like Diphenhydramine and Diltiazem, a calcium channel blocker.[1][2][3] Its utility lies in its capacity to introduce the N,N-dimethylaminoethyl group, a common structural motif that can enhance a molecule's solubility, basicity, and receptor-binding affinity.[2]

Mechanism of Action: The SN2 Pathway

The primary synthetic route involving DMC HCl is a bimolecular nucleophilic substitution (SN2) reaction. The reagent itself, being a hydrochloride salt, is stable and easy to handle.[2] However, for the alkylation to proceed, the free amine form, this compound, must be liberated. This is accomplished by the addition of a base, which neutralizes the hydrochloride salt. A second equivalent of the base is often required to scavenge the HCl generated during the subsequent alkylation.[4]

The nucleophile (e.g., an alcohol, amine, or thiol) then attacks the electrophilic carbon atom adjacent to the chlorine, displacing the chloride leaving group in a concerted step.

SN2_Mechanism cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2: Nucleophilic Attack (SN2) Reagent (CH₃)₂NCH₂CH₂Cl·HCl FreeAmine (CH₃)₂NCH₂CH₂Cl (Active Alkylating Agent) Reagent->FreeAmine + Base Base1 Base (e.g., K₂CO₃) Base1->FreeAmine Salt1 Base·HCl + H₂O + CO₂ FreeAmine2 (CH₃)₂NCH₂CH₂Cl FreeAmine->FreeAmine2 Proceeds to Alkylation Nucleophile Nu-H (e.g., R-OH, R-NH₂, R-SH) AlkylatedProduct Nu-CH₂CH₂N(CH₃)₂ Nucleophile->AlkylatedProduct + Active Agent Salt2 Base·HCl AlkylatedProduct->Salt2 + HCl scavenged by Base Base2 Base Base2->Salt2 FreeAmine2->AlkylatedProduct

Caption: General workflow for N-alkylation using DMC HCl.

Comparative Analysis: DMC HCl vs. Its Analogs

The choice of an alkylating agent extends beyond DMC HCl. Understanding the nuances of similar reagents is key to optimizing specific transformations.

Steric Effects: Dimethyl vs. Diethyl Analogs

A common alternative is 2-Chloro-N,N-diethylethylamine hydrochloride . The primary difference lies in the steric bulk of the N-alkyl substituents.

PropertyThis compound HCl (DMC HCl)2-Chloro-N,N-diethylethylamine HCl
Molecular Formula C₄H₁₁Cl₂NC₆H₁₅Cl₂N
Molecular Weight 144.04 g/mol [1]172.10 g/mol
Melting Point 201-208 °C[1]105-109 °C
Appearance White to beige crystals[1][5]White to off-white powder
Key Applications Antihistamines (Diphenhydramine, Mepyramine), Diltiazem[1]Oxindole derivatives, antimicrobial 1-substituted-5,6-dinitrobenzimidazoles, catalysts for atom transfer radical polymerization (ATRP)

Expert Insights:

  • Reactivity: The smaller methyl groups on DMC HCl present less steric hindrance compared to the ethyl groups on its diethyl counterpart. This can lead to faster reaction kinetics in SN2 reactions, particularly with sterically hindered nucleophiles.

  • Application Specificity: The choice between these two reagents is often dictated by the desired pharmacological profile of the target molecule. While both introduce a tertiary amine, the differing lipophilicity and size of the dimethylamino versus diethylamino groups can significantly alter receptor binding and metabolic stability. For instance, 2-Chloro-N,N-diethylethylamine hydrochloride is specifically used in the synthesis of certain growth hormone secretagogues and antitubercular agents.

The Leaving Group Effect: Chloro vs. Bromo and Iodo Analogs

While the chloro derivative is most common due to its stability and cost-effectiveness, analogs with better leaving groups exist (e.g., 2-Bromo-N,N-dimethylethanamine).

Causality Behind Experimental Choices:

The reactivity of haloalkanes in SN2 reactions follows the trend: I > Br > Cl > F . This is because iodide and bromide are weaker bases and more polarizable, making them better leaving groups.

  • When to Choose Bromo/Iodo Analogs: For reactions with weak nucleophiles or when forcing conditions (high temperatures) lead to decomposition, switching to a bromo or iodo analog can facilitate the reaction under milder conditions.

  • The Trade-Off: The enhanced reactivity comes at a cost. Bromo and iodo compounds are typically more expensive and less stable than their chloro counterparts. They may be more susceptible to degradation and require more stringent storage conditions. For large-scale industrial processes, the economy and stability of DMC HCl often make it the superior choice.[6][7][8]

Experimental Protocols & Workflows

A self-validating protocol is the cornerstone of reproducible science. Below are detailed methodologies for key synthetic applications.

Protocol: Synthesis of Diphenhydramine using DMC HCl

This protocol outlines the etherification of diphenylmethanol, a key step in synthesizing the antihistamine Diphenhydramine.[9][10]

Workflow Diagram:

Diphenhydramine_Synthesis cluster_workflow Synthesis of Diphenhydramine start Start Materials: - Diphenylmethanol - DMC HCl - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) reaction Combine reactants in flask. Heat mixture (e.g., 80-100°C) with stirring. start->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Cool reaction. Perform aqueous workup to remove salts. monitor->workup Complete extraction Extract product with an organic solvent (e.g., Ethyl Acetate). workup->extraction purification Dry organic layer and concentrate. Purify via column chromatography or distillation. extraction->purification product Final Product: Diphenhydramine purification->product

Caption: Experimental workflow for Diphenhydramine synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylmethanol (1.0 eq) and a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension for 15 minutes.

  • Alkylation: Add this compound hydrochloride (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Troubleshooting Common N-Alkylation Issues

Low or no conversion is a frequent challenge. A systematic approach to troubleshooting is essential.[4]

IssuePotential CauseRecommended Solution
No/Low Conversion Insufficient Base: The hydrochloride salt was not fully neutralized, preventing the formation of the active free amine.Ensure at least two equivalents of base are used: one to neutralize the HCl salt and one to scavenge the HCl produced. For weak nucleophiles, a stronger base like NaH may be required (in an appropriate aprotic solvent).[4]
Low Reactivity: The nucleophile is sterically hindered or electronically poor.Increase the reaction temperature. Consider switching to a more reactive analog, such as 2-Bromo-N,N-dimethylethanamine.
Poor Solvent Choice: The solvent does not adequately dissolve reactants or facilitate the SN2 mechanism.Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[4]
Side Product Formation Over-alkylation: In the case of primary or secondary amine nucleophiles.Use a larger excess of the amine nucleophile relative to the alkylating agent.
Elimination Reaction: Particularly at high temperatures with sterically hindered bases.Use a less hindered base and maintain the lowest effective reaction temperature.

Safety and Handling: A Trustworthy Approach

Scientific integrity demands a commitment to safety. These reagents require careful handling.

  • Toxicity: this compound hydrochloride is toxic if swallowed or in contact with skin and is fatal if inhaled.[11] It is suspected of causing genetic defects and may cause organ damage through prolonged exposure.[5][12]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[11][13][14]

Conclusion

This compound hydrochloride is a robust and economically viable reagent for introducing the N,N-dimethylaminoethyl moiety, a cornerstone of many pharmaceutical syntheses. Its reactivity, governed by a classic SN2 mechanism, is well-understood and generally reliable.

The choice between DMC HCl and its analogs, such as the diethyl version or bromo-substituted variants, is not a matter of inherent superiority but of strategic selection based on the specific demands of the synthesis. Factors like steric hindrance of the substrate, desired reactivity, cost, and the final properties of the target molecule must be carefully weighed. By understanding the causal relationships between reagent structure and reactivity, researchers can navigate these choices with confidence, ensuring the efficiency and success of their synthetic endeavors.

References

  • 2-Chloro-N,N-dimethylethylamine HCl - Mallak Specialties Pvt Ltd.
  • 2-Chloro-N,N-diethylethylamine hydrochloride 99% - Sigma-Aldrich.
  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Chemstock.
  • Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride - Benchchem.
  • 2-Chloro-N,N-dimethylethylamine hydrochloride 99% - Sigma-Aldrich.
  • SAFETY D
  • 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica.
  • Prepar
  • SAFETY D
  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS - Loba Chemie.
  • This compound hydrochloride | 4584-46-7 - Benchchem.
  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition - Juniper Publishers.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - Beilstein Journal of Organic Chemistry.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - MDPI.
  • Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry - SCL Lifesciences.
  • 2-(DIMETHYLAMINO)

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. 2-Chloro-N,N-dimethylethanamine, particularly in its common hydrochloride salt form, is a valuable intermediate in pharmaceutical synthesis.[1][2] However, its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific principles.

Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound hydrochloride is classified as a hazardous substance, and its profile demands careful attention.[3] It is toxic if swallowed or absorbed through the skin, causes skin and serious eye irritation, and is suspected of causing genetic defects.[4][5]

Table 1: Hazard Summary for this compound Hydrochloride

Hazard ClassificationDescriptionPrimary Risks
Acute Toxicity Category 3 (Oral), Category 3 (Dermal)[3]Toxic if swallowed or in contact with skin.
Skin/Eye Irritation Category 2 (Skin), Category 2 (Eyes)[3]Causes skin irritation and serious eye irritation.
Mutagenicity Category 2[3]Suspected of causing genetic defects.
Reactivity Water-reactive potential, incompatible with strong bases, strong oxidizers, and metals.[3][6]Can undergo violent reactions if mixed improperly. Exposure to moisture can be hazardous.[3]
Environmental Toxic to aquatic life with long-lasting effects.[3]Improper release poses a significant environmental threat.
Essential Personal Protective Equipment (PPE)

Before handling or preparing this chemical for disposal, the following PPE is mandatory to mitigate exposure risks:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield is also recommended.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced, particularly when handling the solid form where dust may be generated.[3][7]

  • Work Environment: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][8] Ensure that an eyewash station and safety shower are readily accessible.[3]

The Core Principle: Disposal as Regulated Hazardous Waste

This compound and its empty containers must be managed as hazardous waste. This is a non-negotiable principle rooted in federal and local regulations like the Resource Conservation and Recovery Act (RCRA).[9]

Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash. [3][10] Such actions can lead to toxic vapor release, environmental contamination, and potentially violent reactions within the drainage system.[6]

This compound is classified as a halogenated organic waste .[11] This classification is critical because it dictates that it must be segregated from non-halogenated organic wastes and other incompatible waste streams to ensure safe transport and final disposal, which is typically high-temperature incineration.[11]

Step-by-Step Disposal Protocol for Waste Product

The proper disposal of chemical waste is a systematic process. Follow these steps meticulously.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use only sturdy, leak-proof containers designated for hazardous waste collection. The container must be chemically compatible with the waste; for this compound, a high-density polyethylene (HDPE) container is suitable.[9][12]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste." [13] The label must also include the full, unabbreviated chemical name: "Waste this compound hydrochloride."[10][12] List all constituents and their approximate percentages if it is a mixed waste stream.

Step 2: Waste Accumulation and Storage
  • Segregate Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA).[13] Crucially, this waste must be segregated from incompatible materials, especially strong bases, oxidizing agents, and metals.[3][12] Never mix halogenated and non-halogenated waste streams in the same container.[11]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[12][13]

  • Use Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[12]

Step 3: Arrange for Professional Disposal
  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the definitive authority on hazardous waste disposal.[10][14] Contact them to schedule a waste pickup. Do not attempt to transport or dispose of the waste off-site yourself.

  • Provide Full Disclosure: Inform the EHS personnel of the exact contents of the waste container. This ensures they can manage its transport and ultimate disposal safely and in compliance with all regulations.

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill of solid this compound hydrochloride:

  • Alert Personnel: Immediately alert others in the vicinity to evacuate the area.[10]

  • Ensure Ventilation: If safe to do so, ensure the area is well-ventilated or perform the cleanup within a chemical fume hood.

  • Don Appropriate PPE: Wear the full PPE detailed in Section 1.

  • Contain the Spill: Prevent the powder from spreading.

  • Collect the Material: Carefully sweep up the solid material and shovel it into a suitable, pre-labeled hazardous waste container.[3][15] Avoid actions that create dust.

  • Clean the Area: Once the solid is collected, decontaminate the spill area with an appropriate solvent and then soap and water. All cleaning materials (wipes, absorbent pads) must also be placed in the hazardous waste container.[10]

  • Dispose of Waste: Seal the container and arrange for pickup via your EHS department.

The Science Behind the Disposal Protocol

The strict procedures for disposing of chlorinated compounds like this compound are based on sound chemical principles. The primary disposal method for halogenated organic waste is high-temperature incineration.[11][16]

  • Why Incineration? Controlled incineration at high temperatures (e.g., >980°C) is designed to achieve complete combustion, breaking down the hazardous organic molecule into simpler, less harmful components.[17][18] In this process, the chlorine is primarily converted to hydrogen chloride (HCl), which can be neutralized and "scrubbed" from the flue gas.[16]

  • The Dioxin Risk: The causality behind requiring professional incineration lies in the risk of incomplete or low-temperature combustion (300-800°C).[18] Under these conditions, chlorinated organic compounds can be precursors to highly toxic and carcinogenic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[18][19][20] This de novo synthesis is a significant environmental and health hazard that specialized hazardous waste incinerators are engineered to prevent.[17][18]

The diagram below illustrates the decision-making workflow for the proper management and disposal of this chemical.

start Chemical Identified: This compound handle_ppe Handle with Full PPE (Gloves, Goggles, Lab Coat) start->handle_ppe is_waste Is it waste or unwanted? spill Is there a spill? is_waste->spill No container Select Compatible, Labeled Waste Container is_waste->container Yes handle_ppe->is_waste spill_protocol Follow Spill Protocol: 1. Alert & Evacuate 2. Contain & Collect 3. Place in Waste Container spill->spill_protocol Yes segregate Store in SAA, Segregated from: - Bases - Oxidizers - Non-Halogenated Waste spill->segregate No (Routine Storage) spill_protocol->container labeling Label as: 'Hazardous Waste - Halogenated Organic' 'Waste this compound' container->labeling labeling->segregate contact_ehs Container Full or No Longer Needed segregate->contact_ehs pickup Arrange Pickup with Environmental Health & Safety (EHS) contact_ehs->pickup end Safe & Compliant Disposal pickup->end

Caption: Disposal Decision Workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard recognition, proper segregation, secure containment, and professional management through your institution's EHS department, you ensure that this valuable reagent does not pose a risk to individuals or the environment. Trustworthy and safe science is a complete cycle, from experiment planning to the final, compliant disposal of all waste materials.

References

  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • Cornell University Environmental Health and Safety. 7.15 Reactive and Potentially Explosive Chemicals.
  • John Zink Hamworthy Combustion. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
  • Kuntz, F. (1980). Process for the incineration of chlorinated organic materials. U.S. Patent No. 4,215,095. Washington, DC: U.S.
  • University of California, Berkeley. (2018). EHS-400.18 Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals. Retrieved from University of California, Berkeley EHS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7901, 2-Chloro-N,N-dimethylethylamine.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Dimethylaminoethyl chloride hydrochloride.
  • University of Michigan-Dearborn. Reactive Chemicals. Retrieved from University of Michigan-Dearborn EHS.
  • Wiley-VCH. (2022). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.
  • Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine hydrochloride 99%.
  • ChemicalBook. (2024). 2-Chloroethyldimethylamine - Safety Data Sheet.
  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health and Safety.
  • Thermo Fisher Scientific. (2022). SAFETY DATA SHEET: 2-(Diethylamino)ethyl chloride hydrochloride.
  • Horbaj, P., & Bosansky, M. (2014). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS.
  • Korobeinichev, O. F., et al. (2016). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds.
  • University of Kansas. Section 2.0 Safe Disposal of Hazardous Chemical Waste. Retrieved from University of Kansas Environmental Health & Safety.
  • Acros Organics. (2022). SAFETY DATA SHEET: 2-(Diethylamino)ethyl chloride hydrochloride.
  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
  • Benchchem. This compound hydrochloride | 4584-46-7.
  • University of Groningen. Hazardous waste acceptance conditions.
  • Haz-Map. N,N-Dimethylaminoethyl chloride hydrochloride - Hazardous Agents.
  • Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2022). Steps in Complying with Regulations for Hazardous Waste.
  • Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • TCI Chemicals. 2-(Dimethylamino)ethyl Chloride Hydrochloride | 4584-46-7.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11636816, N,N-Dimethylaminoethyl chloride hydrochloride.
  • Pharmaffiliates. CAS No : 4584-46-7 | Product Name : 2-Chloro-N,N-dimethylethylamine Hydrochloride.
  • Theobald, A. E., & Schill, G. (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 269–277.
  • CymitQuimica. 2-Chloro-N,N-dimethylethylamine Hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.